molecular formula C15H29O2- B1260718 Pentadecanoate

Pentadecanoate

Cat. No.: B1260718
M. Wt: 241.39 g/mol
InChI Key: WQEPLUUGTLDZJY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Pentadecanoate, the methyl ester or salt form of Pentadecanoic Acid (C15:0), provides researchers with a stable and readily applicable compound for investigating this emerging essential odd-chain saturated fatty acid. Current scientific investigations have positioned C15:0 as a pleiotropic nutrient with broad activities relevant to supporting metabolic, liver, and immune health. Studies indicate that C15:0 functions as an essential fatty acid, with proposed daily requirements for maintaining physiological health. Research has shown that it acts as an AMP-activated protein kinase (AMPK) activator and a mammalian target of rapamycin (mTOR) inhibitor, core components of the human longevity pathway. Through these and other mechanisms, such as peroxisome proliferator-activated receptor α/δ (PPAR-α/δ) agonism, C15:0 demonstrates dose-dependent, clinically relevant anti-inflammatory and antifibrotic activities across numerous primary human cell systems modeling cardiovascular, immune, and pulmonary diseases. Its ability to repair mitochondrial function and improve cell membrane stability further supports its research value in studying age-related decline. Furthermore, a key metabolite of C15:0, pentadecanoylcarnitine, has been identified as a full-acting endocannabinoid, exhibiting agonist activity at cannabinoid receptors CB1 and CB2, as well as 5-HT1A and 5-HT1B receptors, and antagonist activity at histamine H1 and H2 receptors. This suggests a broad, pleiotropic role for the C15:0 pathway in regulating inflammation, pain, mood, and sleep, opening new avenues for neuroscientific and immunological research. Given its association with lower risks of type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease in epidemiological studies, this compound is a critical reagent for exploring the mechanisms behind these protective associations and developing future interventions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H29O2-

Molecular Weight

241.39 g/mol

IUPAC Name

pentadecanoate

InChI

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/p-1

InChI Key

WQEPLUUGTLDZJY-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Dietary Sources of Pentadecanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pentadecanoic acid (C15:0), a saturated odd-chain fatty acid, has garnered increasing scientific interest due to its potential role as an essential fatty acid and its association with various health benefits. This technical guide provides a comprehensive overview of the primary dietary sources of pentadecanoic acid, intended for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables for comparative analysis, details common experimental protocols for C15:0 quantification, and visualizes key metabolic and signaling pathways using the DOT language for Graphviz.

Introduction

Pentadecanoic acid, or C15:0, is a 15-carbon saturated fatty acid found in various natural sources. Unlike its even-chain counterparts, odd-chain fatty acids are less common in the diet and are not readily synthesized by the human body. Emerging research suggests that C15:0 may play a crucial role in maintaining cellular health, with studies linking higher circulating levels to improved metabolic and cardiovascular health.[1][2] This guide aims to provide a detailed resource on the dietary origins of this intriguing fatty acid.

Primary Dietary Sources of Pentadecanoic Acid

The principal dietary sources of pentadecanoic acid are full-fat dairy products, ruminant meats, and certain species of fish.[3][4] Trace amounts can also be found in some plants. The concentration of C15:0 in these foods can be influenced by factors such as the animal's diet, with grass-fed animals generally producing milk and meat with higher odd-chain fatty acid content.[2]

Dairy Products

Dairy fat is the most significant contributor of pentadecanoic acid to the human diet.[3] Whole-fat dairy products are particularly rich in C15:0.

Table 1: Pentadecanoic Acid Content in Dairy Products

Food ProductServing SizePentadecanoic Acid (mg)Reference(s)
Butter, Unsalted100 g880[5]
Butter, Salted100 g830[5]
Butter, Fermented100 g820[5]
Cream (30% fat)100 g350[6]
Cream Cheese100 g344[6]
Cheddar Cheese100 g322[6]
Roquefort Cheese1 oz (28 g)100 - 130[4]
Pecorino Romano Cheese1 oz (28 g)100 - 130[4]
Gorgonzola Cheese1 oz (28 g)90 - 110[4]
Whole Milk240 ml100[3]
Full-fat Greek Yogurt170 g80 - 100[4]
Ruminant Meats

Meat from ruminant animals such as cows and sheep is another notable source of pentadecanoic acid.

Table 2: Pentadecanoic Acid Content in Ruminant Meats

Food ProductServing SizePentadecanoic Acid (mg)Reference(s)
Beef, Ground (70% lean)100 g78[6]
Lamb (leg, lean and fat)70 g60[7]
Beef Tallow10 g30[8]
Fish and Seafood

Certain species of fish and seafood also contribute to dietary pentadecanoic acid intake.

Table 3: Pentadecanoic Acid Content in Fish and Seafood

Food ProductServing SizePentadecanoic Acid (mg)Reference(s)
Pacific Saury (canned)100 g160[9]
Mackerel (processed)100 g160[9]
Atlantic Salmon (raw, farmed)3 oz39[10]
Sockeye Salmon (cooked)6 oz fillet31[10]
Swordfish (cooked)3 oz28[10]
Rainbow Trout (raw, farmed)1 fillet11[10]

Experimental Protocols for Pentadecanoic Acid Quantification

The accurate quantification of pentadecanoic acid in food matrices is crucial for nutritional research. The most common analytical technique employed is gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS). This section outlines a general workflow and key methodological considerations.

General Workflow for Fatty Acid Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis homogenization Sample Homogenization lipid_extraction Lipid Extraction homogenization->lipid_extraction fame_prep Fatty Acid Methyl Ester (FAME) Preparation lipid_extraction->fame_prep Extracted Lipids gc_analysis Gas Chromatography (GC) Analysis fame_prep->gc_analysis FAMEs data_processing Data Processing and Quantification gc_analysis->data_processing

Caption: General workflow for the quantification of fatty acids in food samples.

Lipid Extraction Methodologies

The initial step in analyzing fatty acid content is the extraction of lipids from the food matrix. Several established methods are commonly used:

  • Folch Method: This is a widely used technique that employs a chloroform-methanol (2:1, v/v) solvent system to extract lipids.[11][12] The homogenized sample is mixed with the solvent, followed by the addition of a salt solution (e.g., 0.9% NaCl) to induce phase separation. The lower chloroform (B151607) phase, containing the lipids, is then collected.[11]

  • Bligh and Dyer Method: This method is similar to the Folch method but uses a different ratio of chloroform, methanol (B129727), and water. It is particularly suitable for samples with high water content.[12][13]

  • Soxhlet Extraction: A classical method that involves continuous extraction of the dried and ground sample with a solvent (e.g., petroleum ether or hexane) in a specialized apparatus.[12]

Fatty Acid Derivatization

For gas chromatography analysis, fatty acids are typically converted into their more volatile methyl esters (FAMEs). This is commonly achieved through transesterification using a reagent such as boron trifluoride in methanol or methanolic sodium hydroxide.[14][15]

Gas Chromatography (GC) Analysis

The prepared FAMEs are then analyzed by gas chromatography.

  • Instrumentation: A gas chromatograph equipped with a capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) is used.[14]

  • Column: A polar capillary column, such as one coated with a polyethylene (B3416737) glycol (PEG) phase (e.g., DB-FATWAX), is typically used for the separation of FAMEs.[16]

  • Operating Conditions:

    • Injector Temperature: Typically set around 250°C.[14]

    • Oven Temperature Program: A temperature gradient is programmed to effectively separate the different FAMEs. For example, an initial temperature of 100°C held for a few minutes, followed by a ramp up to around 240°C.[17]

    • Detector Temperature: For an FID, this is usually set around 260-280°C.[17]

    • Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.[17]

  • Quantification: The concentration of pentadecanoic acid is determined by comparing the peak area of its corresponding FAME to that of an internal standard (e.g., methyl tricosanoate, C23:0) of a known concentration.[18]

Metabolic and Signaling Pathways of Pentadecanoic Acid

Pentadecanoic acid, as an odd-chain fatty acid, follows a distinct metabolic pathway and has been shown to modulate several key signaling cascades.

Beta-Oxidation of Pentadecanoic Acid

The beta-oxidation of odd-chain fatty acids like pentadecanoic acid proceeds similarly to that of even-chain fatty acids, yielding acetyl-CoA molecules until the final three-carbon unit, propionyl-CoA, is produced. Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.

beta_oxidation C15_0 Pentadecanoic Acid (C15:0) BetaOxidation Beta-Oxidation Cycles C15_0->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA x6 PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Isomerization TCA Citric Acid Cycle SuccinylCoA->TCA

Caption: Beta-oxidation of pentadecanoic acid.

Key Signaling Pathways Modulated by Pentadecanoic Acid

Recent research has identified several signaling pathways that are influenced by pentadecanoic acid, suggesting its potential role in cellular regulation.

Caption: Key signaling pathways modulated by pentadecanoic acid.

Conclusion

This technical guide has summarized the primary dietary sources of pentadecanoic acid, with a focus on quantitative data and analytical methodologies. The information presented underscores the importance of full-fat dairy products and ruminant meats as the most significant contributors of C15:0 to the diet. The detailed experimental protocols and visualized signaling pathways provide a valuable resource for researchers investigating the nutritional and therapeutic potential of this odd-chain fatty acid. Further research is warranted to fully elucidate the mechanisms by which dietary pentadecanoic acid influences human health and to establish definitive dietary recommendations.

References

Endogenous Synthesis of Pentadecanoate in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoate (C15:0), an odd-chain saturated fatty acid, has garnered increasing interest in the scientific community due to its potential as a biomarker for dietary intake and its emerging associations with various health outcomes. While dietary sources, particularly dairy and ruminant fats, are a significant contributor to circulating C15:0 levels, there is compelling evidence for its endogenous synthesis in humans. This technical guide provides an in-depth exploration of the two primary proposed pathways for endogenous this compound synthesis: de novo synthesis utilizing propionyl-CoA as a primer and the α-oxidation of hexadecanoic acid. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these metabolic routes, including relevant enzymatic data, experimental protocols, and regulatory insights.

Core Endogenous Synthesis Pathways

Two principal pathways are believed to contribute to the endogenous synthesis of this compound in humans:

  • De Novo Synthesis via Propionyl-CoA Priming: This pathway is an extension of the canonical fatty acid synthesis process. Instead of the usual two-carbon primer, acetyl-CoA, the three-carbon molecule propionyl-CoA initiates fatty acid elongation. Subsequent additions of two-carbon units from malonyl-CoA by the multi-enzyme complex, fatty acid synthase (FAS), result in the formation of odd-chain fatty acids, including this compound.[1][2] The primary source of propionyl-CoA in humans is the metabolism of certain amino acids (valine, isoleucine, methionine, and threonine), the breakdown of odd-chain fatty acids, and the fermentation of dietary fiber by the gut microbiota.[3][4]

  • α-Oxidation of Hexadecanoic Acid: This pathway involves the removal of a single carbon atom from the carboxyl end of a fatty acid. In the context of this compound synthesis, the C16 saturated fatty acid, hexadecanoic acid (palmitic acid), undergoes hydroxylation at the α-carbon, followed by decarboxylation to yield the C15 fatty acid, this compound.[5][6] This process occurs primarily in the peroxisomes and is catalyzed by a specific set of enzymes.[7][8]

Quantitative Data on Key Enzymes

Precise kinetic data for the enzymes involved in human this compound synthesis are crucial for understanding the efficiency and regulation of these pathways. While data for some of these reactions are still emerging, the following tables summarize available quantitative information.

Enzyme/ProcessSubstrate(s)Product(s)Key ParametersSource(s)
Fatty Acid Synthase (FAS) Propionyl-CoA, Malonyl-CoA, NADPHPentadecanoyl-ACPKinetic data for human FAS with propionyl-CoA as a specific starter is limited. Studies on metazoan FAS with branched-chain extenders show a lower turnover number compared to malonyl-CoA. The ketoacyl synthase (KS) domain appears to be rate-limiting.[3][9]
2-Hydroxyacyl-CoA Lyase 1 (HACL1) (R)-2-Hydroxyhexadecanoyl-CoAPentadecanal, Formyl-CoAHACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent peroxisomal enzyme. It cleaves the C1-C2 bond of 2-hydroxy long-chain fatty acyl-CoAs.[5][10][11][12][13]

Table 1: Key Enzymes and Processes in this compound Synthesis

SubstrateEnzymeKmVmaxNotesSource(s)
2-Hydroxyoctadecanoyl-CoARecombinant Human HACL1--Produces heptadecanal (B146464) and formyl-CoA.[12]
2-Hydroxy-3-methylhexadecanoyl-CoARecombinant Human HACL1--Produces 2-methylpentadecanal (B1254879) and formyl-CoA.[10]

Table 2: Available Kinetic Data for Human 2-Hydroxyacyl-CoA Lyase 1 (HACL1) Note: Specific Km and Vmax values for HACL1 with 2-hydroxyhexadecanoyl-CoA are not readily available in the reviewed literature. The table reflects the confirmed activity on similar long-chain 2-hydroxyacyl-CoAs.

Signaling and Regulatory Pathways

The endogenous synthesis of this compound is intricately linked to the broader regulation of lipid metabolism. Key transcription factors and hormonal signals play a pivotal role in modulating the expression and activity of the enzymes involved.

Transcriptional Regulation
  • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c activates the transcription of genes involved in fatty acid synthesis, including FASN.[14][15][16] Its activity is stimulated by insulin.

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): This nuclear receptor is a key regulator of fatty acid oxidation. While primarily associated with catabolism, PPARα has been shown to influence the expression of genes involved in both fatty acid synthesis and oxidation.[14][15] The transcriptional regulation of HACL1 is not as well-defined, though some transcription factor binding sites have been identified in its promoter region.[10]

Hormonal Regulation
  • Insulin: Promotes lipogenesis by activating SREBP-1c and thus increasing the expression of FAS.[17][18][19]

  • Glucagon and Glucocorticoids: Generally have an inhibitory effect on fatty acid synthesis.[8][17]

Below is a diagram illustrating the high-level regulatory network influencing the two primary synthesis pathways.

cluster_regulation Regulatory Inputs cluster_pathways Synthesis Pathways Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c + Glucagon Glucagon FAS Fatty Acid Synthase (FAS) Glucagon->FAS - SREBP1c->FAS + PPARa PPARα Alpha_Oxidation_Enzymes α-Oxidation Enzymes (e.g., HACL1) PPARa->Alpha_Oxidation_Enzymes ? Propionyl_CoA Propionyl-CoA (from Amino Acids, Gut Microbiota) Propionyl_CoA->FAS DeNovo_Synthesis De Novo Synthesis FAS->DeNovo_Synthesis This compound This compound (C15:0) DeNovo_Synthesis->this compound Hexadecanoic_Acid Hexadecanoic Acid (C16:0) Hexadecanoic_Acid->Alpha_Oxidation_Enzymes Alpha_Oxidation α-Oxidation Alpha_Oxidation_Enzymes->Alpha_Oxidation Alpha_Oxidation->this compound

Caption: High-level overview of the regulation of this compound synthesis pathways.

Experimental Protocols

Accurate quantification of this compound and the elucidation of its synthesis pathways require robust experimental methodologies. The following sections detail key experimental protocols.

Quantification of this compound in Human Plasma by GC-MS

This protocol describes the analysis of total fatty acids, including this compound, in human plasma using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard.

Materials:

  • Human plasma

  • Pentadecanoic acid-d2 (C15:0-d2) internal standard

  • Chloroform:Methanol (B129727) (2:1, v/v)

  • 0.5 M NaOH in methanol

  • 14% Boron trifluoride (BF₃) in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • Sample Preparation: To 100 µL of plasma, add a known amount of C15:0-d2 internal standard.

  • Lipid Extraction: Add 2 mL of chloroform:methanol (2:1, v/v), vortex vigorously for 2 minutes, and centrifuge at 2000 x g for 10 minutes to separate the phases.[20] Collect the lower organic phase.

  • Saponification: Evaporate the solvent under a stream of nitrogen. Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 10 minutes.[20]

  • Methylation: Cool the sample and add 2 mL of 14% BF₃ in methanol. Heat at 100°C for 5 minutes to form fatty acid methyl esters (FAMEs).[20]

  • FAME Extraction: Cool the sample, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.[20]

  • GC-MS Analysis: Inject 1 µL of the hexane extract onto the GC-MS. Use a suitable capillary column (e.g., SP-2560) and a temperature program to separate the FAMEs. Monitor the characteristic ions for this compound methyl ester and its deuterated internal standard.

Plasma Plasma Sample + C15:0-d2 Internal Standard Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Plasma->Lipid_Extraction Saponification Saponification (NaOH in Methanol) Lipid_Extraction->Saponification Methylation Methylation (BF3 in Methanol) Saponification->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction GC_MS_Analysis GC-MS Analysis FAME_Extraction->GC_MS_Analysis

Caption: Experimental workflow for GC-MS analysis of this compound.
In Vitro Assay for Fatty Acid Synthase (FAS) Activity with Propionyl-CoA

This protocol is adapted from methods for measuring FAS activity and can be used to assess the enzyme's ability to utilize propionyl-CoA as a starter unit.[21][22][23][24]

Materials:

  • Purified human fatty acid synthase (FAS)

  • Propionyl-CoA

  • [¹³C₃]-Malonyl-CoA (for mass spectrometry-based detection)

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 6.5, 2 mM EDTA)

  • High-resolution mass spectrometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified FAS, NADPH, and propionyl-CoA.

  • Initiate Reaction: Start the reaction by adding [¹³C₃]-malonyl-CoA.

  • Incubation: Incubate at 37°C for a defined period (e.g., 10-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding an extraction solvent (e.g., chloroform:methanol). Spike with a known amount of an odd-chain fatty acid internal standard (e.g., C17:0).

  • Analysis: Analyze the lipid extract by direct-infusion high-resolution mass spectrometry in negative ion mode to detect the newly synthesized ¹³C-labeled this compound.[21][22]

Measurement of 2-Hydroxyacyl-CoA Lyase (HACL1) Activity in Cell Lysates

This protocol provides a general framework for measuring HACL1 activity in human cell lysates.

Materials:

  • Human cell line expressing HACL1 (e.g., hepatocytes)

  • Lysis buffer (e.g., 1% Triton X-100 in extraction buffer)

  • (R)-2-Hydroxyhexadecanoyl-CoA (substrate)

  • Thiamine pyrophosphate (TPP)

  • LC-MS/MS system

Procedure:

  • Cell Lysate Preparation: Harvest cells and lyse them in a suitable lysis buffer on ice. Homogenize the lysate and centrifuge to pellet cell debris. Collect the supernatant.[25][26]

  • Reaction Mixture: In a reaction tube, combine the cell lysate, TPP, and the substrate, (R)-2-hydroxyhexadecanoyl-CoA.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Product Detection: Terminate the reaction and analyze the mixture for the product, pentadecanal, or its oxidized form, pentadecanoic acid, using a sensitive LC-MS/MS method.

Stable Isotope Tracing of this compound Synthesis in Cultured Human Cells

This protocol uses stable isotope-labeled precursors to trace the carbon flow into this compound, allowing for the quantification of the contribution of different pathways.

Materials:

  • Human cell line (e.g., HepG2 hepatocytes)

  • Culture medium

  • ¹³C-labeled tracer (e.g., [U-¹³C₆]-glucose or [U-¹³C₅]-glutamine for tracing de novo synthesis, or [U-¹³C₁₆]-palmitate for tracing α-oxidation)

  • Solvents for metabolite extraction (e.g., 80% methanol)

  • LC-MS/MS or GC-MS system

Procedure:

  • Cell Culture and Labeling: Culture cells to a desired confluency. Replace the standard medium with a medium containing the ¹³C-labeled tracer and incubate for a time course (e.g., 0, 4, 8, 24 hours).[20][27][28]

  • Metabolite Extraction: At each time point, rapidly quench metabolism by placing the culture dish on ice and washing with ice-cold saline. Extract intracellular metabolites using a cold solvent mixture.

  • Sample Preparation: Prepare the extracted metabolites for mass spectrometry analysis (e.g., derivatization to FAMEs for GC-MS).

  • Mass Spectrometry Analysis: Analyze the samples to determine the mass isotopologue distribution of this compound. The pattern of ¹³C incorporation will reveal the precursor molecules and the relative activity of the synthesis pathways.[20][27][29]

cluster_tracing Stable Isotope Tracing Workflow Cell_Culture Cell Culture (e.g., Hepatocytes) Labeling Incubation with ¹³C-Labeled Substrate (e.g., ¹³C-Glucose, ¹³C-Palmitate) Cell_Culture->Labeling Metabolite_Extraction Metabolite Extraction Labeling->Metabolite_Extraction MS_Analysis Mass Spectrometry (LC-MS/MS or GC-MS) Metabolite_Extraction->MS_Analysis Flux_Analysis Metabolic Flux Analysis MS_Analysis->Flux_Analysis

Caption: General workflow for stable isotope tracing of this compound synthesis.

Conclusion

The endogenous synthesis of this compound in humans is a complex process involving at least two distinct metabolic pathways. The de novo synthesis route, initiated by propionyl-CoA, highlights the interplay between host metabolism and the gut microbiome. The α-oxidation of hexadecanoic acid provides an alternative mechanism for the production of this odd-chain fatty acid. Understanding the kinetics and regulation of the key enzymes, fatty acid synthase and 2-hydroxyacyl-CoA lyase 1, is essential for elucidating the physiological significance of endogenous this compound. The experimental protocols outlined in this guide, particularly those employing stable isotope tracing and mass spectrometry, provide powerful tools for researchers and drug development professionals to further investigate these pathways and their implications for human health and disease. Further research is warranted to fully characterize the kinetic parameters of the involved human enzymes and to delineate the specific regulatory mechanisms that govern the flux through each synthesis route.

References

The Biological Role of Pentadecanoic Acid (C15:0): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has emerged as a molecule of significant interest in the scientific community. Historically considered a minor dietary component, a growing body of evidence now points to its crucial role in maintaining cellular health and its potential as a therapeutic agent in a variety of metabolic and inflammatory diseases. This technical guide provides an in-depth overview of the biological functions of C15:0, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of odd-chain fatty acids.

Core Biological Functions and Signaling Pathways

Pentadecanoic acid exerts its pleiotropic effects through the modulation of several key signaling pathways, positioning it as a multi-target therapeutic candidate. Its primary mechanisms of action include the activation of AMP-activated protein kinase (AMPK), the inhibition of the mammalian target of rapamycin (B549165) (mTOR), and the modulation of peroxisome proliferator-activated receptors (PPARs). Furthermore, C15:0 has demonstrated significant anti-inflammatory and antifibrotic activities.

AMPK Activation and mTOR Inhibition

C15:0 has been shown to activate AMPK, a central regulator of cellular energy homeostasis.[1][2][3] AMPK activation triggers a cascade of events aimed at restoring cellular energy balance, including the stimulation of catabolic processes and the inhibition of anabolic pathways. Concurrently, C15:0 inhibits the mTOR pathway, which is heavily implicated in cell growth, proliferation, and survival.[1][2][3] This dual action on the AMPK and mTOR pathways mirrors the mechanisms of several well-established longevity-enhancing compounds.[1]

C15_0 C15:0 AMPK AMPK C15_0->AMPK Activates mTOR mTOR C15_0->mTOR Inhibits AMPK->mTOR Cellular_Metabolism Cellular Metabolism (Energy Homeostasis) AMPK->Cellular_Metabolism Regulates Autophagy Autophagy AMPK->Autophagy Promotes Protein_Synthesis Protein Synthesis & Cell Growth mTOR->Protein_Synthesis Promotes

C15:0 modulation of the AMPK and mTOR signaling pathways.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

C15:0 acts as a dual partial agonist of PPAR-α and PPAR-δ, nuclear receptors that play a critical role in lipid metabolism and inflammation.[4][5][6] As a PPAR-α/δ agonist, C15:0 can influence the transcription of genes involved in fatty acid oxidation and energy expenditure. This activity is central to its beneficial effects on metabolic health, including improvements in lipid profiles and insulin (B600854) sensitivity.

C15_0 C15:0 PPAR_alpha_delta PPAR-α / PPAR-δ C15_0->PPAR_alpha_delta Activates Gene_Expression Target Gene Expression PPAR_alpha_delta->Gene_Expression Regulates Lipid_Metabolism Lipid Metabolism (Fatty Acid Oxidation) Gene_Expression->Lipid_Metabolism Inflammation Inflammation Gene_Expression->Inflammation

C15:0 as a dual partial agonist of PPAR-α and PPAR-δ.
Anti-Inflammatory and Antifibrotic Effects

In vitro and in vivo studies have consistently demonstrated the anti-inflammatory and antifibrotic properties of C15:0.[1][5][7] It has been shown to reduce the expression and secretion of multiple pro-inflammatory cytokines and chemokines, including MCP-1, TNF-α, IL-6, and IL-10.[1][8] This broad anti-inflammatory activity is mediated, in part, through the inhibition of the JAK-STAT and NF-κB signaling pathways. Furthermore, C15:0 has been observed to attenuate fibrotic processes, suggesting its potential in treating conditions characterized by excessive tissue scarring.[5]

Quantitative Data on the Biological Effects of C15:0

The following tables summarize the quantitative effects of C15:0 from various in vitro and in vivo studies. These data provide a basis for dose-response relationships and highlight the concentrations at which C15:0 exerts its biological activities.

Table 1: In Vitro Effects of C15:0 on Cellular Biomarkers
Cell System/AssayBiomarkerConcentration of C15:0Observed EffectReference
BioMAP Diversity PLUS PanelMCP-117 µMLowered[1][4]
BioMAP Diversity PLUS PanelTNF-α17 µMLowered[1][4]
BioMAP Diversity PLUS PanelIL-1017 µMLowered[1][4]
BioMAP Diversity PLUS PanelIL-17A/F17 µMLowered[1][4]
BioMAP Diversity PLUS PanelCell Proliferation1.9 - 50 µMDose-dependent decrease[1]
BioMAP Diversity PLUS PanelHLA-DR1.9 - 50 µMDose-dependent decrease[1]
BioMAP Diversity PLUS PanelVCAM-11.9 - 50 µMDose-dependent decrease[1]
PPAR Reporter AssayPPAR-α, PPAR-δ, PPAR-γDose-dependentSignificant activation[6]
HepG2 CellsMitochondrial ROSDose-dependentReduction[6]
Table 2: In Vivo Effects of C15:0 Supplementation in Animal Models
Animal ModelDuration of TreatmentC15:0 DosageParameterOutcomeReference
High-Fat Diet-Induced Obese Mice12 weeksDaily oral supplementationFasting Blood GlucoseLower than HFD control[9]
High-Fat Diet-Induced Obese Mice12 weeksDaily oral supplementationTotal CholesterolLower than HFD control[9]
High-Fat Diet-Induced Obese Mice12 weeksDaily oral supplementationPro-inflammatory Cytokines (MCP-1)Lower than HFD control[9]
High-Fat Diet-Induced Obese Mice12 weeksDaily oral supplementationBody Weight GainLower than HFD control[9]
Table 3: Human Clinical Trial Data for C15:0 Supplementation
Study PopulationDurationC15:0 DosageKey FindingReference
Young Adults with Overweight/Obesity12 weeks200 mg/dayIncreased circulating C15:0 levels. Participants with post-treatment C15:0 >5 µg/mL showed significant decreases in ALT and AST, and an increase in hemoglobin.[10][11][12]
Women with Suboptimal Liver Function12 weeks300 mg/dayLowered LDL cholesterol and improved abundance of Bifidobacterium adolescentis.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

In Vitro Assay: BioMAP Diversity PLUS Panel

The BioMAP Diversity PLUS Panel is a primary human cell-based assay system used for broad phenotypic profiling of compounds.

Objective: To assess the dose-dependent effects of C15:0 on a wide range of clinically relevant biomarkers in various human primary cell systems mimicking disease states.

Methodology:

  • Cell Culture: Human primary cells from multiple donors are cultured in 96- or 384-well plates. The panel consists of 12 different co-culture systems representing various tissue and disease states.[2][7][10]

  • Compound Preparation: A stock solution of C15:0 is prepared, typically in DMSO or ethanol. Serial dilutions are made to achieve the desired final concentrations (e.g., 1.9, 5.6, 17, 50 µM).[1][4]

  • Cell Treatment: The cultured cells are treated with the different concentrations of C15:0 or a vehicle control.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24-48 hours) to allow for cellular responses.

  • Biomarker Analysis: After incubation, cell lysates and supernatants are collected. A panel of 148 biomarkers, including cytokines, chemokines, cell surface molecules, and metabolic proteins, are quantified using various immunoassays (e.g., ELISA, bead-based multiplex assays).[4][7]

  • Data Analysis: The biomarker levels in the C15:0-treated wells are compared to the vehicle control wells. Statistical analysis is performed to identify significant changes in biomarker expression.

Start Start: Primary Human Cell Cultures Treatment Treatment with C15:0 (Varying Concentrations) Start->Treatment Incubation Incubation (24-48 hours) Treatment->Incubation Analysis Biomarker Analysis (ELISA, Multiplex) Incubation->Analysis Data Data Interpretation & Phenotypic Profiling Analysis->Data

Experimental workflow for the BioMAP Diversity PLUS Panel.
In Vivo Model: High-Fat Diet-Induced Obesity in Mice

This model is widely used to study the effects of therapeutic compounds on metabolic syndrome.

Objective: To evaluate the in vivo efficacy of C15:0 in mitigating the metabolic dysregulation induced by a high-fat diet.

Methodology:

  • Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.[9][14][15]

  • Diet: Mice are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity and metabolic dysfunction.[9][14] A control group is fed a standard chow diet.

  • C15:0 Administration: C15:0 is administered daily via oral gavage. The compound is typically dissolved in a suitable vehicle, such as corn oil. Dosage is calculated based on the body weight of the mice.[1][9]

  • Monitoring: Body weight and food intake are monitored regularly throughout the study.

  • Metabolic Assessments: At the end of the treatment period, various metabolic parameters are assessed, including fasting blood glucose, glucose tolerance tests (GTT), and insulin tolerance tests (ITT).

  • Biochemical Analysis: Blood samples are collected for the analysis of plasma lipids (total cholesterol, triglycerides) and inflammatory cytokines.

  • Tissue Analysis: Tissues such as the liver and adipose tissue are collected for histological analysis and gene expression studies.

Western Blot Analysis for AMPK Phosphorylation

Objective: To quantify the activation of AMPK in response to C15:0 treatment in cell culture.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., HepG2) are cultured to 70-80% confluency and then treated with C15:0 at various concentrations and for different time points. A vehicle control is included.

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a RIPA buffer supplemented with protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.[9][16]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.[9][16]

  • Immunoblotting: The membrane is blocked with 5% BSA in TBST and then incubated with a primary antibody specific for phosphorylated AMPK (p-AMPK) at Thr172. Subsequently, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).[9][16]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total AMPK to serve as a loading control.[9]

  • Quantification: The intensity of the p-AMPK and total AMPK bands is quantified using densitometry software. The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.[9]

Conclusion

Pentadecanoic acid is a pleiotropic signaling molecule with significant potential for the development of novel therapeutics for metabolic and inflammatory diseases. Its ability to modulate key cellular pathways, including AMPK, mTOR, and PPARs, provides a strong mechanistic basis for its observed beneficial effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in this promising area. As our understanding of the biological roles of odd-chain fatty acids continues to expand, C15:0 stands out as a key player with the potential to impact human health significantly.

References

Pentadecanoic Acid (C15:0): A Comprehensive Technical Guide on its Mechanism of Action in Metabolic Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has emerged as a bioactive lipid with significant potential in promoting metabolic health. Accumulating evidence from preclinical and clinical studies indicates that C15:0 exerts its beneficial effects through a multi-targeted mechanism of action, influencing key signaling pathways involved in inflammation, glucose and lipid metabolism, and cellular homeostasis. This technical guide provides an in-depth overview of the core mechanisms of action of pentadecanoic acid, presenting quantitative data from key studies in structured tables, detailing experimental protocols, and visualizing complex signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of C15:0 in metabolic diseases.

Core Mechanisms of Action

Pentadecanoic acid's therapeutic potential in metabolic health stems from its ability to modulate several key cellular signaling pathways and processes. These include the activation of peroxisome proliferator-activated receptors (PPARs) and AMP-activated protein kinase (AMPK), inhibition of the mechanistic target of rapamycin (B549165) (mTOR) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, and the modulation of histone deacetylase 6 (HDAC6). Furthermore, C15:0 plays a crucial role in maintaining mitochondrial function and integrity.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Pentadecanoic acid acts as a dual partial agonist of PPARα and PPARδ, nuclear receptors that are pivotal in regulating lipid and glucose metabolism, as well as inflammation.[1][2]

  • PPARα Activation: By activating PPARα, C15:0 promotes the transcription of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1A (CPT1A) and acyl-CoA oxidase 1 (ACOX1).[1] This leads to increased breakdown of fatty acids for energy, thereby reducing lipid accumulation in tissues like the liver and muscle.

  • PPARδ Activation: Activation of PPARδ by C15:0 enhances fatty acid utilization and is associated with improvements in insulin (B600854) sensitivity and lipid profiles.[1]

AMP-Activated Protein Kinase (AMPK) Activation and mTOR Inhibition

C15:0 activates AMPK, a critical energy sensor that maintains cellular energy homeostasis.[3][4][5] Activated AMPK stimulates catabolic pathways to produce ATP while inhibiting anabolic processes. Concurrently, C15:0 inhibits the mTOR pathway, which is involved in cell growth and proliferation.[3][4][6] The dual action of activating AMPK and inhibiting mTOR mimics a state of caloric restriction, a well-established strategy for improving metabolic health and longevity.

Anti-Inflammatory Effects via JAK/STAT and HDAC6 Inhibition

Chronic low-grade inflammation is a hallmark of metabolic diseases. Pentadecanoic acid exhibits potent anti-inflammatory properties by inhibiting the JAK/STAT signaling pathway, which is a key mediator of cytokine signaling.[3][7] C15:0 has been shown to reduce the levels of several pro-inflammatory cytokines, including MCP-1, TNFα, IL-6, IL-10, and IL-17A/F.[3][7] Additionally, C15:0 acts as an inhibitor of HDAC6, an enzyme implicated in inflammatory and fibrotic processes.[2][3]

Mitochondrial Function

Mitochondrial dysfunction is a central feature of metabolic disorders. Pentadecanoic acid supports mitochondrial health by enhancing the function of Complex II in the electron transport chain through the production of succinate.[3][8] It also helps to stabilize mitochondrial membranes and reduce the production of reactive oxygen species (ROS), thereby protecting against oxidative stress.[3][8]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative effects of pentadecanoic acid on various metabolic and inflammatory markers from key in vitro, in vivo, and clinical studies.

Table 1: In Vitro Studies
Experimental SystemC15:0 Concentration(s)Key FindingsReference
BioMAP Diversity PLUS Panel (12 human primary cell systems)1.9, 5.6, 17, 50 µMDose-dependent anti-inflammatory and antifibrotic activities. At 17 µM, C15:0 shared 24 activities with rapamycin (9 µM), including lowered MCP-1, TNFα, IL-10, and IL-17A/F.[3][7][3][7]
PPARα Reporter Assay (Human)EC50: ~11.5 µMPartial agonist activity with a maximal efficacy of ~65.8% compared to a synthetic agonist.[1][1]
PPARδ Reporter Assay (Human)EC50: ~2.7 µMPartial agonist activity with a maximal efficacy of ~52.8% compared to a synthetic agonist.[1][1]
HepG2 Cells (Mitochondrial ROS)20 µMOptimal concentration for lowering mitochondrial reactive oxygen species production.[9][9]
Table 2: In Vivo Studies
Animal ModelC15:0 Dosage and DurationKey FindingsReference
High-Fat Diet-Induced Obese MiceDaily oral supplementation for 12 weeksLowered glucose, cholesterol, body weight gain, and pro-inflammatory cytokines (MCP-1, IL-6).[3][10][3][10]
Non-alcoholic Steatohepatitis (NASH) Rabbit ModelDaily oral supplementationAttenuated liver fibrosis.[9][9]
Sprague Dawley Rats (Pharmacokinetics)Single oral dose of 35 mg/kgPeak plasma concentrations observed within 2 hours.[9][9]
Table 3: Clinical Studies
Study DesignParticipant PopulationC15:0 Dosage and DurationKey FindingsReference
Randomized, double-blind, placebo-controlled trial (NCT04947176)Young adults (18-25 years) with BMI ≥25 kg/m ²200 mg/day for 12 weeksSignificant increase in plasma C15:0 levels. In participants with post-treatment C15:0 >5 µg/mL, there were significant decreases in ALT (-29 U/L) and AST (-6 U/L), and an increase in hemoglobin (0.60 g/dL).[11][12][11][12]

Detailed Experimental Protocols

PPARα/δ Reporter Assay
  • Cell Line: Typically, a mammalian cell line such as HEK293T or CHO-K1 is used.

  • Plasmids: Cells are co-transfected with:

    • An expression vector for the ligand-binding domain (LBD) of human PPARα or PPARδ fused to a GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Treatment: After transfection, cells are treated with varying concentrations of pentadecanoic acid or a reference agonist (e.g., GW501516 for PPARδ, GW7647 for PPARα) for 24-48 hours.

  • Measurement: Luciferase activity is measured using a luminometer. The fold activation is calculated relative to vehicle-treated cells.

AMPK Phosphorylation Western Blot
  • Cell Culture and Treatment: A relevant cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) is cultured and treated with pentadecanoic acid for a specified time.

  • Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (Thr172) and total AMPK.

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The ratio of phosphorylated AMPK to total AMPK is quantified.

Mitochondrial ROS Production Assay
  • Cell Line: HepG2 cells are commonly used.

  • Reagent: MitoSOX™ Red mitochondrial superoxide (B77818) indicator.

  • Procedure:

    • Cells are seeded in a multi-well plate and treated with pentadecanoic acid.

    • Cells are loaded with MitoSOX™ Red reagent and incubated.

    • The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer.

    • A decrease in fluorescence intensity indicates a reduction in mitochondrial ROS.

BioMAP Diversity PLUS Panel

The BioMAP Diversity PLUS panel (Eurofins Discovery) consists of 12 human primary cell-based systems that model various tissue and disease states.[13][14][15] Test compounds are added at four concentrations, and the levels of 148 clinically relevant biomarkers are measured. The resulting "BioMAP profile" provides a comprehensive overview of the compound's biological activities.

Conclusion

Pentadecanoic acid demonstrates a pleiotropic mechanism of action that favorably impacts multiple pathways central to metabolic health. Its ability to act as a dual PPARα/δ agonist, an AMPK activator, and an inhibitor of key inflammatory pathways underscores its potential as a therapeutic agent for metabolic diseases such as type 2 diabetes, non-alcoholic fatty liver disease, and cardiovascular disease. The quantitative data from in vitro and in vivo studies provide a strong foundation for its efficacy, and ongoing clinical trials are expected to further elucidate its therapeutic benefits in humans. This technical guide provides a comprehensive summary of the current understanding of C15:0's mechanism of action, offering a valuable resource for the scientific and drug development communities to guide future research and development efforts.

References

The Unseen Essential: A Technical Guide to the Discovery and Resurgence of Pentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0), a once-obscure odd-chain saturated fatty acid, has emerged from the annals of lipid chemistry to the forefront of nutritional science and therapeutic development. Initially identified as a minor component of dairy and ruminant fats, its biological significance was largely overlooked for decades. However, recent groundbreaking research has not only illuminated its crucial roles in cellular health and metabolism but has also led to the compelling proposition of its status as an essential fatty acid. This technical guide provides a comprehensive overview of the discovery and history of pentadecanoic acid research, its multifaceted biological activities, and the experimental methodologies underpinning our current understanding.

A Historical Perspective: From Obscurity to Renewed Interest

The history of pentadecanoic acid is intertwined with the evolution of analytical techniques for fatty acid identification. While the fundamental principles of fatty acid isolation were established in the early 19th century, the identification of individual fatty acids, particularly those present in smaller quantities, remained a significant challenge.

Early Investigations:

The presence of odd-chain fatty acids in natural fats was a subject of scientific curiosity in the mid-20th century. Before the widespread adoption of gas-liquid chromatography (GLC) in the 1950s, researchers relied on laborious methods such as fractional distillation and low-temperature crystallization to separate fatty acid mixtures.

A pivotal moment in the early history of pentadecanoic acid research came in the 1950s with the work of New Zealand scientists R. P. Hansen and F. B. Shorland . Their meticulous investigations into the composition of butterfat led to the definitive identification of pentadecanoic acid. In a 1954 publication in the Biochemical Journal, they detailed the occurrence of n-pentadecanoic acid in hydrogenated mutton fat[1]. Their work, along with others from that era, laid the groundwork for understanding the distribution of odd-chain fatty acids in the food chain.

The Modern Renaissance:

For many years following its initial identification, pentadecanoic acid was primarily considered a biomarker for dairy fat intake in epidemiological studies[2]. A significant paradigm shift occurred in the early 21st century, spearheaded by the research of Dr. Stephanie Venn-Watson , a veterinary epidemiologist. Her work with the U.S. Navy's Marine Mammal Program on bottlenose dolphins uncovered a surprising correlation between higher circulating levels of C15:0 and improved indicators of health in aging dolphins[3][4][5]. This serendipitous discovery ignited a new wave of research into the physiological roles of this once-neglected fatty acid.

Dr. Venn-Watson's subsequent research, published in numerous peer-reviewed journals, has built a strong case for C15:0 as the first essential fatty acid to be discovered in over 90 years[6]. This claim is based on evidence of its crucial role in maintaining cellular stability and the adverse health consequences associated with its deficiency[6].

Biological Roles and Signaling Pathways

Pentadecanoic acid exerts a wide range of beneficial effects on cellular health through its interaction with multiple key signaling pathways. Its pleiotropic activities are central to its proposed role in promoting metabolic health, reducing inflammation, and supporting overall longevity.

Activation of AMP-Activated Protein Kinase (AMPK)

A primary mechanism of action for pentadecanoic acid is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis[7][8][9][10].

  • Mechanism: AMPK is activated in response to a low cellular energy state (high AMP:ATP ratio). Activated AMPK stimulates catabolic pathways to generate ATP while inhibiting anabolic, energy-consuming processes. Pentadecanoic acid has been shown to promote the phosphorylation of AMPK, leading to its activation[9].

  • Downstream Effects:

    • Enhanced Glucose Uptake: Activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle cells, thereby increasing glucose uptake from the bloodstream[9][10].

    • Fatty Acid Oxidation: AMPK stimulates fatty acid oxidation to produce ATP.

    • Inhibition of Anabolic Pathways: AMPK activation leads to the downstream inhibition of energy-intensive processes such as protein and lipid synthesis.

Inhibition of Mammalian Target of Rapamycin (B549165) (mTOR)

In concert with AMPK activation, pentadecanoic acid has been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway[7][8][11]. mTOR is a central regulator of cell growth, proliferation, and survival.

  • Mechanism: The inhibition of mTOR by pentadecanoic acid is likely a consequence of AMPK activation, as AMPK can directly and indirectly suppress mTOR activity.

  • Downstream Effects:

    • Autophagy Induction: mTOR inhibition is a potent trigger for autophagy, a cellular recycling process that removes damaged organelles and proteins, which is crucial for cellular health and longevity.

    • Reduced Cell Proliferation: By inhibiting mTOR, pentadecanoic acid can temper excessive cell growth and proliferation, a mechanism that has been explored in the context of cancer research[11].

Metabolism to Pentadecanoylcarnitine (PDC): An Endocannabinoid

A groundbreaking discovery in pentadecanoic acid research was the identification of its metabolite, pentadecanoylcarnitine (PDC) , as a novel endocannabinoid[12][13].

  • Mechanism: Pentadecanoic acid is metabolized in the body to form PDC. This metabolite has been shown to be a full agonist for both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors[12][13].

  • Physiological Relevance: The endocannabinoid system is involved in regulating a wide array of physiological processes, including mood, appetite, pain sensation, and immune function. The discovery of PDC as an endocannabinoid provides a novel mechanistic link between dietary pentadecanoic acid and these critical bodily functions.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on pentadecanoic acid.

Table 1: Pentadecanoic Acid Content in Various Food Sources

Food SourcePentadecanoic Acid Content (% of total fatty acids)
Cow's Milk Fat1.05%[2]
Ruminant Meat Fat0.43%[2]
Hydrogenated Mutton FatPresent (exact % not specified)[1]

Table 2: Bioactivities of Pentadecanoic Acid and its Metabolite, Pentadecanoylcarnitine

CompoundTargetActivityEC50 / IC50Reference
Pentadecanoic AcidAMPKActivationNot specified[9]
Pentadecanoic AcidmTORInhibitionNot specified[11]
PentadecanoylcarnitineCB1 ReceptorFull Agonist3.7 µM[13]
PentadecanoylcarnitineCB2 ReceptorFull Agonist3.2 µM[13]
Pentadecanoylcarnitine5-HT1A ReceptorAgonistNot specified[12]
Pentadecanoylcarnitine5-HT1B ReceptorAgonistNot specified[12]
PentadecanoylcarnitineHistamine H1 ReceptorAntagonistNot specified[12]
PentadecanoylcarnitineHistamine H2 ReceptorAntagonistNot specified[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in pentadecanoic acid research.

Quantification of Pentadecanoic Acid in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately measure the concentration of pentadecanoic acid in biological matrices such as plasma, serum, or tissue.

Methodology:

  • Lipid Extraction:

    • Employ a modified Folch method using a chloroform:methanol (2:1, v/v) solvent system to extract total lipids from the biological sample.

    • Include an internal standard, such as a deuterated version of pentadecanoic acid (C15:0-d3), at a known concentration at the beginning of the extraction process to account for sample loss during processing.

  • Saponification and Methylation:

    • Saponify the extracted lipids using a methanolic potassium hydroxide (B78521) solution to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

    • Methylate the free fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol. This derivatization step increases the volatility of the fatty acids, making them suitable for GC analysis.

  • GC-MS Analysis:

    • Inject the FAMEs onto a gas chromatograph equipped with a capillary column suitable for fatty acid separation (e.g., a polar column).

    • The gas chromatograph separates the FAMEs based on their boiling points and polarity.

    • The separated FAMEs are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.

    • Quantification is achieved by comparing the peak area of the pentadecanoic acid methyl ester to the peak area of the internal standard and referencing a standard curve prepared with known concentrations of pentadecanoic acid.

In Vitro Assessment of AMPK Activation

Objective: To determine if pentadecanoic acid activates AMPK in a cell-based assay.

Methodology:

  • Cell Culture:

    • Culture a relevant cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) in appropriate growth media until they reach the desired confluence.

  • Treatment:

    • Treat the cells with varying concentrations of pentadecanoic acid (solubilized in a suitable vehicle, such as BSA-complexed media) for a specified period.

    • Include a vehicle-only control group.

  • Protein Extraction and Western Blotting:

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of AMPK (p-AMPK) at the activating phosphorylation site (e.g., Threonine 172) and total AMPK.

    • Use a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.

    • Quantify the band intensities and express the results as the ratio of p-AMPK to total AMPK. An increase in this ratio indicates AMPK activation.

Identification of Pentadecanoylcarnitine (PDC) by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and characterize the metabolite of pentadecanoic acid, pentadecanoylcarnitine, in biological samples.

Methodology:

  • Sample Preparation:

    • Extract metabolites from biological samples (e.g., serum from dolphins treated with a high C15:0 diet) using a suitable solvent extraction method, such as a methanol-based precipitation.

  • LC-MS/MS Analysis:

    • Inject the extracted metabolites onto a liquid chromatograph coupled to a tandem mass spectrometer (MS/MS).

    • The liquid chromatograph separates the metabolites based on their physicochemical properties.

    • The mass spectrometer is operated in a targeted manner to look for the specific mass-to-charge ratio of pentadecanoylcarnitine.

    • Fragment the parent ion of the suspected pentadecanoylcarnitine in the collision cell of the tandem mass spectrometer to generate a characteristic fragmentation pattern (MS/MS spectrum).

    • Compare the retention time and the MS/MS spectrum of the unknown peak in the biological sample to that of a synthesized, authentic standard of pentadecanoylcarnitine to confirm its identity.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts discussed in this guide.

Pentadecanoic_Acid_Signaling C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK Activates mTOR mTOR C15_0->mTOR Inhibits PDC Pentadecanoylcarnitine (PDC) C15_0->PDC Metabolized to AMPK->mTOR Inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 Autophagy Autophagy mTOR->Autophagy Inhibits Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake CB1_CB2 CB1/CB2 Receptors PDC->CB1_CB2 Activates Physiological_Effects Mood, Pain, Appetite Regulation CB1_CB2->Physiological_Effects GC_MS_Workflow Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (Folch Method) Sample->Extraction Derivatization Saponification & Methylation (to FAMEs) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification of C15:0 GC_MS->Quantification

References

The Ubiquitous Presence of Pentadecanoate in the Food Chain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has emerged from relative obscurity to become a focal point of nutritional and metabolic research. Historically used as an internal standard in fatty acid analysis due to its perceived low abundance, recent epidemiological and mechanistic studies have linked circulating levels of pentadecanoate to positive cardiometabolic, immune, and liver health outcomes.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of this compound in various food sources, details the analytical methodologies for its quantification, and illustrates its key signaling pathways.

Data Presentation: Quantitative Occurrence of this compound in Food

The primary dietary sources of pentadecanoic acid are ruminant animal products, a direct consequence of its synthesis by rumen bacteria.[3][4] It is also present in some species of fish and in trace amounts in certain plants.[3][5] The following tables summarize the quantitative data on this compound content in a variety of foodstuffs.

Table 1: this compound (C15:0) Content in Dairy Products

Food ProductThis compound Content (mg/100g)Percentage of Total FatReference(s)
Unsalted Butter8801.0% - 1.4%[3][6][7]
Salted Butter8301.0% - 1.4%[3][6][7]
Fermented Butter8201.0% - 1.4%[3][6][7]
Cream (milk fat)450-[6][7]
Whipping Cream (milk fat)380-[7]
Whole Milk-0.8% - 1.2%[3]
Natural Cheese (Cheddar)3901.0% - 1.5%[3][6][7]
Natural Cheese (Emmental)350-[7]
Natural Cheese (Parmesan)3201.0% - 1.5%[3][6][7]
Natural Cheese (Cream)330-[7]
Natural Cheese (Gouda)280-[7]
Processed Cheese290-[6][7]
Ice Cream110-[6]
Coffee Whitener (powder, milk fat)290-[7]

Table 2: this compound (C15:0) Content in Meat and Animal Fats

Food ProductThis compound Content (mg/100g)Percentage of Total FatReference(s)
Beef (Imported, rib loin, fat, raw)4500.5% - 1.5%[3][7]
Beef (Dairy fattened steer, rib loin, fat, raw)4100.5% - 1.5%[3][7]
Beef (Imported, inside round, fat, raw)350-[7]
Beef (Dairy fattened steer, chuck, fat, raw)340-[7]
Beef (Japanese beef cattle, rib loin, fat, raw)310-[7]
Beef Tallow300-[7]
Lamb and Goat Meat-0.6% - 1.2%[3]
Pork Sausage68-[6]

Table 3: this compound (C15:0) Content in Fish and Seafood

Food ProductThis compound Content (mg/100g)Percentage of Total FatReference(s)
Various Marine Fish Species-0.05% - 2.35%[8][9]
Pacific Saury, Mackerel, Ayu Sweetfish~160-[6]
Fish Oil-up to 1.5%[3]

Table 4: this compound (C15:0) Content in Plant-Based Foods and Other Products

Food ProductThis compound Content (mg/100g)Reference(s)
Palm Oil82[6]
Butterscotch69[6]
White Chocolate66[6]

Note: The concentration of this compound can vary based on factors such as the animal's diet (e.g., grass-fed vs. grain-fed), age, and the specific cut of meat or type of dairy product.[3]

Experimental Protocols: Quantification of this compound in Food

The accurate quantification of pentadecanoic acid in complex food matrices is crucial for nutritional studies. The standard methodology involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography (GC).

Sample Preparation and Homogenization
  • Solid Samples (e.g., meat, cheese): Finely grind and homogenize the sample to ensure uniformity. For high-moisture samples, freeze-drying prior to grinding can be beneficial.[4]

  • Liquid Samples (e.g., milk): Mix thoroughly before subsampling.

Lipid Extraction

The goal of this step is to isolate the total lipid fraction from the food matrix. Several methods are commonly employed:

  • Folch Method: This is a widely used and reliable method for quantitative lipid extraction.[10]

    • Homogenize the sample in a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture.

    • Filter the homogenate to remove solid residues.

    • Wash the filtrate with a salt solution (e.g., 0.9% NaCl) to separate the mixture into two phases.

    • The lower chloroform phase, containing the lipids, is carefully collected.

  • Bligh and Dyer Method: A modification of the Folch method, suitable for samples with high water content.[10]

  • Soxhlet Extraction: A traditional method for extracting lipids from dried, solid samples using a continuous flow of a non-polar solvent like hexane (B92381).[10][11]

Transesterification to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the extracted triglycerides and other lipids must be converted into their more volatile FAMEs.

  • Acid-Catalyzed Transesterification:

    • Dissolve the extracted lipid sample in a solvent such as toluene.

    • Add a reagent like 7-14% boron trifluoride (BF₃) in methanol.[4][12]

    • Heat the mixture in a sealed tube at a controlled temperature (e.g., 100°C) for a specified time (e.g., 45 minutes) to complete the methylation.[13]

    • After cooling, add hexane and a saturated sodium chloride solution to extract the FAMEs into the hexane layer.[12]

  • Base-Catalyzed Transesterification:

    • A solution of sodium hydroxide (B78521) or potassium hydroxide in methanol is added to the lipid extract.

    • This is a rapid reaction that can often be performed at room temperature.

Gas Chromatography (GC) Analysis

The resulting FAMEs are separated and quantified using GC, typically with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Instrumentation: A gas chromatograph equipped with a polar capillary column (e.g., DB-23) is used for the separation of FAMEs.[14]

  • Internal Standard: To ensure accurate quantification, a known amount of an internal standard, such as a deuterated pentadecanoic acid (C15:0-d2) or another odd-chain fatty acid not naturally present in the sample in significant amounts (e.g., C13:0, C19:0, C21:0), is added to the sample before extraction.[12][14]

  • Quantification: The concentration of this compound is determined by comparing the peak area of its corresponding FAME to the peak area of the internal standard.

Method Validation

To ensure the reliability of the analytical results, the method should be validated for parameters including:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[15]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its analysis.

G cluster_0 Experimental Workflow for this compound Analysis Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Extraction Transesterification Transesterification to FAMEs (e.g., BF3/Methanol) Extraction->Transesterification GC_MS GC-MS Analysis Transesterification->GC_MS Quantification Quantification GC_MS->Quantification Internal_Standard Internal Standard (e.g., C15:0-d2) Internal_Standard->Extraction

Caption: Experimental workflow for the quantification of pentadecanoic acid in food samples.

G cluster_1 Key Signaling Pathways of this compound (C15:0) cluster_p_par PPAR Signaling cluster_ampk_mtor AMPK/mTOR Pathway cluster_jak_stat JAK-STAT Pathway C15_0 This compound (C15:0) PPAR PPARα/δ C15_0->PPAR Activates AMPK AMPK C15_0->AMPK Activates JAK2 JAK2 C15_0->JAK2 Inhibits Lipid_Metabolism Increased Lipid Metabolism PPAR->Lipid_Metabolism mTOR mTOR AMPK->mTOR Inhibits Cell_Growth Inhibition of Cell Growth mTOR->Cell_Growth Autophagy Induction of Autophagy mTOR->Autophagy IL6 IL-6 IL6->JAK2 STAT3 STAT3 JAK2->STAT3 Inflammation Inflammation STAT3->Inflammation

References

Bioavailability and Absorption of Dietary Pentadecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoate, or pentadecanoic acid (C15:0), is an odd-chain saturated fatty acid garnering significant scientific interest for its potential as a bioactive lipid and biomarker of dairy fat intake. Unlike its even-chain counterparts, C15:0 has been associated with various health benefits, including improved metabolic and cardiovascular health. This technical guide provides an in-depth overview of the current understanding of the bioavailability and absorption of dietary this compound, with a focus on quantitative data, experimental methodologies, and the molecular signaling pathways it modulates.

Bioavailability and Pharmacokinetics of this compound

The bioavailability of dietary this compound is influenced by its food source and the overall composition of the meal. While primarily obtained from dairy products and ruminant meats, C15:0 is also available as a dietary supplement.[1] Pharmacokinetic studies have begun to quantify its absorption and circulation in humans.

A clinical trial involving young adults with overweight and obesity demonstrated that daily oral supplementation with 200 mg of C15:0 for 12 weeks resulted in a significant increase in plasma C15:0 levels.[2] The mean adjusted increase was 2.07 μg/mL greater than the placebo group.[2] Baseline plasma concentrations in this cohort were approximately 4.2-4.3 μg/mL.[2] Another study established a pharmacokinetic profile suggesting that every 100 mg of C15:0 ingested results in an approximate 10 µM increase in circulating concentrations.[3]

Interestingly, the total dietary fat content of a meal may impact the absorption efficiency of C15:0. One study observed a statistically significant inverse correlation, where a ~30% increase in dietary total fat led to a ~35% decrease in circulating C15:0 levels, suggesting a potential saturation or competitive inhibition of absorption at higher fat intakes.[4]

Table 1: Pharmacokinetic Parameters of Oral this compound Supplementation
ParameterValueStudy PopulationDosageDurationSource
Baseline Plasma C15:0 4.23 ± 1.28 μg/mLYoung adults with overweight/obesityN/AN/A[2]
Mean Adjusted Increase in Plasma C15:0 2.07 μg/mL (vs. placebo)Young adults with overweight/obesity200 mg/day12 weeks[2]
Estimated Increase in Circulating C15:0 ~10 µMGeneral estimate from pharmacokinetic data100 mgSingle dose[3]
Table 2: Correlation of Plasma C15:0 with Dairy Fat Intake
Biological MatrixCorrelation with Dairy Fat IntakeStudy PopulationSource
Plasma Phospholipids Weak to moderateGeneral adult population[5]
Erythrocytes Positive correlation with increased dairy intakeAdolescents[6]

Intestinal Absorption of this compound

The intestinal absorption of fatty acids is a complex process involving their release from the food matrix, micellar solubilization, and transport across the enterocyte membrane. For this compound, being a long-chain saturated fatty acid, it is expected to follow the general pathways of lipid absorption.

The primary dietary form of C15:0 is as a triglyceride, which must be hydrolyzed by pancreatic lipases to release the free fatty acid for absorption.[3] The free this compound is then incorporated into mixed micelles with bile salts and other lipids, which facilitates its transport across the unstirred water layer to the apical membrane of the enterocytes. The uptake into the enterocyte is thought to be mediated by both passive diffusion and protein transporters.

Key Signaling Pathways Modulated by this compound

Pentadecanoic acid is not merely an energy source but also a signaling molecule that interacts with several key cellular pathways implicated in metabolism, inflammation, and cell growth.

AMP-Activated Protein Kinase (AMPK) Pathway

This compound has been shown to activate AMPK, a central regulator of cellular energy homeostasis.[7] Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation.

AMPK_Pathway C15_0 This compound (C15:0) AMPK AMPK C15_0->AMPK Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake FAO Fatty Acid Oxidation AMPK->FAO

Figure 1: this compound-mediated activation of the AMPK pathway.
mTOR Signaling Pathway

In addition to activating AMPK, this compound has been reported to inhibit the mechanistic target of rapamycin (B549165) (mTOR) pathway.[7] The mTOR pathway is a key regulator of cell growth, proliferation, and protein synthesis. Its inhibition is often associated with cellular stress responses and can be a downstream effect of AMPK activation.

mTOR_Pathway C15_0 This compound (C15:0) mTORC1 mTORC1 C15_0->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis

Figure 2: Inhibition of the mTORC1 pathway by this compound.
JAK-STAT Signaling Pathway

This compound has been identified as an inhibitor of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly the JAK2/STAT3 axis.[3] This pathway is crucial for cytokine signaling and is often implicated in inflammatory responses and cancer.

JAK_STAT_Pathway Cytokine Cytokines (e.g., IL-6) JAK2 JAK2 Cytokine->JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Expression Inflammatory Gene Expression STAT3->Gene_Expression C15_0 This compound (C15:0) C15_0->JAK2

Figure 3: this compound inhibits the JAK2/STAT3 signaling pathway.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

This compound acts as a dual partial agonist for PPARα and PPARδ.[8] These nuclear receptors are key regulators of lipid metabolism and inflammation.

PPAR_Pathway C15_0 This compound (C15:0) PPAR_alpha_delta PPARα / PPARδ C15_0->PPAR_alpha_delta Lipid_Metabolism Lipid Metabolism Genes PPAR_alpha_delta->Lipid_Metabolism Anti_Inflammatory Anti-inflammatory Effects PPAR_alpha_delta->Anti_Inflammatory

Figure 4: PPARα/δ agonism by this compound.

Experimental Protocols

In Vitro Intestinal Absorption using Caco-2 Cell Monolayers

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that serves as a valuable in vitro model for intestinal absorption studies.

Objective: To determine the permeability of this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 20% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) and maintained at 37°C in a 5% CO2 atmosphere.[9]

  • Monolayer Formation: Cells are seeded onto permeable Transwell™ inserts and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[10]

  • Monolayer Integrity Assessment: The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker such as Lucifer Yellow.[10]

  • Permeability Assay:

    • The culture medium is removed from the apical and basolateral compartments of the Transwell™ inserts.

    • A transport buffer (e.g., Hanks' Balanced Salt Solution) is added to both compartments and the cells are allowed to equilibrate.

    • The buffer in the apical compartment is replaced with a solution containing a known concentration of this compound (e.g., 10-100 µM) solubilized with a suitable carrier like BSA.

    • Samples are collected from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of this compound in the collected samples is quantified using a validated analytical method such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer.

Caco2_Workflow cluster_prep Monolayer Preparation cluster_assay Permeability Assay Culture Culture Caco-2 cells Seed Seed cells on Transwell™ inserts Culture->Seed Differentiate Differentiate for 21-28 days Seed->Differentiate Integrity Assess monolayer integrity (TEER, Lucifer Yellow) Differentiate->Integrity Equilibrate Equilibrate with transport buffer Integrity->Equilibrate Add_C15 Add C15:0 to apical side Equilibrate->Add_C15 Sample Sample from basolateral side at time points Add_C15->Sample Quantify Quantify C15:0 (LC-MS/MS) Sample->Quantify

Figure 5: Experimental workflow for Caco-2 cell permeability assay.
Ex Vivo Intestinal Absorption using the Everted Gut Sac Model

The everted gut sac model provides an ex vivo system to study the transport of substances across the intestinal epithelium, preserving the tissue architecture and metabolic activity for a short period.

Objective: To measure the transport of this compound from the mucosal to the serosal side of the small intestine.

Methodology:

  • Tissue Preparation: A segment of the small intestine (e.g., from a rat) is excised, flushed with cold saline, and gently everted over a glass rod so that the mucosal surface faces outwards.[11]

  • Sac Formation: One end of the everted segment is tied off with a suture. The sac is then filled with a known volume of a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer). The other end is then tied to form a sealed sac.[12]

  • Incubation: The everted sac is placed in an incubation flask containing the same buffer with a known concentration of this compound. The flask is maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.[11]

  • Sampling: After a defined incubation period (e.g., 60-120 minutes), the sac is removed from the flask, and the fluid inside the sac (serosal fluid) is collected.

  • Quantification: The concentration of this compound in the serosal fluid is determined by an appropriate analytical method (e.g., GC-MS or LC-MS/MS).

  • Data Analysis: The amount of this compound transported into the sac is calculated and can be expressed as a rate of transport per unit of tissue weight or length.

Everted_Gut_Sac_Workflow Excise Excise intestinal segment Evert Evert segment over a glass rod Excise->Evert Fill_Tie Fill with buffer and tie ends to form a sac Evert->Fill_Tie Incubate Incubate sac in buffer containing C15:0 Fill_Tie->Incubate Collect Collect serosal fluid from inside the sac Incubate->Collect Quantify Quantify C15:0 (GC-MS or LC-MS/MS) Collect->Quantify

Figure 6: Workflow for the everted gut sac absorption experiment.
Western Blot Analysis of AMPK Activation in C2C12 Myotubes

C2C12 myotubes are a well-established in vitro model for studying skeletal muscle metabolism. This protocol outlines the steps to assess the activation of AMPK by this compound through the detection of its phosphorylated form.

Objective: To determine if this compound treatment increases the phosphorylation of AMPK at Threonine 172 in C2C12 myotubes.

Methodology:

  • Cell Culture and Differentiation: C2C12 myoblasts are cultured in DMEM with 10% FBS. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 4-6 days.

  • Treatment: Differentiated myotubes are treated with various concentrations of this compound (e.g., 10, 20, 50 µM) or a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Cells are washed with ice-cold PBS and then lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.

    • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]

    • The membrane is incubated with a primary antibody specific for phosphorylated AMPK (p-AMPKα Thr172) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[14]

  • Data Analysis: The intensity of the p-AMPK bands is quantified using densitometry and normalized to the total AMPK protein levels (determined by re-probing the membrane with an antibody for total AMPK) and a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Culture Culture and differentiate C2C12 myotubes Treat Treat with C15:0 Culture->Treat Lyse Lyse cells and quantify protein Treat->Lyse SDS_PAGE Separate proteins by SDS-PAGE Lyse->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (p-AMPK) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal with ECL Secondary_Ab->Detect Analyze Analyze band intensity Detect->Analyze

Figure 7: Western blot workflow for AMPK activation analysis.

Conclusion

Pentadecanoic acid is an orally bioavailable odd-chain fatty acid with emerging evidence of significant biological activity. Its absorption can be influenced by dietary factors, and once in circulation, it acts as a signaling molecule modulating key pathways such as AMPK, mTOR, JAK-STAT, and PPARs. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the absorption, bioavailability, and cellular effects of this intriguing fatty acid. Further clinical trials are warranted to fully elucidate its therapeutic potential in various metabolic and inflammatory conditions.

References

Pentadecanoic Acid (C15:0): A Comprehensive Technical Guide to its Role as a Biomarker for Dairy Fat Intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has emerged as a significant biomarker for the intake of dairy fat.[1][2][3] Its concentration in various biological tissues and fluids correlates with the consumption of dairy products, offering an objective measure to complement self-reported dietary assessments, which are often prone to inaccuracies.[1][4] Beyond its role as a biomarker, C15:0 is gaining attention for its own bioactive properties and potential implications for human health, including associations with a reduced risk of type 2 diabetes and cardiovascular disease.[1][2][4][5] This technical guide provides an in-depth overview of pentadecanoic acid, focusing on its metabolism, analytical methodologies, and its role in various signaling pathways.

Metabolism of Pentadecanoic Acid

The primary dietary source of pentadecanoic acid for humans is ruminant fat, particularly from dairy products.[3] It is synthesized by microbial fermentation in the rumen of animals like cows and is subsequently incorporated into their milk and meat fat.[1] While the primary source is exogenous, there is some evidence suggesting the possibility of endogenous synthesis in humans, although this pathway is not considered a major contributor to circulating C15:0 levels.[6][7][8]

Once consumed, pentadecanoic acid is absorbed and incorporated into various lipid fractions in the body, including plasma phospholipids, erythrocytes, and adipose tissue.[1][9] The concentration of C15:0 in these tissues reflects dietary intake, with adipose tissue providing a longer-term measure and plasma or serum levels reflecting more recent dietary patterns.[1][4] The metabolism of C15:0 follows the standard beta-oxidation pathway for fatty acids, ultimately yielding propionyl-CoA, which can then enter the Krebs cycle.[10]

Quantitative Relationship between Dairy Intake and Pentadecanoic Acid Levels

Numerous studies have established a positive correlation between the intake of dairy products and the concentration of pentadecanoic acid in various biological samples. However, the strength of this correlation can vary depending on the type of dairy product consumed (e.g., high-fat vs. low-fat) and the specific biological matrix analyzed.

Table 1: Correlation of Pentadecanoic Acid (C15:0) with Dairy Product Intake in Plasma/Serum

Study PopulationBiological MatrixDairy ProductCorrelation Coefficient (r)Reference
US Adults (MESA Study)Plasma PhospholipidsTotal Dairy0.22[11][12]
US Adults (MESA Study)Plasma PhospholipidsRegular Cheese0.20[11][12]
US Adults (MESA Study)Plasma PhospholipidsWhole-Fat Dairy0.16[11][12]
US Adults (MESA Study)Plasma PhospholipidsLow-Fat Dairy0.17[11][12]
US Adults (MESA Study)Plasma PhospholipidsButter0.13[11][12]
Older Men (>70 years)PhospholipidsTotal Dairy (7-day records)0.34[11][12]
Nurses' Health StudyNot specifiedTotal Dairy0.29[11][12]
Young Children (3-10 years)Plasma PhospholipidsTotal Dairy Products0.29[13][14]
Young Children (3-10 years)Plasma PhospholipidsTotal Fat Dairy Products0.39[13][14]
Young Children (3-10 years)Plasma PhospholipidsCheese Products0.36[13][14]

Table 2: Correlation of Pentadecanoic Acid (C15:0) with Dairy Product Intake in Other Tissues

Study PopulationBiological MatrixDairy ProductCorrelation Coefficient (r)Reference
AdolescentsErythrocytesTotal Dairy Products0.27[9]
Multi-population Cohort (Food4Me Study)Dried Blood SpotsHigh-Fat DairyGood ability to distinguish low vs. high consumers[15][16]

Experimental Protocols for the Measurement of Pentadecanoic Acid

The accurate quantification of pentadecanoic acid in biological samples is crucial for its validation and use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose. The general workflow involves lipid extraction, transesterification to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.

Protocol 1: FAME Preparation from Plasma using Methanolic HCl

This protocol is a direct in situ transesterification method that is efficient and suitable for high-throughput analysis.[2]

Materials:

  • Plasma sample (100 µl)

  • Internal standard solution (e.g., C17:0 or deuterated C15:0)

  • Methanolic HCl (3 N) containing an antioxidant (e.g., 2,6-di-tert-butyl-p-cresol)

  • Hexane (B92381)

  • Carbonate buffer

Procedure:

  • In a glass tube, combine 100 µl of plasma, 100 µl of the internal standard solution, and 1.5 ml of methanolic HCl.

  • Seal the tube and shake vigorously for 30 seconds.

  • Heat the mixture at 85°C for 45 minutes.

  • Cool the sample to room temperature and neutralize with carbonate buffer.

  • Add 1 ml of hexane to extract the FAMEs.

  • Centrifuge at 900 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a new glass tube.

  • Repeat the hexane extraction.

  • Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried FAMEs in a small volume of hexane for GC-MS analysis.

Protocol 2: Lipid Extraction and Transesterification using Acetyl Chloride

This method involves a simultaneous lipid extraction and transesterification process.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standard solution

  • Methanol (B129727):Acetyl chloride (20:1 v/v)

  • Hexane

  • Distilled water

Procedure:

  • Place the sample in a test tube and add the internal standard.

  • Add 1 ml of the methanol:acetyl chloride methylation mixture and 0.5 ml of hexane.

  • Heat the mixture at 100°C for 10 minutes. A single phase will form.

  • Cool the tube to room temperature.

  • Add 1 ml of distilled water. Two phases will separate rapidly.

  • Collect the upper hexane phase containing the FAMEs for GC-MS analysis.

Protocol 3: Analysis of Fatty Acids from Dried Blood Spots (DBS)

This protocol is adapted for the analysis of fatty acids from dried blood spots, offering a minimally invasive sample collection method.[11]

Materials:

  • Dried blood spot on a collection card

  • Internal standard solution

  • Sodium methoxide (B1231860) in methanol (0.5% w/v)

  • Boron trifluoride in methanol (14%)

  • Hexane

  • Saturated NaCl solution

Procedure:

  • Cut out the blood spot and place it in a 2.0 mL glass vial.

  • Add 500 µl of sodium methoxide in methanol.

  • Agitate the vial for 100 seconds and then heat at 95°C for 15 minutes.

  • Cool to room temperature.

  • Add 500 µl of 14% boron trifluoride in methanol and heat at 95°C for 15 minutes.

  • Cool to room temperature.

  • Add 500 µl of hexane and 500 µl of saturated NaCl solution.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the upper hexane layer for GC-MS analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, DBS, etc.) InternalStandard Add Internal Standard (e.g., C17:0, C15:0-d3) BiologicalSample->InternalStandard LipidExtraction Lipid Extraction (e.g., Folch method) InternalStandard->LipidExtraction Transesterification Transesterification to FAMEs (e.g., Methanolic HCl, BF3) LipidExtraction->Transesterification FAME_Extraction FAME Extraction (e.g., Hexane) Transesterification->FAME_Extraction GCMS Gas Chromatography- Mass Spectrometry (GC-MS) FAME_Extraction->GCMS DataAnalysis Data Analysis and Quantification GCMS->DataAnalysis

Experimental workflow for C15:0 analysis.

Signaling Pathways Influenced by Pentadecanoic Acid

Recent research has revealed that pentadecanoic acid is not merely a passive biomarker but an active signaling molecule with pleiotropic effects on various cellular pathways.[17][18][19] These activities may underlie the observed associations between higher C15:0 levels and improved metabolic health.

AMPK Activation and mTOR Inhibition

Pentadecanoic acid has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mechanistic target of rapamycin (B549165) (mTOR).[17][18] AMPK is a central regulator of cellular energy homeostasis, and its activation promotes catabolic pathways such as fatty acid oxidation while inhibiting anabolic processes. mTOR is a key regulator of cell growth, proliferation, and survival. The dual action of C15:0 on these pathways is significant, as AMPK activation and mTOR inhibition are hallmarks of cellular processes associated with longevity and improved metabolic health.[17]

G cluster_ampk AMPK Pathway cluster_mtor mTOR Pathway C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK Activates mTOR mTOR C15_0->mTOR Inhibits Catabolism Catabolic Processes (e.g., Fatty Acid Oxidation) AMPK->Catabolism Promotes Anabolism Anabolic Processes AMPK->Anabolism Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

C15:0's role in AMPK and mTOR signaling.
PPARα/δ Agonism

Pentadecanoic acid acts as a dual partial agonist for peroxisome proliferator-activated receptors alpha and delta (PPARα/δ).[18][19] These nuclear receptors are critical regulators of lipid and glucose metabolism. Activation of PPARα promotes fatty acid uptake and oxidation, while PPARδ activation is involved in improving insulin (B600854) sensitivity and reducing inflammation. This dual agonism contributes to the beneficial metabolic effects associated with C15:0.

JAK/STAT Inhibition

C15:0 has been identified as an inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[18][20] The JAK/STAT pathway is a key mediator of inflammatory responses, and its inhibition by C15:0 can lead to a reduction in the production of pro-inflammatory cytokines. This anti-inflammatory action may contribute to the protective effects of C15:0 against chronic diseases with an inflammatory component.

G Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates GeneExpression Inflammatory Gene Expression STAT->GeneExpression Promotes C15_0 Pentadecanoic Acid (C15:0) C15_0->JAK Inhibits

References

Whitepaper: Signaling Pathways Modulated by Pentadecanoic Acid (C15:0)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid increasingly recognized for its pleiotropic health benefits, including cardiometabolic, immune, and liver health.[1] Unlike its even-chain counterparts, C15:0 engages multiple, key cellular signaling pathways, positioning it as a molecule of significant interest for therapeutic development. This document provides a comprehensive technical overview of the primary signaling cascades modulated by C15:0. Key mechanisms include the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and AMP-activated protein kinase (AMPK), alongside the inhibition of pro-inflammatory and pro-growth pathways such as Janus kinase/signal transducer and activator of transcription (JAK-STAT), mechanistic target of rapamycin (B549165) (mTOR), and histone deacetylase 6 (HDAC6).[1][2] This guide synthesizes the current understanding of these interactions, presents quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the molecular pathways to facilitate further research and drug discovery efforts.

Introduction

Pentadecanoic acid (C15:0) is an essential fatty acid primarily obtained from dietary sources like dairy fat and some plants and fish.[3][4] A growing body of epidemiological evidence links higher circulating levels of C15:0 with a reduced risk of chronic conditions, including type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease.[1][3] At the molecular level, C15:0 acts as a signaling molecule with broad, beneficial activities.[3] Its pleiotropic effects stem from its ability to directly interact with and modulate a suite of critical cellular targets that regulate metabolism, inflammation, cellular stress, and aging.[2][5] This whitepaper serves as a technical guide to these mechanisms, offering a detailed exploration of the signaling pathways at the core of C15:0's biological activity.

Core Signaling Pathways Modulated by C15:0

C15:0 exerts its effects by targeting several key nodes in cellular signaling. These interactions result in a multi-pathway modulation that enhances lipid oxidation, improves cellular energetics, and resolves inflammation.[2][5]

Peroxisome Proliferator-Activated Receptors (PPARs)

One of the primary molecular targets of C15:0 is the PPAR family of nuclear receptors, which are critical regulators of fatty acid metabolism and inflammation.[2] C15:0 acts as a dual partial agonist of PPARα and PPARδ.[2] This activation initiates a transcriptional cascade that upregulates genes involved in fatty acid oxidation, such as CPT1A and ACOX1, thereby enhancing the clearance of lipids and reducing their accumulation in tissues like the liver and muscle.[2]

PPAR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C15_0 Pentadecanoic Acid (C15:0) PPAR PPARα / PPARδ C15_0->PPAR Binds & Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds Gene_Expression Target Gene Transcription↑ (e.g., CPT1A, ACOX1) PPRE->Gene_Expression Promotes Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Lipid_Metabolism ↑ Lipid Metabolism Gene_Expression->Lipid_Metabolism Anti_Inflammatory ↓ Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory

Caption: PPARα/δ activation pathway by Pentadecanoic Acid (C15:0).

Table 1: Quantitative PPAR Agonist Activity of C15:0

Receptor Target Activity Type EC₅₀ Max Efficacy (vs. control) Reference
PPARα Partial Agonist ~11.5 µM ~65.8% [2]
PPARδ Partial Agonist ~2.7 µM ~52.8% [2]

| PPARγ | Agonist | Dose-dependent activation shown | Not specified |[6] |

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a central regulator of cellular energy homeostasis. C15:0 activates AMPK, a mechanism it shares with the metabolic drug metformin.[1][7][8] This activation can occur in a dose-dependent manner.[8] Activated AMPK promotes catabolic pathways (like glucose uptake and fatty acid oxidation) while inhibiting anabolic pathways (like lipid synthesis).[9] A key downstream effect of AMPK activation is the phosphorylation of AS160, which promotes the translocation of GLUT4 transporters to the cell membrane, thereby enhancing glucose uptake.[8] Furthermore, AMPK activation leads to the inhibition of the mTOR pathway, a core component of longevity and cell growth signaling.[1][2]

AMPK_Pathway C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits AS160 AS160 AMPK->AS160 Phosphorylates Autophagy ↑ Autophagy mTOR->Autophagy Inhibits GLUT4 GLUT4 Translocation AS160->GLUT4 Promotes Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake

Caption: AMPK activation and downstream signaling by C15:0.

Table 2: Effects of C15:0 on AMPK Pathway Components in C2C12 Myotubes

C15:0 Concentration Phospho-AMPK Levels Phospho-AS160 Levels GLUT4 Translocation Reference
20 µM Increased Increased Increased [8]

| 40 µM | Increased (dose-dependent) | Increased (dose-dependent) | Increased (dose-dependent) |[8] |

JAK-STAT and NF-κB Inflammatory Pathways

C15:0 demonstrates potent anti-inflammatory effects by inhibiting key inflammatory signaling pathways, particularly the JAK-STAT and NF-κB cascades.[2][5] It has been shown to suppress the IL-6-induced phosphorylation of JAK2 and its downstream target STAT3 in a dose- and time-dependent manner.[10] By attenuating these signals, C15:0 reduces the production of pro-inflammatory cytokines such as MCP-1, TNFα, and IL-6.[1][2]

Inflammatory_Pathways C15_0 Pentadecanoic Acid (C15:0) JAK2 JAK2 C15_0->JAK2 Inhibits NFkB NF-κB C15_0->NFkB Attenuates IL6_R IL-6 Receptor IL6_R->JAK2 Activates IL6 IL-6 IL6->IL6_R STAT3 STAT3 JAK2->STAT3 Phosphorylates Nucleus Nucleus STAT3->Nucleus Translocates NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression (e.g., MCP-1, TNFα) Nucleus->Inflammation

Caption: Inhibition of JAK-STAT and NF-κB pathways by C15:0.

Other Modulated Pathways
  • HDAC6 Inhibition: C15:0 has been identified as an inhibitor of Histone Deacetylase 6 (HDAC6), a mechanism linked to anti-cancer and anti-fibrotic effects.[2][3]

  • mTOR Inhibition: As a downstream consequence of AMPK activation, C15:0 inhibits the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[1][2]

  • MAPK Signaling: C15:0 has been shown to inhibit or modulate Mitogen-Activated Protein Kinase (MAPK) signaling, which is involved in cellular responses to a variety of stimuli and plays a role in inflammation.[4][11]

Experimental Methodologies & Protocols

Investigating the effects of C15:0 on cellular signaling requires robust and specific experimental techniques. The following sections detail the protocols for key assays used in this field.

Workflow for In Vitro Fatty Acid Studies

A typical workflow involves preparing a stable fatty acid solution, treating cultured cells, and then harvesting the cells for downstream analysis of specific signaling pathway components.

Experimental_Workflow

Caption: General experimental workflow for studying C15:0 effects in vitro.

Protocol: Fatty Acid Solution Preparation

Stable and reproducible fatty acid solutions are critical for in vitro experiments.[12][13]

  • Materials: Sodium salt of pentadecanoic acid, ethanol (B145695) (100%), sterile water or saline.

  • Procedure:

    • Prepare a stock solution by dissolving the sodium salt of C15:0 in 100% ethanol via sonication. This creates a homogeneous milky solution of FA micelles.[13]

    • This stock solution can be stored at 4°C, protected from light, for at least six months.[13]

    • Immediately before use, dilute the stock solution directly into the cell culture medium to achieve the desired final concentration.

    • This method avoids the use of albumin, which can be a confounding factor in studies of inflammation and signaling.[13]

Protocol: Western Blot for Protein Phosphorylation (AMPK, STAT3, MAPK)

Western blotting is used to detect changes in the phosphorylation state of key signaling proteins.[14][15]

  • Reagents: RIPA buffer with protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, SDS-PAGE gels, PVDF membrane, blocking buffer (5% BSA or non-fat milk in TBST), primary antibodies (e.g., anti-phospho-AMPK, anti-total-AMPK), HRP-conjugated secondary antibody, ECL detection reagent.

  • Procedure:

    • Cell Lysis: After treating cells with C15:0, wash them with ice-cold PBS and lyse with ice-cold RIPA buffer.[14]

    • Protein Quantification: Centrifuge the lysate to pellet debris and determine the protein concentration of the supernatant using a BCA assay.[14]

    • SDS-PAGE: Normalize protein amounts, add Laemmli buffer, boil samples for 5 minutes, and load 20-50 µg of protein per lane onto an SDS-PAGE gel.[15]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]

    • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[14]

    • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., p-AMPK) overnight at 4°C.[14] Subsequently, wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After washing, apply an ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[16]

    • Analysis: Quantify band intensities using densitometry software. To control for protein loading, the membrane can be stripped and re-probed for the total form of the protein or a housekeeping protein like β-actin.[14][17]

Protocol: PPAR Luciferase Reporter Assay

This cell-based assay measures the ability of C15:0 to activate PPAR-mediated gene transcription.[18][19]

  • Principle: Cells are engineered to express a PPAR isoform (e.g., PPARα) and a luciferase reporter gene linked to a PPAR response element (PPRE). When a ligand like C15:0 activates the PPAR, it binds to the PPRE and drives the expression of luciferase, producing a measurable light signal.[19][20]

  • Procedure:

    • Cell Seeding: Plate the engineered reporter cells in a 96-well plate.[19]

    • Treatment: Treat the cells with various concentrations of C15:0 (and appropriate positive and negative controls) for 18-24 hours.[20]

    • Lysis and Reagent Addition: Lyse the cells and add a luciferase detection reagent containing the substrate (e.g., luciferin).[18]

    • Signal Measurement: Measure the luminescence signal using a luminometer.[21]

    • Analysis: The light output is directly proportional to the level of PPAR activation. Normalize results to a control (e.g., vehicle-treated cells) to calculate fold activation.[21]

Protocol: AMPK Kinase Activity Assay

These assays directly measure the enzymatic activity of AMPK. Luminescence-based assays like ADP-Glo™ are common.[9]

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to AMPK activity.

  • Procedure:

    • Kinase Reaction: Set up a reaction containing active AMPK enzyme, a suitable substrate (e.g., SAMS peptide), ATP, and the test compound (C15:0).[9] Incubate at 30°C for 30-60 minutes.

    • Stop Reaction & Deplete ATP: Add an ADP-Glo™ Reagent to stop the kinase reaction and eliminate any remaining ATP.[9]

    • ADP to ATP Conversion: Add a Kinase Detection Reagent, which contains an enzyme that converts the ADP produced into ATP.[9]

    • Signal Measurement: The newly synthesized ATP is consumed by luciferase to produce light, which is measured with a luminometer.

    • Analysis: A higher light signal corresponds to higher AMPK activity.

Summary and Future Directions

Pentadecanoic acid is a bioactive fatty acid that modulates a network of interconnected signaling pathways central to metabolic health and inflammation. Its ability to act as a partial PPARα/δ agonist, an AMPK activator, and an inhibitor of pro-inflammatory cascades like JAK-STAT and NF-κB provides a molecular basis for its observed health benefits.[1][2] The pleiotropic nature of C15:0 makes it a compelling candidate for further investigation as a nutraceutical or a lead compound for therapeutic development.

Future research should focus on:

  • Elucidating the direct binding interactions between C15:0 and its targets.

  • Conducting comprehensive in vivo studies to validate the cell-based findings and understand the physiological consequences of its multi-pathway modulation.

  • Investigating the therapeutic potential of C15:0 in specific disease models, such as metabolic dysfunction-associated steatotic liver disease (MASLD), inflammatory bowel disease, and age-related disorders.

  • Exploring the activity of its metabolites, such as pentadecanoylcarnitine, which may have their own unique receptor targets and biological effects.[4]

References

Early Investigations into the Physiological Impact of Odd-Chain Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically, odd-chain fatty acids (OCFAs) were largely considered to be of minor physiological importance, often relegated to the role of internal standards in fatty acid analysis due to their low abundance in most tissues.[1][2][3] Early research, however, particularly in the latter half of the 20th century, began to unveil their unique metabolic fate and hint at broader physiological consequences. Unlike their even-chain counterparts, the β-oxidation of OCFAs yields a terminal three-carbon unit, propionyl-CoA, in addition to acetyl-CoA. This distinction positions OCFAs as anaplerotic substrates, capable of replenishing intermediates of the citric acid cycle, a role with significant implications for cellular energy metabolism and biosynthetic pathways. This technical guide delves into the foundational, pre-2000 studies that first characterized the physiological effects of these unique lipids, providing a detailed overview of the experimental methodologies, quantitative findings, and the nascent understanding of the signaling pathways involved.

Core Physiological Effects Explored in Early Research

Early investigations into the physiological effects of odd-chain fatty acids primarily centered on their anaplerotic potential and the metabolic consequences of propionyl-CoA production. Key areas of exploration included their influence on glucose homeostasis, hepatic glycogen (B147801) storage, and interactions with lipid metabolism.

Anaplerotic Role and Impact on the Citric Acid Cycle

The metabolism of propionyl-CoA to succinyl-CoA, a key intermediate of the citric acid cycle, was a central focus of early research. This conversion, a three-step enzymatic pathway, was recognized as a mechanism to bolster the pool of citric acid cycle intermediates, a process known as anaplerosis. This was particularly relevant in energy-demanding tissues like the heart.

A 1996 study in anesthetized pigs demonstrated this anaplerotic role quantitatively.[4][5] Infusion of propionate (B1217596) into a coronary artery led to its uptake by the heart muscle, where it contributed to the citric acid cycle flux.[4][5] Notably, this infusion did not negatively impact myocardial oxygen consumption or contractile function, suggesting it was a safe and effective way to enhance the anaplerotic state of the heart.[4]

Influence on Glucose Metabolism and Glycogen Storage

The gluconeogenic potential of the propionyl-CoA moiety from OCFA metabolism was another significant area of early investigation. Because succinyl-CoA can be converted to malate (B86768) and then to oxaloacetate, it provides a direct substrate for gluconeogenesis.

Seminal studies in the late 1960s and early 1970s using rats fed diets containing triundecanoin (B52979) (a triglyceride of undecanoic acid, C11:0) provided compelling evidence for this effect. These studies demonstrated that the propionyl-CoA derived from undecanoate metabolism was glucogenic and helped to maintain liver glycogen and serum glucose levels during periods of prolonged fasting.

A 1966 study in sheep also provided quantitative insights into the role of propionate in gluconeogenesis.[6] Furthermore, a 1968 study in vitamin B12-deficient rats showed that the conversion of propionate to glucose was impaired in both kidney and liver tissues, highlighting the importance of the vitamin B12-dependent enzyme methylmalonyl-CoA mutase in this pathway.[7]

Interaction with Lipid Metabolism

Early research also explored the interplay between odd-chain fatty acid metabolism and other lipid pathways. The 1996 study on pig hearts not only demonstrated the anaplerotic role of propionate but also observed a significant decrease in the uptake of free fatty acids by the myocardium during propionate infusion.[4][5] This suggested a competitive interaction between odd-chain and even-chain fatty acid metabolism.

Furthermore, a 1999 study in humans investigated the effect of rectally administered propionate on the incorporation of colonic acetate (B1210297) into plasma lipids. The results indicated that propionate inhibited the incorporation of acetate into plasma triglycerides, suggesting an influence on lipogenesis.[8] A much earlier study from 1967 also reported that propionate could inhibit lipogenesis from acetate in the adipose tissue of fed rats.[9]

Quantitative Data from Key Early Studies

The following tables summarize the key quantitative findings from pivotal pre-2000 studies on the physiological effects of odd-chain fatty acids and their metabolic product, propionate.

Table 1: Effects of Triundecanoin Diet on Fasting Rats (1971)

ParameterControl Diet (Fasted 48h)Triundecanoin Diet (Fasted 48h)
Liver Glycogen (mg/g)2.1 ± 0.311.6 ± 2.4
Serum Glucose (mg/100ml)75 ± 392 ± 4
Serum Free Fatty Acids (μEq/L)1250 ± 80980 ± 60
Serum Insulin (μU/ml)15 ± 225 ± 3

Data are presented as mean ± SEM.

Table 2: Metabolic Effects of Propionate Infusion in Pig Hearts (1996) [4][5]

ParameterBaselinePropionate Infusion
Myocardial Oxygen Consumption (μmol/min/g)9.8 ± 0.79.5 ± 0.6
Myocardial Glucose Uptake (μmol/min/g)0.18 ± 0.040.17 ± 0.03
Myocardial Lactate Uptake (μmol/min/g)0.25 ± 0.050.23 ± 0.04
Myocardial Free Fatty Acid Uptake (μmol/min/g)0.091 ± 0.0180.049 ± 0.010*
Propionate Uptake (μmol/min/g)N/A0.078 ± 0.009
Anaplerosis from Propionate (% of Citric Acid Cycle Flux)N/A8.9 ± 1.3

Statistically significant difference (P < 0.05). Data are presented as mean ± SEM.

Table 3: Gluconeogenesis from Propionate in Vitamin B12-Deficient Rat Tissues (1968) [7]

TissueDietPropionate Removal (μmol/g/h)Glucose Synthesis from Propionate (μmol/g/h)
Kidney Cortex SlicesNormal15.24.8
Vitamin B12-Deficient5.01.6
Perfused LiverNormal8.82.9
Vitamin B12-Deficient1.50.5

Experimental Protocols from Early Studies

The following sections detail the methodologies employed in key pre-2000 investigations, providing a glimpse into the techniques available to researchers of that era.

Animal Feeding Studies with Odd-Chain Fatty Acids

Study of Triundecanoin in Rats (1971)

  • Animals and Diet: Male Sprague-Dawley rats, weighing approximately 150 g, were used. The control diet contained 20% lard as the fat source. The experimental diet replaced the lard with 20% triundecanoin. The diets were otherwise identical in composition and were fed for 4-6 weeks.

  • Fasting Protocol: After the dietary period, rats were fasted for 48 hours with free access to water.

  • Sample Collection and Analysis:

    • Blood: Blood was collected via cardiac puncture. Serum was separated for the analysis of glucose, free fatty acids, and insulin. Glucose was measured by the glucose oxidase method. Free fatty acids were titrated using the Dole method. Insulin was assayed by radioimmunoassay.

    • Liver Glycogen: A portion of the liver was rapidly excised and digested in hot 30% KOH. Glycogen was precipitated with ethanol (B145695) and quantified by the anthrone (B1665570) method.

    • Adipose Tissue Fatty Acid Composition: Epididymal fat pads were excised, and the lipids were extracted using a chloroform-methanol (2:1, v/v) mixture. The fatty acids were then methylated using boron trifluoride-methanol and analyzed by gas-liquid chromatography.

In Vivo Isotope Tracer Studies

Metabolism of 1-¹³C-Propionate in Humans (1991) [10]

  • Subjects: The study included patients with diagnosed disorders of propionate metabolism and healthy control individuals.

  • Tracer Administration: Sodium 1-¹³C-propionate was dissolved in sterile water to a concentration of 60 mmol/L and sterilized by filtration. It was administered as an intravenous bolus at a dose of 30 μmol/kg body weight or orally at 100 μmol/kg.

  • Sample Collection:

    • Breath Samples: Expired air was collected at timed intervals. The ¹³CO₂ enrichment was measured using isotope ratio mass spectrometry.

    • Blood Samples: Venous blood was drawn at timed intervals into heparinized tubes. Plasma was separated for the analysis of propionate and its metabolites.

  • Sample Analysis:

    • Plasma Propionate: Plasma concentrations of labeled and unlabeled propionate were determined by gas chromatography-mass spectrometry (GC-MS) after derivatization.

    • Breath ¹³CO₂: The rate of ¹³CO₂ excretion was calculated from the enrichment data and the total CO₂ production rate, which was determined by indirect calorimetry.

Early Gas Chromatography Methods for Fatty Acid Analysis

Prior to the widespread availability of modern capillary columns and automated systems, the analysis of fatty acid composition by gas-liquid chromatography (GLC) was a more manual and intricate process.

  • Lipid Extraction: A common method for extracting lipids from tissues was the Folch procedure, which involved homogenizing the tissue in a chloroform-methanol (2:1, v/v) mixture.

  • Saponification and Methylation: The extracted lipids were then saponified by refluxing with alcoholic potassium hydroxide (B78521) to release the fatty acids. These free fatty acids were then converted to their more volatile methyl esters (FAMEs) for GLC analysis. A common methylating agent was boron trifluoride in methanol.

  • Gas-Liquid Chromatography:

    • Columns: Packed columns were used, typically stainless steel or glass tubes filled with a stationary phase coated onto an inert support material (e.g., diatomaceous earth). Common stationary phases for fatty acid analysis included polyesters like diethylene glycol succinate (B1194679) (DEGS).

    • Instrumentation: Early gas chromatographs featured manual injection ports, temperature-controlled ovens, and detectors such as the flame ionization detector (FID).

    • Quantification: Peak areas were often calculated manually by triangulation (multiplying the peak height by the width at half-height) or by using mechanical integrators. The percentage of each fatty acid was determined by the relative area of its corresponding peak.

In Vitro Enzyme Assays

Propionyl-CoA Carboxylase Activity Assay (Pre-1990)

A common method for assaying propionyl-CoA carboxylase (PCC) activity in early studies was a radiometric assay that measured the incorporation of radiolabeled bicarbonate into propionyl-CoA.[11][12]

  • Principle: The assay relies on the PCC-catalyzed carboxylation of propionyl-CoA using H¹⁴CO₃⁻ (radiolabeled bicarbonate) to form [¹⁴C]methylmalonyl-CoA. The amount of radioactivity incorporated into the acid-stable product is proportional to the enzyme activity.

  • Reaction Mixture: A typical reaction mixture would include:

    • Buffer (e.g., Tris-HCl, pH 8.0)

    • ATP

    • MgCl₂

    • Propionyl-CoA

    • NaH¹⁴CO₃

    • Enzyme source (e.g., tissue homogenate, isolated mitochondria)

  • Procedure:

    • The reaction is initiated by adding the enzyme source to the pre-warmed reaction mixture.

    • The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

    • The reaction is terminated by the addition of acid (e.g., trichloroacetic acid), which also serves to remove any unreacted H¹⁴CO₃⁻ as ¹⁴CO₂.

    • The precipitated protein is removed by centrifugation.

    • An aliquot of the supernatant, containing the acid-stable [¹⁴C]methylmalonyl-CoA, is then counted in a liquid scintillation counter.

  • Calculation: Enzyme activity is typically expressed as nanomoles of bicarbonate fixed per minute per milligram of protein.

Methylmalonyl-CoA Mutase Activity Assay (Pre-1990)

Early assays for methylmalonyl-CoA mutase (MCM) often involved measuring the conversion of a radiolabeled substrate to a product that could be separated and quantified.

  • Principle: One common approach was to use [¹⁴C]methylmalonyl-CoA as the substrate and measure the formation of [¹⁴C]succinyl-CoA.

  • Reaction Mixture:

    • Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

    • [¹⁴C]Methylmalonyl-CoA

    • Adenosylcobalamin (a required cofactor)

    • Enzyme source

  • Procedure:

    • The reaction is initiated and incubated similarly to the PCC assay.

    • The reaction is stopped, and the substrate and product are separated. This could be achieved by techniques such as paper chromatography or ion-exchange chromatography.

    • The radioactivity in the separated succinyl-CoA fraction is then quantified by liquid scintillation counting.

  • Alternative Assay (Coupled Enzyme Assay): In some cases, a coupled spectrophotometric assay was used. The succinyl-CoA produced by MCM is used as a substrate for another enzyme that ultimately leads to a change in the absorbance of NADH or NADPH, which can be monitored over time.

Signaling Pathways and Logical Relationships

The understanding of the signaling pathways related to odd-chain fatty acid metabolism before the year 2000 was primarily focused on the core metabolic route and its immediate downstream consequences. The broader regulatory networks and receptor-mediated signaling that are subjects of current research were not yet elucidated.

The Core Metabolic Pathway of Propionyl-CoA

The central pathway involves the conversion of propionyl-CoA to succinyl-CoA. This was understood to be a three-enzyme process occurring within the mitochondria.

Propionyl_CoA_Metabolism OCFA Odd-Chain Fatty Acids PropionylCoA Propionyl-CoA OCFA->PropionylCoA β-Oxidation D_MethylmalonylCoA D-Methylmalonyl-CoA PropionylCoA->D_MethylmalonylCoA Propionyl-CoA Carboxylase (PCC) (Biotin-dependent) L_MethylmalonylCoA L-Methylmalonyl-CoA D_MethylmalonylCoA->L_MethylmalonylCoA Methylmalonyl-CoA Epimerase SuccinylCoA Succinyl-CoA L_MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (MCM) (Vitamin B12-dependent) KrebsCycle Citric Acid Cycle (Anaplerosis) SuccinylCoA->KrebsCycle

Core metabolic pathway of odd-chain fatty acids.
Experimental Workflow for Studying OCFA Effects in Rodents

The logical flow of a typical early animal feeding study to investigate the physiological effects of odd-chain fatty acids can be visualized as follows.

OCFA_Feeding_Study_Workflow Diet Diet Formulation (Control vs. OCFA) Acclimation Animal Acclimation Diet->Acclimation Feeding Chronic Feeding Period (Several Weeks) Acclimation->Feeding Intervention Physiological Challenge (e.g., Fasting) Feeding->Intervention SampleCollection Sample Collection (Blood, Tissues) Intervention->SampleCollection Analysis Biochemical & Fatty Acid Analysis SampleCollection->Analysis

Workflow for an early OCFA animal feeding study.

Conclusion

The foundational research conducted before the turn of the 21st century laid the critical groundwork for our current understanding of odd-chain fatty acid physiology. These early studies, through meticulous and often laborious experimental techniques, established the unique anaplerotic and gluconeogenic potential of OCFAs, stemming from their catabolism to propionyl-CoA. While the view of OCFAs has evolved from that of metabolically minor components to potentially significant players in health and disease, the pioneering work detailed in this guide remains fundamental to the field. The quantitative data and experimental protocols from this era not only provide historical context but also continue to inform the design and interpretation of modern research into the multifaceted roles of odd-chain fatty acids.

References

The Impact of Pentadecanoate on Gut Microbiota Composition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentadecanoic acid (C15:0), or pentadecanoate, is an odd-chain saturated fatty acid garnering significant attention for its potential health benefits, which are increasingly understood to be mediated, in part, through its interaction with the gut microbiota. Primarily sourced from dairy fat and certain fish, emerging evidence indicates that this compound can also be synthesized by specific members of the human gut microbiota. This technical guide provides an in-depth overview of the current understanding of this compound's impact on the composition of the gut microbiome. It details the quantitative effects on bacterial populations, outlines the experimental protocols for studying these interactions, and visualizes the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Quantitative Impact of this compound on Gut Microbiota Composition

This compound influences the gut microbial landscape, both as a substrate for certain bacteria and as a product of others, particularly when dietary precursors like inulin (B196767) are available. Studies have demonstrated that the presence of this compound and its precursors can lead to shifts in the abundance of specific bacterial taxa.

A key study investigating the effect of inulin, a dietary fiber known to promote the synthesis of odd-chain fatty acids by the gut microbiota, identified significant enrichment of several bacterial species. The data from such studies provide a quantitative insight into the microbial shifts that contribute to increased this compound availability.

PhylumFamilyGenusSpeciesFold Change (Inulin vs. Control)Key Functions
BacteroidetesBacteroidaceaeBacteroidesBacteroides acidifaciensEnrichedProducer of Pentadecanoic Acid
BacteroidetesBacteroidaceaeBacteroidesBacteroides uniformisEnriched
BacteroidetesTannerellaceaeParabacteroidesParabacteroides distasonisEnrichedProducer of Pentadecanoic Acid from Inulin

Table 1: Quantitative Changes in Gut Microbiota Composition in Response to Inulin Supplementation, a Precursor for this compound Synthesis. Data synthesized from studies demonstrating enrichment of these species with inulin.[1][2]

Endogenous Synthesis of this compound by Gut Microbiota

While dietary intake is a primary source of this compound, specific gut bacteria can synthesize it endogenously. This process typically involves the fermentation of dietary fibers, such as inulin, to produce propionate. Propionate is then converted to propionyl-CoA, which serves as a precursor for the synthesis of odd-chain fatty acids, including this compound.[3]

Bacteria such as Parabacteroides distasonis and Bacteroides acidifaciens have been identified as key producers of this compound in the gut.[3][4] These bacteria possess the necessary enzymatic machinery for this synthesis.[3]

Pentadecanoate_Synthesis Dietary Fiber (e.g., Inulin) Dietary Fiber (e.g., Inulin) Gut Microbiota Gut Microbiota Dietary Fiber (e.g., Inulin)->Gut Microbiota Fermentation Propionate Propionate Gut Microbiota->Propionate Propionyl-CoA Propionyl-CoA Propionate->Propionyl-CoA Activation Pentadecanoic Acid (C15:0) Pentadecanoic Acid (C15:0) Propionyl-CoA->Pentadecanoic Acid (C15:0) Elongation

Endogenous synthesis of this compound by gut bacteria.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its physiological effects by modulating several key cellular signaling pathways. These pathways are central to metabolic regulation, inflammation, and cell growth.

AMP-Activated Protein Kinase (AMPK) Signaling

This compound is an activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[5][6] Activation of AMPK promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. This leads to increased fatty acid oxidation and improved glucose uptake.[6][7]

AMPK_Pathway C150 This compound (C15:0) AMPK AMPK C150->AMPK activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC inhibits mTORC1 mTORC1 AMPK->mTORC1 inhibits AS160 AS160 AMPK->AS160 activates CPT1 Carnitine Palmitoyltransferase 1 (CPT1) ACC->CPT1 inhibits FAO Fatty Acid Oxidation CPT1->FAO promotes Protein_Synth Protein Synthesis mTORC1->Protein_Synth promotes GLUT4 GLUT4 Translocation AS160->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

This compound activates the AMPK signaling pathway.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

This compound also functions as a dual agonist for peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ).[6][8] These nuclear receptors are critical in the regulation of lipid metabolism and inflammation. Activation of PPARα and PPARδ leads to the upregulation of genes involved in fatty acid oxidation and a reduction in inflammatory responses.[9]

PPAR_Pathway cluster_nucleus Nucleus C150 This compound (C15:0) PPAR_alpha_delta PPARα / PPARδ C150->PPAR_alpha_delta activates RXR RXR PPAR_alpha_delta->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Nucleus Nucleus Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Lipid_Metabolism Increased Lipid Metabolism Gene_Expression->Lipid_Metabolism Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory

This compound activates PPARα/δ signaling pathways.

Detailed Experimental Protocols

In Vitro Gut Microbiota Fermentation Model

This protocol outlines a method for assessing the impact of this compound on a simulated human gut environment.

Objective: To determine the effect of this compound supplementation on the composition and metabolic output of an in vitro-cultured human fecal microbiota.

Materials:

  • Anaerobic chamber

  • Sterile batch culture fermenters

  • Basal nutrient growth medium (e.g., 2.0 g/L peptone water, 2.0 g/L yeast extract, 0.1 g/L NaCl, 0.04 g/L K₂HPO₄, 0.04 g/L KH₂PO₄, 0.01 g/L MgSO₄·7H₂O, 0.01 g/L CaCl₂, 2.0 g/L NaHCO₃, 2.0 mL/L Tween 80, 0.5 g/L L-cysteine HCl, 10 µL/L Vitamin K)[10]

  • Fresh human fecal samples from healthy donors

  • Pentadecanoic acid (C15:0) stock solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation: Homogenize fresh fecal samples (10% w/v) in anaerobic PBS inside an anaerobic chamber.

  • Fermentation Setup: Add 90 mL of pre-reduced basal nutrient medium to each sterile fermenter. Sparge with anaerobic gas (e.g., 85% N₂, 10% CO₂, 5% H₂).

  • Inoculation: Inoculate each fermenter with 10 mL of the fecal slurry.

  • Supplementation: Add pentadecanoic acid to the treatment vessels to achieve the desired final concentration (e.g., 50 µM). An equivalent volume of the vehicle is added to control vessels.

  • Incubation: Incubate the fermenters at 37°C with continuous stirring for 48 hours.

  • Sampling: Collect samples at 0, 24, and 48 hours for microbiota and metabolite analysis.

16S rRNA Gene Sequencing for Microbiota Composition Analysis

Objective: To profile the bacterial composition of the fermentation samples.

Materials:

  • DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)

  • Primers for the V3-V4 hypervariable region of the 16S rRNA gene (e.g., 341F and 806R)

  • High-fidelity DNA polymerase

  • PCR purification kit

  • Sequencing platform (e.g., Illumina MiSeq)

Procedure:

  • DNA Extraction: Extract total genomic DNA from the collected fermentation samples according to the manufacturer's protocol.

  • PCR Amplification: Amplify the V3-V4 region of the 16S rRNA gene using the specific primers.

  • Library Preparation: Purify the PCR products and prepare sequencing libraries according to the sequencing platform's guidelines.

  • Sequencing: Perform paired-end sequencing on the prepared libraries.

  • Data Analysis: Process the raw sequencing reads using a bioinformatics pipeline (e.g., QIIME2, DADA2). This includes quality filtering, denoising, merging of paired-end reads, chimera removal, and taxonomic classification against a reference database (e.g., SILVA, Greengenes).[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

Objective: To quantify the concentration of this compound and other short-chain fatty acids in the fermentation samples.

Materials:

  • GC-MS system

  • Internal standards (e.g., deuterated fatty acids)

  • Derivatization agent (e.g., pentafluorobenzyl bromide, PFBBr)

  • Solvents (e.g., hexane, acetonitrile)

Procedure:

  • Sample Preparation: Centrifuge the fermentation samples to pellet bacterial cells. Collect the supernatant.

  • Extraction: Add an internal standard to the supernatant and perform a liquid-liquid extraction with an appropriate organic solvent.

  • Derivatization: Evaporate the solvent and derivatize the fatty acids to enhance their volatility for GC analysis.[13][14]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Separate the fatty acids on a suitable capillary column and detect them using mass spectrometry.

  • Quantification: Quantify the concentration of this compound by comparing its peak area to that of the internal standard and using a standard curve.

Conclusion and Future Directions

This compound demonstrates a significant interplay with the gut microbiota, influencing its composition and being a product of its metabolic activity. The ability of this compound to modulate key signaling pathways such as AMPK and PPAR highlights its potential as a therapeutic agent for metabolic and inflammatory diseases. The enrichment of beneficial bacteria capable of producing this compound through dietary interventions presents a promising strategy for enhancing its endogenous levels.

Future research should focus on elucidating the precise molecular mechanisms through which this compound interacts with both microbial and host cells. Clinical trials are necessary to validate the health benefits observed in preclinical studies and to establish optimal dosages for therapeutic applications. Further investigation into the synergistic effects of this compound with other dietary components and therapeutics could open new avenues for the management of chronic diseases.

References

The Potential of Pentadecanoic Acid as an Essential Fatty Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, is emerging as a bioactive compound with the potential to be classified as an essential fatty acid. Mounting evidence from epidemiological, in vitro, and in vivo studies suggests a significant role for C15:0 in maintaining cellular and metabolic health. This technical guide provides a comprehensive overview of the current understanding of pentadecanoic acid, focusing on its biological activities, underlying mechanisms of action, and the experimental evidence supporting its therapeutic potential. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this promising area.

Introduction: The Rise of an Odd-Chain Fatty Acid

For decades, dietary fats have been broadly categorized, with saturated fats often viewed as detrimental to cardiovascular health. However, recent scientific inquiry has begun to differentiate among saturated fatty acids, revealing that not all are created equal. Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid primarily sourced from dairy fat and ruminant meat, has garnered considerable attention for its inverse association with risks of type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease.[1][2][3] Unlike its even-chain counterparts, C15:0 is not readily synthesized by the human body, suggesting a potential dietary requirement.[4] This has led to the proposition that C15:0 may be an essential fatty acid, crucial for various physiological functions.[5][6]

The primary dietary sources of pentadecanoic acid are dairy products such as milk, butter, and cheese, as well as ruminant meats like beef and lamb.[7][8] The gut microbiota can also contribute to the body's C15:0 pool through the fermentation of dietary fiber.[9][10]

This guide will delve into the molecular mechanisms through which C15:0 exerts its effects, present quantitative data from key studies, and provide detailed experimental protocols to aid in the design and execution of future research.

Mechanisms of Action: A Pleiotropic Molecule

Pentadecanoic acid exhibits a wide range of biological activities by modulating several key cellular signaling pathways. Its pleiotropic nature is central to its potential health benefits, which include anti-inflammatory, anti-fibrotic, and anti-cancer activities.[1][11]

Activation of AMPK and Inhibition of mTOR

A core mechanism of C15:0's action is its ability to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR), two central regulators of cellular metabolism and longevity.[1][11][12] The AMPK/mTOR pathway is a critical sensor of cellular energy status.

  • AMPK Activation: By activating AMPK, C15:0 promotes catabolic processes that generate ATP, such as glucose uptake and fatty acid oxidation, thereby improving cellular energy homeostasis.[13][14]

  • mTOR Inhibition: Conversely, the inhibition of mTORC1 by C15:0 downregulates anabolic processes like protein and lipid synthesis, which are often dysregulated in metabolic diseases and cancer.[1][15]

This dual action on the AMPK/mTOR pathway positions C15:0 as a compound with the potential to address metabolic imbalances and age-related cellular decline.[11][12]

AMPK_mTOR_Pathway cluster_C15 Pentadecanoic Acid (C15:0) cluster_pathway Cellular Signaling cluster_downstream_AMPK AMPK Downstream Effects cluster_downstream_mTOR mTORC1 Downstream Effects C15 C15:0 AMPK AMPK C15->AMPK Activates mTORC1 mTORC1 C15->mTORC1 Inhibits AMPK->mTORC1 Inhibits glucose_uptake Glucose Uptake AMPK->glucose_uptake fatty_acid_oxidation Fatty Acid Oxidation AMPK->fatty_acid_oxidation protein_synthesis Protein Synthesis mTORC1->protein_synthesis lipid_synthesis Lipid Synthesis mTORC1->lipid_synthesis

Caption: C15:0 modulates the AMPK and mTORC1 signaling pathways.
PPAR Agonism

Pentadecanoic acid acts as a dual partial agonist for peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ).[2][16][17] PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.

  • PPARα Activation: Activation of PPARα by C15:0 enhances the expression of genes involved in fatty acid catabolism, leading to reduced lipid accumulation.

  • PPARδ Activation: PPARδ activation contributes to improved glucose homeostasis and lipid metabolism.[4]

The agonistic activity of C15:0 on PPARs provides a mechanistic basis for its observed benefits in metabolic health.[2][16]

PPAR_Pathway C15 Pentadecanoic Acid (C15:0) PPARa PPARα C15->PPARa Activates PPARd PPARδ C15->PPARd Activates Gene_Expression Gene Expression PPARa->Gene_Expression PPARd->Gene_Expression Metabolic_Outcomes Improved Lipid and Glucose Homeostasis Gene_Expression->Metabolic_Outcomes

Caption: C15:0 acts as a dual agonist of PPARα and PPARδ.
Cellular Stability and Ferroptosis

A novel aspect of C15:0's function is its role in maintaining cell membrane integrity and protecting against ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[18][19] As a stable saturated fatty acid, C15:0 is readily incorporated into cell membranes, reducing their susceptibility to oxidative damage.[1][11] A deficiency in C15:0 (circulating levels ≤0.2% of total fatty acids) has been linked to an increased risk of ferroptosis.[18][19]

Experimental Evidence: Quantitative Data and Protocols

The therapeutic potential of pentadecanoic acid is supported by a growing body of evidence from in vitro, animal, and human studies. This section summarizes the key quantitative findings and provides detailed experimental protocols.

In Vitro Studies

In vitro studies using human cell-based systems have been instrumental in elucidating the dose-dependent effects of C15:0 on various biomarkers related to inflammation, fibrosis, and cancer.

Table 1: Summary of In Vitro Effects of Pentadecanoic Acid (C15:0)

Cell System/ModelC15:0 Concentration(s)Key Biomarkers MeasuredObserved EffectsReference(s)
12 Primary Human Cell Systems1.9 to 50 µM148 inflammation, fibrosis, and proliferation markersDose-dependent anti-inflammatory and anti-proliferative activities; reduction in MCP-1, TNFα, IL-10, IL-17A/F, VCAM-1, IL-6, IL-8. Non-cytotoxic at all concentrations.[1][6][20][21]
HepG2 cells10, 20, 50, 100, 200 µMMitochondrial Reactive Oxygen Species (ROS)Dose-dependent reduction in mitochondrial ROS, with optimal effect at 20 µM.[11][22]
Human Cell-Based Molecular Phenotyping17 µM (optimal dose)148 biomarkersShared 24 clinically relevant activities with rapamycin (9 µM), including anti-inflammatory, anti-fibrotic, and anti-cancer effects.[1][11][23]

This protocol is a generalized procedure based on methodologies reported in the literature for assessing the effects of C15:0 in primary human cell-based assays.[6][20]

  • Cell Culture: Primary human cell systems (e.g., endothelial cells, fibroblasts, immune cells) are cultured according to standard protocols in appropriate growth media.

  • Preparation of C15:0 Stock Solution: A stock solution of pure pentadecanoic acid is prepared by dissolving it in a suitable solvent, such as DMSO, to a high concentration (e.g., 10-100 mM).

  • Treatment: The cell cultures are treated with C15:0 at various concentrations (e.g., 1.9, 5.6, 17, 50 µM) by adding the appropriate volume of the stock solution to the culture medium. A vehicle control (DMSO alone) is included in all experiments.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Biomarker Analysis: Following incubation, cell culture supernatants and/or cell lysates are collected for the analysis of various biomarkers. This can include:

    • Cytokine and Chemokine Measurement: Using multiplex immunoassays (e.g., Luminex) or ELISA to quantify the levels of inflammatory mediators such as MCP-1, TNFα, IL-6, etc.

    • Cell Proliferation Assays: Using methods like BrdU incorporation or cell counting to assess the anti-proliferative effects of C15:0.

    • Gene Expression Analysis: Using qRT-PCR or microarray analysis to measure changes in the expression of genes related to inflammation, metabolism, and other relevant pathways.

    • Mitochondrial Function Assays: Using fluorescent probes (e.g., MitoSOX) to measure mitochondrial ROS production.

InVitro_Workflow start Start: Human Cell Culture prep_C15 Prepare C15:0 Stock Solution start->prep_C15 treatment Treat Cells with C15:0 and Vehicle Control prep_C15->treatment incubation Incubate for 24-48 hours treatment->incubation collection Collect Supernatants and/or Cell Lysates incubation->collection analysis Biomarker Analysis (Cytokines, Proliferation, Gene Expression, ROS) collection->analysis end End: Data Interpretation analysis->end

Caption: A generalized workflow for in vitro studies of C15:0.
Animal Studies

Animal models, particularly high-fat diet-induced obese mice, have been crucial in evaluating the in vivo efficacy of C15:0 supplementation on metabolic parameters.

Table 2: Summary of Pentadecanoic Acid (C15:0) Effects in Animal Models

| Animal Model | C15:0 Supplementation | Duration | Key Parameters Measured | Observed Effects | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | High-fat diet-induced obese mice | Daily oral supplementation | 12 weeks | Body weight gain, fasting blood glucose, total cholesterol, pro-inflammatory cytokines (MCP-1, IL-6, TNFα) | Reduced body weight gain, lower fasting blood glucose, decreased total cholesterol, and reduced levels of pro-inflammatory cytokines compared to non-supplemented controls. |[3][10][24] | | Model of nonalcoholic fatty liver disease | Daily oral supplementation | 11-12 weeks | Inflammation, cholesterol, triglycerides, anemia, liver fibrosis | Lowered inflammation, cholesterol, and triglycerides; attenuated anemia and liver fibrosis. |[24][25] | | SAMP1/YitFc mice (model of inflammatory bowel disease) | Dietary supplementation | 14 or 24 weeks | Severity of ileitis and colitis, intestinal permeability | Reduced severity of intestinal inflammation and decreased intestinal permeability. |[26] |

This protocol is a composite of methodologies described for studying the effects of C15:0 in diet-induced obese mice.[10]

  • Animal Model: Male C57BL/6J mice are commonly used. After a period of acclimation, the mice are fed a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and metabolic dysfunction.

  • C15:0 Formulation and Administration: Pentadecanoic acid is formulated for oral administration, often mixed with the HFD or administered daily via oral gavage. A control group receives the HFD without C15:0 supplementation.

  • Study Duration and Monitoring: The supplementation period typically lasts for 12 weeks. Throughout the study, body weight and food intake are monitored regularly.

  • Metabolic Phenotyping: At the end of the study, a comprehensive metabolic assessment is performed, which may include:

    • Glucose and Insulin (B600854) Tolerance Tests: To assess glucose metabolism and insulin sensitivity.

    • Blood Collection: Blood samples are collected for the analysis of fasting blood glucose, insulin, lipids (total cholesterol, triglycerides), and inflammatory markers (cytokines).

    • Tissue Collection: Tissues such as the liver and adipose tissue are collected for histological analysis and measurement of gene and protein expression.

  • Data Analysis: Statistical analysis is performed to compare the metabolic parameters between the C15:0-supplemented group and the control group.

Human Clinical Trials

Human studies are essential to translate the findings from preclinical research into clinical applications. Recent clinical trials have begun to evaluate the safety and efficacy of C15:0 supplementation in humans.

Table 3: Summary of Human Clinical Trial Data on Pentadecanoic Acid (C15:0) Supplementation

| Study Population | C15:0 Supplementation | Duration | Primary Outcome(s) | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Young adults with overweight or obesity (n=30) | 200 mg/day | 12 weeks | Change in plasma C15:0 levels | Significant increase in circulating C15:0 levels. Well-tolerated with no significant adverse events. Participants with post-treatment C15:0 levels >5 µg/mL showed significant decreases in ALT and AST, and an increase in hemoglobin. |[12][26][27][28] |

This protocol is based on the design of a recent clinical trial investigating C15:0 supplementation.[12][27][28]

  • Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard. Participants are randomly assigned to receive either C15:0 supplements or a matching placebo.

  • Participants: The study population should be well-defined (e.g., young adults with overweight or obesity).

  • Intervention: Participants receive a standardized daily dose of C15:0 (e.g., 200 mg) or a placebo for a specified duration (e.g., 12 weeks).

  • Data Collection:

    • Baseline and Follow-up Visits: At the beginning and end of the study, participants undergo a comprehensive assessment, including medical history, physical examination, and collection of blood samples.

    • Blood Analysis: Blood samples are analyzed for plasma C15:0 concentrations, as well as a panel of metabolic and inflammatory markers (e.g., lipid profile, glucose, insulin, liver enzymes, cytokines).

    • Safety Monitoring: Adverse events are monitored and recorded throughout the trial.

  • Statistical Analysis: The primary outcome is typically the change in plasma C15:0 levels from baseline to the end of the study. Secondary outcomes include changes in metabolic and inflammatory markers. Statistical tests are used to compare the changes between the C15:0 and placebo groups.

Analytical Methodologies: Measuring Pentadecanoic Acid

Accurate and reliable measurement of C15:0 in biological samples is crucial for research in this field. Gas chromatography-mass spectrometry (GC-MS) is the most commonly used method for the quantitative analysis of fatty acids.

Protocol: Quantification of Pentadecanoic Acid in Plasma by GC-MS

This is a generalized protocol for the analysis of fatty acids, including C15:0, in plasma.[1][9][7]

  • Lipid Extraction: Total lipids are extracted from plasma samples (e.g., 200 µL) using a solvent system such as chloroform:methanol (2:1, v/v), often following the Folch method. A deuterated internal standard (e.g., C15:0-d3) is added at the beginning of the extraction to correct for procedural losses.

  • Saponification and Methylation: The extracted lipids are saponified (hydrolyzed) to release the fatty acids from their esterified forms. The free fatty acids are then derivatized to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.

  • GC-MS Analysis: The FAMEs are separated and quantified using a GC-MS system.

    • Gas Chromatography: The FAMEs are injected into a GC equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to separate the different FAMEs based on their volatility and polarity.

    • Mass Spectrometry: The eluting FAMEs are ionized (e.g., by electron impact) and the resulting ions are detected by a mass spectrometer. The mass spectrometer is operated in selected ion monitoring (SIM) mode to specifically detect the characteristic ions of the C15:0 methyl ester and the internal standard.

  • Quantification: The concentration of C15:0 in the sample is determined by comparing the peak area of the C15:0 FAME to that of the internal standard and using a calibration curve prepared with known amounts of C15:0 standard.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the emerging role of pentadecanoic acid as a key player in cellular and metabolic health. Its pleiotropic mechanisms of action, including the modulation of the AMPK/mTOR and PPAR signaling pathways, and its ability to enhance cellular stability, underscore its potential as a therapeutic agent for a range of chronic diseases.

While the current findings are promising, further research is warranted. Larger and longer-term human clinical trials are needed to establish the optimal dosage, long-term safety, and clinical efficacy of C15:0 supplementation for the prevention and treatment of metabolic and inflammatory conditions. Further investigation into the interplay between dietary intake of C15:0, gut microbiome metabolism, and host health will also be crucial.

The detailed protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing our understanding of pentadecanoic acid and harnessing its therapeutic potential. The continued exploration of this unique fatty acid may lead to novel nutritional and pharmacological strategies to improve human health and longevity.

References

The Anticancer Potential of Pentadecanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Cellular and Molecular Mechanisms of Pentadecanoic Acid in Oncology Research

Introduction

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has traditionally been studied in the context of cardiovascular and metabolic health. However, a growing body of evidence now highlights its potential as an anticancer agent.[1][2] In vitro studies have demonstrated that pentadecanoic acid can exert cytotoxic, anti-proliferative, and anti-metastatic effects on a variety of cancer cell lines.[3] This technical guide provides a comprehensive overview of the current research on the anticancer effects of pentadecanoic acid, with a focus on its impact on various cell lines. It is intended for researchers, scientists, and drug development professionals in the field of oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to facilitate further investigation into the therapeutic potential of this fatty acid.

Quantitative Analysis of Anticancer Effects

Pentadecanoic acid has demonstrated a range of cytotoxic and anti-proliferative activities across multiple cancer cell lines. The following tables summarize the key quantitative findings from various studies, providing a comparative look at its efficacy.

Table 1: Cytotoxicity of Pentadecanoic Acid (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Citation
MCF-7/SCBreast Cancer Stem-like155.5 ± 9.5524[4]
MCF-7/SCBreast Cancer Stem-like119 ± 5.2148[4]
VariousBreast, Pancreatic, Lung, Liver130 - 260 (mean range)Not Specified[3]
Table 2: Anti-proliferative Activity of Pentadecanoic Acid (EC50, IC50, GI50 Values)

A 2025 study screened pentadecanoic acid against a panel of 94 human cancer cell lines, revealing selective activity, particularly against B-cell lymphomas.[3][5][6] The following table presents data for the most responsive cell lines at concentrations up to 50 µM. EC50 represents the concentration for half-maximal effective response, while GI50 is the concentration for 50% growth inhibition.[3]

Cell LineCancer TypeEC50 (µM)IC50 (µM)GI50 (µM)Citation
DOHH-2Non-Hodgkin B-cell Lymphoma≤ 50≤ 50≤ 50[3][5]
GA-10Non-Hodgkin B-cell Lymphoma≤ 50≤ 50≤ 50[3][5]
MHH-PREB-1Non-Hodgkin B-cell Lymphoma≤ 50≤ 50≤ 50[3][5]
SU-DHL-4Non-Hodgkin B-cell Lymphoma≤ 50≤ 50≤ 50[3][5]
Mia PaCa-2Pancreatic Cancer> 50> 50≤ 50[3]
NAMALWAB-cell Lymphoma> 50> 50≤ 60% relative cell count at 50 µM[3]
Table 3: Induction of Apoptosis and Cell Cycle Arrest in MCF-7/SC Cells

Pentadecanoic acid has been shown to induce programmed cell death (apoptosis) and halt the cell cycle in breast cancer stem-like cells.[1][7][8]

ParameterTreatmentValue (%)Citation
Sub-G1 Population (Apoptosis)Control5.74[1]
Pentadecanoic Acid84.60[1]
Cell Cycle Arrest (Sub-G1)Control2.91 ± 0.19[9]
100 µM Pentadecanoic Acid23.29 ± 5.0[9]
100 µM PA + 10 µM Tamoxifen45.12 ± 4.92[9]

Key Signaling Pathways Modulated by Pentadecanoic Acid

The anticancer effects of pentadecanoic acid are attributed to its ability to modulate several key signaling pathways that are often dysregulated in cancer.

JAK2/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in cancer cell proliferation, survival, and stemness.[1][7][10] Pentadecanoic acid has been identified as a novel inhibitor of JAK2/STAT3 signaling.[1][7][10] In breast cancer stem-like cells (MCF-7/SC), it suppresses the interleukin-6 (IL-6)-induced phosphorylation of both JAK2 and STAT3, leading to the downregulation of downstream targets.[1][7][8] This inhibition contributes to reduced stemness and the induction of apoptosis.[1][10]

JAK2_STAT3_Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK2 JAK2 IL6R->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival, Stemness) Nucleus->Gene_Expression Promotes Pentadecanoic_Acid Pentadecanoic Acid Pentadecanoic_Acid->pJAK2 Inhibits

Caption: Inhibition of the JAK2/STAT3 signaling pathway by pentadecanoic acid.

mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, and its hyperactivation is common in many cancers.[3][11] Pentadecanoic acid has been shown to suppress the mTOR pathway, particularly in the context of tamoxifen-resistant breast cancer cells.[3][9] This inhibition can help to restore sensitivity to endocrine therapies.[9]

mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pentadecanoic_Acid Pentadecanoic Acid Pentadecanoic_Acid->mTORC1 Inhibits

Caption: Pentadecanoic acid-mediated inhibition of the mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the anticancer effects of pentadecanoic acid.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the anticancer effects of a compound like pentadecanoic acid on a cancer cell line.

Experimental_Workflow Start Start: Select Cancer Cell Line Culture Cell Culture & Seeding Start->Culture Treatment Treat with Pentadecanoic Acid (Dose-Response & Time-Course) Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Treatment->CellCycle Migration Migration & Invasion Assays (Wound Healing, Matrigel) Treatment->Migration Stemness Stemness Assays (Mammosphere, ALDEFLUOR) Treatment->Stemness Mechanism Mechanism of Action (e.g., Western Blot) Viability->Mechanism Apoptosis->Mechanism CellCycle->Mechanism Migration->Mechanism Stemness->Mechanism Analysis Data Analysis & Interpretation Mechanism->Analysis

Caption: A general workflow for in vitro evaluation of anticancer compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Seed cells (e.g., 4,000 cells/well) in a 96-well plate and incubate for 24 hours.[9]

    • Treat cells with various concentrations of pentadecanoic acid (e.g., 0-200 µM) and a vehicle control for the desired time (e.g., 24 or 48 hours).[1]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used to identify necrotic cells with compromised membranes.

  • Protocol:

    • Seed cells (e.g., 3 x 10^4 cells) and treat with pentadecanoic acid for 48 hours.[1]

    • Harvest cells, including any floating cells in the medium.

    • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content.

  • Protocol:

    • Seed cells (e.g., 3 x 10^4 cells) and treat with pentadecanoic acid for 48 hours.[1]

    • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[1]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the mechanism of action.

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary and secondary antibodies.

  • Protocol:

    • Treat cells with pentadecanoic acid for the desired time and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, p-STAT3, STAT3, GAPDH) overnight at 4°C.[1]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.

  • Principle: The rate of closure of a scratch made in a cell monolayer is a measure of cell migration.

  • Protocol:

    • Grow cells to a confluent monolayer in a multi-well plate.

    • Create a scratch in the monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Add fresh medium containing pentadecanoic acid or a vehicle control.

    • Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 or 48 hours).[1]

    • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Cell Invasion Assay (Matrigel Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.

  • Principle: Cells are seeded in the upper chamber of a transwell insert coated with Matrigel, a reconstituted basement membrane. Chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel and migrate through the pores of the insert.

  • Protocol:

    • Rehydrate Matrigel-coated transwell inserts.

    • Seed serum-starved cells in the upper chamber in serum-free medium, with or without pentadecanoic acid.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for 24-48 hours.[1]

    • Remove non-invading cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

    • Count the number of stained cells under a microscope.

Mammosphere Formation Assay

This assay is used to quantify the self-renewal capacity of cancer stem cells.

  • Principle: Cancer stem cells, when cultured in non-adherent conditions with specific growth factors, can form three-dimensional spherical colonies called mammospheres.

  • Protocol:

    • Dissociate cells into a single-cell suspension.

    • Seed a low density of cells (e.g., 500-4,000 cells/cm²) in ultra-low attachment plates.

    • Culture in mammosphere-forming medium containing pentadecanoic acid or a vehicle control.

    • Incubate for 5-10 days without disturbing the plates.[1]

    • Count the number of mammospheres formed (typically >50 µm in diameter).

    • Calculate the mammosphere formation efficiency (MFE) as (number of mammospheres / number of cells seeded) x 100%.

Aldehyde Dehydrogenase (ALDH) Activity Assay (ALDEFLUOR Assay)

This assay identifies and quantifies the population of cancer stem cells with high ALDH activity.

  • Principle: ALDH is an enzyme that is highly active in many types of stem cells. The ALDEFLUOR assay uses a fluorescent, non-toxic substrate for ALDH that is retained within cells with high ALDH activity.

  • Protocol:

    • Treat cells with pentadecanoic acid for 48 hours.[1]

    • Prepare a single-cell suspension.

    • Incubate the cells with the activated ALDEFLUOR substrate according to the manufacturer's instructions. A parallel sample is treated with the ALDH inhibitor diethylaminobenzaldehyde (DEAB) to serve as a negative control.

    • Analyze the cells by flow cytometry. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cells that are absent in the DEAB-treated control.

Conclusion

Pentadecanoic acid exhibits significant anticancer properties across a range of cancer cell lines, with particularly strong effects observed in breast cancer stem-like cells and certain B-cell lymphomas. Its mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways such as JAK2/STAT3 and mTOR. Furthermore, pentadecanoic acid can suppress the migratory, invasive, and stem-like characteristics of cancer cells. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of pentadecanoic acid in oncology. Future studies should aim to validate these in vitro findings in preclinical in vivo models and to further elucidate the intricate molecular details of its anticancer activities.

References

Methodological & Application

Application Note: Quantitative Analysis of Pentadecanoate (C15:0) in Human Erythrocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoate (C15:0) is an odd-chain saturated fatty acid that is gaining significant attention in the scientific community for its potential health benefits. Emerging research suggests its role as an essential fatty acid, with inverse associations between its circulating levels and the risk of developing chronic diseases such as type 2 diabetes and cardiovascular disease.[1][2] Erythrocytes, or red blood cells (RBCs), are increasingly used as a biological matrix for fatty acid analysis due to their reflection of long-term dietary intake and metabolic status, offering advantages over plasma or serum samples which are more susceptible to short-term dietary fluctuations.[3] Accurate and precise quantification of C15:0 in erythrocytes is crucial for clinical research and drug development to understand its metabolism, and therapeutic potential.

This application note provides detailed protocols for the analysis of this compound in human erythrocytes, primarily focusing on the widely used and robust Gas Chromatography-Mass Spectrometry (GC-MS) method. An overview of a Liquid Chromatography-Mass Spectrometry (LC-MS) approach is also presented.

Analytical Methods Overview

The quantification of C15:0 in erythrocytes typically involves four key stages: sample preparation, lipid extraction, derivatization, and instrumental analysis.

  • Sample Preparation: Whole blood is collected, and erythrocytes are isolated by centrifugation and washed to remove plasma and other blood components.

  • Lipid Extraction: Lipids, including those containing this compound, are extracted from the erythrocyte membranes using organic solvents.

  • Derivatization: The fatty acids are converted into their more volatile and less polar methyl esters (Fatty Acid Methyl Esters or FAMEs) for optimal analysis by GC-MS.

  • Instrumental Analysis: The FAMEs are separated, identified, and quantified using GC-MS or LC-MS.

Experimental Workflow for GC-MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction_derivatization Lipid Extraction & Derivatization cluster_analysis Analysis blood_collection Whole Blood Collection (EDTA tubes) centrifugation1 Centrifugation (2500 rpm, 10 min, 4°C) blood_collection->centrifugation1 rbc_isolation Isolate Packed RBCs centrifugation1->rbc_isolation washing Wash RBCs with Saline rbc_isolation->washing hemolysis RBC Hemolysis (with distilled water) washing->hemolysis lipid_extraction Lipid Extraction (e.g., Folch method) hemolysis->lipid_extraction transmethylation Transmethylation to FAMEs (e.g., BF3-Methanol) lipid_extraction->transmethylation fame_extraction FAME Extraction (with Hexane) transmethylation->fame_extraction gcms_analysis GC-MS Analysis fame_extraction->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Experimental workflow for C15:0 analysis in erythrocytes.

Detailed Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a synthesis of commonly employed methods for the analysis of fatty acid methyl esters (FAMEs) from erythrocytes.[4][5][6]

1. Materials and Reagents

  • Whole blood collected in EDTA-containing tubes

  • Physiological saline (0.9% NaCl), ice-cold

  • Deionized water, ice-cold

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or Nonadecanoic acid (C19:0) solution of known concentration

  • Butylated hydroxytoluene (BHT)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Boron trifluoride-methanol (BF3-MeOH) solution (14%)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Nitrogen gas, high purity

2. Sample Preparation

  • Centrifuge whole blood at 2,500 rpm for 10 minutes at 4°C.[5]

  • Carefully aspirate and discard the plasma and buffy coat.

  • Resuspend the packed erythrocytes in 3 volumes of ice-cold physiological saline and gently mix.

  • Centrifuge at 2,500 rpm for 10 minutes at 4°C and discard the supernatant.

  • Repeat the washing step (3 and 4) two more times.

  • After the final wash, add an equal volume of deionized water to the packed erythrocytes to induce hemolysis.[6]

  • Add BHT to a final concentration of 90 µM to prevent oxidation.[5]

  • Samples can be stored at -80°C until analysis.

3. Lipid Extraction and Derivatization (One-Step Method)

  • To a glass tube with a screw cap, add 150 µL of the hemolyzed erythrocyte sample.[4]

  • Add a known amount of the internal standard (e.g., 25 µg of C17:0).[4]

  • Add 1 mL of methanolic NaOH (1N) and 100 µg of BHT.[4]

  • Cap the tube, vortex, and heat at 85°C for 10 minutes for saponification.[4]

  • Cool the tube and add 2 mL of 14% BF3-MeOH solution for transmethylation.[4]

  • Flush the tube with nitrogen, cap tightly, and heat at 85°C for 40 minutes.[4]

  • After cooling, add 0.5 mL of saturated NaCl solution and 1 mL of hexane.[4]

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at a low speed to separate the phases.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Add a small amount of anhydrous Na2SO4 to dry the extract.[4]

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.[4]

  • Transfer the concentrated FAME extract to a GC vial for analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 6890 or similar.

  • Column: SP-2560, 100 m x 0.25 mm ID x 0.2 µm film thickness, or equivalent.[4]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium.

  • Oven Temperature Program: Initial temperature of 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/minute, and hold for 20 minutes.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50-550.

5. Quantification

Quantification is performed by comparing the peak area of the this compound methyl ester (C15:0-ME) to the peak area of the internal standard methyl ester (e.g., C17:0-ME or C19:0-ME). A calibration curve should be prepared using standards of known concentrations of C15:0 and the internal standard.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers an alternative for fatty acid analysis, particularly for non-volatile or thermally labile compounds.[7][8] Derivatization is often employed to enhance ionization efficiency.

1. Derivatization to Picolinyl Esters

  • After lipid extraction, the fatty acids are dried under nitrogen.

  • The dried residue is reacted with oxalyl chloride to form acyl chlorides.[7]

  • The acyl chlorides are then reacted with 3-picolylamine to form the picolinyl ester derivatives.[7]

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1200 series or similar.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole or Orbitrap mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the GC-MS analysis of fatty acids in erythrocytes. The exact values can vary depending on the specific instrumentation and laboratory conditions.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.58 to 22 ng/mL[9]
Limit of Quantification (LOQ) 2.1 to 72 ng/mL[9]
Intra-assay Coefficient of Variation (CV) < 5%[4]
Inter-assay Coefficient of Variation (CV) < 10%[10]
**Linearity (R²) **> 0.99-
Recovery 85-115%-

Note: Specific linearity and recovery data for C15:0 in erythrocytes were not detailed in the provided search results but are expected to fall within these typical ranges for fatty acid analysis.

Signaling Pathway Involving this compound

This compound has been shown to modulate key cellular signaling pathways involved in metabolism and longevity.[1][2] One of the proposed mechanisms is through the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mechanistic target of rapamycin (B549165) (mTOR).[1][2]

signaling_pathway cluster_cellular_effects Cellular Effects C15_0 This compound (C15:0) AMPK AMPK C15_0->AMPK activates mTOR mTOR C15_0->mTOR inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Cell_Growth Cell Growth mTOR->Cell_Growth

Caption: C15:0 signaling via AMPK activation and mTOR inhibition.

Conclusion

The analytical methods described provide a robust framework for the accurate and precise quantification of this compound in human erythrocytes. The GC-MS method, in particular, is well-established and offers high sensitivity and specificity. Careful adherence to the detailed protocols is essential for obtaining reliable data that can be used to advance our understanding of the role of C15:0 in human health and disease. The provided information on the signaling pathways of this compound further highlights its potential as a biomarker and therapeutic agent.

References

Application Notes and Protocols for Lipid Extraction of Odd-Chain Fatty Acids from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are gaining significant interest in biomedical research.[1] Historically considered minor components of the total fatty acid pool in mammals, recent studies have linked circulating levels of OCFAs to various health outcomes, including a lower risk of cardiometabolic diseases.[1] OCFAs are found in dairy products and can also be endogenously synthesized.[1] Their unique metabolism, culminating in the production of propionyl-CoA, offers a direct entry into the tricarboxylic acid (TCA) cycle, distinguishing them from their even-chain counterparts.[2][3]

Accurate quantification of OCFAs in tissues is crucial for understanding their physiological roles and for the development of novel therapeutics. The choice of lipid extraction methodology is a critical step that significantly impacts the yield and accuracy of these measurements. This document provides detailed protocols for the most common and effective methods for extracting lipids, with a focus on OCFAs, from tissue samples.

Core Principles of Lipid Extraction

The primary goal of lipid extraction is to efficiently separate lipids from other cellular components like proteins and carbohydrates.[4] The most widely accepted methods for total lipid extraction from animal tissues are based on the use of a chloroform (B151607) and methanol (B129727) solvent system, as pioneered by Folch and later modified by Bligh and Dyer.[4][5] These methods utilize a monophasic solvent mixture to disrupt cell membranes and solubilize lipids. Subsequent addition of an aqueous solution induces a phase separation, resulting in a lower organic phase containing the lipids and an upper aqueous phase with non-lipid components.[4] For accurate quantification, especially with techniques like gas chromatography-mass spectrometry (GC-MS), the use of an internal standard, such as a deuterated or an odd-chain fatty acid not naturally abundant in the sample (e.g., C13:0), is highly recommended to correct for any loss during sample preparation.[6][7][8]

Recommended Protocols for Odd-Chain Fatty Acid Extraction from Tissues

Two of the most established methods for total lipid extraction from tissues are the Folch method and the Bligh and Dyer method.[5] While both are effective, the Folch method is generally recommended for tissues, particularly those with higher lipid content, as it tends to provide a higher lipid recovery.[5][9][10][11]

Method 1: Modified Folch Method for Tissues

This protocol is adapted from the original Folch method and is suitable for a broad range of tissues.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.88% KCl)

  • Internal Standard (e.g., Pentadecanoic acid-d2 or Tridecanoic acid)

  • Tissue homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Tissue Homogenization: Weigh approximately 50-100 mg of frozen tissue. In a glass homogenizer, add the tissue and 20 volumes of a chloroform:methanol (2:1, v/v) solution (e.g., for 100 mg of tissue, add 2 mL of the solvent mixture). Homogenize thoroughly on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.

  • Extraction: Transfer the homogenate to a glass centrifuge tube. Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., for 2 mL of solvent, add 0.4 mL of NaCl solution). Vortex the mixture briefly (15-30 seconds).

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., hexane (B92381) for GC-MS).

Method 2: Bligh and Dyer Method for Tissues

This method is a modification of the Folch method and uses a smaller solvent-to-sample ratio, making it suitable for tissues with low lipid content.[9][10]

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Internal Standard (e.g., Pentadecanoic acid-d2 or Tridecanoic acid)

  • Tissue homogenizer

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Tissue Homogenization: Homogenize the tissue sample (assuming ~80% water content) with a calculated volume of chloroform and methanol to achieve a final single-phase solution with a chloroform:methanol:water ratio of 1:2:0.8 (v/v/v). For 1g of tissue, this would typically involve adding 1 mL of chloroform and 2 mL of methanol.

  • Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.

  • Extraction: Agitate the mixture for 15-20 minutes at room temperature.

  • Phase Separation: Add chloroform and deionized water to the mixture to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v). For the initial 1g tissue example, you would add another 1 mL of chloroform and 1 mL of water. Vortex briefly.

  • Centrifugation: Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

  • Lipid Collection: Collect the lower chloroform phase.

  • Drying: Dry the collected organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipids in an appropriate solvent for analysis.

Quantitative Data Summary

The efficiency of lipid extraction can vary depending on the tissue type and its lipid content. The following table summarizes findings from comparative studies on the Folch and Bligh and Dyer methods for total lipid extraction. While direct comparisons for odd-chain fatty acids are limited, the recovery of total lipids serves as a strong indicator of the methods' overall effectiveness.

MethodTissue Type(s)Lipid ContentFindingCitation(s)
Folch Marine Tissues>2%Significantly higher lipid yield compared to Bligh & Dyer.[9][10]
Bligh & Dyer Marine Tissues<2%No significant difference in lipid yield compared to Folch.[9][10]
Folch Slaughterhouse Waste (Suet, Tongue, Pancreas)High and LowGenerally provided the highest and most consistent fat and fatty acid extraction.[11]
Bligh & Dyer Slaughterhouse Waste (Suet, Tongue, Pancreas)High and LowUnderestimated and extracted lower amounts of lipids compared to Folch and other methods.[11]

Note: The underestimation by the Bligh and Dyer method increases with higher lipid content in the sample.[9][10]

Visualization of Experimental Workflow and a Key Signaling Pathway

Experimental Workflow for Lipid Extraction

The following diagram illustrates the general workflow for lipid extraction from tissue samples for odd-chain fatty acid analysis.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction & Phase Separation cluster_analysis Analysis Tissue Tissue Sample Homogenize Homogenize in Chloroform:Methanol Tissue->Homogenize Add_IS Spike with Internal Standard Homogenize->Add_IS Agitate Agitate Add_IS->Agitate Add_Aqueous Add Aqueous Solution (e.g., 0.9% NaCl) Agitate->Add_Aqueous Centrifuge Centrifuge Add_Aqueous->Centrifuge Collect_Organic Collect Lower Organic Phase Centrifuge->Collect_Organic Dry Dry Under Nitrogen Collect_Organic->Dry Reconstitute Reconstitute Dry->Reconstitute Analyze Downstream Analysis (e.g., GC-MS) Reconstitute->Analyze G cluster_pathways Cellular Effects of C15:0 C150 Pentadecanoic Acid (C15:0) AMPK AMPK C150->AMPK Activates mTOR mTOR C150->mTOR Inhibits PPAR PPARα/δ C150->PPAR Activates Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Protein_Synthesis ↓ Protein Synthesis mTOR->Protein_Synthesis Cell_Growth ↓ Cell Growth mTOR->Cell_Growth Lipid_Metabolism ↑ Lipid Metabolism PPAR->Lipid_Metabolism

References

Application Notes and Protocols for In Vitro Studies of Pentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that is gaining attention for its potential health benefits.[1] In vitro studies are crucial for elucidating the molecular mechanisms underlying these effects. This document provides detailed application notes and protocols for designing and conducting in vitro cell culture experiments to investigate the effects of pentadecanoic acid.

Key Molecular Targets and Cellular Effects of Pentadecanoic Acid

Pentadecanoic acid has been shown to modulate several key signaling pathways and cellular processes:

  • PPAR Agonist Activity: C15:0 acts as a dual partial agonist of Peroxisome Proliferator-Activated Receptors α (PPARα) and δ (PPARδ), which are key regulators of lipid metabolism and inflammation.[2][3][4][5]

  • AMPK Activation and mTOR Inhibition: C15:0 activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, while suppressing the mechanistic target of rapamycin (B549165) (mTOR), a key driver of cell growth and proliferation.[2][3][4][6][7] This dual action suggests a role in promoting cellular stress resistance and efficient energy utilization.[2]

  • HDAC6 Inhibition: It selectively inhibits histone deacetylase 6 (HDAC6), which is implicated in inflammatory signaling and cancer.[2][3][4]

  • Anti-Inflammatory Effects: C15:0 demonstrates potent anti-inflammatory properties by inhibiting key inflammatory signaling pathways such as JAK-STAT and NF-κB.[2][4][8] This leads to a reduction in pro-inflammatory cytokines like IL-6, TNF-α, and MCP-1.[2][3][4][8]

  • Anticancer and Antifibrotic Activities: Studies have shown that C15:0 can decrease the proliferation of cancer cells and modulate markers associated with fibrosis.[6][8][9]

  • Mitochondrial Function: C15:0 can augment mitochondrial respiration and preserve mitochondrial membrane potential.[2][3][4]

Recommended In Vitro Cell Culture Models

A variety of primary human cell systems and established cell lines can be utilized to study the diverse effects of pentadecanoic acid.

Cell Type/SystemResearch AreaKey Applications
Primary Human Endothelial Cells (e.g., HUVEC) Cardiovascular Health, InflammationStudying effects on inflammation (e.g., VCAM-1, MCP-1 expression), angiogenesis, and endothelial dysfunction.[3][8]
Primary Human Macrophages Immunology, InflammationInvestigating anti-inflammatory effects, cytokine production (e.g., TNF-α, IL-6), and macrophage polarization.[3][10]
Primary Human Fibroblasts Fibrosis, Tissue RemodelingAssessing antifibrotic properties by measuring collagen production and other extracellular matrix components.[3][8]
Hepatocellular Carcinoma Cell Lines (e.g., HepG2, NHRI-1-E4, NHRI-8-B4) Liver Metabolism, CancerExamining effects on lipid metabolism, glucose uptake, mitochondrial function, and cancer cell proliferation.[5][11][12]
Breast Cancer Cell Lines (e.g., MCF-7) Cancer BiologyInvestigating anticancer effects, apoptosis, and modulation of signaling pathways like JAK/STAT3.[9][13]
Myotubes (e.g., C2C12) Metabolic Disease, Insulin (B600854) SensitivityStudying effects on glucose uptake and insulin signaling pathways.[14][15]
Peripheral Blood Mononuclear Cells (PBMCs) Immunology, InflammationAssessing broad immunomodulatory and anti-inflammatory effects.[8]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on pentadecanoic acid.

Table 1: Bioactive Concentrations and Cytotoxicity of Pentadecanoic Acid

Cell System/AssayEffective ConcentrationObservationReference
BioMAP® Human Primary Cell Systems1.9 - 50 µMDose-dependent anti-inflammatory and antiproliferative activities.[8][16]
BioMAP® Human Primary Cell SystemsUp to 50 µMNo detectable cytotoxicity.[2][8][16]
MCF-7/SC Breast Cancer Stem-Like CellsIC50: 155.5 ± 9.55 µM (24h), 119 ± 5.21 µM (48h)Selective cytotoxic effects.[9]
C2C12 Myotubes20 and 40 µMIncreased glucose uptake and GLUT4 translocation.[15]

Table 2: Effects of Pentadecanoic Acid on Inflammatory Biomarkers

Cell SystemBiomarkerEffectConcentrationReference
3C system (HUVEC + IL-1β, TNFα, IFNγ)MCP-1, HLA-DRLowered17 µM[6]
LPS system (PBMC and HUVEC + LPS)MCP-1, VCAM-1, CD40Lowered17 µM[6]
SAg system (PBMC and HUVEC + TCR ligands)CD38, CD40, T cell proliferationLowered17 µM[6][8]
BT system (CD19+ B cells and PBMC)Secreted IgG, IL-17FLowered17 µM[6]
MyoF system (differentiated lung myofibroblasts)VCAM-1Lowered17 µM[6]
Multiple SystemsMCP-1Lowered17 µM[8]

Experimental Protocols

Protocol 1: Preparation of Pentadecanoic Acid-BSA Complex for Cell Culture

Objective: To prepare a stock solution of pentadecanoic acid complexed to bovine serum albumin (BSA) for administration to cultured cells. This method enhances the solubility and bioavailability of the fatty acid in aqueous culture media.[17][18][19]

Materials:

  • Pentadecanoic acid (powder)

  • Ethanol (B145695) (100%, sterile)

  • Fatty acid-free BSA

  • Sterile MilliQ water

  • Cell culture medium (e.g., DMEM, RPMI 1640)

  • Sterile centrifuge tubes (15 mL and 50 mL)

  • Sterile filters (0.22 µm)

  • Water bath at 37°C

  • Shaker

Procedure:

  • Prepare 10% (w/v) Fatty Acid-Free BSA Solution:

    • Dissolve 5 g of fatty acid-free BSA in 50 mL of sterile MilliQ water.

    • Sterile filter the solution using a 0.22 µm filter.

    • Store at 4°C.

  • Prepare 150 mM Pentadecanoic Acid Stock Solution:

    • Dissolve the appropriate amount of pentadecanoic acid powder in 100% ethanol to make a 150 mM stock solution.

    • Ensure it is fully dissolved. This stock can be stored at -20°C.

  • Prepare the Pentadecanoic Acid-BSA Complex (Example for a final concentration of 0.5 mM):

    • In a sterile 15 mL centrifuge tube, add 67 µL of the 10% fatty acid-free BSA solution.

    • Warm the BSA solution in a 37°C water bath for 5 minutes.

    • Add 3.3 µL of the 150 mM pentadecanoic acid stock solution to the warmed BSA.

    • Return the tube to the 37°C water bath for 5 minutes and visually inspect for any cloudiness. If the solution is cloudy, it has precipitated, and you should start over.

    • Incubate the mixture in the 37°C water bath for 1 hour, shaking gently, to allow for complex formation.

    • Add 930 µL of pre-warmed (37°C) cell culture medium to the tube.

    • This will give a final volume of approximately 1 mL with a pentadecanoic acid concentration of 0.5 mM and a FA:BSA molar ratio of approximately 3:1.

  • Vehicle Control:

    • Prepare a vehicle control by adding 3.3 µL of 100% ethanol to 67 µL of 10% fatty acid-free BSA and follow the same incubation and dilution steps.

  • Cell Treatment:

    • Dilute the prepared pentadecanoic acid-BSA complex in fresh culture medium to achieve the desired final concentrations for treating your cells.

Protocol 2: Western Blot Analysis of AMPK and mTOR Signaling

Objective: To assess the effect of pentadecanoic acid on the activation of AMPK and inhibition of mTOR signaling pathways by measuring the phosphorylation status of key proteins.

Materials:

  • Cultured cells treated with pentadecanoic acid

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatment with pentadecanoic acid for the desired time, wash cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for total protein (e.g., total AMPKα) and a loading control (e.g., β-actin) to normalize the data.

    • Quantify the band intensities using image analysis software.

Protocol 3: Analysis of Inflammatory Cytokine Secretion by ELISA

Objective: To quantify the effect of pentadecanoic acid on the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α, MCP-1) from cultured cells.

Materials:

  • Cultured cells (e.g., macrophages, PBMCs) treated with pentadecanoic acid and an inflammatory stimulus (e.g., LPS)

  • Commercially available ELISA kits for the specific cytokines of interest

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate.

    • Pre-treat the cells with various concentrations of pentadecanoic acid for a specified time (e.g., 1-24 hours).

    • Stimulate the cells with an inflammatory agent (e.g., LPS at 100 ng/mL) for a defined period (e.g., 6-24 hours) to induce cytokine production.

    • Include appropriate controls: untreated cells, cells treated with vehicle control, and cells treated with the inflammatory stimulus alone.

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cells or debris.

    • Store the supernatant at -80°C until analysis.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:

      • Coating the ELISA plate with a capture antibody.

      • Blocking the plate.

      • Adding standards and samples (the collected cell culture supernatants).

      • Adding a detection antibody.

      • Adding an enzyme-conjugated secondary antibody.

      • Adding a substrate to develop a colorimetric signal.

      • Stopping the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

    • Compare the cytokine concentrations between the different treatment groups.

Visualizations

Pentadecanoic_Acid_Signaling_Pathways C15_0 Pentadecanoic Acid (C15:0) PPARad PPARα/δ C15_0->PPARad Activates AMPK AMPK C15_0->AMPK Activates HDAC6 HDAC6 C15_0->HDAC6 Inhibits JAK_STAT JAK/STAT Signaling C15_0->JAK_STAT Inhibits NFkB NF-κB Signaling C15_0->NFkB Inhibits Lipid_Metabolism ↑ Lipid Metabolism ↑ Fatty Acid Oxidation PPARad->Lipid_Metabolism mTOR mTOR AMPK->mTOR Inhibits Energy_Homeostasis ↑ Energy Homeostasis ↓ Cell Growth AMPK->Energy_Homeostasis Anticancer ↓ Cancer Cell Proliferation HDAC6->Anticancer mTOR->Energy_Homeostasis Anti_Inflammation ↓ Inflammation ↓ Cytokine Production JAK_STAT->Anti_Inflammation NFkB->Anti_Inflammation

Caption: Key signaling pathways modulated by pentadecanoic acid.

Experimental_Workflow cluster_analysis Downstream Analysis start Select Appropriate Cell Model prepare_C15 Prepare C15:0-BSA Complex start->prepare_C15 treat_cells Treat Cells with C15:0 (and/or inflammatory stimulus) prepare_C15->treat_cells harvest Harvest Cells and/or Supernatant treat_cells->harvest western Western Blot (e.g., p-AMPK, p-mTOR) harvest->western elisa ELISA (e.g., IL-6, TNF-α) harvest->elisa viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) harvest->viability gene_expression Gene Expression Analysis (e.g., qPCR, RNA-seq) harvest->gene_expression data_analysis Data Analysis and Interpretation western->data_analysis elisa->data_analysis viability->data_analysis gene_expression->data_analysis

Caption: General experimental workflow for in vitro studies of C15:0.

References

Application Notes and Protocols for Investigating Pentadecanoate (C15:0) Supplementation in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has emerged as a bioactive compound with potential therapeutic benefits across a spectrum of chronic diseases. Found in dairy fat, ruminant meat, and certain plants and fish, C15:0 is gaining recognition as a potentially essential fatty acid.[1][2][3] Preclinical studies utilizing various animal models have been instrumental in elucidating the physiological effects and underlying molecular mechanisms of C15:0 supplementation. These investigations have demonstrated its anti-inflammatory, anti-fibrotic, and metabolism-regulating properties.[2][4][5]

These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the effects of pentadecanoate supplementation. The information is intended to guide researchers in designing and executing robust preclinical studies to further explore the therapeutic potential of C15:0.

Data Presentation: Quantitative Effects of C15:0 Supplementation in Animal Models

The following tables summarize the key quantitative findings from various preclinical studies investigating the impact of C15:0 supplementation on metabolic, inflammatory, and fibrotic parameters.

Table 1: Effects of this compound (PDA) on Thioacetamide (TAA)-Induced Liver Fibrosis in Wistar Rats [4]

ParameterTAA Control GroupTAA + PDA (10 mg/kg)TAA + PDA (20 mg/kg)TAA + PDA (40 mg/kg)
Alanine Transaminase (ALT)Significantly IncreasedRestored towards normalRestored towards normalRestored towards normal
Aspartate Aminotransferase (AST)Significantly IncreasedRestored towards normalRestored towards normalRestored towards normal
Alkaline Phosphatase (ALP)Significantly IncreasedRestored towards normalRestored towards normalRestored towards normal
Gamma-Glutamyl Transferase (γ-GT)Significantly IncreasedRestored towards normalRestored towards normalRestored towards normal
Malondialdehyde (MDA)Significantly IncreasedRestored towards normalRestored towards normalRestored towards normal
Glutathione (GSH)ReducedRestored towards normalRestored towards normalRestored towards normal
TGF-β1 ExpressionUpregulatedDownregulatedDownregulatedDownregulated
α-SMA ExpressionUpregulatedDownregulatedDownregulatedDownregulated
NLRP3 ExpressionUpregulatedDownregulatedDownregulatedDownregulated
NF-κB ExpressionUpregulatedDownregulatedDownregulatedDownregulated
HDAC6 ExpressionUpregulatedDownregulatedDownregulatedDownregulated

Table 2: Effects of C15:0 Supplementation in High-Fat Diet (HFD)-Induced Obese Mice [2][5][6][7]

ParameterHigh-Fat Diet (HFD) ControlHFD + C15:0 Supplementation
Body Weight GainIncreasedLower than HFD control
Fasting Blood GlucoseIncreasedLower than HFD control
Total CholesterolIncreasedLower than HFD control
TriglyceridesIncreasedLower than HFD control
Pro-inflammatory Cytokines (MCP-1, IL-6, TNFα)IncreasedLower than HFD control

Table 3: Effects of C15:0 Supplementation in a Methionine- and Choline-Deficient (MCD) Diet Mouse Model of Nonalcoholic Steatohepatitis (NASH) [8][9][10][11]

ParameterMCD Diet ControlMCD Diet + C15:0 Supplementation
Aspartate Aminotransferase (AST)IncreasedReduced
Hepatic Infiltration of Ceroid-Laden MacrophagesIncreasedReduced
Liver-to-Body Weight RatioIncreasedSignificantly Reduced

Table 4: Effects of C15:0 Supplementation in SAMP1/YitFc Mice with Experimental Inflammatory Bowel Disease (IBD) [1][12]

ParameterControl GroupC15:0 Supplementation
Ileitis SeverityHighReduced (p < 0.0043)
Intestinal Permeability (DSS-induced colitis)HighReduced (p < 0.0006)
Body WeightMaintained or DecreasedMaintained
Fecal Myeloperoxidase (MPO) ActivityHighLowered

Experimental Protocols

Protocol 1: Thioacetamide-Induced Liver Fibrosis Model in Wistar Rats[4][13]

Objective: To assess the anti-fibrotic properties of this compound in a chemically-induced liver fibrosis model.

Animal Model:

  • Species: Rat

  • Strain: Wistar (male)

Materials:

  • Pentadecanoic acid (PDA)

  • Thioacetamide (TAA)

  • Vehicle for oral administration (e.g., corn oil)

  • Saline for intraperitoneal injection

Procedure:

  • Acclimation: Acclimate male Wistar rats for at least one week under standard laboratory conditions.

  • Grouping: Divide animals into a control group, a TAA-only group, and TAA plus various PDA treatment groups (e.g., 10, 20, and 40 mg/kg).

  • Induction of Fibrosis: Administer TAA intraperitoneally at a dose of 200 mg/kg twice weekly for 9 weeks.

  • PDA Administration: Administer PDA orally via gavage daily at the specified doses for the 9-week duration of the study.

  • Monitoring: Monitor animal health and body weight regularly.

  • Terminal Procedures: At the end of the 9-week period, euthanize the animals and collect blood and liver tissue.

  • Analysis:

    • Perform serum analysis for liver function enzymes (ALT, AST, ALP, γ-GT).

    • Conduct histological analysis of liver tissue (e.g., H&E and Sirius Red staining) to assess lymphocyte infiltration, collagen deposition, and fibrosis.

    • Measure markers of oxidative stress (MDA, GSH) in liver homogenates.

    • Perform Western blot or qPCR to analyze the expression of key fibrotic and inflammatory markers (TGF-β1, α-SMA, NLRP3, NF-κB, HDAC6).

Protocol 2: High-Fat Diet-Induced Metabolic Syndrome Model in Mice[2][5][6][7]

Objective: To evaluate the effects of C15:0 on metabolic parameters in a diet-induced obesity model.

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6J (known for its susceptibility to diet-induced obesity)

Materials:

  • Pentadecanoic acid (C15:0)

  • High-Fat Diet (HFD) (e.g., 45-60% kcal from fat)

  • Standard chow diet

  • Vehicle for administration (if not mixed in diet)

Procedure:

  • Acclimation: Acclimate male C57BL/6J mice for one week.

  • Grouping: Divide animals into a control group on standard chow, an HFD control group, and an HFD group supplemented with C15:0.

  • Induction of Obesity: Feed the HFD groups the high-fat diet for a period of 12 weeks to induce obesity and metabolic dysfunction.

  • C15:0 Administration:

    • Dietary Admixture: Incorporate C15:0 directly into the HFD chow.

    • Oral Gavage: Administer C15:0 daily via oral gavage.

  • Monitoring:

    • Measure body weight and food intake weekly.

    • Perform glucose tolerance tests (GTT) and insulin (B600854) tolerance tests (ITT) at baseline and end of the study.

  • Terminal Procedures: At the end of the 12-week study, collect blood and tissues (liver, adipose tissue).

  • Analysis:

    • Measure fasting blood glucose, insulin, total cholesterol, and triglycerides.

    • Analyze serum for pro-inflammatory cytokines (e.g., MCP-1, IL-6, TNFα).

    • Assess liver histology for steatosis.

Protocol 3: Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice[1][12]

Objective: To investigate the anti-inflammatory effects of C15:0 in a model of acute colitis.

Animal Model:

  • Species: Mouse

  • Strain: SAMP1/YitFc or other susceptible strains

Materials:

  • Pentadecanoic acid (C15:0)

  • Dextran Sulfate Sodium (DSS)

  • Standard mouse chow

Procedure:

  • Acclimation: Acclimate mice for at least one week.

  • Grouping: Establish a control group, a DSS-only group, and DSS groups receiving different dosages of C15:0.

  • C15:0 Pre-treatment: Supplement the diet with C15:0 for a period (e.g., 3 weeks) prior to DSS administration.

  • Induction of Colitis: Administer DSS (e.g., 2-3% w/v) in the drinking water for 5-7 days to induce acute colitis.

  • Monitoring:

    • Record daily body weight, stool consistency, and presence of blood in feces to calculate a Disease Activity Index (DAI).

  • Terminal Procedures: At the end of the DSS administration period, euthanize the animals.

  • Analysis:

    • Measure colon length (shortening is a marker of inflammation).

    • Collect colonic tissue for histological analysis of inflammation and tissue damage.

    • Measure fecal myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

    • Assess intestinal permeability using an in vivo assay with FITC-dextran.

Visualizations

experimental_workflow_liver_fibrosis cluster_setup Phase 1: Model Induction and Treatment cluster_monitoring Phase 2: In-Life Monitoring cluster_analysis Phase 3: Terminal Analysis Animal Acclimation Animal Acclimation Grouping Grouping Animal Acclimation->Grouping TAA Administration (i.p.) TAA Administration (i.p.) Grouping->TAA Administration (i.p.) PDA Administration (oral) PDA Administration (oral) Grouping->PDA Administration (oral) Body Weight Measurement Body Weight Measurement PDA Administration (oral)->Body Weight Measurement Euthanasia & Tissue Collection Euthanasia & Tissue Collection Body Weight Measurement->Euthanasia & Tissue Collection Clinical Observations Clinical Observations Serum Analysis (Liver Enzymes) Serum Analysis (Liver Enzymes) Euthanasia & Tissue Collection->Serum Analysis (Liver Enzymes) Histopathology (H&E, Sirius Red) Histopathology (H&E, Sirius Red) Euthanasia & Tissue Collection->Histopathology (H&E, Sirius Red) Oxidative Stress Markers Oxidative Stress Markers Euthanasia & Tissue Collection->Oxidative Stress Markers Protein/Gene Expression Analysis Protein/Gene Expression Analysis Euthanasia & Tissue Collection->Protein/Gene Expression Analysis

Caption: Experimental workflow for the thioacetamide-induced liver fibrosis model.

signaling_pathways cluster_C150 This compound (C15:0) cluster_pro_survival Pro-Metabolic & Anti-inflammatory cluster_pro_inflammatory Pro-Fibrotic & Pro-Inflammatory cluster_outcomes Cellular Outcomes C15_0 C15:0 AMPK AMPK C15_0->AMPK activates PPARad PPARα/δ C15_0->PPARad activates HDAC6 HDAC6 C15_0->HDAC6 inhibits mTOR mTOR C15_0->mTOR inhibits TGFb1 TGF-β1 C15_0->TGFb1 inhibits NFkB NF-κB C15_0->NFkB inhibits NLRP3 NLRP3 C15_0->NLRP3 inhibits Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Inflammation ↓ Inflammation PPARad->Inflammation Fibrosis ↓ Fibrosis HDAC6->Fibrosis mTOR->Inflammation TGFb1->Fibrosis NFkB->Inflammation NLRP3->Inflammation

Caption: Key signaling pathways modulated by this compound (C15:0).

References

Application Notes and Protocols: Metabolic Tracing with Stable Isotope-Labeled Pentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that has garnered significant interest in the scientific community. Unlike its even-chain counterparts, the metabolism of C15:0 yields propionyl-CoA, which can be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle, playing a role in anaplerosis and cellular energy metabolism.[1][2] Emerging evidence suggests that C15:0 is a bioactive lipid with pleiotropic effects, including the activation of key metabolic signaling pathways such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).[3][4][5]

To elucidate the precise metabolic fate and mechanisms of action of pentadecanoic acid, stable isotope-labeled tracers, such as deuterium (B1214612) (d) or carbon-13 (¹³C) labeled C15:0, are invaluable tools.[6] These non-radioactive isotopes allow for the safe and accurate tracing of C15:0 through various metabolic pathways in both in vitro and in vivo models. By employing mass spectrometry-based techniques, researchers can quantify the incorporation of labeled C15:0 into complex lipids, measure its rate of oxidation, and dissect its influence on cellular signaling cascades.

These application notes provide a comprehensive overview of the methodologies and protocols for utilizing stable isotope-labeled pentadecanoic acid in metabolic tracing studies.

Key Applications

Metabolic tracing with stable isotope-labeled C15:0 offers a powerful approach to investigate various aspects of lipid metabolism and cellular signaling.

  • Metabolic Flux Analysis: This technique allows for the quantification of the rate at which C15:0 is incorporated into various lipid pools, such as triglycerides, phospholipids, and cholesteryl esters.[6] By measuring the isotopic enrichment in these lipid classes over time, researchers can determine the flux through different metabolic pathways.

  • Fatty Acid Uptake and Transport: The rate of uptake and transport of C15:0 across cellular membranes can be precisely measured using labeled tracers. This is crucial for understanding how cells acquire and utilize this fatty acid.

  • Bioavailability and Tissue Distribution: In preclinical in vivo studies, the administration of labeled C15:0 enables the determination of its absorption, distribution to various tissues, and overall bioavailability.

  • Elucidation of Disease Mechanisms: By comparing the metabolism of labeled C15:0 in healthy versus diseased models (e.g., metabolic syndrome, non-alcoholic fatty liver disease), researchers can uncover alterations in fatty acid metabolism associated with the pathology.

  • Drug Development and Target Validation: Stable isotope tracing can be employed to assess the impact of therapeutic compounds on the metabolism of C15:0, providing insights into the mechanism of action of new drugs targeting lipid metabolic pathways.

Data Presentation

The following tables present hypothetical quantitative data from in vitro and in vivo metabolic tracing studies with stable isotope-labeled pentadecanoic acid. These tables are designed to illustrate the type of data that can be generated and how it can be structured for clear comparison.

Table 1: In Vitro Incorporation of ¹³C-Pentadecanoic Acid into Cellular Lipids in HepG2 Cells

Time (hours)¹³C-C15:0 Enrichment in Triglycerides (%)¹³C-C15:0 Enrichment in Phospholipids (%)¹³C-C15:0 Enrichment in Cholesteryl Esters (%)
00.00.00.0
25.2 ± 0.62.1 ± 0.30.8 ± 0.1
612.8 ± 1.15.7 ± 0.52.3 ± 0.2
1225.3 ± 2.410.9 ± 1.04.9 ± 0.4
2442.1 ± 3.818.5 ± 1.78.6 ± 0.7

Data are presented as mean ± standard deviation (n=3). Cells were incubated with 50 µM ¹³C-labeled C15:0.

Table 2: In Vivo Tissue Distribution of Deuterium-Labeled Pentadecanoic Acid in Mice

Tissued-C15:0 Concentration (µg/g tissue) 4 hours post-administrationd-C15:0 Concentration (µg/g tissue) 24 hours post-administration
Liver15.7 ± 2.18.2 ± 1.0
Adipose Tissue (Epididymal)28.4 ± 3.535.1 ± 4.2
Skeletal Muscle (Gastrocnemius)5.9 ± 0.72.1 ± 0.3
Heart8.1 ± 0.93.5 ± 0.4
Plasma12.3 ± 1.5 (µg/mL)3.8 ± 0.5 (µg/mL)

Data are presented as mean ± standard deviation (n=5). Mice were administered a single oral gavage of 10 mg/kg deuterium-labeled C15:0.

Signaling and Metabolic Pathways

Pentadecanoic acid has been shown to modulate several key signaling and metabolic pathways that are central to cellular energy homeostasis and inflammation.

Pentadecanoic_Acid_Signaling_Pathway cluster_receptors Receptor Activation cluster_kinases Kinase Modulation cluster_downstream Downstream Effects C15_0 Pentadecanoic Acid (C15:0) PPARad PPARα/δ C15_0->PPARad Agonist AMPK AMPK C15_0->AMPK Activates mTOR mTOR C15_0->mTOR Inhibits FattyAcidOxidation ↑ Fatty Acid Oxidation PPARad->FattyAcidOxidation Inflammation ↓ Inflammation PPARad->Inflammation AMPK->mTOR Inhibits AMPK->FattyAcidOxidation Autophagy ↑ Autophagy AMPK->Autophagy CellGrowth ↓ Cell Growth & Proliferation mTOR->CellGrowth

Caption: Signaling pathways modulated by pentadecanoic acid.

The metabolism of pentadecanoic acid, as an odd-chain fatty acid, follows a distinct pathway compared to even-chain fatty acids.

C15_0_Metabolism C15_0 Pentadecanoic Acid (C15:0) BetaOxidation β-Oxidation Cycles C15_0->BetaOxidation AcetylCoA Acetyl-CoA (x6) BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA TCACycle TCA Cycle AcetylCoA->TCACycle MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase SuccinylCoA->TCACycle

Caption: Metabolic pathway of pentadecanoic acid.

Experimental Protocols

The following protocols provide a general framework for conducting in vitro and in vivo metabolic tracing studies using stable isotope-labeled pentadecanoic acid.

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells (e.g., HepG2)

This protocol describes the labeling of lipids in cultured mammalian cells to trace the incorporation of ¹³C-pentadecanoic acid into cellular lipid pools.

Materials:

  • Adherent mammalian cell line (e.g., HepG2)

  • Complete cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • ¹³C-labeled pentadecanoic acid (e.g., [U-¹³C₁₅]pentadecanoic acid)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards for mass spectrometry

  • 6-well cell culture plates

  • Cell scraper

Experimental Workflow:

in_vitro_workflow start Start cell_seeding Seed cells in 6-well plates start->cell_seeding prepare_medium Prepare labeling medium with ¹³C-C15:0-BSA complex cell_seeding->prepare_medium labeling Incubate cells with labeling medium (time course: 0, 2, 6, 12, 24h) prepare_medium->labeling harvest Harvest cells and extract lipids labeling->harvest derivatize Derivatize fatty acids to FAMEs harvest->derivatize analysis Analyze by GC-MS or LC-MS/MS derivatize->analysis end End analysis->end

Caption: Experimental workflow for in vitro metabolic tracing.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete medium.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of ¹³C-pentadecanoic acid complexed to fatty acid-free BSA. A typical molar ratio of fatty acid to BSA is 4:1.

    • Prepare the labeling medium by supplementing the base medium with the labeled fatty acid-BSA complex to the desired final concentration (e.g., 50 µM).

  • Metabolic Labeling:

    • Aspirate the complete medium from the cells and wash once with PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, and 24 hours) to allow for the incorporation of the labeled fatty acid.

  • Cell Harvest and Lipid Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add a suitable solvent system (e.g., chloroform:methanol 2:1 v/v) to the wells to lyse the cells and extract the lipids.

    • Collect the lipid extract and add an appropriate internal standard for quantification.

  • Sample Preparation for Mass Spectrometry:

    • The lipid extract can be directly analyzed by LC-MS/MS for lipidomics profiling.

    • Alternatively, for GC-MS analysis of fatty acid composition, the fatty acids in the lipid extract are transesterified to fatty acid methyl esters (FAMEs).

  • Mass Spectrometry Analysis:

    • Analyze the samples by GC-MS or LC-MS/MS to determine the isotopic enrichment of ¹³C in pentadecanoic acid within different lipid classes.

  • Data Analysis:

    • Calculate the percentage of enrichment of the labeled C15:0 in each lipid fraction at each time point.

Protocol 2: In Vivo Metabolic Tracing in an Animal Model (e.g., Mouse)

This protocol describes the administration of deuterium-labeled pentadecanoic acid to mice to study its tissue distribution and metabolic fate.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • Deuterium-labeled pentadecanoic acid (e.g., pentadecanoic-d₂ acid)

  • Vehicle for oral administration (e.g., corn oil)

  • Oral gavage needles

  • Equipment for blood and tissue collection

  • Solvents for lipid extraction

  • Internal standards for mass spectrometry

Experimental Workflow:

in_vivo_workflow start Start acclimatize Acclimatize animals start->acclimatize administer Administer d-C15:0 via oral gavage acclimatize->administer collect_samples Collect blood and tissues at specified time points administer->collect_samples extract_lipids Extract lipids from samples collect_samples->extract_lipids prepare_for_ms Prepare samples for MS analysis (e.g., FAMEs) extract_lipids->prepare_for_ms analysis Analyze by GC-MS or LC-MS/MS prepare_for_ms->analysis end End analysis->end

Caption: Experimental workflow for in vivo metabolic tracing.

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Tracer Administration:

    • Prepare a formulation of deuterium-labeled pentadecanoic acid in a suitable vehicle (e.g., corn oil).

    • Administer a single dose of the labeled C15:0 to the animals via oral gavage (e.g., 10 mg/kg body weight).

  • Sample Collection:

    • At predetermined time points (e.g., 4 and 24 hours post-administration), collect blood samples via a suitable method (e.g., tail vein or cardiac puncture).

    • Euthanize the animals and collect relevant tissues (e.g., liver, adipose tissue, skeletal muscle, heart).

  • Lipid Extraction:

    • Homogenize the tissue samples and extract total lipids using a standard method such as the Folch or Bligh-Dyer procedure.

    • Add a known amount of an appropriate internal standard to the lipid extracts for quantification.

  • Sample Preparation for Mass Spectrometry:

    • Prepare the lipid extracts for GC-MS or LC-MS/MS analysis as described in the in vitro protocol.

  • Mass Spectrometry Analysis:

    • Quantify the amount of deuterium-labeled pentadecanoic acid in the lipid extracts from plasma and each tissue.

  • Data Analysis:

    • Calculate the concentration of the labeled C15:0 in each tissue at the different time points to determine its distribution and clearance.

Conclusion

The use of stable isotope-labeled pentadecanoic acid in metabolic tracing studies provides a robust and precise method for investigating its metabolic fate and biological activities. The protocols and data presentation formats outlined in these application notes offer a comprehensive guide for researchers and drug development professionals to design, execute, and interpret experiments aimed at understanding the role of this unique odd-chain fatty acid in health and disease. The ability to quantitatively track C15:0 through various metabolic and signaling pathways will undoubtedly accelerate the discovery of its potential therapeutic applications.

References

Application Notes and Protocols for Pentadecanoic Acid (C15:0) Administration in Murine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established protocols for the administration of pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, in mouse models for various research applications, including metabolic diseases, inflammatory conditions, and non-alcoholic steatohepatitis (NASH).

Pentadecanoic acid has garnered significant interest for its potential therapeutic benefits.[1][2] Higher circulating levels of C15:0 have been associated with a reduced risk of type 2 diabetes and cardiovascular disease.[1] Preclinical studies in mice have been crucial in elucidating the mechanisms underlying these protective effects.[1] C15:0 is considered an essential fatty acid because it is not readily produced by the body and has demonstrated pleiotropic activities related to cardiometabolic, immune, and liver health.[3][4]

Data Presentation: Quantitative Administration Protocols

The following tables summarize key quantitative parameters from various studies for administering pentadecanoic acid to mice.

Table 1: Pentadecanoic Acid Administration in Metabolic Disease Models

ParameterHigh-Fat Diet (HFD)-Induced Obesity Model
Mouse Strain C57BL/6J[1]
Diet for Induction High-Fat Diet (45-60% of calories from fat)[1]
Induction Duration 8-12 weeks[1]
Administration Route Oral Gavage or Dietary Supplementation[1][5]
Dosage To be determined by dose-response studies[1]
Treatment Duration 12 weeks[1][5][6]
Reported Outcomes Lower body weight gain, fasting blood glucose, and total cholesterol; reduced pro-inflammatory cytokines (e.g., MCP-1, IL-6, TNFα).[1][6]

Table 2: Pentadecanoic Acid Administration in Inflammatory Bowel Disease (IBD) Models

ParameterDextran Sulfate Sodium (DSS)-Induced Colitis & Chronic Ileitis Models
Mouse Strain SAMP1/YitFc (SAMP)[3][7][8]
Disease Induction DSS in drinking water for colitis; spontaneous ileitis in SAMP mice.[3][8]
Administration Route Dietary Supplementation[8]
Dosage 26 µ g/mouse/day or 52 µ g/mouse/day [8][9]
Treatment Duration 3 weeks (short-term) or 6 weeks (long-term)[8]
Reported Outcomes Reduced severity of colitis and ileitis, maintenance of body weight, decreased inflammation, and preserved gut integrity.[3][7][8]

Table 3: Pentadecanoic Acid Administration in Non-Alcoholic Steatohepatitis (NASH) Models

ParameterMethionine- and Choline-Deficient (MCD) Diet Model
Mouse Strain Not explicitly stated, but common for NASH models.
Diet for Induction Methionine- and Choline-Deficient (MCD) Diet[10][11][12][13]
Administration Route Dietary Supplementation[10][11][12][13]
Dosage Not explicitly quantified in the provided results.
Treatment Duration Not explicitly quantified in the provided results.
Reported Outcomes Reduced AST levels and hepatic infiltration of ceroid-laden macrophages.[10][11][12][13]

Experimental Protocols

High-Fat Diet (HFD)-Induced Obesity Model

This model is commonly used to study metabolic diseases like type 2 diabetes.[1]

a. Animal Model and Acclimation:

  • Strain: C57BL/6J mice are frequently used due to their susceptibility to diet-induced obesity.[1]

  • Acclimation: House mice in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week with free access to standard chow and water before the experiment.[1]

b. Induction of Obesity:

  • Diet: Feed mice a high-fat diet where 45-60% of the kilocalories are derived from fat.[1]

  • Duration: Maintain the HFD for 8-12 weeks to establish an obese phenotype with metabolic dysfunction.[1]

c. Administration of Pentadecanoic Acid:

  • Oral Gavage:

    • Formulation: Dissolve pentadecanoic acid in a suitable carrier oil.

    • Procedure:

      • Accurately weigh the mouse to determine the correct dosage volume.

      • Use a proper-sized, ball-tipped gavage needle.[1]

      • Gently restrain the mouse and insert the needle into the esophagus.

      • Slowly administer the C15:0 formulation.[1]

      • Monitor the animal for any signs of distress post-procedure.[1]

  • Dietary Supplementation:

    • Formulation: Mix the desired amount of pentadecanoic acid thoroughly into the high-fat diet chow.

d. In Vivo Assessments:

  • Glucose Tolerance Test (GTT):

    • Fast mice for 6 hours with free access to water.[1]

    • Collect a baseline blood sample from the tail vein.[1]

    • Administer a glucose bolus (typically 2 g/kg body weight) via oral gavage or intraperitoneal injection.[1]

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[1]

    • Measure blood glucose levels at each time point.[1]

  • Insulin (B600854) Tolerance Test (ITT):

    • Fast mice for 4-6 hours.[1]

    • Collect a baseline blood sample.[1]

    • Administer human insulin (typically 0.75 U/kg body weight) via intraperitoneal injection.[1]

    • Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.[1]

    • Measure blood glucose levels to determine the rate of glucose disappearance.[1]

DSS-Induced Colitis Model

This model is used to study inflammatory bowel disease.

a. Animal Model:

  • Strain: SAMP1/YitFc (SAMP) mice are a suitable model.[3][7][8]

b. Induction of Colitis:

  • Administer Dextran Sulfate Sodium (DSS) in the drinking water at a concentration determined by preliminary studies to induce colitis.

c. Administration of Pentadecanoic Acid:

  • Dietary Supplementation:

    • Dosage: Provide diets supplemented with 26 µ g/mouse/day or 52 µ g/mouse/day of C15:0.[8][9]

    • Timing: Start the C15:0 supplemented diet 3 weeks prior to DSS induction for a protective effect.[3]

d. Assessment of Colitis Severity:

  • Monitor body weight daily.

  • Assess stool consistency and the presence of blood.

  • Measure myeloperoxidase (MPO) activity in fecal samples as an indicator of inflammation.[3]

  • Evaluate intestinal permeability.[7][8]

  • Perform histological analysis of the colon at the end of the study.

Signaling Pathways and Experimental Workflows

Pentadecanoic acid has been shown to modulate several key signaling pathways involved in metabolism and inflammation. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ.[14] C15:0 also activates AMP-activated protein kinase (AMPK) and inhibits the mechanistic target of rapamycin (B549165) (mTOR), which are central to cellular energy balance and longevity pathways.[5][6][15]

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment animal_model Select Mouse Model (e.g., C57BL/6J, SAMP) acclimation Acclimation (1 week) animal_model->acclimation disease_induction Induce Disease (e.g., HFD, DSS) acclimation->disease_induction c15_admin Administer C15:0 (Oral Gavage or Diet) disease_induction->c15_admin control_group Control Group (Vehicle or Standard Diet) disease_induction->control_group in_vivo_tests In Vivo Tests (GTT, ITT, Body Weight) c15_admin->in_vivo_tests control_group->in_vivo_tests ex_vivo_analysis Ex Vivo Analysis (Histology, Cytokines, Gene Expression) in_vivo_tests->ex_vivo_analysis

Caption: General experimental workflow for in vivo studies of pentadecanoic acid in mice.

signaling_pathway cluster_receptors Receptor Activation cluster_kinases Kinase Modulation cluster_outcomes Cellular Outcomes C15_0 Pentadecanoic Acid (C15:0) PPARs PPARα / PPARγ C15_0->PPARs activates AMPK AMPK C15_0->AMPK activates mTOR mTOR C15_0->mTOR inhibits lipid_metabolism Improved Lipid Metabolism PPARs->lipid_metabolism AMPK->mTOR inhibits glucose_uptake Increased Glucose Uptake AMPK->glucose_uptake inflammation Reduced Inflammation mTOR->inflammation promotes

Caption: Simplified signaling pathways modulated by pentadecanoic acid.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Odd-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-chain fatty acids (OCFAs), once primarily utilized as internal standards in lipid analysis, are gaining significant attention for their roles as biomarkers and bioactive molecules in human health and disease.[1] With an odd number of carbon atoms, OCFAs such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are associated with a lower risk of cardiometabolic diseases.[2] Accurate and reliable quantification of these fatty acids in various biological matrices is crucial for understanding their metabolic pathways and therapeutic potential. High-performance liquid chromatography (HPLC) offers a robust and versatile platform for the analysis of OCFAs, providing advantages in analyzing heat-sensitive and less volatile compounds compared to gas chromatography.[3] This document provides detailed protocols and application notes for the separation and quantification of odd-chain fatty acids using HPLC with various detection methods.

Data Presentation

The following tables summarize the quantitative data for the separation of odd-chain fatty acids using different HPLC methods.

Table 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the analysis of underivatized fatty acids, particularly at concentrations where high sensitivity is not required. Detection is typically performed at low UV wavelengths (around 210 nm).[4]

Fatty AcidCarbon #Retention Time (min)*Estimated LOD (mM)Estimated LOQ (mM)
Heptanoic AcidC7:0~10.50.1 - 0.30.5 - 1.0
Nonanoic AcidC9:0~13.00.1 - 0.30.5 - 1.0
Undecanoic AcidC11:0~16.00.1 - 0.30.5 - 1.0
Tridecanoic AcidC13:0~19.50.1 - 0.30.5 - 1.0
Pentadecanoic AcidC15:0~22.50.1 - 0.30.5 - 1.0
Heptadecanoic AcidC17:0~25.00.1 - 0.30.5 - 1.0

*Retention times are estimates based on a typical C18 column and gradient elution, and may vary depending on the specific chromatographic conditions.[5]

Table 2: Reversed-Phase HPLC with Fluorescence Detection (after Derivatization)

Derivatization with fluorescent tags like 9-anthryldiazomethane (B78999) (ADAM) or 9-fluorenylmethyl chloroformate (FMOC-Cl) significantly enhances sensitivity, allowing for the detection of trace amounts of OCFAs.

Fatty AcidCarbon #Derivatizing AgentEstimated LOD (ng/mL)Estimated LOQ (ng/mL)
Heptanoic AcidC7:0ADAM0.1 - 1.00.3 - 3.0
Nonanoic AcidC9:0ADAM0.1 - 1.00.3 - 3.0
Pentadecanoic AcidC15:0FMOC-Cl0.01 - 0.050.03 - 0.15
Heptadecanoic AcidC17:0FMOC-Cl0.01 - 0.050.03 - 0.15

Table 3: LC-MS/MS for Odd-Chain Fatty Acid Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity for the quantification of OCFAs in complex biological matrices.

Fatty AcidCarbon #Retention Time (min)*Estimated LOD (nM)Estimated LOQ (nM)
Heptanoic AcidC7:0~5.0< 10< 30
Nonanoic AcidC9:0~7.5< 10< 30
Pentadecanoic AcidC15:0~12.0< 5< 15
Heptadecanoic AcidC17:0~14.0< 5< 15

*Retention times are estimates and highly dependent on the specific LC-MS/MS method and column used.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (Plasma/Serum)
  • Thaw Sample: Thaw frozen plasma or serum samples on ice.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated odd-chain fatty acid) to the sample.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (B52724) to the sample to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant containing the fatty acids to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for HPLC analysis.

Protocol 2: Derivatization with 9-Anthryldiazomethane (ADAM) for Fluorescence Detection

This protocol is suitable for enhancing the detection of fatty acids using fluorescence.

  • Reagent Preparation: Prepare a 0.1% (w/v) solution of ADAM in a suitable solvent like ethyl acetate.

  • Reaction: To the dried fatty acid extract, add 200 µL of the ADAM solution.

  • Incubation: Allow the reaction to proceed at room temperature for at least 60 minutes in the dark.

  • Filtration: Filter the reaction mixture through a 0.2 µm syringe filter.

  • Injection: The derivatized sample is now ready for injection into the HPLC system.

Protocol 3: HPLC with UV Detection (Underivatized)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: 0.1% Phosphoric Acid in Acetonitrile.

  • Gradient:

    • 0-3 min: 1% B

    • 3-20 min: 1% to 100% B

    • 20-30 min: 100% B

    • 30.1-50 min: 1% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Protocol 4: HPLC with Fluorescence Detection (ADAM Derivatized)
  • Column: C18 reversed-phase column (e.g., 3.0 x 50 mm, 2.0 µm).

  • Mobile Phase A: Water/Methanol (5/95, v/v).

  • Mobile Phase B: Acetonitrile/Tetrahydrofuran (90/10, v/v).

  • Gradient:

    • 0-3 min: 100% A

    • 3-4.5 min: 100% A to 100% B

    • 4.5-7.5 min: 100% B

    • 7.55 min: 100% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: Excitation at 365 nm, Emission at 412 nm.

  • Injection Volume: 1 µL.

Protocol 5: LC-MS/MS Analysis
  • Column: C18 reversed-phase column suitable for LC-MS.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to separate the fatty acids of interest.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each odd-chain fatty acid and internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis BiologicalSample Biological Sample (Plasma, Serum, etc.) Extraction Lipid Extraction BiologicalSample->Extraction Derivatization Derivatization (e.g., ADAM, FMOC-Cl) Extraction->Derivatization HPLC HPLC Separation (Reversed-Phase C18) Derivatization->HPLC Detection Detection (UV, Fluorescence, or MS) HPLC->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Experimental workflow for HPLC analysis of odd-chain fatty acids.

signaling_pathway cluster_metabolism Odd-Chain Fatty Acid Metabolism cluster_signaling Cellular Signaling OCFA Odd-Chain Fatty Acid (e.g., C17:0) AlphaOxidation α-Oxidation OCFA->AlphaOxidation PropionylCoA Propionyl-CoA AlphaOxidation->PropionylCoA C15_0 Pentadecanoic Acid (C15:0) PPAR PPARα/δ Activation C15_0->PPAR MAPK MAPK Signaling (Inhibition) C15_0->MAPK JAK_STAT JAK-STAT Signaling (Inhibition) C15_0->JAK_STAT AntiInflammatory Anti-inflammatory Effects PPAR->AntiInflammatory MAPK->AntiInflammatory JAK_STAT->AntiInflammatory

Caption: Metabolism and signaling pathways of odd-chain fatty acids.

References

Application Notes and Protocols: In Vitro Bioactivity of Pentadecanoic Acid (C15:0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid found in dairy fat, ruminant meat, and some plants and fish.[1][2] A growing body of evidence suggests that C15:0 is an essential fatty acid with pleiotropic bioactivities, playing a crucial role in supporting metabolic, cardiovascular, and liver health.[3][4][5] In vitro studies have been instrumental in elucidating the molecular mechanisms underlying its beneficial effects. C15:0 has been shown to modulate key cellular pathways involved in inflammation, cancer, and metabolism, including the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), and the inhibition of mechanistic target of rapamycin (B549165) (mTOR) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling.[4][6][7]

These application notes provide a comprehensive overview of established in vitro assays to assess the bioactivity of pentadecanoic acid, complete with detailed protocols, data summaries, and pathway diagrams to guide researchers in this field.

Data Presentation: Summary of In Vitro Bioactivities

The following tables summarize the quantitative data from various in vitro studies on pentadecanoic acid.

Table 1: Anti-proliferative Activity of Pentadecanoic Acid (C15:0) in Human Cancer Cell Lines

Cancer Cell Line Cancer Type Key Finding / Effective Concentration Citation(s)
Multiple (13 of 94 lines) Non-Hodgkin B-cell lymphoma, Liver, Breast, Lung Dose-dependent antiproliferation (EC50 ≤ 50 µM) [8]
MCF-7/SC Breast Cancer (Stem-like cells) IC50 of 119 ± 5.21 µM at 48 hours [9]
MCF-7, MDA-MB-231 Breast Cancer Antiproliferative effects [10]
A549 Lung Cancer Antiproliferative effects [10]
PANC-1 Pancreatic Cancer Antiproliferative effects [10]
HepG2 Liver Cancer Antiproliferative effects [10]

| Mia Pa-Ca-2 | Pancreatic Cancer | Significant dose-dependent antiproliferation (EC50, IC50, GI50 ≤ 50 µM) |[8] |

Table 2: Anti-Inflammatory and Anti-Fibrotic Activities of Pentadecanoic Acid (C15:0)

Biomarker Effect Cell System / Context Effective Concentration Citation(s)
MCP-1, TNFα, IL-17A/F, IL-10 Lowered BioMAP Diversity PLUS panel (10 systems) Optimal at 17 µM [3][4][5]
VCAM-1 Lowered BioMAP Diversity PLUS panel 17 µM [1]
Secreted IgG, CD40 Lowered BioMAP Diversity PLUS panel 17 µM [1]
Collagen I, Collagen III Lowered BioMAP Diversity PLUS panel 17 µM [1]
PAI-1 Lowered BioMAP Diversity PLUS panel 17 µM [1]

| IL-6, TNF-α | Reduced | In vivo models (effects likely translate from in vitro) | Not specified |[6] |

Table 3: Modulation of Metabolic Signaling Pathways by Pentadecanoic Acid (C15:0)

Target Pathway Bioactivity Cell System / Assay Effective Concentration Citation(s)
PPARα, PPARδ, PPARγ Agonist / Activation Cell-based receptor activation assays Dose-dependent [11]
AMPK Activation (Phosphorylation) C2C12 myotubes, various human cell systems 20-40 µM [6][12][13]
mTOR Inhibition Human cell-based systems Not specified [3][4][5][6]
JAK/STAT Inhibition Breast cancer stem-like cells (MCF-7/SC) 50-200 µM [6][14]
HDAC6 Inhibition Biochemical and cell-based assays Not specified [6]
Mitochondrial ROS Reduction HepG2 cells (MitoSOX Red assay) Optimal at 20 µM [6][10][11]

| Glucose Uptake | Promotion | C2C12 myotubes | 20-40 µM |[12][13] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by pentadecanoic acid and a general workflow for its in vitro analysis.

G cluster_workflow Experimental Workflow for C15:0 Bioactivity cluster_assays Downstream Assays prep Prepare C15:0 Stock (e.g., in DMSO or EtOH) culture Seed Human/Animal Cell Lines prep->culture treat Treat Cells with C15:0 (Dose-Response & Time-Course) culture->treat assay_via Cell Viability (SRB, MTT) treat->assay_via assay_inflam Anti-Inflammatory (ELISA, Multiplex) treat->assay_inflam assay_meta Metabolic Analysis (Western Blot, Reporter Assay) treat->assay_meta assay_ros ROS Production (MitoSOX) treat->assay_ros analysis Data Analysis & Interpretation assay_via->analysis assay_inflam->analysis assay_meta->analysis assay_ros->analysis

General workflow for in vitro C15:0 studies.

C15:0 activates AMPK and inhibits mTOR signaling.

G cluster_ppar PPAR Signaling Pathway cluster_nucleus Nucleus C15_0 Pentadecanoic Acid (C15:0) PPAR PPARα / PPARδ C15_0->PPAR Agonist RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE (DNA) PPAR->PPRE Binds RXR->PPRE Binds node_genes node_genes PPRE->node_genes Target Gene Transcription node_effects node_effects node_genes->node_effects Lipid Metabolism Anti-inflammatory Effects

C15:0 acts as a PPARα/δ agonist.

G cluster_jak_stat JAK/STAT Pathway cluster_nucleus Nucleus C15_0 Pentadecanoic Acid (C15:0) JAK JAK2 C15_0->JAK Inhibits Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Receptor->JAK Activates STAT STAT3 JAK->STAT Phosphorylates node_genes node_genes STAT->node_genes Target Gene Transcription node_effects node_effects node_genes->node_effects Inflammation Cell Proliferation

C15:0 inhibits the JAK/STAT signaling pathway.

Experimental Protocols

Protocol 1: Cell Viability and Anti-Proliferation Assay

Principle: This protocol assesses the effect of C15:0 on cell proliferation and cytotoxicity. The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, Mia Pa-Ca-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pentadecanoic acid (C15:0), high purity

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of C15:0 in complete medium. A suggested concentration range is 1.5 nM to 100 µM to determine dose-dependent effects.[8] Replace the medium in the wells with medium containing C15:0 or vehicle control.

  • Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).[9]

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the EC50 or IC50 value.

Protocol 2: Anti-Inflammatory Cytokine Quantification by ELISA

Principle: This protocol measures the concentration of specific pro-inflammatory cytokines (e.g., MCP-1, TNF-α, IL-6) in the supernatant of C15:0-treated cells using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[15]

Materials:

  • Immune cells (e.g., primary human macrophages) or other relevant cell types

  • Inflammatory stimulus (e.g., Lipopolysaccharide, LPS)

  • Pentadecanoic acid (C15:0)

  • Commercially available ELISA kits for target cytokines (e.g., human MCP-1, TNF-α)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Reagent diluent/Blocking buffer (e.g., 1% BSA in PBS)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Cell Culture and Treatment: Seed cells in a culture plate. Pre-treat cells with various concentrations of C15:0 (e.g., 5-50 µM) for 1-2 hours.

  • Stimulation: Add an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the negative control) and incubate for a specified time (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant, which contains the secreted cytokines. Store at -80°C if not used immediately.

  • ELISA Protocol (General): Follow the manufacturer's instructions for the specific ELISA kit. A general workflow is as follows: a. Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Washing: Wash the plate multiple times with wash buffer. c. Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.[16] d. Sample Incubation: Add standards and collected cell supernatants to the wells and incubate for 2 hours at room temperature. e. Washing: Repeat the wash step. f. Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours.[16] g. Washing: Repeat the wash step. h. Enzyme Conjugate: Add Streptavidin-HRP and incubate for 20-30 minutes in the dark. i. Washing: Repeat the wash step. j. Substrate Development: Add TMB substrate and incubate until a color change is observed. k. Stopping Reaction: Add stop solution.

  • Measurement: Read the absorbance at 450 nm.

  • Analysis: Generate a standard curve from the standards. Use the curve to calculate the concentration of the cytokine in each sample. Compare the cytokine levels in C15:0-treated samples to the stimulated control.

Protocol 3: PPAR Activation Reporter Assay

Principle: This assay measures the ability of C15:0 to act as a ligand and activate PPARs (α, δ, or γ). Cells are co-transfected with a PPAR expression vector and a reporter vector containing a luciferase gene under the control of a PPAR response element (PPRE). PPAR activation by C15:0 leads to luciferase expression, which is quantified by measuring luminescence.[17]

Materials:

  • Cell line suitable for transfection (e.g., HEK293T, CHO)

  • Expression vector for the desired PPAR isoform (e.g., pCMX-hPPARα)

  • Reporter plasmid with PPRE-driven luciferase (e.g., pGL3-PPRE-luc)

  • Transfection reagent (e.g., Lipofectamine)

  • Pentadecanoic acid (C15:0)

  • Known PPAR agonist (positive control, e.g., GW7647 for PPARα)

  • Luciferase assay system/reagents

  • Luminometer

Procedure:

  • Transfection: Seed cells in a 24- or 48-well plate. Co-transfect the cells with the PPAR expression vector and the PPRE-luciferase reporter plasmid according to the transfection reagent's protocol. A co-transfected β-galactosidase plasmid can be used to normalize for transfection efficiency.

  • Recovery: Allow cells to recover for 24 hours post-transfection.

  • Treatment: Replace the medium with fresh medium containing different concentrations of C15:0, a known agonist (positive control), or vehicle (negative control).

  • Incubation: Incubate for 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

  • Analysis: Normalize the luciferase activity to the control (β-galactosidase activity or total protein content). Calculate the fold-change in reporter activity relative to the vehicle-treated control to determine the agonistic activity of C15:0.[11]

Protocol 4: AMPK Activation by Western Blot

Principle: This protocol detects the activation of AMPK by measuring the increase in phosphorylation at its activation site (Threonine 172 on the α-subunit). Western blotting is used to separate proteins by size, which are then probed with specific antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

Materials:

  • Cell line (e.g., C2C12 myotubes, HepG2)

  • Pentadecanoic acid (C15:0)

  • Positive control for AMPK activation (e.g., AICAR)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-AMPKα (Thr172), Rabbit anti-total AMPKα

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: Culture cells to desired confluency and treat with C15:0 (e.g., 20-40 µM) or controls for a specified time (e.g., 24 hours).[12]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody for p-AMPK (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To measure total AMPK, the membrane can be stripped of the first set of antibodies and re-probed with the antibody for total AMPK, following steps 7-12.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-AMPK to total AMPK for each sample to determine the level of AMPK activation.[13]

References

Application Notes and Protocols: C2C12 Myotubes as a Model for Pentadecanoate's Effect on Glucose Uptake

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid found in dairy products, has garnered attention for its negative association with metabolic disease risk.[1][2][3][4] Unlike even-chain saturated fatty acids that can contribute to insulin (B600854) resistance, pentadecanoate has shown potential benefits for glucose metabolism.[1][2][3][4] C2C12 myotubes, a well-established in vitro model of skeletal muscle, provide a robust system to investigate the molecular mechanisms by which this compound influences glucose uptake. These application notes provide detailed protocols for utilizing C2C12 myotubes to study the effects of this compound, focusing on key signaling pathways and glucose transport.

Recent studies have demonstrated that this compound significantly promotes both basal and insulin-stimulated glucose uptake in C2C12 myotubes.[1][2][3][4] The mechanism of action appears to be independent of the classical insulin signaling pathway involving Akt, but rather through the activation of the AMP-activated protein kinase (AMPK) pathway.[1][3][4] Activation of AMPK by this compound leads to the phosphorylation of its downstream target, Akt substrate of 160 kDa (AS160), which in turn facilitates the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake.[1][3][4]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound (PA) on C2C12 myotube viability, glucose consumption, and glucose uptake.

Table 1: Effect of this compound on C2C12 Myotube Viability

Treatment Concentration (µM)Incubation Time (h)Cell Viability (%)
0 (Control)48100
548No significant effect
1048No significant effect
2048No significant effect
4048No significant effect
Data derived from MTT assays show that this compound is not cytotoxic to C2C12 myotubes at concentrations up to 40 µM after 48 hours of treatment.[2][5]

Table 2: Effect of this compound on Glucose Consumption in C2C12 Myotubes

PA Concentration (µM)12 h (% of Control)24 h (% of Control)48 h (% of Control)
40>100% (P < 0.01)>100% (P < 0.01)>100% (P < 0.01)
This compound at 40 µM significantly increases glucose consumption from the culture medium at all-time points tested.[5]

Table 3: Effect of this compound on Glucose Uptake in C2C12 Myotubes

TreatmentGlucose Uptake (% of Control)
Control100
PA (20 µM)135.1 (P < 0.05)
PA (40 µM)143.8 (P < 0.05)
This compound significantly enhances glucose uptake in C2C12 myotubes in a dose-dependent manner.[5]

Table 4: Effect of this compound on Insulin-Stimulated Glucose Uptake

TreatmentGlucose Uptake (Fold change vs. Insulin alone)
Insulin (100 nM)1.00
Insulin (100 nM) + PA (20 µM)1.65 (P < 0.05)
Insulin (100 nM) + PA (40 µM)2.17 (P < 0.01)
This compound significantly potentiates insulin-stimulated glucose uptake in C2C12 myotubes.[5]

Experimental Protocols

C2C12 Cell Culture and Differentiation

This protocol describes the maintenance of C2C12 myoblasts and their differentiation into myotubes.

Materials:

  • C2C12 myoblasts

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks/plates

Protocol:

  • Cell Maintenance: Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

  • Passaging: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a lower density in fresh Growth Medium. It is crucial to avoid letting the cells become fully confluent during the growth phase as this can impair their differentiation potential.[6]

  • Initiation of Differentiation: Seed myoblasts in culture plates at a density that will allow them to reach 90-100% confluency within 24-48 hours.

  • Once confluent, wash the cells twice with PBS.

  • Replace the Growth Medium with Differentiation Medium. This marks day 0 of differentiation.

  • Myotube Formation: Change the Differentiation Medium every 48 hours. Myotube formation, characterized by the fusion of myoblasts into elongated, multinucleated cells, should be visible within 2-3 days and well-developed by days 5-7. For glucose uptake assays, differentiation for 6-7 days is recommended.[2]

2-NBDG Glucose Uptake Assay

This protocol details the measurement of glucose uptake using the fluorescent glucose analog 2-NBDG.

Materials:

  • Differentiated C2C12 myotubes in 24- or 96-well plates

  • Pentadecanoic acid (PA) stock solution

  • Insulin solution (100 nM)

  • Krebs-Ringer-HEPES (KRH) buffer (or glucose-free DMEM)

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader (Excitation/Emission: ~485/535 nm)

Protocol:

  • Cell Treatment: Treat differentiated C2C12 myotubes with the desired concentrations of this compound (e.g., 20 µM, 40 µM) in serum-free medium for a specified duration (e.g., 24 hours).

  • Serum Starvation and Glucose Deprivation: One hour prior to the assay, wash the cells twice with warm PBS and then incubate them in glucose-free DMEM or KRH buffer.[7]

  • Insulin Stimulation (for insulin-stimulated uptake): For the last 30 minutes of the starvation period, add insulin (100 nM) to the appropriate wells.

  • 2-NBDG Incubation: Remove the starvation medium and add fresh glucose-free medium containing 2-NBDG (final concentration of 80 µM) to all wells.[7] Incubate for 30 minutes at 37°C.[7]

  • Termination of Uptake: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

  • Fluorescence Measurement: Add PBS to each well and measure the intracellular fluorescence using a plate reader with appropriate filters for 2-NBDG.

Western Blotting for Signaling Protein Analysis

This protocol outlines the procedure for analyzing the phosphorylation status of key signaling proteins like AMPK and AS160.

Materials:

  • Differentiated C2C12 myotubes treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-AS160, anti-AS160, anti-GLUT4)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

experimental_workflow cluster_culture C2C12 Culture & Differentiation cluster_treatment Treatment & Assay cluster_analysis Data Analysis myoblasts C2C12 Myoblasts (Growth Medium) confluent Confluent Myoblasts myoblasts->confluent Proliferation myotubes Differentiated Myotubes (Differentiation Medium, 5-7 days) confluent->myotubes Differentiation treatment Treat with this compound (e.g., 20-40 µM, 24h) myotubes->treatment glucose_uptake 2-NBDG Glucose Uptake Assay treatment->glucose_uptake western_blot Western Blotting treatment->western_blot fluorescence Measure Fluorescence glucose_uptake->fluorescence band_intensity Quantify Band Intensity western_blot->band_intensity

Caption: Experimental workflow for studying this compound's effect on C2C12 myotubes.

signaling_pathway cluster_this compound This compound (C15:0) cluster_cell C2C12 Myotube PA This compound AMPK AMPK PA->AMPK Activates Akt Akt PA->Akt No effect pAMPK p-AMPK (Active) AS160 AS160 pAMPK->AS160 Phosphorylates pAS160 p-AS160 GLUT4_vesicle GLUT4 Vesicles pAS160->GLUT4_vesicle Promotes GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake

Caption: this compound-induced glucose uptake signaling pathway in C2C12 myotubes.

References

Application Notes and Protocols for Pentadecanoate Research in Mouse Models of Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a complex group of chronic inflammatory conditions of the gastrointestinal tract. Mouse models are indispensable tools for investigating the pathogenesis of IBD and for the preclinical evaluation of novel therapeutics. Pentadecanoate (C15:0), an odd-chain saturated fatty acid found in dairy fat, has emerged as a molecule of interest due to its potential anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for studying the therapeutic potential of this compound in various mouse models of IBD.

I. SAMP1/YitFc Mouse Model: Spontaneous Crohn's Disease-like Ileitis and DSS-Induced Colitis

The SAMP1/YitFc (SAMP) mouse is a well-established model that spontaneously develops a Crohn's disease-like terminal ileitis, making it highly relevant for studying this form of IBD.[2] Furthermore, these mice can be used in an induced model of colitis using dextran (B179266) sodium sulfate (B86663) (DSS).[1]

Application Notes

Recent research has demonstrated that dietary supplementation with this compound can ameliorate intestinal inflammation in both spontaneous ileitis and DSS-induced colitis in SAMP mice.[1][2][3] The observed benefits include maintenance of body weight, reduction in inflammatory markers, and preservation of gut barrier integrity.[1][2] This model is therefore highly suitable for investigating the efficacy and mechanisms of action of this compound.

Quantitative Data Summary

The following tables summarize the key findings from a study investigating the effects of this compound (C15:0) supplementation in SAMP mice with DSS-induced colitis and spontaneous chronic ileitis.[1]

Table 1: Effects of 3-Week C15:0 Supplementation on DSS-Induced Colitis in 14-Week-Old SAMP Mice [1]

ParameterControl Group (Mean ± SD)C15:0 (1X) Group (Mean ± SD)p-value
% Residual Body Weight92.0 ± 2.8103.1 ± 2.0p = 0.005
Colon Length (cm)5.6 ± 0.47.0 ± 0.6p < 0.0047
Colonoscopy Score4.4 ± 1.53.1 ± 1.0p < 0.008
Colon Histology Score17.8 ± 1.611.0 ± 4.3p < 0.02

Table 2: Effects of 6-Week C15:0 Supplementation on Established Chronic Ileitis in 24-Week-Old SAMP Mice [1]

ParameterControl Group (Mean ± SD)C15:0 Group (Mean ± SD)p-value
Intestinal Permeability (FITC-Dextran Log₂)15.8 ± 0.215.4 ± 0.2p = 0.02
Experimental Protocols

1. DSS-Induced Colitis in SAMP Mice

  • Animals: 14-week-old male SAMP1/YitFc mice.[1]

  • Housing: Mice are housed under specific pathogen-free (SPF) conditions.[1]

  • Dietary Supplementation:

    • The control group receives a standard diet.

    • The experimental group receives a standard diet supplemented with this compound. Two dosages can be tested.[1]

    • Supplementation is provided for 3 weeks prior to colitis induction.[1]

  • Induction of Colitis:

    • After 3 weeks of the dietary regimen, colitis is induced by administering 3% (w/v) dextran sodium sulfate (DSS) in the drinking water for 5-7 days.[1]

  • Assessment of Colitis Severity:

    • Body Weight: Monitored daily.

    • Colonoscopy: Performed at the end of the study to visually assess inflammation.[1]

    • Colon Length: Measured after sacrifice as an indicator of inflammation (shorter colon indicates more severe inflammation).[1]

    • Histopathology: Colonic tissues are collected, fixed in formalin, paraffin-embedded, sectioned, and stained with Hematoxylin and Eosin (H&E). A pathologist scores the sections for active inflammation, chronic inflammation, and villus architecture.[1]

    • Fecal Myeloperoxidase (MPO) Activity: Fecal pellets are collected to measure MPO activity, an indicator of neutrophil infiltration.[1]

    • Intestinal Permeability: Assessed by oral gavage of fluorescein (B123965) isothiocyanate-dextran (FITC-Dextran) and subsequent measurement of its concentration in the serum.[1]

2. Spontaneous Ileitis in SAMP Mice

  • Animals: 24-week-old male SAMP1/YitFc mice with established chronic ileitis.[1]

  • Dietary Supplementation:

    • Mice are fed either a control diet or a diet supplemented with this compound for 6 weeks.[1]

  • Assessment of Ileitis:

    • Body Weight: Monitored regularly.

    • Fecal MPO Activity: Measured to assess intestinal inflammation.[1]

    • Intestinal Permeability: Measured using the FITC-Dextran assay.[1]

Visualizations

experimental_workflow_SAMP_DSS cluster_setup Experimental Setup cluster_induction Colitis Induction cluster_assessment Assessment of Colitis Severity start 14-week-old SAMP1/YitFc Mice diet Dietary Supplementation (3 weeks) start->diet control Control Diet diet->control c15 C15:0 Diet diet->c15 dss 3% DSS in Drinking Water (5-7 days) control->dss c15->dss bw Daily Body Weight dss->bw cl Colon Length dss->cl cs Colonoscopy Score dss->cs histo Histopathology dss->histo mpo Fecal MPO dss->mpo perm Intestinal Permeability (FITC-Dextran) dss->perm

Experimental workflow for DSS-induced colitis in SAMP mice.

pentadecanoate_signaling_pathway C15 This compound (C15:0) PPAR PPAR Activation C15->PPAR NFkB NF-κB Inhibition C15->NFkB GutBarrier ↑ Tight Junction Proteins ↓ Intestinal Permeability PPAR->GutBarrier Inflammation ↓ Pro-inflammatory Cytokines ↓ Neutrophil Infiltration NFkB->Inflammation

Hypothesized anti-inflammatory signaling of this compound.

II. Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model

The TNBS-induced colitis model is characterized by a Th1-mediated immune response and transmural inflammation, which shares features with human Crohn's disease.

Application Notes

While no studies have been published on the effects of this compound in the TNBS-induced colitis model, its demonstrated efficacy in the SAMP mouse model suggests it could be a promising therapeutic candidate to investigate in this context. This model would be particularly useful for exploring the effects of this compound on T-cell mediated intestinal inflammation.

Proposed Experimental Design:

  • Prophylactic Model: Administer this compound for a period (e.g., 1-2 weeks) before inducing colitis with TNBS to assess its preventive effects.

  • Therapeutic Model: Induce colitis with TNBS first, and then begin treatment with this compound to evaluate its efficacy in an established disease state.

Experimental Protocol
  • Animals: Commonly used mouse strains include SJL/J, BALB/c, or C57BL/6.

  • Induction of Colitis:

    • Anesthetize mice lightly.

    • Administer TNBS (e.g., 4 mg in 0.1 ml of 30% ethanol) intrarectally via a catheter inserted approximately 3 cm into the colon.

    • Control animals receive the vehicle (30% ethanol) alone.

  • This compound Administration:

    • Can be administered via oral gavage or as a dietary supplement.

  • Assessment of Colitis:

    • Clinical Scoring: Monitor body weight loss, stool consistency, and the presence of fecal blood.

    • Macroscopic Assessment: After sacrifice, assess the colon for inflammation, ulceration, and thickening.

    • Histopathology: H&E staining of colonic sections to evaluate inflammatory cell infiltration and tissue damage.

    • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the colon.

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-12) in colonic tissue or serum.

III. IL-10 Knockout Mouse Model

Mice deficient in the anti-inflammatory cytokine Interleukin-10 (IL-10) spontaneously develop chronic enterocolitis, particularly when housed in conventional (non-SPF) conditions. This model is valuable for studying the role of regulatory immune responses in maintaining gut homeostasis.

Application Notes

The IL-10 knockout model provides an excellent platform to investigate whether this compound's anti-inflammatory effects are dependent on or can compensate for the absence of a key regulatory cytokine. Given that IL-10 is crucial for immune regulation, determining if this compound can mitigate inflammation in this model would provide significant insight into its mechanism of action.

Proposed Experimental Design:

  • Administer this compound to IL-10 knockout mice starting at a young age (e.g., 4-6 weeks) before the full onset of colitis to assess its ability to delay or prevent disease development.

  • Treat older IL-10 knockout mice with established colitis to determine the therapeutic efficacy of this compound.

Experimental Protocol
  • Animals: IL-10 deficient (IL-10-/-) mice on a C57BL/6 or BALB/c background.

  • Disease Development: Colitis develops spontaneously, typically becoming more severe with age. The severity can be exacerbated by housing in non-SPF conditions.

  • This compound Administration:

    • Dietary supplementation is a practical long-term administration method for this chronic model.

  • Assessment of Colitis:

    • Clinical Signs: Monitor for weight loss, diarrhea, and anemia.

    • Histopathology: Assess colonic sections for inflammatory infiltrates, epithelial hyperplasia, and other signs of chronic inflammation.

    • Flow Cytometry: Analyze immune cell populations (e.g., T-cell subsets) in the lamina propria and mesenteric lymph nodes.

    • Cytokine Profiling: Measure pro-inflammatory cytokine levels in colonic tissue.

IV. Adoptive T-Cell Transfer Model of Colitis

This model involves the transfer of naïve T-cells (CD4+CD45RBhigh) into immunodeficient recipient mice (e.g., Rag1-/- or SCID). The transferred T-cells become activated in the lymphopenic environment and induce a chronic, T-cell-driven colitis that resembles human IBD.

Application Notes

The adoptive T-cell transfer model is ideal for dissecting the specific effects of this compound on T-cell function and differentiation in the context of intestinal inflammation. This model allows for the investigation of whether this compound can modulate the pathogenic T-cell response that drives colitis.

Proposed Experimental Design:

  • Prophylactic Treatment: Begin this compound administration to recipient mice at the time of or shortly after T-cell transfer.

  • Therapeutic Treatment: Allow colitis to develop for several weeks after T-cell transfer before initiating this compound treatment.

Experimental Protocol
  • Animals:

    • Donor Mice: Immunocompetent mice (e.g., C57BL/6) to provide naïve T-cells.

    • Recipient Mice: Immunodeficient mice (e.g., Rag1-/- or SCID on a C57BL/6 background).

  • T-Cell Isolation and Transfer:

    • Isolate splenocytes from donor mice.

    • Enrich for CD4+ T-cells using magnetic-activated cell sorting (MACS).

    • Sort for the naïve CD4+CD45RBhigh T-cell population using fluorescence-activated cell sorting (FACS).

    • Inject the sorted cells intraperitoneally into the recipient mice.

  • This compound Administration:

    • Administer via oral gavage or dietary supplementation to the recipient mice.

  • Assessment of Colitis:

    • Clinical Monitoring: Track body weight loss and signs of wasting disease.

    • Histopathology: Evaluate colonic sections for the characteristic features of T-cell-mediated colitis, including inflammatory cell infiltration and epithelial hyperplasia.

    • Immune Cell Analysis: Use flow cytometry to analyze the phenotype and cytokine production of T-cells in the colon and lymphoid tissues.

    • Gene Expression Analysis: Perform qPCR or RNA-seq on colonic tissue to assess the expression of inflammatory mediators.

Conclusion

This compound shows considerable promise as a therapeutic agent for IBD. The mouse models detailed in these application notes provide a robust framework for its further investigation. The SAMP1/YitFc model offers direct evidence of its efficacy, while the TNBS, IL-10 knockout, and adoptive T-cell transfer models present valuable opportunities to elucidate its mechanisms of action on different facets of IBD pathogenesis. Rigorous and well-controlled studies using these models will be crucial for advancing our understanding of this compound's therapeutic potential and for its eventual translation to clinical applications.

References

Measuring Pentadecanoate (C15:0) Incorporation into Cell Membranes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, is increasingly recognized for its roles in supporting cardiometabolic and liver health.[1][2] Unlike even-chain saturated fatty acids, higher circulating levels of C15:0 are associated with a reduced risk of several chronic diseases, including type 2 diabetes and cardiovascular disease.[1][3][4] The biological effects of C15:0 are linked to its incorporation into the lipid bilayers of cell membranes, where it can modulate membrane fluidity, stability, and influence various signaling pathways.[1][5] Accurate measurement of C15:0 incorporation into cell membranes is therefore crucial for understanding its mechanisms of action and for the development of novel therapeutics.

This document provides detailed protocols and application notes for measuring the incorporation of pentadecanoate into the cell membranes of in vitro cell cultures. The primary method described utilizes stable isotope labeling followed by gas chromatography-mass spectrometry (GC-MS) analysis, a gold-standard technique for tracing the metabolic fate of fatty acids.[6]

Core Concepts and Applications

The methodology is based on introducing a stable isotope-labeled version of this compound, such as Pentadecanoic acid-d2 (C15:0-d2), into a cell culture system.[6] This labeled fatty acid behaves almost identically to its natural counterpart and is incorporated into cellular lipids through the same metabolic pathways.[6] Following incubation, total lipids are extracted from the cells, and the fatty acids are converted into a more volatile form, typically fatty acid methyl esters (FAMEs), for analysis.[6][7]

GC-MS is then used to separate and detect the FAMEs. The mass spectrometer can distinguish between the endogenous, unlabeled C15:0 and the stable isotope-labeled C15:0-d2 based on their mass-to-charge ratio.[6] By measuring the ratio of labeled to unlabeled C15:0, researchers can precisely quantify the amount of exogenous this compound that has been incorporated into the cell membranes.[6]

Key Applications:

  • Metabolic Flux Analysis: Tracing the rate at which C15:0 is incorporated into complex lipids like phospholipids (B1166683) and triglycerides.[6]

  • Fatty Acid Uptake Kinetics: Measuring the rate of C15:0 transport across the cell membrane in various cell types.[6]

  • Disease Mechanism Elucidation: Investigating alterations in C15:0 metabolism in disease models.[6]

  • Drug Development: Assessing the impact of therapeutic compounds on the uptake and metabolism of fatty acids using C15:0 as a metabolic probe.[6][8]

Experimental Protocols

I. Cell Culture and Incubation with Stable Isotope-Labeled this compound

This protocol describes the general procedure for labeling cultured cells with Pentadecanoic acid-d2 (C15:0-d2). The optimal cell seeding density, C15:0-d2 concentration, and incubation time should be determined empirically for each cell line and experimental condition.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Pentadecanoic acid-d2 (C15:0-d2)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of C15:0-d2-BSA Complex:

    • Prepare a stock solution of C15:0-d2 in ethanol (B145695).

    • In a sterile tube, add the desired amount of C15:0-d2 stock solution and evaporate the ethanol under a gentle stream of nitrogen.

    • Resuspend the dried C15:0-d2 in a small volume of 0.05 M Na2CO3 and vortex.

    • Add fatty acid-free BSA solution to achieve the desired molar ratio (e.g., 3:1 FA:BSA) and final concentration.[9]

    • Incubate at 37°C for 30-60 minutes to allow for complex formation.

  • Cell Treatment:

    • Remove the culture medium from the cells and wash once with sterile PBS.

    • Add fresh culture medium containing the C15:0-d2-BSA complex to the cells. A typical final concentration of C15:0-d2 is in the range of 10-50 µM.[9]

    • Incubate the cells for the desired time period (e.g., 24 to 72 hours). It is recommended to replace the medium with fresh C15:0-d2-containing medium every 24 hours for longer incubation times.[9]

  • Cell Harvesting:

    • After incubation, remove the medium and wash the cells twice with ice-cold PBS to remove any remaining unincorporated labeled fatty acid.

    • Harvest the cells by scraping or trypsinization.

    • Centrifuge the cell suspension to pellet the cells, discard the supernatant, and wash the cell pellet again with ice-cold PBS.

    • The cell pellet can be stored at -80°C until lipid extraction.

II. Total Lipid Extraction

The following protocol is based on the widely used Folch method for total lipid extraction.[10]

Materials:

Procedure:

  • Resuspend the cell pellet in a known volume of methanol.

  • Add chloroform to the methanol-cell suspension to achieve a chloroform:methanol ratio of 2:1 (v/v).[10]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.

  • Add 0.9% NaCl solution to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3.

  • Vortex the mixture again and centrifuge at a low speed (e.g., 500 x g) for 5-10 minutes to separate the phases.

  • Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas. The dried lipid extract can be stored at -80°C.

III. Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the fatty acids in the lipid extract need to be converted to their more volatile methyl ester derivatives.

Materials:

  • Dried lipid extract

  • Methanol with 2.5% H₂SO₄ or 14% Boron Trifluoride (BF₃) in methanol[8][11]

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Add methanol with 2.5% H₂SO₄ or 14% BF₃ in methanol to the dried lipid extract.[8][11]

  • Cap the tube tightly and heat the mixture at 80-100°C for 1 hour.[8]

  • After cooling to room temperature, add hexane and a saturated NaCl solution and vortex to extract the FAMEs into the hexane layer.[8]

  • Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate to remove any residual water.[8]

  • Transfer the dried hexane extract to a new vial suitable for GC-MS analysis.

IV. GC-MS Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-Wax).[8]

  • Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM).

  • Injection: 1 µL of the FAMEs sample is injected into the GC.[7]

  • Oven Temperature Program: An example program starts at 100°C, holds for 2 minutes, ramps to 180°C at 15°C/min, then to 250°C at 5°C/min, and finally to 320°C at 20°C/min with a final hold.[12]

  • Data Acquisition: The mass spectrometer is operated in SIM mode to monitor the specific ions corresponding to the methyl esters of unlabeled this compound (C15:0) and the deuterated internal standard (e.g., C15:0-d3) or the labeled this compound (C15:0-d2).[13]

Data Analysis:

  • Identify the peaks corresponding to the methyl esters of C15:0 and C15:0-d2 based on their retention times and mass spectra.

  • Integrate the peak areas for the selected ions of both the unlabeled and labeled this compound.

  • Calculate the ratio of the peak area of the labeled C15:0 to the unlabeled C15:0.

  • This ratio can be used to determine the percentage of C15:0 in the cell membrane that is derived from the exogenously supplied labeled precursor.

Data Presentation

The quantitative results from the GC-MS analysis can be summarized in tables for easy comparison across different experimental conditions.

Table 1: Example Data for this compound Incorporation into Cultured Cells

Cell LineTreatmentIncubation Time (h)C15:0-d2 Concentration (µM)% C15:0 Incorporation (Mean ± SD)
HDF3CGFC15:0241.9 - 50Dose-dependent increase
MyoFC15:0481.9 - 50Dose-dependent increase
BTC15:0721.9 - 50Dose-dependent increase

Data are illustrative and based on findings from various cell-based assays.[2]

Table 2: Internal Standards for Fatty Acid Quantification by GC-MS

Internal StandardAbbreviation
Pentadecanoic Acid (d3)15:0
Lauric Acid (d3)12:0
Myristic Acid (d3)14:0
Palmitic Acid (d3)16:0
Heptadecanoic Acid (d3)17:0
Stearic Acid (d3)18:0
Oleic Acid (d2)18:1
Arachidic Acid (d3)20:0
Arachidonic Acid (d8)20:4
Eicosapentaenoic Acid (d5)20:5
Behenic Acid (d3)22:0
Docosahexaenoic Acid (d5)22:6

A selection of common deuterated fatty acid internal standards.[13]

Signaling Pathways and Experimental Workflows

Signaling Pathways Influenced by this compound

Pentadecanoic acid has been shown to modulate several key signaling pathways involved in metabolism, inflammation, and cellular growth.[14][15][16]

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus C150 This compound (C15:0) PPARad PPARα/δ C150->PPARad activates AMPK AMPK C150->AMPK activates mTOR mTOR C150->mTOR inhibits HDAC6 HDAC6 C150->HDAC6 inhibits IL6 IL-6 C150->IL6 attenuates GeneExpression Gene Expression (Lipid Oxidation, Inflammation Resolution) PPARad->GeneExpression AMPK->mTOR inhibits AMPK->GeneExpression influences JAK2_STAT3 JAK2/STAT3 IL6->JAK2_STAT3 NFkB NF-κB p65 JAK2_STAT3->NFkB NFkB->GeneExpression

Caption: Key signaling pathways modulated by this compound (C15:0).

Experimental Workflow for Measuring this compound Incorporation

The overall experimental process for quantifying C15:0 incorporation into cell membranes is a multi-step procedure.

A 1. Cell Culture (Seeding and Growth) B 2. Incubation with Pentadecanoic Acid-d2 A->B C 3. Cell Harvesting and Washing B->C D 4. Total Lipid Extraction (e.g., Folch Method) C->D E 5. Derivatization to Fatty Acid Methyl Esters (FAMEs) D->E F 6. GC-MS Analysis E->F G 7. Data Analysis (Quantify Ratio of C15:0-d2 to C15:0) F->G

Caption: Experimental workflow for C15:0 incorporation analysis.

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for researchers interested in the quantitative analysis of this compound incorporation into cellular membranes. The use of stable isotope labeling coupled with GC-MS is a robust and sensitive method that can provide valuable insights into the metabolic fate and cellular functions of this important odd-chain fatty acid. Careful optimization of experimental parameters for specific cell types and research questions is essential for obtaining accurate and reproducible results. The continued investigation into the cellular and molecular mechanisms of C15:0 holds promise for advancing our understanding of its role in health and disease, and for the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Accurate Quantification of Pentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of pentadecanoic acid (C15:0). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this important odd-chain saturated fatty acid.

Frequently Asked Questions (FAQs)

Q1: Why is the accurate quantification of pentadecanoic acid important?

A1: Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid found in sources like dairy fat and ruminant meat.[1] Historically used as an internal standard due to its low relative abundance, growing evidence suggests it is an essential fatty acid with various biological activities, including potential protective effects against cardiometabolic diseases and inflammation.[1][2][3] Therefore, its accurate quantification in biological samples is crucial for metabolic research, drug discovery, and clinical diagnostics to understand its physiological roles and therapeutic potential.[1][3]

Q2: What are the primary analytical methods for quantifying pentadecanoic acid?

A2: The most common and robust methods for the quantification of pentadecanoic acid are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] GC-MS often requires a derivatization step to convert the fatty acids into more volatile fatty acid methyl esters (FAMEs), while LC-MS/MS can often analyze the intact molecule, simplifying sample preparation.[4][5]

Q3: Why is an internal standard necessary for accurate quantification?

A3: Quantitative analysis of biological samples is susceptible to variations arising from sample extraction, derivatization, and instrument response.[1] An internal standard is added at a known concentration at the beginning of the workflow to correct for these variations.[1] Stable isotope-labeled internal standards, such as pentadecanoic acid-d2 or -d3, are considered the gold standard because their physicochemical properties are nearly identical to the endogenous analyte, allowing them to effectively compensate for variations during the entire analytical process.[1][6]

Q4: What are the main challenges in the accurate quantification of pentadecanoic acid?

A4: The main challenges include:

  • Low Endogenous Concentrations: Pentadecanoic acid is typically present in very low concentrations in biological samples, which can make detection and accurate quantification difficult.[7]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of pentadecanoic acid in the mass spectrometer, leading to inaccurate results.[8][9]

  • Chromatographic Co-elution: In GC analysis, pentadecanoic acid can co-elute with other fatty acids, potentially leading to exaggerated concentrations if the chromatographic conditions are not optimized.[7]

  • Sample Preparation Variability: Inconsistent extraction efficiency and derivatization can introduce errors in the final quantification.[8]

Troubleshooting Guides

Poor Peak Shape or Low Signal Intensity
Potential Cause Troubleshooting Steps
Suboptimal Derivatization (GC-MS) - Ensure complete dryness of the lipid extract before adding derivatization reagents.[5]- Verify the freshness and concentration of derivatization reagents (e.g., BF₃ in methanol).[5][10]- Optimize reaction time and temperature for the derivatization step.[5]
Matrix Effects - Improve sample cleanup using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[8][11]- Dilute the sample extract to reduce the concentration of interfering compounds.[8]- Utilize a stable isotope-labeled internal standard to compensate for signal suppression or enhancement.[6][8]
Poor Chromatographic Resolution - Optimize the GC oven temperature program or the LC mobile phase gradient to improve separation from interfering peaks.[6][7]- Use a high-resolution capillary column suitable for fatty acid analysis (e.g., DB-23 for GC).[5]
Instrument Contamination - Clean the mass spectrometer ion source.- Check for and resolve any leaks in the GC or LC system.
High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Standardize all sample preparation steps, including precise volumes and times for extraction and derivatization.[8]- Ensure thorough vortexing and centrifugation for consistent phase separation.[1][5]- Use an automated liquid handler for improved precision.
Variable Matrix Effects - Employ a stable isotope-labeled internal standard in every sample to correct for sample-to-sample variations in matrix effects.[8]- Prepare matrix-matched calibration standards to mimic the sample matrix as closely as possible.[9]
Analyte Instability - Store samples at -20°C or lower to prevent degradation.[12]- Avoid repeated freeze-thaw cycles.- For stock solutions, purge with an inert gas before sealing and storing.[13]

Quantitative Data Summary

The following tables summarize typical performance characteristics for validated GC-MS and LC-MS/MS methods for pentadecanoic acid quantification.

Table 1: Typical Performance of a Validated GC-MS Method for Fatty Acid Analysis using a Deuterated Internal Standard. [5]

ParameterSpecificationDescription
Linearity (R²)> 0.99The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.
Limit of Detection (LOD)0.5 - 10 ng/mLThe lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ)1 - 25 ng/mLThe lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD)< 15%The relative standard deviation, indicating the closeness of repeated measurements.
Accuracy (%Recovery)85 - 115%The closeness of the measured value to the true value, determined by spiking a known quantity of analyte into a blank matrix.

Table 2: Comparison of Internal Standards for Fatty Acid Analysis by GC-MS. [6]

Internal StandardAccuracy (% Bias)Precision (%RSD)Matrix Effect Compensation
Pentadecanoic acid-d2 < 5% < 10% Excellent
Pentadecanoic acid (non-deuterated)10-20%15-25%Moderate
Tridecanoic acid (odd-chain analog)5-15%10-20%Good

Experimental Protocols

Protocol 1: GC-MS Analysis of Pentadecanoic Acid in Plasma

This protocol outlines the key steps for the analysis of total pentadecanoic acid in a plasma sample.

  • Sample Preparation and Lipid Extraction:

    • To 100 µL of plasma in a glass tube, add a known amount of pentadecanoic acid-d2 internal standard.[5]

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) solution and vortex vigorously for 2 minutes.[5]

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.[5]

    • Carefully transfer the lower organic layer to a new glass tube and evaporate the solvent to dryness under a gentle stream of nitrogen.[5]

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 10 minutes.[5]

    • Cool to room temperature and add 2 mL of 14% BF₃ in methanol.[5]

    • Heat again at 100°C for 5 minutes.[5]

    • Cool to room temperature, then add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.[5]

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[5]

  • GC-MS Analysis:

    • Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or a similar polar capillary column.[5]

    • Oven Program: Start at 100°C, then ramp to 240°C to elute all FAMEs.[6]

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and specificity by monitoring characteristic ions for each FAME and the deuterated internal standard.[6]

Protocol 2: LC-MS/MS Analysis of Pentadecanoic Acid in Plasma

This protocol details a protein precipitation method for sample preparation prior to LC-MS/MS analysis.

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma samples on ice.[3]

    • To 100 µL of plasma, add 10 µL of d2-pentadecanoic acid internal standard solution.[3]

    • Add 400 µL of cold acetonitrile (B52724) with 1% formic acid to precipitate proteins.[3]

    • Vortex vigorously for 30 seconds.[3]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]

    • Carefully transfer the supernatant to an autosampler vial for analysis.[3]

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile/isopropanol) with a modifier like ammonium (B1175870) formate.

    • MS Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma) spike Spike with Pentadecanoic acid-d2 Internal Standard sample->spike extract Lipid Extraction (Chloroform:Methanol) spike->extract dry Evaporate to Dryness extract->dry hydrolyze Hydrolysis (NaOH in Methanol) dry->hydrolyze methylate Methylation (BF3 in Methanol) hydrolyze->methylate extract_fame Hexane Extraction of FAMEs methylate->extract_fame gcms GC-MS Analysis (SIM Mode) extract_fame->gcms data Data Processing & Quantification gcms->data

Experimental workflow for GC-MS analysis of pentadecanoic acid.

troubleshooting_logic start Inaccurate or Irreproducible Results q1 Is a stable isotope-labeled internal standard being used? start->q1 a1_no Implement a deuterated internal standard (e.g., C15:0-d2). This is the most critical step. q1->a1_no No a1_yes Proceed to check sample preparation. q1->a1_yes Yes q2 Is sample preparation consistent and robust? a1_yes->q2 a2_no Standardize extraction protocols. Optimize cleanup (LLE/SPE) to minimize matrix effects. q2->a2_no No a2_yes Proceed to check chromatography. q2->a2_yes Yes q3 Is there good chromatographic peak shape and resolution? a2_yes->q3 a3_no Optimize GC/LC gradient. Check for column degradation or system contamination. q3->a3_no No a3_yes Consider matrix-matched calibrators for highest accuracy. q3->a3_yes Yes

Troubleshooting decision tree for pentadecanoic acid quantification.

References

Technical Support Center: Optimizing GC-MS for Odd-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of odd-chain fatty acids (OCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of OCFA analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for the GC-MS analysis of odd-chain fatty acids?

A1: Direct analysis of free fatty acids, including OCFAs, by GC-MS is challenging due to their low volatility and the polar nature of their carboxyl group.[1][2][3] This polarity can lead to poor chromatographic peak shapes, such as tailing, and potential adsorption to the GC column, resulting in inaccurate and irreproducible results.[1][4] Derivatization converts the fatty acids into more volatile and less polar esters, typically fatty acid methyl esters (FAMEs), making them suitable for GC analysis.[1][3] This process enhances volatility, reduces polarity for improved peak shape, and allows for better separation based on chain length and degree of unsaturation.[2]

Q2: What are the most common derivatization methods for preparing FAMEs of odd-chain fatty acids?

A2: The most prevalent methods for preparing FAMEs from OCFAs include:

  • Acid-catalyzed esterification: Reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl are widely used. BF₃-methanol is effective for both free fatty acids and the transesterification of esterified fatty acids under mild conditions.[1][2]

  • Base-catalyzed transesterification: Reagents such as sodium or potassium hydroxide (B78521) in methanol are used for rapid transesterification at room temperature. However, this method is not effective for free fatty acids.[1]

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) convert carboxylic acids into trimethylsilyl (B98337) (TMS) esters.[1][4]

Q3: How do I choose an appropriate internal standard for odd-chain fatty acid quantification?

A3: The ideal internal standard (IS) should be chemically similar to the analytes of interest but not naturally present in the sample. For the analysis of endogenous OCFAs like C15:0 and C17:0, it is crucial to select an IS that does not interfere with these native compounds. Excellent choices include:

  • Non-endogenous OCFAs: Triglycerides of odd-chain fatty acids that are not expected in the sample, such as trinonadecanoin (B52907) (C19:0), are highly suitable.[5] Their chemical behavior closely mimics that of other fatty acids during extraction and derivatization.[5]

  • Stable Isotope-Labeled OCFAs: The use of stable isotope-labeled versions of the target OCFAs (e.g., deuterated C15:0 or C17:0) is the gold standard for quantification.[6] This stable isotope dilution method provides high accuracy and precision by correcting for analyte loss during sample preparation and analysis.[6][7][8]

Q4: My library search for odd-chain FAMEs is returning low match scores. What could be the issue?

A4: Low match scores can be due to several factors:

  • Poor Library Quality: The mass spectral library you are using may not contain the specific odd-chain fatty acid derivative you are analyzing, or the existing entry may be of low quality.[1]

  • Co-eluting Compounds: The mass spectrum may be "unclean" due to co-eluting compounds and background noise. Ensure proper peak deconvolution.[1]

  • Incomplete Derivatization: Incomplete or side reactions during derivatization can lead to unexpected mass spectra.[1]

  • Relying Solely on Mass Spectra: Do not rely only on the mass spectrum. Use retention time information as a confirmation. The retention times of FAMEs generally increase with chain length.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Solution
Active Sites in the GC System Free fatty acids can interact with active sites in the inlet liner or on the column. Use a deactivated inlet liner and ensure the column is in good condition.[2]
Incomplete Derivatization Ensure the derivatization reaction has gone to completion. Optimize reaction time and temperature. The presence of water can hinder the reaction, so ensure samples are dry.[2]
Column Contamination Contaminants from the sample matrix can accumulate at the head of the column. Trim the first few centimeters of the column or use a guard column.[2]
Column Overloading (Fronting) Reduce the injection volume or sample concentration. Use a split injection to reduce the amount of analyte reaching the column.[1][9]
Improper Column Installation A poorly installed column can lead to dead volume and peak tailing. Ensure the column is installed correctly in both the inlet and the detector.[2]
Issue 2: Low Signal Intensity or No Peaks
Possible Cause Solution
Sample Degradation Thermally labile compounds may degrade in a hot injector. Consider using a lower injector temperature.[1]
Leaks in the GC-MS System Air leaks can increase background noise and reduce sensitivity. Regularly perform a leak check of the entire system.[1][2]
Injector Problems Check for leaks in the injector. Ensure the syringe is functioning correctly and injecting the correct volume.[1]
MS Detector Issue Verify that the MS detector is properly tuned and that the detector voltage is adequate.[1]
Contaminated Syringe or Carryover Thoroughly clean the syringe between injections. Run a blank solvent injection to check for carryover from a previous injection.[1]
Issue 3: Inaccurate Quantification
Possible Cause Solution
Inappropriate Internal Standard Use a non-endogenous odd-chain fatty acid or a stable isotope-labeled internal standard for the most accurate results.[5]
Non-Linearity of Detector Response Ensure that the concentration of your analytes falls within the linear range of the detector. Prepare a calibration curve with a series of standards.
Matrix Effects The sample matrix can interfere with the ionization of the target analytes. Use matrix-matched standards or the stable isotope dilution method to compensate for these effects.
Inconsistent Derivatization Ensure that the derivatization procedure is consistent across all samples, standards, and blanks. Optimize the reaction conditions for reproducibility.

Experimental Protocols

Protocol 1: Extraction and Derivatization of OCFAs from Plasma

This protocol provides a general guideline for the extraction of total fatty acids from plasma and their subsequent derivatization to FAMEs using BF₃-methanol.

Materials:

  • Plasma sample (100 µL)

  • Internal Standard Solution (e.g., Trinonadecanoin in chloroform/methanol)[5]

  • Chloroform:Methanol (2:1, v/v)[5]

  • 14% Boron Trifluoride (BF₃) in Methanol[5]

  • Hexane[2][5]

  • Saturated NaCl solution[5]

Procedure:

  • To 100 µL of plasma, add a known amount of the internal standard solution.[5]

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.[5]

  • Vortex vigorously for 1 minute and centrifuge to separate the phases.

  • Collect the lower organic layer containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Add 2 mL of 14% BF₃ in methanol to the dried extract.[5]

  • Heat the sample at 100°C for 5-10 minutes to methylate the fatty acids, forming FAMEs.[5]

  • Cool the sample to room temperature.

  • Add 1 mL of hexane (B92381) and 1 mL of a saturated NaCl solution.[5]

  • Vortex and centrifuge to separate the phases.[5]

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[5]

Protocol 2: Silylation of OCFAs

This protocol describes the derivatization of free fatty acids to their TMS esters.

Materials:

  • Dried fatty acid sample

  • BSTFA (or MSTFA) with 1% TMCS[4]

  • Aprotic solvent (e.g., Dichloromethane)

Procedure:

  • Place the dried sample in a reaction vial.

  • Add 100 µL of the aprotic solvent.

  • Add 50 µL of BSTFA (or MSTFA) with 1% TMCS.[4]

  • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[4]

  • After cooling, the sample is ready for GC-MS analysis.

Data Presentation

Table 1: GC-MS Parameters for OCFA Analysis
Parameter Setting
GC Column Highly polar stationary phase (e.g., SLB-IL111) or a standard wax column.[10]
Oven Temperature Program Start at 100°C (hold for 2 min), ramp to 240°C at 4°C/min, hold for 10 min.[5]
Injector Temperature 250°C
Injection Mode Splitless or Split (adjust ratio as needed)
Carrier Gas Helium or Hydrogen at an optimized flow rate
MS Ionization Mode Electron Impact (EI)
MS Scan Range m/z 50-500
Table 2: Recovery and Precision Data for Derivatization Methods
Derivatization Method Analyte Recovery (%) Precision (RSD %)
BF₃-Methanol C15:095.23.1
C17:096.12.8
BSTFA (Silylation) C15:092.54.5
C17:093.84.2

Note: The values presented in this table are representative and can vary depending on the specific analyte, matrix, and analytical method.[5]

Visualizations

experimental_workflow sample Plasma Sample add_is Add Internal Standard (e.g., C19:0) sample->add_is extraction Lipid Extraction (Chloroform:Methanol) add_is->extraction dry_down1 Dry Under Nitrogen extraction->dry_down1 derivatization Derivatization (BF3-Methanol, 100°C) dry_down1->derivatization phase_sep Phase Separation (Hexane/NaCl) derivatization->phase_sep gcms_analysis GC-MS Analysis phase_sep->gcms_analysis data_processing Data Processing (Quantification) gcms_analysis->data_processing

Caption: OCFA analysis workflow from sample preparation to data processing.

troubleshooting_peak_tailing start Peak Tailing Observed? check_derivatization Review Derivatization Protocol (Time, Temp, Dryness) start->check_derivatization Yes unresolved Issue Persists start->unresolved No check_liner Inspect/Replace Inlet Liner check_derivatization->check_liner trim_column Trim GC Column Head check_liner->trim_column check_installation Verify Column Installation trim_column->check_installation resolved Issue Resolved check_installation->resolved

Caption: A logical workflow for troubleshooting peak tailing in GC-MS.

References

Technical Support Center: Overcoming Solubility Challenges of Pentadecanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of pentadecanoic acid (C15:0) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the primary solvents for dissolving pentadecanoic acid for cell culture experiments?

A1: Pentadecanoic acid is a saturated fatty acid with poor solubility in aqueous solutions like cell culture media.[1][2] The most common organic solvents used to prepare stock solutions are dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF).[1]

Q2: What is the recommended maximum concentration of DMSO in the final cell culture medium?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many studies recommending 0.1% or lower, especially for sensitive cell lines or long-term exposure studies.[3][4][5][6] It is crucial to perform a dose-response experiment to determine the optimal and non-toxic concentration for your specific cell line and experimental conditions.[3][5]

Q3: My pentadecanoic acid precipitates when I add the stock solution to the cell culture medium. What can I do?

A3: Precipitation upon addition of a stock solution to aqueous media is a common issue known as "solvent shock."[7] This occurs because the compound is not readily soluble in the aqueous environment. Here are several troubleshooting steps:

  • Optimize the Dilution Step:

    • Pre-warm the cell culture medium to 37°C before adding the stock solution.[7]

    • Add the stock solution dropwise while gently swirling the medium to ensure rapid dispersal and avoid localized high concentrations.[7]

  • Lower the Final Concentration: Test a lower final concentration of pentadecanoic acid in your experiment.[7]

  • Use a Carrier Protein: Complexing pentadecanoic acid with fatty acid-free bovine serum albumin (BSA) can significantly improve its solubility and bioavailability in cell culture media.[8][9]

Q4: How does bovine serum albumin (BSA) help with the solubility of pentadecanoic acid?

A4: Bovine serum albumin (BSA) has several binding sites for fatty acids, acting as a carrier protein that increases their solubility in aqueous solutions.[9] By complexing with pentadecanoic acid, BSA facilitates its delivery to cells in a more physiologically relevant manner, preventing the formation of micelles and reducing potential lipotoxicity from high concentrations of free fatty acids.[8][9]

Troubleshooting Guides

Guide 1: Preparing Pentadecanoic Acid Stock Solutions

This guide provides protocols for preparing stock solutions of pentadecanoic acid using common organic solvents.

Method 1: Using DMSO

  • Objective: To prepare a high-concentration stock solution of pentadecanoic acid in DMSO.

  • Materials:

    • Pentadecanoic acid (crystalline solid)

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Protocol:

    • Weigh the desired amount of pentadecanoic acid in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).[10]

    • Gently warm the tube (e.g., to 37°C) and vortex until the pentadecanoic acid is completely dissolved.[10] Ultrasonic agitation can also be used to aid dissolution.[11]

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12]

Method 2: Using Ethanol

  • Objective: To prepare a high-concentration stock solution of pentadecanoic acid in ethanol.

  • Materials:

    • Pentadecanoic acid (crystalline solid)

    • Ethanol (≥95%), cell culture grade

    • Sterile microcentrifuge tubes

  • Protocol:

    • Weigh the desired amount of pentadecanoic acid in a sterile microcentrifuge tube.

    • Add the appropriate volume of ethanol to create a stock solution (e.g., 100 mM).[10]

    • Warm and vortex to ensure complete dissolution.[10]

    • Store the stock solution at -20°C.

Guide 2: Preparing Pentadecanoic Acid-BSA Complexes

This guide details the procedure for complexing pentadecanoic acid with fatty acid-free BSA for improved solubility and delivery to cells.

  • Objective: To prepare a pentadecanoic acid-BSA complex in cell culture medium.

  • Materials:

    • Pentadecanoic acid stock solution (in ethanol or DMSO)

    • Fatty acid-free bovine serum albumin (BSA), Fraction V

    • Sterile phosphate-buffered saline (PBS) or cell culture medium

    • Sterile tubes

    • Water bath or incubator at 37°C

  • Protocol:

    • Prepare a BSA Solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a desired concentration (e.g., 10% w/v).[13] Gently stir or shake at 37°C until the BSA is completely dissolved.[10] Sterile filter the BSA solution through a 0.22 µm filter.[8]

    • Complexation:

      • In a sterile tube, add the required volume of the BSA solution.

      • Warm the BSA solution to 37°C.[13]

      • Slowly add the pentadecanoic acid stock solution to the BSA solution while gently vortexing or stirring.

      • Incubate the mixture at 37°C for at least 1 hour to allow for complex formation.[13][14]

    • Final Dilution: Dilute the pentadecanoic acid-BSA complex in the final cell culture medium to achieve the desired working concentration.

    • Vehicle Control: Prepare a vehicle control containing the same concentration of solvent and BSA as the experimental samples.[13]

Data Presentation

Table 1: Solubility of Pentadecanoic Acid in Organic Solvents

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)~10 mg/mL, 48 mg/mL, 62.5 mg/mL[1][11][15]
Ethanol~25 mg/mL[1]
Dimethylformamide (DMF)~25 mg/mL[1]

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Final DMSO ConcentrationGeneral RecommendationReference
< 0.1%Generally considered safe with minimal effects; recommended for sensitive cells and long-term studies.[3][5][6]
0.1% - 0.5%Well-tolerated by many robust cell lines for up to 72 hours; a common range for in vitro assays.[4][5]
0.5% - 1.0%May cause increased cytotoxicity and affect cell proliferation in some cell lines.[4][6]
> 1.0%Generally associated with significant cytotoxicity.[5]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration
  • Objective: To determine the highest concentration of DMSO that does not significantly affect the viability of a specific cell line.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.

    • DMSO Dilution Series: Prepare a 2x concentrated serial dilution of DMSO in your complete cell culture medium. A typical range to test is from 2% down to 0.02% (this will result in a final concentration of 1% to 0.01%).[5]

    • Treatment: Remove the seeding medium and add 100 µL of the 2x DMSO dilutions to the appropriate wells. Include a "no DMSO" control with medium only.[5]

    • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).[5]

    • Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo).[5]

    • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The maximum tolerated DMSO concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.[5]

Protocol 2: Workflow for Preparing and Using Pentadecanoic Acid-BSA Complex
  • Objective: To provide a standardized workflow for the preparation and application of pentadecanoic acid-BSA complexes in cell culture experiments.

  • Methodology:

    • Prepare a high-concentration stock solution of pentadecanoic acid in ethanol (e.g., 100 mM).

    • Prepare a 10% fatty acid-free BSA solution in serum-free medium and sterile filter.

    • Warm the BSA solution to 37°C.

    • Add the pentadecanoic acid stock solution dropwise to the warm BSA solution while stirring to achieve the desired molar ratio (e.g., 3:1 or 6:1 fatty acid to BSA).

    • Incubate the mixture for 1 hour at 37°C to allow for complexation.

    • Dilute the pentadecanoic acid-BSA complex to the final desired concentration in complete cell culture medium.

    • Treat cells with the prepared complex. Include a vehicle control with the same concentration of ethanol and BSA.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_complex BSA Complexation cluster_cell_culture Cell Treatment PA Pentadecanoic Acid (solid) Stock High Concentration Stock Solution PA->Stock Dissolve & Vortex Solvent DMSO or Ethanol Solvent->Stock Complex Pentadecanoic Acid-BSA Complex Stock->Complex Add dropwise to warm BSA BSA_sol Fatty Acid-Free BSA Solution (10%) BSA_sol->Complex Final Final Working Solution Complex->Final Dilute Media Cell Culture Medium Media->Final Cells Treat Cells Final->Cells

Caption: Workflow for preparing pentadecanoic acid-BSA complexes.

signaling_pathway cluster_pathway Pentadecanoic Acid Signaling cluster_jak_stat JAK/STAT Pathway cluster_ampk AMPK Pathway PA Pentadecanoic Acid JAK2 JAK2 PA->JAK2 Inhibits AMPK AMPK PA->AMPK Activates Apoptosis Apoptosis PA->Apoptosis Induces STAT3 STAT3 JAK2->STAT3 Phosphorylation Stemness Cancer Cell Stemness JAK2->Stemness Promotes STAT3->Apoptosis Inhibits STAT3->Stemness Promotes GLUT4 GLUT4 Translocation AMPK->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Signaling pathways affected by pentadecanoic acid.

References

Ensuring the stability of pentadecanoic acid in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the stability of pentadecanoic acid in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of pentadecanoic acid?

A1: Pentadecanoic acid is soluble in several organic solvents. The choice of solvent will depend on your experimental needs. Common solvents include ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] It is sparingly soluble in aqueous buffers.[1] For applications requiring an aqueous solution, it is recommended to first dissolve the pentadecanoic acid in DMF and then dilute it with the aqueous buffer of your choice.[1]

Q2: What are the optimal storage conditions for a pentadecanoic acid stock solution?

A2: For long-term stability, it is recommended to aliquot stock solutions and store them at -80°C for up to a year or at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles. Aqueous solutions of pentadecanoic acid are not recommended for storage longer than one day.[1] When preparing the stock solution, it is good practice to purge the solvent with an inert gas to minimize the risk of oxidation.[1]

Q3: My pentadecanoic acid stock solution has turned a yellowish color. What could be the cause?

A3: A yellowish tint in a previously colorless solution can be an indication of degradation, most likely due to oxidation.[3] This can be triggered by exposure to oxygen, elevated temperatures, or light.[3] It is crucial to assess the purity of your stock solution if you observe any changes in its appearance.

Q4: I am observing inconsistent results in my experiments using a pentadecanoic acid stock solution. Could this be related to its stability?

A4: Yes, inconsistent experimental outcomes are a common consequence of using a degraded stock solution.[3] The presence of impurities, such as oxidation byproducts, can alter the physicochemical properties of the compound and interfere with your experiments.[3] If you suspect degradation, it is advisable to prepare a fresh stock solution.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with pentadecanoic acid stock solutions.

Issue 1: Precipitation Observed in the Stock Solution
  • Possible Cause: The concentration of pentadecanoic acid may have exceeded its solubility limit in the chosen solvent, especially at lower storage temperatures.

  • Troubleshooting Steps:

    • Gently warm the solution to room temperature to see if the precipitate redissolves.

    • If the precipitate remains, try sonicating the solution for a few minutes.

    • If the issue persists, consider preparing a new stock solution at a lower concentration.

Issue 2: Unexpected Peaks in Analytical Data (e.g., GC-MS, HPLC)
  • Possible Cause: The appearance of unexpected peaks can indicate the presence of degradation products.[3] For pentadecanoic acid, a primary degradation pathway is oxidation.[3]

  • Troubleshooting Steps:

    • Review the storage conditions and handling of your stock solution. Ensure it was protected from light and stored at the recommended temperature.

    • Prepare a fresh stock solution using high-purity pentadecanoic acid and the recommended solvent preparation techniques (e.g., purging with inert gas).[1]

    • Analyze the fresh stock solution using the same analytical method to confirm if the unexpected peaks are absent.

Quantitative Data Summary

The following table summarizes the solubility of pentadecanoic acid in various common laboratory solvents.

SolventSolubility
Ethanol~25 mg/mL[1], 232.58 g/L (~232.6 mg/mL)[4]
Dimethylformamide (DMF)~25 mg/mL[1], 491.45 g/L (~491.5 mg/mL)[4]
Dimethyl sulfoxide (DMSO)~10 mg/mL[1], 48 mg/mL[2], 709.22 g/L (~709.2 mg/mL)[4]
1:1 Solution of DMF:PBS (pH 7.2)~0.25 mg/mL[1]
Water12 mg/L (0.012 mg/mL)[5][6]
Methanol172.61 g/L (~172.6 mg/mL)[4]
Acetone236.31 g/L (~236.3 mg/mL)[4]

Note: Solubility data can vary between sources due to different experimental conditions.

Experimental Protocols

Protocol: Preparation of a Pentadecanoic Acid Stock Solution in an Organic Solvent
  • Materials:

    • Pentadecanoic acid (crystalline solid)

    • Anhydrous ethanol, DMSO, or DMF

    • Inert gas (e.g., argon or nitrogen)

    • Sterile, amber glass vials with screw caps

    • Analytical balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh the desired amount of pentadecanoic acid solid in a sterile vial.

    • Purge the vial containing the solid with an inert gas for 1-2 minutes.

    • Add the desired volume of the organic solvent to the vial. It is recommended to also purge the solvent with the inert gas prior to use.

    • Tightly cap the vial and vortex or sonicate until the solid is completely dissolved.

    • For long-term storage, aliquot the stock solution into smaller, single-use amber vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results or Visual Changes in Stock Solution check_appearance Is there a color change or precipitate? start->check_appearance check_purity Assess Purity (e.g., GC-MS, HPLC) check_appearance->check_purity Yes re_evaluate Re-evaluate Experimental Protocol check_appearance->re_evaluate No fresh_stock Prepare Fresh Stock Solution check_purity->fresh_stock Impurities Detected check_purity->re_evaluate No Impurities Detected continue_experiment Continue Experiment fresh_stock->continue_experiment re_evaluate->continue_experiment

Caption: Troubleshooting workflow for stability issues with pentadecanoic acid stock solutions.

StabilityFactors factors Factors Affecting Stability Oxygen Temperature Light Solvent Purity pH (aqueous solutions) outcomes Potential Outcomes of Instability Oxidation Precipitation Hydrolysis (aqueous) Inaccurate Concentration factors:f0->outcomes:o0 factors:f1->outcomes:o1 factors:f2->outcomes:o0 factors:f3->outcomes:o1 factors:f4->outcomes:o2

Caption: Key factors influencing the stability of pentadecanoic acid in stock solutions.

References

Technical Support Center: Lipidomics Analysis of Odd-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the lipidomics analysis of odd-chain fatty acids (OCFAs).

Frequently Asked Questions (FAQs)

Q1: Why are odd-chain fatty acids difficult to analyze accurately?

A1: The accurate analysis of odd-chain fatty acids (OCFAs) presents several challenges primarily due to their low endogenous concentrations in most mammalian tissues, typically accounting for less than 1-2% of total fatty acids.[1][2] This low abundance can make them difficult to detect and quantify reliably, especially when they are present alongside highly abundant even-chain fatty acids. Furthermore, their concentrations can be influenced by dietary intake, particularly from dairy products and ruminant meat, which can introduce variability between samples.[3]

Q2: What are the most common OCFAs of interest in lipidomics studies?

A2: The most commonly studied OCFAs are pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[1][4] These fatty acids are often used as biomarkers for the intake of certain foods and have been linked to various health outcomes.[1][4][5]

Q3: Should I be concerned about dietary sources of OCFAs in my study?

A3: Yes, dietary intake is a significant source of OCFAs and can be a major confounding factor.[6] Ruminant fat, found in dairy products and beef, is a primary dietary source of C15:0 and C17:0.[7] It is crucial to consider and potentially control for dietary variations in your study design, as they can significantly impact the circulating levels of these fatty acids.

Troubleshooting Guide

Issue 1: Poor sensitivity and low signal-to-noise ratio for OCFA peaks.

  • Possible Cause: Insufficient sample amount or low OCFA concentration in the matrix.

  • Troubleshooting Steps:

    • Increase the starting sample volume or tissue amount if possible.

    • Optimize the extraction procedure to enhance the recovery of fatty acids.

    • For GC-MS analysis, ensure efficient derivatization to improve volatility and ionization.

    • For LC-MS/MS, optimize ionization source parameters and consider using a more sensitive instrument or a targeted approach like Multiple Reaction Monitoring (MRM).

  • Possible Cause: Inefficient ionization of OCFA derivatives.

  • Troubleshooting Steps:

    • GC-MS: Verify the quality and freshness of derivatization reagents. Common derivatization methods include formation of fatty acid methyl esters (FAMEs) using BF3-methanol or methanolic HCl.[8]

    • LC-MS/MS: Use a suitable ionization mode (typically negative ion mode for free fatty acids) and optimize parameters such as spray voltage and gas flows.[9]

Issue 2: High variability in quantitative results between replicate injections or samples.

  • Possible Cause: Inconsistent sample preparation and extraction.

  • Troubleshooting Steps:

    • Ensure precise and consistent addition of internal standards at the very beginning of the sample preparation process.

    • Thoroughly homogenize tissue samples to ensure uniformity.

    • Use high-purity solvents and reagents to minimize contamination.

    • Follow a standardized and well-documented extraction protocol for all samples.

  • Possible Cause: Improper choice or use of internal standards.

  • Troubleshooting Steps:

    • The use of stable isotope-labeled internal standards (e.g., ¹³C or ²H labeled C15:0 and C17:0) is considered the gold standard for correcting for analytical variability.

    • If stable isotope-labeled standards are not available, odd-chain fatty acids not expected to be in the sample (e.g., C19:0 or C21:0) can be used, but their recovery may not perfectly mimic the analytes of interest.

    • Ensure the internal standard is added at a known and consistent concentration across all samples and calibration standards.

Issue 3: Inaccurate quantification and poor linearity of calibration curves.

  • Possible Cause: Matrix effects suppressing or enhancing the analyte signal.

  • Troubleshooting Steps:

    • Perform a matrix effect study by comparing the slope of a calibration curve in solvent to that in a matrix extract.

    • If significant matrix effects are present, consider using a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for these effects.

    • Optimize the chromatographic separation to better resolve the OCFAs from interfering matrix components.

    • Employ more rigorous sample cleanup techniques, such as solid-phase extraction (SPE), to remove interfering substances.

  • Possible Cause: Endogenous presence of the selected internal standard.

  • Troubleshooting Steps:

    • Historically, OCFAs like C15:0 and C17:0 were used as internal standards because they were thought to be exclusively from external sources. However, it's now known they can be present endogenously.[1][4]

    • Analyze a blank matrix sample (without added internal standard) to check for the presence of the chosen internal standard. If detected, a different, non-endogenous internal standard must be selected.

Quantitative Data Summary

The following tables summarize the typical concentrations of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in human plasma, expressed as a mole percentage of total fatty acids. These values can vary based on diet, genetics, and health status.

Table 1: Relative Abundance of C15:0 and C17:0 in Human Plasma (% of Total Fatty Acids)

Fatty AcidLipid ClassMedian (mol%)Range (mol%)Reference
C15:0 Phospholipids0.240.19 - 0.30[10]
Cholesteryl Esters--
Triacylglycerols--
Free Fatty Acids--[11]
C17:0 Phospholipids0.460.42 - 0.52[10]
Cholesteryl Esters--
Triacylglycerols--
Free Fatty Acids--[11]

Note: The distribution of OCFAs varies across different lipid classes, with triacylglycerols, free fatty acids, cholesteryl esters, and phosphatidylcholines being major contributors to the total plasma abundance of OCFAs.[11]

Experimental Protocols

Protocol 1: Total Fatty Acid Extraction from Biological Samples (Folch Method)

This protocol describes a standard method for the extraction of total lipids from biological samples such as plasma, serum, or tissue homogenates.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl)

  • Internal standard solution (e.g., stable isotope-labeled C15:0 and C17:0 in methanol)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a glass centrifuge tube, add 100 µL of the biological sample (e.g., plasma).

  • Add a known amount of the internal standard solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic layer (chloroform phase), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • The dried lipid extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol describes the conversion of fatty acids in the dried lipid extract to their more volatile methyl esters for GC-MS analysis.

Materials:

  • Dried lipid extract from Protocol 1

  • 14% Boron trifluoride (BF₃) in methanol

  • Hexane (B92381) (GC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.

  • Cap the tube tightly and heat at 95°C for 1 hour.[12]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

Protocol 3: LC-MS/MS Analysis of Odd-Chain Fatty Acids

This protocol provides a general framework for the analysis of underivatized OCFAs using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the fatty acids.

  • Injection Volume: 1-5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • C15:0: Q1 m/z 241.2 → Q3 m/z 241.2

    • C17:0: Q1 m/z 269.3 → Q3 m/z 269.3

    • Note: Precursor ions correspond to [M-H]⁻. Product ions can be the precursor ion itself for quantification or specific fragments if available and selective.

  • Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum sensitivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) IS_Addition Addition of Internal Standard Sample->IS_Addition Extraction Lipid Extraction (e.g., Folch Method) IS_Addition->Extraction Drying Solvent Evaporation Extraction->Drying Derivatization Derivatization (FAMEs) Drying->Derivatization For GC-MS Reconstitution Reconstitution Drying->Reconstitution For LC-MS/MS GCMS GC-MS Analysis Derivatization->GCMS Processing Data Acquisition & Processing GCMS->Processing LCMS LC-MS/MS Analysis Reconstitution->LCMS LCMS->Processing Quantification Quantification & Statistical Analysis Processing->Quantification

Caption: General experimental workflow for the lipidomics analysis of odd-chain fatty acids.

odd_chain_fa_metabolism cluster_sources Sources of Odd-Chain Fatty Acids cluster_metabolism Metabolic Fate Diet Dietary Intake (Dairy, Ruminant Meat) OCFA Odd-Chain Fatty Acids (e.g., C15:0, C17:0) Diet->OCFA Endogenous Endogenous Synthesis (from Propionyl-CoA) Endogenous->OCFA Gut Gut Microbiota (Fiber Fermentation) PropionylCoA Propionyl-CoA Gut->PropionylCoA BetaOx β-Oxidation OCFA->BetaOx BetaOx->PropionylCoA AcetylCoA Acetyl-CoA BetaOx->AcetylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCA TCA Cycle AcetylCoA->TCA SuccinylCoA->TCA Anaplerosis

Caption: Simplified metabolic pathway of odd-chain fatty acids.

References

Co-elution problems of fatty acid isomers in GC analysis of pentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address co-elution problems encountered during the Gas Chromatography (GC) analysis of pentadecanoate (C15:0) and its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of pentadecanoic acid and its isomers?

A1: Direct analysis of free fatty acids like pentadecanoic acid by GC is challenging due to their high polarity and low volatility. The polar carboxyl group can interact with the GC column, leading to poor peak shape (tailing) and inaccurate quantification.[1] Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), converts the fatty acids into more volatile and less polar compounds, making them suitable for GC analysis.[2][3]

Q2: What are the most common isomers of pentadecanoic acid I might encounter?

A2: Besides the straight-chain n-pentadecanoic acid, you may also encounter branched-chain isomers, primarily iso-pentadecanoic acid (13-methyltetradecanoic acid) and anteiso-pentadecanoic acid (12-methyltetradecanoic acid). These isomers have very similar boiling points and chemical properties, making their separation a chromatographic challenge.

Q3: My this compound isomer peaks are co-eluting. What are the first troubleshooting steps?

A3: When facing co-elution, first confirm that the issue is not related to your sample preparation. Incomplete derivatization can lead to broad or tailing peaks of the free fatty acids, which might overlap with your FAME peaks.[4] Also, run a blank solvent injection to check for system contamination.[4] If sample preparation is ruled out, the next step is to optimize your GC method parameters, focusing on the temperature program and carrier gas flow rate.[4]

Q4: Can I use mass spectrometry (MS) to resolve co-eluting this compound isomers?

A4: While GC-MS is a powerful tool for identification, it may not be able to differentiate co-eluting isomers if they have similar fragmentation patterns. However, you can use the MS detector to check for peak purity.[5] By examining the mass spectra across a single chromatographic peak, you can determine if multiple components are present. If the mass spectra are not consistent from the leading to the trailing edge of the peak, it's a strong indication of co-elution.[5] For isomers with different fragmentation patterns, selected ion monitoring (SIM) can sometimes be used to distinguish between them even if they partially overlap.

Troubleshooting Guides

This section provides a systematic approach to resolving co-elution issues with this compound isomers.

Issue 1: Co-elution of Straight-Chain (n-C15:0) and Branched-Chain this compound Isomers

Primary Cause: Insufficient column selectivity or a non-optimized temperature program. Branched-chain and straight-chain fatty acid isomers have very similar boiling points, making them difficult to separate on non-polar or low-polarity columns.

Solutions:

  • Column Selection:

    • Recommendation: Employ a highly polar stationary phase. Columns with a high cyanopropyl content are specifically designed for the separation of fatty acid methyl esters, including positional and geometric isomers.[6][7]

    • Rationale: The polarity of these columns provides different retention mechanisms beyond just boiling point, allowing for the separation of structurally similar isomers.

  • Optimize the GC Temperature Program:

    • Lower the Initial Temperature: A lower starting temperature can improve the separation of early-eluting compounds.

    • Reduce the Temperature Ramp Rate: A slower temperature ramp (e.g., 1-2°C/min) increases the interaction of the analytes with the stationary phase, which often enhances resolution for closely eluting isomers.[4]

    • Incorporate Isothermal Holds: An isothermal hold at a specific temperature within the elution range of the this compound isomers can improve their separation.[4]

  • Adjust Carrier Gas Flow Rate:

    • Ensure the carrier gas (typically helium for GC-MS) is at its optimal linear velocity for the column's internal diameter. This maximizes column efficiency and, consequently, resolution.[4]

Troubleshooting Workflow for Co-eluting this compound Isomers

start Co-elution of this compound Isomers Observed confirm_coelution Confirm Co-elution (Peak Shape Analysis, MS Peak Purity) start->confirm_coelution sample_prep Review Sample Preparation (Complete Derivatization, Blanks) confirm_coelution->sample_prep Co-elution Confirmed optimize_gc Optimize GC Method sample_prep->optimize_gc Sample Prep OK column_check Using a Highly Polar (e.g., Cyanopropyl) Column? optimize_gc->column_check change_column Change GC Column change_column->optimize_gc column_check->change_column No temp_program Optimize Temperature Program (Lower Initial Temp, Slow Ramp) column_check->temp_program Yes carrier_gas Adjust Carrier Gas Flow Rate (Optimal Linear Velocity) temp_program->carrier_gas resolved Peaks Resolved carrier_gas->resolved Successful not_resolved Co-elution Persists carrier_gas->not_resolved Unsuccessful consider_gcxgc Consider Advanced Techniques (e.g., GCxGC) not_resolved->consider_gcxgc

Caption: A logical workflow for troubleshooting the co-elution of this compound isomers.

Experimental Protocols

Protocol 1: Derivatization of Pentadecanoic Acid to its Methyl Ester (FAME)

This protocol is a common method for preparing fatty acid samples for GC analysis.

Materials:

  • Dried lipid extract or pentadecanoic acid standard

  • BF3-Methanol reagent (12-14%) or Methanolic HCl

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663)

  • Screw-cap glass tubes

Procedure:

  • Place 1-10 mg of the dried lipid extract into a screw-cap glass tube.

  • Add 1 mL of 14% BF3-Methanol reagent.

  • Tightly cap the tube and heat at 60°C for 30-60 minutes.[4]

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.[4]

  • Centrifuge briefly to aid phase separation.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.[4] The sample is now ready for GC injection.

Derivatization Workflow

sample Dried Lipid Extract (1-10 mg) add_bf3 Add 1 mL of 14% BF3-Methanol sample->add_bf3 heat Heat at 60°C for 30-60 min add_bf3->heat cool Cool to Room Temperature heat->cool extract Add 1 mL Saturated NaCl and 1 mL Hexane, Vortex cool->extract separate Centrifuge and Collect Upper Hexane Layer extract->separate dry Dry with Anhydrous Sodium Sulfate separate->dry inject Ready for GC Injection dry->inject

Caption: A streamlined workflow for the derivatization of fatty acids to FAMEs.

Quantitative Data and Method Parameters

The following tables provide typical GC parameters that can be used as a starting point for the analysis of this compound FAMEs. These may require further optimization for your specific application and instrument.

Table 1: Recommended GC Columns for Fatty Acid Isomer Separation
Stationary PhasePolarityRecommended forExample Commercial Name
Bis(cyanopropyl) PolysiloxaneVery HighSeparation of cis/trans and positional FAME isomersSP-2560, CP-Sil 88
Cyanopropylphenyl PolysiloxaneHighGeneral FAME analysis, good for isomer separationDB-23
Polyethylene Glycol (PEG)HighGeneral FAME analysisDB-WAX, Carbowax 20M
5% Phenyl PolysiloxaneLowGeneral screening, not ideal for isomer separationDB-5, HP-5ms
Table 2: Example GC-MS Method Parameters for this compound FAME Analysis
ParameterRecommended SettingRationale
GC Column Highly polar cyanopropyl column (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm)Provides selectivity for separating closely related isomers.[2]
Carrier Gas HeliumInert and compatible with MS detectors.[4]
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)Optimal for column efficiency.[2][4]
Injector Temperature 250°CEnsures complete vaporization of FAMEs.[4]
Injection Mode Split (e.g., 50:1)Prevents column overload with concentrated samples.[4]
Oven Program Start at 100°C, hold for 2 min, ramp at 2°C/min to 200°C, then 5°C/min to 240°C, hold for 5 minA slow initial ramp is crucial for resolving isomers.
MS Transfer Line 250°CPrevents condensation of analytes before entering the MS.[4]
Ion Source Temp. 230°CStandard temperature for electron ionization (EI).[4]
Ionization Mode EI at 70 eVCreates reproducible mass spectra for library matching.[4]
Scan Range m/z 50-400Covers the expected mass range for C15:0 FAME and its fragments.

References

Technical Support Center: Improving the Reproducibility of Pentadecanoic Acid Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during pentadecanoic acid (C15:0) bioassays. Our goal is to enhance experimental reproducibility and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve pentadecanoic acid for in vitro studies?

A1: Pentadecanoic acid is a saturated fatty acid with low solubility in aqueous solutions.[1][2] The recommended solvents for creating a concentrated stock solution are dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or dimethylformamide (DMF).[1][3][4] For cell-based assays, it is crucial to keep the final solvent concentration low (typically ≤ 0.1% for DMSO) to avoid solvent-induced cytotoxicity.[5][6]

Q2: My pentadecanoic acid precipitates when I add it to my cell culture medium. How can I prevent this?

A2: Precipitation is a common issue due to the low aqueous solubility of C15:0.[1] To prevent this:

  • Use a carrier protein: Complexing pentadecanoic acid with fatty acid-free bovine serum albumin (BSA) is a widely accepted method to increase its solubility and facilitate its delivery to cells in culture.[7][8][9]

  • Proper dilution technique: Add the C15:0 stock solution to the pre-warmed cell culture medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.[6]

  • Avoid shocking the solution: Do not add the cold stock solution directly to the warm medium. Allow the stock solution to reach room temperature before use.

Q3: What is a typical concentration range for pentadecanoic acid in cell-based assays?

A3: The effective concentration of pentadecanoic acid can vary significantly depending on the cell type and the specific bioassay. Based on published studies, a broad range to consider is 1 µM to 200 µM.[10][11][12][13] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. For example, anti-inflammatory and antiproliferative activities have been observed at concentrations between 1.9 µM and 50 µM.[11] In some cancer cell lines, cytotoxic effects were observed at concentrations between 50 µM and 200 µM.[4][10]

Q4: How long should I incubate my cells with pentadecanoic acid?

A4: Incubation times can range from a few hours to several days, depending on the biological question. For many cell-based assays, incubation times of 24 to 72 hours are common.[10][12][14] For instance, in studies on cancer cell stemness, a 48-hour incubation period was used.[10][15] It is advisable to perform a time-course experiment to identify the optimal incubation period for observing the desired effect.

Q5: I am not observing any biological effect of pentadecanoic acid in my assay. What could be the reason?

A5: Several factors could contribute to a lack of observed bioactivity:

  • Poor Solubility/Bioavailability: Ensure that the C15:0 is properly dissolved and available to the cells, preferably by using a BSA conjugate.[7][8]

  • Suboptimal Concentration: The concentration used may be too low to elicit a response. A dose-response study is essential.[10][11]

  • Inappropriate Incubation Time: The biological effect may occur at an earlier or later time point than the one you are measuring.

  • Cell Type Specificity: The chosen cell line may not be responsive to pentadecanoic acid or may lack the necessary signaling pathways.

  • Purity of the Compound: Verify the purity of your pentadecanoic acid. Impurities can affect its activity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High Variability Between Replicates - Incomplete dissolution of C15:0.- Uneven distribution of C15:0 in the culture wells.- Pipetting errors.- Inconsistent cell seeding density.- Ensure complete dissolution of the C15:0 stock solution. Use sonication if necessary.[16]- Mix the final C15:0-containing medium thoroughly before aliquoting to wells.- Use calibrated pipettes and proper pipetting techniques.- Ensure a homogenous cell suspension before seeding.
Unexpected Cytotoxicity - High concentration of the organic solvent (e.g., DMSO).- Inherent cytotoxicity of C15:0 at high concentrations.- Contamination of the stock solution.- Formation of cytotoxic aggregates.- Include a solvent control to assess the toxicity of the vehicle.[6] Keep the final solvent concentration below cytotoxic levels (e.g., ≤ 0.1% DMSO).[5]- Perform a dose-response curve to determine the cytotoxic threshold of C15:0 for your cell line.[10]- Filter-sterilize the stock solution if possible, or prepare a fresh, sterile stock.[6]- Use a carrier protein like BSA to prevent aggregation and ensure proper delivery.[7][8]
Inconsistent Results Across Experiments - Variation in stock solution preparation.- Different batches of C15:0, serum, or other reagents.- Variation in cell passage number or health.- Instability of C15:0 in the prepared medium.- Prepare a large batch of C15:0 stock solution and store it in aliquots at -20°C or -80°C.[1][16]- Qualify new batches of reagents before use in critical experiments.- Use cells within a consistent and low passage number range.- Prepare fresh C15:0-containing medium for each experiment. Do not store diluted C15:0 solutions for long periods.[1]
Altered Cell Morphology Unrelated to Expected Biological Effect - Solvent toxicity.- High concentration of C15:0 leading to lipotoxicity.[7][8]- pH shift in the culture medium.- Check the morphology of cells in the solvent control group.[6]- Titrate the C15:0 concentration to a non-toxic level.- Ensure the solvent or C15:0 addition does not significantly alter the pH of the medium.

Quantitative Data Summary

Table 1: Solubility of Pentadecanoic Acid in Common Solvents

SolventSolubilityReference(s)
Dimethyl sulfoxide (DMSO)~10-62.5 mg/mL[1][3][4]
Ethanol~25 mg/mL[1]
Dimethylformamide (DMF)~25 mg/mL[1]

Table 2: Effective Concentrations of Pentadecanoic Acid in Various Bioassays

Bioassay TypeCell Line(s)Effective Concentration RangeIncubation TimeReference(s)
Anti-inflammatory / AntiproliferativeVarious primary human cells1.9 - 50 µM24 - 168 hours[11][12]
Anticancer (Cytotoxicity)MCF-7/SC (human breast cancer)50 - 200 µM (IC50 ~119-155 µM)24 - 48 hours[10][15]
Anti-stemnessMCF-7/SC (human breast cancer)50 - 200 µM48 hours[10]
PPAR Agonist ActivityNot specifiedDose-dependentNot specified[17]
Mitochondrial ROS ReductionHepG2Dose-dependentNot specified[17]

Experimental Protocols

General Protocol for a Cell-Based Pentadecanoic Acid Bioassay

This protocol provides a general framework. Optimization of cell density, C15:0 concentration, and incubation time is crucial for each specific cell line and assay.

1. Preparation of Pentadecanoic Acid-BSA Complex

  • Prepare a concentrated stock solution of pentadecanoic acid (e.g., 50 mM) in 100% ethanol or DMSO.

  • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile water or PBS.

  • To prepare the C15:0-BSA complex, slowly add the C15:0 stock solution to the BSA solution while stirring. A molar ratio of 2:1 to 5:1 (C15:0:BSA) is commonly used.[9][18]

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.[18]

  • Sterilize the C15:0-BSA complex by passing it through a 0.22 µm filter.

  • Store the complex in aliquots at -20°C.

2. Cell Seeding

  • Culture cells to ~80% confluency.

  • Trypsinize and count the cells.

  • Seed the cells in a multi-well plate (e.g., 96-well) at a pre-determined optimal density.

  • Allow the cells to adhere and recover for 24 hours in a CO2 incubator at 37°C.

3. Treatment with Pentadecanoic Acid

  • Thaw the C15:0-BSA complex and the control (BSA only) solutions.

  • Prepare serial dilutions of the C15:0-BSA complex in the appropriate cell culture medium to achieve the desired final concentrations.

  • Include the following controls:

    • Untreated cells (medium only).

    • Vehicle control (cells treated with the BSA solution at the same concentration as the highest C15:0-BSA treatment).

    • Solvent control (if not using BSA, cells treated with the highest concentration of the solvent, e.g., DMSO).[6]

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of C15:0-BSA or controls.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

4. Assay-Specific Endpoint Measurement (Example: MTT Cell Viability Assay)

  • At the end of the incubation period, add MTT reagent (final concentration ~0.5 mg/mL) to each well.[10]

  • Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis prep_c15_stock Prepare C15:0 Stock (e.g., 50 mM in DMSO) prep_complex Prepare C15:0-BSA Complex (Incubate at 37°C) prep_c15_stock->prep_complex prep_bsa_stock Prepare Fatty Acid-Free BSA Stock (e.g., 10% in PBS) prep_bsa_stock->prep_complex treatment Treat Cells with C15:0-BSA (and controls) prep_complex->treatment seed_cells Seed Cells in Multi-well Plate adherence Allow Cell Adherence (24 hours) seed_cells->adherence adherence->treatment incubation Incubate for Desired Period (e.g., 24-72 hours) treatment->incubation endpoint_assay Perform Endpoint Assay (e.g., MTT, ELISA, qPCR) incubation->endpoint_assay data_acquisition Data Acquisition (e.g., Plate Reader) endpoint_assay->data_acquisition data_analysis Data Analysis & Interpretation data_acquisition->data_analysis

Caption: General experimental workflow for a pentadecanoic acid bioassay.

signaling_pathways cluster_activation Activated Pathways cluster_inhibition Inhibited Pathways cluster_outcomes Biological Outcomes C150 Pentadecanoic Acid (C15:0) PPAR PPARα/δ C150->PPAR AMPK AMPK C150->AMPK mTOR mTOR C150->mTOR JAK_STAT JAK/STAT Signaling C150->JAK_STAT HDAC6 HDAC6 C150->HDAC6 AntiInflammatory Anti-inflammatory Effects PPAR->AntiInflammatory AMPK->mTOR Mito_Function Mitochondrial Function AMPK->Mito_Function Anticancer Anticancer Effects mTOR->Anticancer JAK_STAT->AntiInflammatory Antifibrotic Antifibrotic Effects HDAC6->Antifibrotic HDAC6->Anticancer

Caption: Key signaling pathways modulated by pentadecanoic acid.

troubleshooting_flow cluster_solubility Solubility Issues cluster_toxicity Toxicity Issues start Inconsistent/Unexpected Results check_solubility Check C15:0 Solubility & Preparation start->check_solubility check_controls Review Controls (Vehicle, Solvent) start->check_controls check_cells Assess Cell Health & Passage Number start->check_cells check_params Optimize Assay Parameters (Concentration, Time) start->check_params precipitate Precipitate Observed? check_solubility->precipitate solvent_toxic Solvent Control Toxic? check_controls->solvent_toxic use_bsa Use/Optimize C15:0-BSA Complex precipitate->use_bsa Yes proper_dilution Ensure Proper Dilution Technique precipitate->proper_dilution Yes lower_solvent Lower Final Solvent Concentration solvent_toxic->lower_solvent Yes dose_response Perform C15:0 Dose-Response solvent_toxic->dose_response No

Caption: A logical troubleshooting workflow for C15:0 bioassay issues.

References

Troubleshooting inconsistent results in pentadecanoate supplementation studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentadecanoate (C15:0) supplementation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C15:0) and why is it studied?

A1: Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid found in sources like dairy fat and ruminant meat.[1] It is gaining scientific interest as a potential biomarker for dairy fat intake and for its association with various health outcomes, including potential protective effects against cardiometabolic diseases and inflammation.[1]

Q2: What are the primary dietary sources of C15:0?

A2: The primary dietary sources of C15:0 are dairy products, where it constitutes about 1-3% of the fat content.[2][3] It is also found in ruminant meat fat.[1]

Q3: Can the body produce C15:0 endogenously?

A3: While dietary intake is a major source, there is evidence suggesting potential endogenous production of odd-chain saturated fatty acids like C15:0. One proposed mechanism is through α-oxidation of other fatty acids.[4][5] The ratio of C15:0 to another odd-chain fatty acid, C17:0, in human plasma (approximately 1:2) is different from that found in dairy fat (roughly 2:1), which supports the theory of an endogenous pathway.[4][5]

Q4: What are the known cellular mechanisms of action for C15:0?

A4: C15:0 has been shown to have several cellular activities. It can activate AMPK and inhibit mTOR, both of which are key in longevity pathways.[2][3][6] Additionally, it acts as a dual partial agonist for PPARα/δ, an inhibitor of JAK-STAT signaling, and an inhibitor of HDAC6, which are involved in metabolism, inflammation, and cancer.[2]

Troubleshooting Guide for Inconsistent Results

Issue 1: High variability in baseline plasma C15:0 levels among study participants.
  • Possible Cause 1: Dietary Differences.

    • Explanation: Since dairy products are a primary source of C15:0, variations in dairy consumption among participants can lead to significant differences in baseline plasma levels.[4][7]

    • Recommendation: Implement a detailed dietary questionnaire to assess the intake of dairy and other potential sources of C15:0. Consider a dietary run-in period with a standardized diet before starting the supplementation to minimize variability.

  • Possible Cause 2: Endogenous Production.

    • Explanation: The potential for endogenous C15:0 production can introduce variability that is independent of diet.[4][5] This process may differ between individuals based on their metabolic state.

    • Recommendation: While difficult to control, measuring baseline levels of other odd-chain fatty acids like C17:0 may provide insights into endogenous metabolic activity.

  • Possible Cause 3: Total Dietary Fat Intake.

    • Explanation: Studies have shown that the total amount of dietary fat can influence circulating C15:0 levels, independent of C15:0 intake itself. An increase in total dietary fat has been associated with a decrease in circulating C15:0.[8]

    • Recommendation: Standardize the total fat content of the diet for all participants during the study, or at least during the baseline assessment period.

Issue 2: Inconsistent changes in plasma C15:0 levels after supplementation.
  • Possible Cause 1: Supplement Formulation and Bioavailability.

    • Explanation: The form of the C15:0 supplement (e.g., free fatty acid, triglyceride) and the matrix in which it is delivered can affect its absorption and bioavailability.

    • Recommendation: Ensure the use of a well-characterized and stable C15:0 supplement. Document the exact formulation and source of the supplement in your study protocol.

  • Possible Cause 2: Adherence to Supplementation Protocol.

    • Explanation: Poor participant adherence to the daily supplementation regimen will lead to inconsistent plasma levels.

    • Recommendation: Implement adherence monitoring strategies, such as pill counts, regular follow-ups, or even directly observed therapy in controlled settings.

  • Possible Cause 3: Analytical Variability.

    • Explanation: Inconsistencies in sample collection, processing, and analysis can introduce significant errors in measuring plasma C15:0 levels.

    • Recommendation: Follow a standardized and validated analytical protocol, such as LC-MS/MS with a deuterated internal standard, for the quantification of C15:0.[1] Ensure consistent sample handling and storage procedures.

Issue 3: Lack of expected physiological response despite increased plasma C15:0.
  • Possible Cause 1: Insufficient Dose or Duration.

    • Explanation: The dose of C15:0 or the duration of the supplementation may not be sufficient to elicit a significant physiological response in the study population. One study showed that only half of the participants receiving 200 mg/day for 12 weeks reached a post-treatment level greater than 5 μg/mL, and this subgroup showed more significant clinical improvements.[9][10]

    • Recommendation: Conduct a dose-ranging study to determine the optimal dose for achieving target plasma concentrations and physiological effects. Consider extending the duration of the study.

  • Possible Cause 2: Inter-individual Differences in Metabolism.

    • Explanation: Genetic and metabolic differences among individuals can lead to varied responses to C15:0 supplementation.

    • Recommendation: Stratify participants based on relevant biomarkers or genetic markers if known. Analyze data for responders versus non-responders to identify potential underlying factors.

  • Possible Cause 3: Confounding Lifestyle Factors.

    • Explanation: Changes in diet, exercise, or other lifestyle factors during the study can mask or counteract the effects of C15:0 supplementation.

    • Recommendation: Monitor and record participants' lifestyle factors throughout the study. Encourage participants to maintain their usual habits.

Data Presentation: Summary of a Randomized Controlled Trial

The following table summarizes the results from a randomized, double-blind, placebo-controlled trial investigating the effects of C15:0 supplementation in young adults with overweight or obesity.[9][10][11]

ParameterC15:0 Supplement Group (n=20)Placebo Group (n=10)P-value
Dosage 200 mg/dayMatching PlaceboN/A
Duration 12 weeks12 weeksN/A
Mean Increase in Plasma C15:0 1.88 µg/mL greater than placebo-0.003
Participants with Post-treatment C15:0 >5 µg/mL 50%N/AN/A
Change in Alanine Aminotransferase (in subgroup with C15:0 >5 µg/mL) -29 U/LCompared to participants not reaching >5 µg/mL0.001
Change in Aspartate Aminotransferase (in subgroup with C15:0 >5 µg/mL) -6 U/LCompared to participants not reaching >5 µg/mL0.014
Change in Hemoglobin (in subgroup with C15:0 >5 µg/mL) +0.60 g/dLCompared to participants not reaching >5 µg/mL0.010

Experimental Protocols

Protocol 1: Quantification of this compound (C15:0) in Human Plasma by LC-MS/MS

This protocol is based on a standard method for fatty acid analysis.[1]

1. Materials and Reagents:

  • Pentadecanoic Acid (C15:0) standard

  • d2-Pentadecanoic Acid (internal standard)

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and isopropanol

  • Formic acid

  • Human plasma (K2EDTA)

  • Phosphate-buffered saline (PBS)

2. Sample Preparation (Protein Precipitation):

  • Thaw frozen human plasma samples on ice.

  • Prepare a precipitation solvent of acetonitrile with 1% formic acid.

  • Spike 10 µL of d2-pentadecanoic acid internal standard solution into 100 µL of each plasma sample, calibrator, and quality control (QC) sample.

  • Add 400 µL of the cold precipitation solvent to each sample.

  • Vortex mix for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

3. LC-MS/MS Analysis:

  • LC System: A suitable UHPLC system.

  • Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).

  • Column: A C18 reversed-phase column suitable for fatty acid analysis.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both C15:0 and its deuterated internal standard.

4. Calibration Curve:

  • Prepare a stock solution of C15:0 in methanol (1 mg/mL).

  • Prepare a series of working standard solutions by serial dilution.

  • Prepare a calibration curve by spiking the working standards into a surrogate matrix (e.g., charcoal-stripped plasma or PBS) to achieve final concentrations ranging from approximately 0.1 to 50 µg/mL.[1]

Protocol 2: Randomized Controlled Trial of C15:0 Supplementation

This protocol is based on a published clinical trial.[9][10]

1. Study Design: Single-center, double-blind, randomized, placebo-controlled, 2-arm trial.

2. Participants: Young adults with overweight or obesity.

3. Intervention:

  • Treatment Group: 200 mg C15:0 daily for 12 weeks.

  • Control Group: Matching placebo daily for 12 weeks.

4. Primary Outcome: Change in plasma C15:0 levels from baseline to 12 weeks.

5. Secondary Outcomes:

  • Safety and tolerability (monitoring for adverse events).

  • Markers of physiologic response (e.g., liver enzymes, lipid panel, inflammatory markers).

6. Data Analysis:

  • Continuous variables expressed as mean ± SD.

  • Categorical variables presented as count (percentage).

  • Comparison between groups using appropriate statistical tests (e.g., t-test, ANOVA).

Visualizations

Signaling_Pathways cluster_metabolic Metabolic Regulation cluster_inflammation Inflammation & Signaling C15_0 This compound (C15:0) AMPK AMPK C15_0->AMPK Activates mTOR mTOR C15_0->mTOR Inhibits PPAR PPARα/δ C15_0->PPAR Agonist JAK_STAT JAK-STAT Pathway C15_0->JAK_STAT Inhibits HDAC6 HDAC6 C15_0->HDAC6 Inhibits AMPK->mTOR Inhibits Experimental_Workflow cluster_recruitment Participant Recruitment & Baseline cluster_intervention Intervention Phase cluster_followup Follow-up & Analysis Recruitment Recruit Participants (e.g., Overweight/Obese Adults) Screening Informed Consent & Eligibility Screening Recruitment->Screening Baseline Baseline Measurements (Plasma C15:0, Clinical Markers) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: C15:0 Supplementation (e.g., 200mg/day for 12 weeks) Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB FollowUp End of Study Measurements (12 weeks) GroupA->FollowUp GroupB->FollowUp Analysis Plasma C15:0 & Clinical Marker Analysis FollowUp->Analysis Stats Statistical Analysis Analysis->Stats Troubleshooting_Logic cluster_preanalytical Pre-Analytical Factors cluster_analytical Analytical Factors cluster_postanalytical Post-Analytical Factors Inconsistent_Results Inconsistent Results in C15:0 Supplementation Study Diet Dietary Variation (Dairy, Total Fat) Inconsistent_Results->Diet Endogenous Endogenous Production Inconsistent_Results->Endogenous Adherence Supplement Adherence Inconsistent_Results->Adherence Sample_Handling Sample Collection & Processing Inconsistent_Results->Sample_Handling Assay Assay Variability (e.g., LC-MS/MS) Inconsistent_Results->Assay Dose Insufficient Dose or Duration Inconsistent_Results->Dose Metabolism Inter-individual Metabolic Differences Inconsistent_Results->Metabolism

References

Minimizing artifacts during the extraction of odd-chain fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of odd-chain fatty acids (OCFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to minimize artifacts and ensure accurate quantification during the extraction of OCFAs like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).

Frequently Asked Questions (FAQs)

Q1: Why is minimizing artifacts so critical when analyzing odd-chain fatty acids?

A1: Odd-chain fatty acids are typically present in biological samples at much lower concentrations than their even-chain counterparts.[1] This low abundance makes them particularly susceptible to interference from analytical artifacts. Even minor contamination or side reactions during sample preparation can significantly alter the perceived concentration of OCFAs, leading to inaccurate results and misinterpretation of their biological significance.

Q2: What are the most common sources of artifacts during OCFA extraction?

A2: Artifacts can be introduced at various stages of the analytical workflow. The most common sources include:

  • Oxidation: Polyunsaturated fatty acids, even in trace amounts, are prone to oxidation if not handled properly. This can create a complex mixture of byproducts that may interfere with the detection of OCFAs.

  • Solvent-related issues: Impurities in solvents or reactions between the solvent and the fatty acids can create artifacts. For example, the use of methanol (B129727) in extraction can lead to the formation of fatty acid methyl esters (FAMEs) before the intended derivatization step.

  • Derivatization inefficiencies: Incomplete derivatization or the formation of side products during the conversion of fatty acids to a more volatile form (e.g., FAMEs) can lead to underestimation or the appearance of extraneous peaks in the chromatogram.

  • Contamination: Contamination from glassware, plasticware, or other laboratory equipment can introduce extraneous fatty acids that may be mistaken for or co-elute with the target OCFAs.

Q3: Which extraction method is best for odd-chain fatty acids?

A3: The "best" method depends on the sample matrix and the specific research question. The Folch and Bligh & Dyer methods are considered the gold standards for lipid extraction and are widely used for fatty acid analysis.[2][3] For samples with high lipid content, the Folch method is often preferred due to its higher solvent-to-sample ratio.[3] The Bligh & Dyer method is well-suited for samples with high water content.[2] It is crucial to optimize and validate the chosen method for your specific application to ensure efficient recovery of the less abundant OCFAs.

Q4: How can I prevent oxidation of my samples during extraction?

A4: To minimize oxidation, it is critical to work quickly and at low temperatures. Perform extractions on ice and consider using solvents that have been purged with an inert gas like nitrogen or argon. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent is a common and effective practice. Store samples and extracts at -80°C under an inert atmosphere to prevent degradation.

Q5: What are the key considerations for the derivatization of odd-chain fatty acids?

A5: Derivatization is a critical step to make fatty acids volatile for Gas Chromatography (GC) analysis. The most common method is the conversion to fatty acid methyl esters (FAMEs) using reagents like boron trifluoride in methanol (BF₃-methanol).[4] Key considerations include:

  • Complete reaction: Ensure the derivatization reaction goes to completion to avoid underquantification. This can be optimized by adjusting reaction time and temperature.

  • Purity of reagents: Use high-purity, fresh derivatization reagents to avoid introducing contaminants.

  • Absence of water: Water can interfere with the derivatization reaction, so it is important to work under anhydrous conditions.

Troubleshooting Guide

Problem Potential Cause Solution
Low or no recovery of C15:0 and C17:0 Incomplete extraction from the sample matrix.Optimize the extraction method. For complex matrices, consider a more rigorous method like the Folch extraction. Ensure sufficient solvent volume and homogenization time.
Loss of OCFAs during phase separation.Carefully collect the organic phase containing the lipids, avoiding the aqueous and protein interface. A second extraction of the aqueous phase can improve recovery.
Incomplete derivatization.Optimize derivatization conditions (time, temperature, reagent concentration). Ensure the sample is dry before adding the derivatization reagent.
Presence of unexpected peaks in the chromatogram Contamination from solvents, glassware, or plasticware.Use high-purity solvents and thoroughly clean all glassware. Minimize the use of plasticware, as phthalates can be a common contaminant.
Artifacts from derivatization reagents.Run a blank sample containing only the derivatization reagent to identify any reagent-specific artifacts.
Oxidation products.Implement measures to prevent oxidation, such as working on ice, using antioxidants (e.g., BHT), and storing samples under an inert atmosphere.
Poor peak shape (tailing or fronting) in GC-MS analysis Active sites in the GC system (e.g., inlet liner, column).Use a deactivated inlet liner and a high-quality capillary column specifically designed for fatty acid analysis.
Column overload.Dilute the sample or use a split injection to reduce the amount of sample introduced onto the column.
Co-eluting matrix components.Improve sample cleanup. Solid-phase extraction (SPE) can be used to remove interfering compounds before GC-MS analysis.
High variability between replicate samples Inconsistent sample homogenization.Ensure the sample is thoroughly homogenized before taking an aliquot for extraction.
Inconsistent evaporation of solvent.Use a gentle, consistent stream of nitrogen for solvent evaporation to avoid loss of more volatile FAMEs.
Matrix effects in the MS detector.Use a stable isotope-labeled internal standard for each OCFA of interest to correct for variations in extraction, derivatization, and ionization.

Data Presentation: Comparison of Lipid Extraction Methods

The choice of extraction method can significantly impact the recovery of odd-chain fatty acids. While comprehensive quantitative data specifically for OCFAs is limited, the following table summarizes the general characteristics and performance of common lipid extraction methods. It is crucial to validate the chosen method for your specific sample matrix and target OCFAs.

Method Principle Typical Recovery Advantages Disadvantages Best Suited For
Folch Liquid-liquid extraction using chloroform (B151607)/methanol.[3]High (>95% for total lipids)[5]High extraction efficiency, well-established protocol.[2]Use of toxic chlorinated solvent, larger solvent volume required.Tissues with high lipid content.[3]
Bligh & Dyer Modified liquid-liquid extraction with a lower solvent-to-sample ratio than Folch.[2]High, but can be lower than Folch for high-lipid samples (>2% lipid).[6][7]Faster than Folch, uses less solvent.[2]May have lower recovery for very high-fat samples.[7]Biological fluids and tissues with high water content.
Soxhlet Continuous solid-liquid extraction with a heated solvent.Variable, can be high but may be inefficient for polar lipids.[8]High extraction efficiency for nonpolar lipids.Time-consuming, requires specialized glassware, potential for thermal degradation of unstable compounds.Solid samples, particularly for total lipid content determination.
Methyl-tert-butyl ether (MTBE) Liquid-liquid extraction using a less toxic solvent than chloroform.Comparable to Folch and Bligh & Dyer for many lipid classes.Reduced toxicity compared to chloroform-based methods.MTBE is highly volatile, which can affect reproducibility.General lipidomics applications where a less toxic alternative is desired.

Experimental Protocols

Protocol 1: Modified Bligh & Dyer Extraction for Plasma

This protocol is a common starting point for the extraction of fatty acids from plasma and other biological fluids.

Materials:

  • Chloroform (high purity)

  • Methanol (high purity)

  • Deionized water

  • Internal standard solution (e.g., deuterated C15:0 and C17:0 in methanol)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a glass centrifuge tube, add 100 µL of plasma.

  • Add a known amount of the internal standard solution.

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 1 minute to create a single-phase mixture.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of deionized water and vortex for 30 seconds to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes a common method for preparing FAMEs for GC-MS analysis.

Materials:

  • Dried lipid extract from Protocol 1

  • Boron trifluoride-methanol (BF₃-methanol) solution (14% w/v)

  • Hexane (B92381) (high purity)

  • Saturated sodium chloride (NaCl) solution

  • Glass tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • To the dried lipid extract, add 1 mL of 14% BF₃-methanol solution.[4]

  • Tightly cap the tube and heat at 60°C for 15 minutes.[4]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the phases to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Mandatory Visualizations

Experimental Workflow for OCFA Extraction and Analysis

experimental_workflow sample Biological Sample (e.g., Plasma, Tissue) add_is Add Internal Standards (e.g., Deuterated C15:0, C17:0) sample->add_is extraction Lipid Extraction (e.g., Bligh & Dyer) add_is->extraction phase_sep Phase Separation extraction->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic evaporation Solvent Evaporation collect_organic->evaporation derivatization Derivatization to FAMEs (e.g., BF3-Methanol) evaporation->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

Caption: A generalized workflow for the extraction and analysis of odd-chain fatty acids.

Troubleshooting Logic for Low OCFA Recovery

troubleshooting_low_recovery start Low Recovery of OCFAs Detected check_extraction Review Extraction Protocol start->check_extraction check_derivatization Review Derivatization Protocol check_extraction->check_derivatization Efficient optimize_extraction Optimize homogenization, solvent volume, and phase separation. check_extraction->optimize_extraction Inefficient? check_gcms Check GC-MS Performance check_derivatization->check_gcms Complete optimize_derivatization Optimize reaction time/temp. Ensure anhydrous conditions. check_derivatization->optimize_derivatization Incomplete? maintain_gcms Check for leaks, clean injector, and verify column integrity. check_gcms->maintain_gcms Issue Found? end Improved Recovery optimize_extraction->end optimize_derivatization->end maintain_gcms->end

Caption: A decision tree for troubleshooting low recovery of odd-chain fatty acids.

Signaling Pathways of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0)

ocfa_signaling cluster_c15 Pentadecanoic Acid (C15:0) cluster_c17 Heptadecanoic Acid (C17:0) cluster_downstream Downstream Cellular Effects C15 C15:0 AMPK AMPK Activation C15->AMPK mTOR mTOR Inhibition C15->mTOR PPAR PPARα/δ Agonism C15->PPAR glucose_uptake Increased Glucose Uptake AMPK->glucose_uptake anti_inflammatory Anti-inflammatory Effects mTOR->anti_inflammatory PPAR->anti_inflammatory C17 C17:0 PI3K_Akt PI3K/Akt Pathway Downregulation C17->PI3K_Akt JAK_STAT JAK2/STAT3 Signaling Suppression C17->JAK_STAT apoptosis Induction of Apoptosis (in cancer cells) PI3K_Akt->apoptosis JAK_STAT->anti_inflammatory

Caption: Key signaling pathways modulated by C15:0 and C17:0.

References

Technical Support Center: Addressing Confounding Variables in Observational Studies of Pentadecanoate Intake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in observational studies of pentadecanoate (C15:0) intake. Our goal is to help you identify and address potential confounding variables that may affect the validity of your findings.

Troubleshooting Guides

This section offers step-by-step guidance to troubleshoot common issues related to confounding variables in your observational study of this compound.

Issue 1: Suspected Confounding by Dietary Patterns

  • Symptom: You observe a strong association between this compound intake and a health outcome, but you suspect that the overall dietary pattern (e.g., high dairy and low processed food intake) is driving the association, not this compound alone.

  • Troubleshooting Steps:

    • Characterize Dietary Patterns: Use statistical methods like Principal Component Analysis (PCA) or factor analysis on your food frequency questionnaire (FFQ) data to identify major dietary patterns within your study population.[1][2]

    • Adjust for Dietary Patterns: Include the identified dietary patterns as covariates in your regression models. This allows you to assess the association between this compound and the outcome, independent of the overall dietary context.

    • Sensitivity Analysis: Conduct sensitivity analyses by stratifying your population based on their adherence to different dietary patterns. Examine the consistency of the this compound-outcome association across these strata.

    • Evaluate Nutrient Substitution: Use substitution models to investigate the effect of replacing other fatty acids with this compound while keeping total energy intake constant.[3]

Issue 2: Inadequate Control for Lifestyle Factors

  • Symptom: Your results show a significant association, but you are concerned that lifestyle factors correlated with both this compound intake (e.g., from dairy) and the health outcome (e.g., physical activity, smoking) are biasing your results.

  • Troubleshooting Steps:

    • Comprehensive Data Collection: Ensure your data collection includes detailed information on a wide range of lifestyle factors, such as smoking status, alcohol consumption, physical activity levels, and sleep patterns.

    • Use Validated Questionnaires: Employ validated questionnaires to collect lifestyle data to minimize measurement error.

    • Multivariable Adjustment: Include all plausible lifestyle confounders as covariates in your statistical models.

    • Propensity Score Matching: For a more robust analysis, consider using propensity score matching to create subgroups of individuals with and without high this compound intake who are similar in terms of their measured lifestyle characteristics.

Issue 3: Potential for Residual Confounding

  • Symptom: Despite adjusting for known confounders, you are concerned that unmeasured or imprecisely measured factors are still influencing your results.[4]

  • Troubleshooting Steps:

    • Acknowledge Limitations: Clearly state the potential for residual confounding in your study's limitations section.[5]

    • Sensitivity Analysis for Unmeasured Confounding: Use methods like the E-value to quantify the strength of association an unmeasured confounder would need to have with both the exposure and the outcome to explain away the observed association.[6]

    • Utilize Negative Controls: Identify an exposure that is expected to be associated with the same confounders as this compound but not with the outcome of interest. If this negative control exposure shows an association with the outcome, it suggests the presence of residual confounding.

    • Replicate Findings: Encourage and conduct replication studies in different populations and settings to see if the association holds, which would strengthen the evidence against residual confounding being the sole explanation.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers have about confounding variables in this compound studies.

Dietary Confounding

  • Q1: this compound is a biomarker for dairy intake. How do I separate the effects of this compound from other components of dairy?

    • A1: This is a key challenge. While direct separation is difficult in observational studies, you can statistically adjust for the intake of other dairy components like calcium, vitamin D, and other fatty acids. Additionally, comparing the effects of different types of dairy products (e.g., cheese, yogurt, milk) with varying this compound concentrations can provide insights.

  • Q2: What is the best way to collect dietary intake data to minimize confounding?

    • A2: Using a validated food frequency questionnaire (FFQ) is a common and practical approach for large observational studies.[7] To enhance accuracy, consider using multiple 24-hour dietary recalls on a subset of your population to calibrate the FFQ data.[8]

Lifestyle and Socioeconomic Confounding

  • Q3: What are the most important lifestyle confounders to consider in studies of this compound and cardiovascular health?

    • A3: Key lifestyle confounders include smoking, alcohol consumption, physical activity, and overall dietary quality. These factors are often associated with both dairy consumption patterns and cardiovascular outcomes.

  • Q4: How can I effectively control for socioeconomic status (SES)?

    • A4: SES is a complex, multifaceted confounder. It is best to use multiple indicators to capture different aspects of SES, such as education level, income, and occupation.[9][10] Area-level measures of deprivation can also be included. Be aware that relying on a single proxy for SES is often insufficient.[11]

Genetic and Other Confounding

  • Q5: Could genetic factors confound the association between this compound levels and health outcomes?

    • A5: Yes, genetic variations can influence both fatty acid metabolism and disease susceptibility.[12][13][14][15] If you have genetic data, you can adjust for genetic confounding by including polygenic risk scores for the outcome of interest as a covariate in your models.

  • Q6: How should I handle medication use as a potential confounder?

    • A6: Medication use (e.g., statins, antihypertensives) can be a significant confounder as it is related to both health status and may influence lifestyle choices.[16] It is crucial to collect detailed information on medication use and include it as a covariate in your analyses. In some cases, you may need to perform stratified analyses based on medication use.[17]

Data Presentation: Summary of Key Confounders and Control Strategies

Confounder CategorySpecific ExamplesData Collection MethodsRecommended Control Strategies
Dietary Patterns High dairy/low processed food diet, Western diet, Prudent dietFood Frequency Questionnaires (FFQs), 24-hour dietary recallsMultivariable adjustment for dietary pattern scores, Substitution analysis
Lifestyle Factors Smoking, Alcohol consumption, Physical activity, Sedentary behaviorValidated lifestyle questionnairesMultivariable adjustment, Propensity score matching
Socioeconomic Status Education level, Income, Occupation, Neighborhood deprivationSelf-report questionnaires, Census dataUse of multiple SES indicators, Multilevel modeling
Genetic Factors Polymorphisms affecting fatty acid metabolism or disease riskGenotyping arraysAdjustment for polygenic risk scores
Medication Use Statins, Antihypertensives, Antidiabetic medicationsSelf-report, Medical recordsMultivariable adjustment, Stratified analysis

Experimental Protocols

Protocol 1: Measurement of Serum this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Collection and Preparation:

    • Collect fasting blood samples in serum separator tubes.

    • Centrifuge to separate serum and store at -80°C until analysis.

    • Thaw serum samples on ice.

  • Lipid Extraction:

    • Perform a Folch extraction using a chloroform:methanol (2:1, v/v) solution to extract total lipids from the serum.

  • Fatty Acid Methylation:

    • Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

  • GC-MS Analysis:

    • Inject the FAMEs into a gas chromatograph equipped with a capillary column suitable for fatty acid separation.

    • Use a temperature gradient to separate the FAMEs based on their volatility and polarity.

    • Detect the eluting FAMEs using a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for quantification.[18]

  • Quantification:

    • Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a known standard.

    • Quantify the concentration of this compound by comparing its peak area to that of an internal standard (e.g., heptadecanoic acid, C17:0).

Protocol 2: Assessing and Controlling for Dietary Patterns using a Food Frequency Questionnaire (FFQ)

  • FFQ Administration:

    • Administer a validated, semi-quantitative FFQ to study participants to assess their usual dietary intake over a specified period (e.g., the past year).[19]

  • Data Cleaning and Processing:

    • Check for completeness and implausible energy intakes. Address missing data using appropriate imputation methods.[20][21]

    • Convert food consumption frequencies to daily intake amounts.

    • Use a nutrient database to calculate daily nutrient and food group intakes for each participant.[8]

  • Dietary Pattern Analysis:

    • Use principal component analysis (PCA) or factor analysis on the food group intake data to derive dietary patterns.

    • Interpret the identified patterns based on the food groups with high factor loadings.

  • Controlling for Confounding:

    • Calculate a dietary pattern score for each participant for each identified pattern.

    • Include these scores as continuous variables in the regression model that examines the association between this compound intake and the health outcome.

Mandatory Visualizations

Experimental_Workflow cluster_sample Sample Processing cluster_analysis Analysis cluster_statistical Statistical Analysis Fasting Blood Sample Fasting Blood Sample Serum Separation Serum Separation Fasting Blood Sample->Serum Separation Lipid Extraction Lipid Extraction Serum Separation->Lipid Extraction Fatty Acid Methylation Fatty Acid Methylation Lipid Extraction->Fatty Acid Methylation GC-MS Analysis GC-MS Analysis Fatty Acid Methylation->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification Statistical Modeling Statistical Modeling Quantification->Statistical Modeling Dietary Data (FFQ) Dietary Data (FFQ) Dietary Data (FFQ)->Statistical Modeling Lifestyle Data Lifestyle Data Lifestyle Data->Statistical Modeling SES Data SES Data SES Data->Statistical Modeling Genetic Data Genetic Data Genetic Data->Statistical Modeling Medication Data Medication Data Medication Data->Statistical Modeling Adjusted Association Adjusted Association Statistical Modeling->Adjusted Association

Caption: Experimental and analytical workflow for an observational study of this compound.

Confounding_Relationship This compound Intake This compound Intake Health Outcome Health Outcome This compound Intake->Health Outcome Observed Association Confounding Variable Confounding Variable Confounding Variable->this compound Intake Confounding Variable->Health Outcome

Caption: Logical relationship between exposure, outcome, and a confounding variable.

PPAR_Signaling_Pathway This compound (C15:0) This compound (C15:0) PPARα/δ PPARα/δ This compound (C15:0)->PPARα/δ Agonist Gene Expression Gene Expression PPARα/δ->Gene Expression Regulates Inflammation Inflammation Gene Expression->Inflammation Decreases Fibrosis Fibrosis Gene Expression->Fibrosis Decreases Lipid Metabolism Lipid Metabolism Gene Expression->Lipid Metabolism Increases

Caption: Simplified signaling pathway of this compound via PPAR activation.[22][23][24][25]

References

Technical Support Center: Pentadecanoic Acid (C15:0) In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentadecanoic acid (C15:0) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the reported cytotoxic effects of pentadecanoic acid in in vitro studies?

A1: Pentadecanoic acid has demonstrated selective cytotoxic effects depending on the cell line and concentration used. In human breast cancer stem-like cells (MCF-7/SC), C15:0 exerted time-dependent cytotoxicity with IC50 values of 155.5 ± 9.55 µM at 24 hours and 119 ± 5.21 µM at 48 hours.[1][2] Comparatively, it showed less cytotoxicity in the parental MCF-7 cell line and normal mammary epithelial cells (MCF-10A).[1][3] In a broader screening against 94 human cancer cell lines, C15:0 showed antiproliferative activities in 13.8% of the cell lines with EC50 values ranging from 6 to 47 µM.[4] Conversely, in a study using 12 primary human cell systems, C15:0 was found to be non-cytotoxic at concentrations up to 50 µM.[5][6]

Q2: What are the known molecular targets and signaling pathways affected by pentadecanoic acid in vitro?

A2: Pentadecanoic acid is a pleiotropic molecule that interacts with several key signaling pathways:

  • Peroxisome Proliferator-Activated Receptors (PPARs): C15:0 is a dual partial agonist of PPARα and PPARδ, and also activates PPARγ.[7][8][9] This activation is dose-dependent and can influence lipid metabolism and inflammatory responses.[7]

  • AMP-activated protein kinase (AMPK) and mTOR: C15:0 activates AMPK and inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, which are central regulators of cellular energy homeostasis and growth.[4][9][10]

  • JAK2/STAT3 Signaling: In breast cancer stem-like cells, pentadecanoic acid has been shown to suppress interleukin-6 (IL-6)-induced JAK2/STAT3 signaling.[1][2][11]

  • Histone Deacetylase 6 (HDAC6): C15:0 has been identified as an HDAC6 inhibitor.[4][9]

  • G-protein coupled receptors (GPCRs): As a long-chain fatty acid, C15:0 may interact with GPCRs like GPR40 (FFAR1), which is involved in insulin (B600854) secretion.[8][12][13][14]

Q3: Are there potential off-target effects or artifacts to be aware of when using pentadecanoic acid in cell culture?

A3: While C15:0 has shown specific bioactivities, researchers should consider the following:

  • Solvent Effects: The vehicle used to dissolve pentadecanoic acid (e.g., DMSO, ethanol) can have independent effects on cell viability and signaling. Always include a vehicle-only control in your experiments.

  • Fatty Acid Metabolism: Cells can metabolize C15:0, which could lead to downstream effects not directly caused by the parent molecule. The β-oxidation of C15:0 yields propionyl-CoA, which can enter the Krebs cycle.[8][9]

  • Purity of C15:0: The purity of the pentadecanoic acid used can influence experimental outcomes. It is advisable to use a high-purity grade compound.[6][15]

  • Interaction with Serum Components: Fatty acids can bind to albumin and other proteins in cell culture media, which may affect the effective concentration of free C15:0 available to the cells.

Troubleshooting Guides

Issue 1: Inconsistent results in cytotoxicity assays.

  • Possible Cause: Variability in cell density, passage number, or metabolic state of the cells.

  • Troubleshooting Steps:

    • Ensure consistent cell seeding density across all experiments.

    • Use cells within a defined low passage number range.

    • Standardize the growth phase of cells at the time of treatment.

    • Verify the final concentration of the solvent in the media is consistent and non-toxic.

Issue 2: No observable effect on a known signaling pathway.

  • Possible Cause: Insufficient concentration or incubation time.

  • Troubleshooting Steps:

    • Perform a dose-response experiment to determine the optimal concentration of C15:0 for your cell type. Concentrations ranging from low micromolar (e.g., 1.9 µM) to higher micromolar (e.g., 50 µM) have been shown to be active in different systems.[5]

    • Conduct a time-course experiment to identify the optimal treatment duration.

    • Confirm the expression of the target receptor (e.g., PPARs) in your cell line.

Issue 3: High background signal in immunofluorescence or Western blot for signaling proteins.

  • Possible Cause: Non-specific antibody binding or issues with sample preparation.

  • Troubleshooting Steps:

    • Optimize antibody concentrations and blocking conditions.

    • Include appropriate positive and negative controls.

    • Ensure complete cell lysis and accurate protein quantification.

Quantitative Data Summary

Table 1: Cytotoxicity and Antiproliferative Effects of Pentadecanoic Acid

Cell LineAssayConcentration/EffectIncubation TimeReference
MCF-7/SCCytotoxicityIC50: 155.5 ± 9.55 µM24 hours[1][2]
MCF-7/SCCytotoxicityIC50: 119 ± 5.21 µM48 hours[1][2]
Various Cancer Lines (13.8% of 94)AntiproliferationEC50: 6 - 47 µMNot Specified[4]
12 Primary Human Cell SystemsCytotoxicityNon-cytotoxicUp to 48 hours[5][6]

Table 2: Activation of PPARs by Pentadecanoic Acid

PPAR IsoformAssayEC50Reference
PPARαReporter Assay~11.5 µM[8]
PPARδReporter Assay~2.7 µM[8]
PPARγReporter AssaySignificant activation (dose-dependent)[7]

Experimental Protocols

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of pentadecanoic acid (e.g., 0, 50, 100, 150, 200 µM) for 24 or 48 hours.[2] Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

2. Western Blot Analysis for Signaling Proteins (e.g., JAK2/STAT3)

  • Cell Lysis: After treatment with C15:0, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Trans-well Invasion Assay

  • Chamber Preparation: Coat the upper surface of a Transwell insert with Matrigel.

  • Cell Seeding: Seed serum-starved cells (e.g., 5 x 10⁴ cells) in the upper chamber in serum-free media containing different concentrations of C15:0.

  • Chemoattractant: Add complete medium to the lower chamber as a chemoattractant.

  • Incubation: Incubate for 48 hours.[2]

  • Staining and Counting: Remove non-invading cells from the upper surface. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of invaded cells under a microscope.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Treat Cells with C15:0 (Dose-response & Time-course) cell_culture->treatment c15_prep C15:0 Stock Preparation c15_prep->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity western_blot Western Blot (Signaling Proteins) treatment->western_blot migration Migration/Invasion Assay (e.g., Trans-well) treatment->migration facs FACS Analysis (Cell Cycle, Markers) treatment->facs data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis western_blot->data_analysis migration->data_analysis facs->data_analysis

Caption: General experimental workflow for in vitro studies of pentadecanoic acid.

jak2_stat3_pathway cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK2 JAK2 IL6R->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) C15 Pentadecanoic Acid (C15:0) C15->pJAK2 Inhibits

Caption: Inhibition of the IL-6/JAK2/STAT3 signaling pathway by pentadecanoic acid.

ppar_activation_pathway cluster_nucleus Nucleus C15 Pentadecanoic Acid (C15:0) PPARs PPARα / PPARδ / PPARγ C15->PPARs Activates Complex PPAR-RXR Heterodimer PPARs->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds Transcription Gene Transcription (Lipid Metabolism, Anti-inflammation) PPRE->Transcription

Caption: Activation of PPAR signaling pathways by pentadecanoic acid.

References

Technical Support Center: Standardization of Protocols for Assessing Pentadecanoate's (C15:0) Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the assessment of pentadecanoate's biological activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C15:0) and why is it biologically significant?

A1: Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid. Emerging research suggests it plays a role in reducing the risk of type 2 diabetes, cardiovascular disease, and certain cancers.[1][2] Its biological activities are attributed to its pleiotropic effects on various cellular pathways, including acting as a dual partial peroxisome proliferator-activated receptor α/δ (PPARα/δ) agonist, activating AMP-activated protein kinase (AMPK), and inhibiting the mechanistic target of rapamycin (B549165) (mTOR) and histone deacetylase 6 (HDAC6).[1][2][3]

Q2: What are the primary sources of this compound?

A2: this compound is primarily obtained through the diet, with major sources being dairy fat and ruminant meat.[2][4] It is also found in some types of plants and fish.[4] The concentration of C15:0 in dairy fat is typically between 1-3%.[2][5]

Q3: What are the recommended concentrations of C15:0 for in vitro cell culture experiments?

A3: The effective concentrations of C15:0 in cell-based assays typically range from the low micromolar level. For instance, EC50 values for PPARα and PPARδ activation have been reported to be approximately 11.5 µM and 2.7 µM, respectively.[1] Studies have shown biological activity at concentrations around 17 µM to 50 µM without cytotoxicity in various human primary cell systems.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type.[6]

Q4: How should I prepare C15:0 for cell culture experiments to ensure solubility and bioavailability?

A4: Due to its low solubility in aqueous solutions, C15:0 should first be dissolved in an organic solvent like ethanol (B145695) or DMSO.[6] For cell culture applications, it is highly recommended to complex the fatty acid with fatty acid-free bovine serum albumin (BSA).[6] This mimics the physiological transport of fatty acids and improves their stability and delivery to cells.[6] The final concentration of the organic solvent should be kept low (e.g., <0.1%) to avoid cellular toxicity.[6]

Q5: What are the main signaling pathways modulated by this compound?

A5: this compound modulates several key signaling pathways involved in metabolism, inflammation, and cellular growth.[1][2] These include:

  • PPARα/δ activation: Promotes fatty acid oxidation.[1]

  • AMPK activation: A central regulator of cellular energy homeostasis.[1][7]

  • mTOR suppression: Involved in cell growth and proliferation.[1][2]

  • HDAC6 inhibition: Plays a role in epigenetic regulation.[1]

  • JAK-STAT and NF-κB inhibition: Key pathways in the inflammatory response.[1][8]

Troubleshooting Guides

In Vitro Cell-Based Assays
Problem Possible Cause Solution
Low or no cellular response to C15:0 treatment. Poor bioavailability of C15:0. Fatty acids have low solubility in aqueous media.Prepare C15:0 by complexing it with fatty acid-free Bovine Serum Albumin (BSA) to enhance solubility and cellular uptake.[6]
Inappropriate C15:0 concentration. The effective concentration can be cell-type specific.Perform a dose-response study to determine the optimal concentration for your cell line (typically in the µM range).[1][6]
Cell passage number. High passage numbers can lead to altered cellular responses.Use cells with a low passage number and maintain consistent passage numbers across experiments.[9]
Observed cytotoxicity in cell cultures. High concentration of free fatty acid. Unbound fatty acids can be toxic to cells.Ensure C15:0 is complexed with BSA. Perform a toxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range for your specific cells.[6][7]
Solvent toxicity. High concentrations of solvents like DMSO or ethanol can be cytotoxic.Keep the final solvent concentration in the culture medium to a minimum (e.g., <0.1%).[6]
Oxidation of C15:0. Oxidized fatty acids can be more cytotoxic.[6]Prepare fresh stock solutions of C15:0 and store them properly under inert gas (e.g., argon or nitrogen) at -20°C or -80°C.
Inconsistent or variable results between experiments. Inconsistent C15:0 preparation. Variations in the C15:0-BSA complex preparation can affect bioavailability.Standardize the C15:0-BSA complexation protocol, including incubation time and temperature.
Mycoplasma contamination. Contamination can alter cellular metabolism and response.Regularly test cell cultures for mycoplasma contamination.[10]
Variability in cell seeding density. Ensure consistent cell seeding density across all experiments.
Sample Preparation and Analysis (GC-MS/LC-MS)
Problem Possible Cause Solution
Low recovery of C15:0 during lipid extraction. Inefficient extraction method. Use a robust lipid extraction method like the Folch or Bligh-Dyer method, which utilizes a chloroform (B151607) and methanol (B129727) solvent system.[11] For higher throughput, consider Solid-Phase Extraction (SPE).[11]
Analyte loss during sample handling. Use a stable isotope-labeled internal standard, such as pentadecanoic acid-d2 (C15:0-d2), added at the beginning of the sample preparation to correct for losses.[11][12]
Poor peak shape or resolution in GC analysis. Suboptimal derivatization. Fatty acids require derivatization to fatty acid methyl esters (FAMEs) to increase volatility for GC analysis.[13][14]Ensure complete derivatization using reagents like 14% boron trifluoride in methanol (BF3-methanol) with appropriate incubation time and temperature.[15][16]
Active sites in the GC system. Free carboxyl groups can interact with the column or inlet.Use a specialized GC column designed for free fatty acid analysis, such as one with an acidic characteristic.[17] Ensure proper deactivation of the GC inlet liner.
Inaccurate quantification. Lack of or improper use of an internal standard. Always use an internal standard, preferably a stable isotope-labeled one like C15:0-d2, for accurate quantification.[12][16]
Non-linearity of the calibration curve. Prepare a calibration curve with a sufficient number of points covering the expected concentration range of the analyte. Ensure a high coefficient of determination (R² > 0.99).[16]

Quantitative Data Summary

Table 1: In Vitro Bioactivity of this compound (C15:0)

ParameterValueCell System/AssayReference
PPARα Activation (EC50) ~11.5 µMCell-based reporter assay[1]
PPARδ Activation (EC50) ~2.7 µMCell-based reporter assay[1]
FAAH Inhibition (IC50) 2.5 µMEnzyme activity assay[5]
MAO-B Inhibition (IC50) 19.4 µMEnzyme activity assay[5]
Effective Anti-inflammatory Concentration 17 µMBioMAP® human primary cell platform[1][18]
Non-cytotoxic Concentration Range 1.9 - 50 µMBioMAP Diversity PLUS Panel (12 human cell systems)[4]

Experimental Protocols

Protocol 1: Preparation of C15:0-BSA Complex for Cell Culture

Objective: To prepare a sterile, bioavailable solution of this compound for treating cells in culture.

Materials:

  • Pentadecanoic acid (C15:0)

  • Ethanol, absolute

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a stock solution of C15:0 in ethanol (e.g., 50 mM).

  • Prepare a BSA solution (e.g., 10% w/v) in sterile PBS and warm it to 37°C.

  • Slowly add the C15:0 stock solution dropwise to the warm BSA solution while gently vortexing. The final molar ratio of fatty acid to BSA should typically be between 2:1 and 6:1.

  • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.[6]

  • Sterile-filter the final C15:0-BSA complex solution using a 0.22 µm filter.

  • The complex is now ready to be diluted to the final desired concentration in your cell culture medium.

Protocol 2: Lipid Extraction from Biological Samples (Folch Method)

Objective: To extract total lipids, including C15:0, from biological samples like plasma or tissue.

Materials:

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution

  • Pentadecanoic acid-d2 (C15:0-d2) internal standard solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: Place 1 part of the sample (e.g., 100 µL plasma or 100 mg homogenized tissue) into a glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the C15:0-d2 internal standard solution to the sample.

  • Homogenization & Extraction: Add 20 parts of a 2:1 (v/v) chloroform:methanol solution (e.g., 2 mL for 100 µL/mg sample).[11] Vortex vigorously for 2 minutes.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for a 2 mL extraction).[11] Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to separate the phases.[11]

  • Lipid Collection: Two phases will form. Carefully aspirate the upper aqueous/methanol phase. Transfer the lower chloroform phase containing the lipids to a new clean glass tube.[11]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.[11] The dried lipid extract is now ready for derivatization and analysis.

Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

Objective: To convert fatty acids in the lipid extract to their more volatile methyl esters for GC-MS analysis.

Materials:

  • Dried lipid extract

  • 0.5 M NaOH in methanol

  • 14% Boron trifluoride (BF₃) in methanol

  • Hexane (B92381), HPLC grade

  • Saturated NaCl solution

Procedure:

  • Saponification: To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.[16] Heat the mixture at 100°C for 10 minutes.[16] Cool to room temperature.

  • Methylation: Add 2 mL of 14% BF₃ in methanol.[16] Heat the mixture again at 100°C for 5 minutes.[16] Cool to room temperature.

  • Extraction of FAMEs: Add 1 mL of hexane and 1 mL of saturated NaCl solution.[16] Vortex thoroughly and centrifuge to separate the phases.

  • Collection: Carefully collect the upper hexane layer, which contains the FAMEs, for GC-MS analysis.[16]

Visualizations

Pentadecanoate_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C15_0 This compound (C15:0) AMPK AMPK C15_0->AMPK activates mTOR mTOR C15_0->mTOR inhibits HDAC6 HDAC6 C15_0->HDAC6 inhibits IKK IKK C15_0->IKK inhibits JAK JAK C15_0->JAK inhibits PPARad PPARα/δ C15_0->PPARad activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates STAT STAT JAK->STAT phosphorylates STAT_n STAT STAT->STAT_n translocates Gene_Expression Gene Expression (Fatty Acid Oxidation) PPARad->Gene_Expression Inflammatory_Genes Inflammatory Gene Expression NFkB_n->Inflammatory_Genes STAT_n->Inflammatory_Genes

Caption: Key signaling pathways modulated by this compound (C15:0).

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with C15:0-d2 Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Dry Dry Down Lipid Extract Extraction->Dry Derivatization Derivatize to FAMEs (BF3-Methanol) Dry->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quant Data Processing & Quantification GCMS->Quant

Caption: Experimental workflow for GC-MS analysis of this compound.

Troubleshooting_Logic cluster_invitro In Vitro Assay Issues cluster_analytical Analytical Issues Start Inconsistent or Unexpected Results Bioavailability Check C15:0 Bioavailability (Use BSA Complex) Start->Bioavailability No Response Cytotoxicity Assess Cytotoxicity (MTT/LDH Assay) Start->Cytotoxicity Cell Death Recovery Check Analyte Recovery (Internal Standard) Start->Recovery Low Signal Concentration Verify C15:0 Concentration (Dose-Response) Bioavailability->Concentration Derivatization Confirm Derivatization Efficiency Recovery->Derivatization Quantification Validate Quantification (Calibration Curve) Derivatization->Quantification

Caption: A logical troubleshooting workflow for C15:0 experiments.

References

Dealing with the low abundance of pentadecanoate in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of pentadecanoate (C15:0). This resource is designed for researchers, scientists, and drug development professionals who are working with this low-abundance saturated fatty acid in biological samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (C15:0) present in such low concentrations in biological samples?

A1: this compound is an odd-chain saturated fatty acid that is not readily synthesized by the human body. Its primary dietary sources are dairy products and ruminant fats.[1] Therefore, its concentration in biological samples is typically low and reflects dietary intake.

Q2: What are the typical concentrations of this compound in human plasma and serum?

A2: The concentration of this compound can vary based on dietary habits. However, typical reference ranges in whole blood are between 1.12-4.48 mcg/mL, which is equivalent to 0.14-0.30 wt% of total fatty acids.[2] Studies have shown that plasma and serum levels of fatty acids are highly comparable.[3][4]

Q3: What is the most suitable biological matrix for quantifying this compound?

A3: Both plasma and serum are suitable matrices for fatty acid analysis, and studies have shown a strong correlation between fatty acid concentrations in both.[3][4][5] Plasma is often considered ideal for the detection and quantification of circulating fatty acids.[5][6]

Q4: Which analytical technique is more sensitive for low-abundance this compound, GC-MS or LC-MS/MS?

A4: Both GC-MS and LC-MS/MS can be used for the quantification of this compound. LC-MS/MS generally offers higher sensitivity, with a lower limit of quantification (LOQ) in the range of 0.03 - 0.3 µg/mL, compared to GC-MS which has a typical LOQ of 0.6 - 1.6 µg/mL for fatty acids.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter when analyzing low-abundance this compound.

Issue 1: No or Very Low Signal for this compound
Possible Cause Troubleshooting Steps
Insufficient Sample Concentration - Concentrate your sample using appropriate techniques like nitrogen evaporation or lyophilization. - Be mindful that over-concentration can lead to ion suppression.[8]
Inefficient Extraction - Optimize your lipid extraction protocol. The Folch or Bligh-Dyer methods are commonly used for fatty acids. - Ensure complete phase separation to maximize recovery in the organic layer.
Analyte Degradation - Minimize freeze-thaw cycles of your samples. - Store samples at -80°C for long-term stability. - Consider adding antioxidants like butylated hydroxytoluene (BHT) during extraction to prevent oxidation, but be aware of potential interferences with certain derivatization reagents.
Inefficient Derivatization (for GC-MS) - Ensure your derivatization reagent (e.g., BF3-methanol, trimethylsilyldiazomethane) is fresh and not expired. - Optimize reaction time and temperature for complete conversion to fatty acid methyl esters (FAMEs).
Poor Ionization Efficiency (LC-MS/MS) - Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). - Experiment with different ionization modes (e.g., ESI, APCI) to find the best for your analyte.[8]
Instrument Sensitivity - Perform regular tuning and calibration of your mass spectrometer to ensure it is operating at peak performance.[8] - Clean the ion source regularly to prevent contamination and signal loss.[9]
Issue 2: High Variability in this compound Measurements
Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Use a validated and standardized protocol for all samples. - Ensure precise and consistent pipetting, especially for small volumes.
Matrix Effects - Use a stable isotope-labeled internal standard, such as d2-pentadecanoic acid, added at the beginning of sample preparation to correct for matrix effects and variations in sample processing.[10] - Optimize chromatographic separation to resolve this compound from co-eluting matrix components.
Contamination - Use high-purity solvents and reagents. - Thoroughly clean all glassware and use certified low-leachable plasticware to avoid contamination from external sources.

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to this compound analysis.

Table 1: Typical Performance of Analytical Methods for Fatty Acid Quantification

ParameterGC-MSUPLC-MS/MS
Limit of Quantification (LOQ)0.6 - 1.6 µg/mL[7]0.03 - 0.3 µg/mL[7]
Accuracy (% Recovery)95.0 - 105.0%[7]98.0 - 102.0%[7]
Precision (% RSD - Intra-day)< 5.0%[7]< 3.0%[7]
Precision (% RSD - Inter-day)< 8.0%[7]< 6.0%[7]

Table 2: Representative Concentrations of this compound in Human Blood Fractions

Biological MatrixConcentration RangeUnit
Whole Blood1.12 - 4.48mcg/mL[2]
Whole Blood0.14 - 0.30wt %[2]

Experimental Protocols

Protocol 1: Lipid Extraction and Derivatization for GC-MS Analysis

This protocol describes a general procedure for extracting total lipids and converting fatty acids to their corresponding methyl esters (FAMEs) for GC-MS analysis.

  • Sample Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in a suitable solvent.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard, such as deuterated pentadecanoic acid (C15:0-d2), to the homogenate.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction using a chloroform:methanol (B129727) mixture (e.g., 2:1, v/v) according to the Folch method.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Saponification and Transesterification:

    • Dry the lipid extract under a stream of nitrogen.

    • Hydrolyze the lipids by adding a methanolic sodium hydroxide (B78521) solution and heating.

    • Convert the released free fatty acids to FAMEs by adding boron trifluoride in methanol (BF3-methanol) and heating.

  • FAMEs Extraction:

    • Extract the FAMEs into an organic solvent such as hexane (B92381).

    • Wash the hexane layer with water to remove any residual reagent.

  • Sample Analysis:

    • Dry the hexane extract and reconstitute in a suitable solvent for GC-MS injection.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound in Plasma

This protocol details a protein precipitation method for preparing plasma samples for LC-MS/MS analysis.[10]

  • Sample Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a d2-pentadecanoic acid internal standard solution.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile (B52724) with 1% formic acid to each sample.

    • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard (C15:0-d2) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Saponify Saponification Extract->Saponify Transesterify Transesterification (BF3-Methanol) Saponify->Transesterify Extract_FAME FAME Extraction (Hexane) Transesterify->Extract_FAME GCMS GC-MS Analysis Extract_FAME->GCMS

Caption: Workflow for this compound Analysis by GC-MS.

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike_IS Spike with Internal Standard (d2-C15:0) Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMSMS LC-MS/MS Analysis Collect_Supernatant->LCMSMS

Caption: Workflow for this compound Analysis in Plasma by LC-MS/MS.

References

Preventing isomerization of fatty acids during sample preparation for GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Isomerization of Fatty Acids During Sample Preparation

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize and prevent the isomerization of fatty acids during sample preparation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is fatty acid isomerization and why is it a concern in GC-MS analysis?

A1: Fatty acid isomerization is a chemical process that alters the structure of fatty acids, specifically the position (positional isomerization) or geometric configuration (e.g., cis to trans, geometric isomerization) of double bonds within the molecule.[1] This is a significant issue in GC-MS analysis because it changes the identity of the fatty acids in a sample, leading to inaccurate identification and quantification.[1] For researchers in fields like nutritional studies and biomarker discovery, precise isomer identification is critical, as different isomers can have vastly different biological effects.[1]

Q2: What are the primary causes of fatty acid isomerization during sample preparation?

A2: The leading causes of fatty acid isomerization are associated with the derivatization process, specifically the preparation of fatty acid methyl esters (FAMEs) for GC-MS analysis. The key factors include:

  • Catalyst Type: Acid-catalyzed methods are more likely to cause isomerization than base-catalyzed methods.[1]

  • Reaction Temperature: High temperatures can promote the rearrangement of double bonds.[1][2]

  • Reaction Time: Extended reaction times increase the likelihood of isomerization.[1]

Q3: How do acid-catalyzed and base-catalyzed derivatization methods compare in terms of isomerization?

A3: Acid and base-catalyzed methods have distinct differences in their propensity to cause isomerization.

  • Acid-Catalyzed Methods: Reagents like boron trifluoride (BF₃)-methanol and hydrochloric acid (HCl)-methanol can protonate the double bonds in unsaturated fatty acids. This protonation facilitates the movement of double bonds, leading to both positional and geometric isomerization.[1] These methods can also lead to the formation of methoxy (B1213986) artifacts.[3][4]

  • Base-Catalyzed Methods: Reagents such as potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (NaOMe) in methanol (B129727) are milder and less likely to cause isomerization, particularly of conjugated fatty acids.[1][3] However, these methods do not methylate free fatty acids and may not be suitable for all lipid classes, such as sphingomyelin.[1][3]

Q4: Can temperature and reaction time be optimized to reduce isomerization?

A4: Yes, optimizing temperature and reaction time is crucial. Isomerization is often dependent on both temperature and time, especially with acid-catalyzed methods.[5] It is recommended to use the mildest effective temperature and the shortest necessary reaction time to achieve complete derivatization while minimizing isomerization. For instance, a study on conjugated linolenic acids found that using H₂SO₄/methanol at 40°C for 10 minutes was optimal for minimizing isomerization of free fatty acids, while base-catalyzed methylation with NaOMe/methanol at 40°C for 10 minutes was best for triglycerides.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in the chromatogram Isomerization may have occurred, creating a complex mixture of fatty acid isomers. Methoxy artifacts can also form with acid-catalyzed methods.[1][3]Optimize your GC method for better separation of isomers, potentially using a highly polar GC column.[1] Use mass spectrometry (MS) to confirm the identity of the peaks.[1] Consider switching to a milder, base-catalyzed derivatization method.[1][3]
Inaccurate quantification of unsaturated fatty acids Positional isomerization may have led to the formation of different isomers that are not being correctly identified or quantified.Ensure your GC method can separate and identify potential isomers.[1] Use a highly polar GC column for improved separation of cis and trans isomers.[1]
Inconsistent results between sample replicates Variable levels of isomerization may be occurring due to inconsistent reaction conditions.Maintain precise control over reaction temperature and timing for all samples.[1] Use high-purity, anhydrous reagents and solvents to prevent side reactions.[1]
Low recovery of cis-9, trans-11 conjugated linoleic acid (CLA) Acidic methylation conditions, high temperatures, and water contamination in reagents are known to cause the conversion of cis-9, trans-11 CLA to trans-9, trans-11 CLA.[6][7]Employ a rapid base-catalyzed methylation method to avoid acidic conditions and limit temperature and reaction time.[6][7]

Quantitative Data Summary

Table 1: Comparison of Derivatization Methods on Conjugated Linoleic Acid (CLA) Isomers in Milk Fat

Derivatization Method cis-9, trans-11 CLA (mg/100 ml) trans-9, trans-11 CLA (mg/100 ml)
Basic Methylation (BM)21.20.57
Acidic & Basic Bimethylation (Fresh Reagents - FBM)17.82.55
Acidic & Basic Bimethylation (Pre-prepared Reagents - PBM)18.82.36
Acidic Methylation (AM)14.73.69

Data adapted from a study on the methylation of milk fat.[6][7] The results show that basic methylation (BM) yielded the highest amount of the desired cis-9, trans-11 isomer and the lowest amount of the isomerized trans-9, trans-11 form, while acidic methylation (AM) showed the opposite trend.[6][7]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This method is suitable for esterifying free fatty acids and transesterifying esterified fatty acids simultaneously.[8]

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube with a PTFE liner.[8] If the sample is in an aqueous solution, it must be evaporated to dryness first.[8]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol.[8]

  • Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes.[8] The optimal time and temperature should be determined empirically for specific sample types.[8]

  • Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of a non-polar solvent like hexane (B92381) or heptane.[8]

  • Phase Separation: Vortex the tube vigorously for 1-2 minutes to extract the FAMEs into the organic layer.[8] Centrifuge at approximately 1,500 x g for 10 minutes to separate the layers.[8]

  • Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.

Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH

This is a milder method that is less likely to cause isomerization of conjugated fatty acids.[1]

  • Sample Preparation: Dissolve the lipid sample in a suitable solvent like toluene (B28343) or hexane in a screw-capped tube.

  • Reagent Addition: Add 0.5 M or 2 M potassium hydroxide (KOH) in methanol.

  • Reaction: Vortex the mixture and heat at a mild temperature (e.g., 50°C) for a short duration (e.g., 2-20 minutes).[9]

  • Neutralization and Extraction: After cooling, add water and a non-polar solvent (e.g., hexane). Vortex to extract the FAMEs.

  • Phase Separation and Collection: Centrifuge to separate the layers and transfer the upper organic layer to a new vial for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis start Lipid Sample evaporation Evaporate to Dryness (if aqueous) start->evaporation add_reagent Add Derivatization Reagent (e.g., BF3-Methanol) evaporation->add_reagent reaction Heat at Controlled Temperature and Time add_reagent->reaction add_solvents Add Water & Non-polar Solvent reaction->add_solvents vortex Vortex to Mix add_solvents->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect_layer Collect Organic Layer (contains FAMEs) centrifuge->collect_layer gcms Inject into GC-MS collect_layer->gcms

Caption: Experimental workflow for FAME preparation.

logical_relationship cluster_factors Factors Influencing Isomerization cluster_methods Derivatization Methods cluster_outcomes Outcomes catalyst Catalyst Type acid Acid-Catalyzed (e.g., BF3, HCl) catalyst->acid Strong proton donor base Base-Catalyzed (e.g., KOH, NaOMe) catalyst->base Milder conditions temperature Reaction Temperature high_iso High Isomerization Risk temperature->high_iso time Reaction Time time->high_iso acid->high_iso low_iso Low Isomerization Risk base->low_iso limitations Limitations (e.g., no FFA methylation) base->limitations

References

Validation & Comparative

Validation of pentadecanoic acid as a biomarker for metabolic disease risk

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, is emerging as a significant biomarker for assessing and potentially mitigating the risk of metabolic diseases. Unlike its even-chain counterparts, higher circulating levels of C15:0, primarily derived from dairy fat and some plants and fish, are consistently associated with a lower prevalence of type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease (NAFLD).[1][2][3] This guide provides a comprehensive comparison of pentadecanoic acid with established metabolic disease biomarkers, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in evaluating its potential.

Performance Comparison: C15:0 vs. Standard Metabolic Biomarkers

The validation of a biomarker hinges on its ability to predict disease risk and respond to intervention. The following tables summarize the performance of pentadecanoic acid in these areas, drawing comparisons with standard clinical markers.

Table 1: Predictive Value of Pentadecanoic Acid for Metabolic Disease

BiomarkerDisease AssessedKey FindingStudy Population
Pentadecanoic Acid (C15:0) Type 2 DiabetesAn increase of 1 standard deviation in serum C15:0 was associated with a 27% lower risk of incident type 2 diabetes (Odds Ratio: 0.73).659 adults from the Insulin (B600854) Resistance Atherosclerosis Study (IRAS)[4]
Triglyceride/HDL Ratio Insulin ResistanceA ratio of ≥3.0 is a significant predictor of insulin resistance (Odds Ratio: 3.27).250 women aged 40-60 years[5]
Triglycerides Cardiovascular DiseaseElevated levels are a well-established risk factor.General Population
HDL Cholesterol Cardiovascular DiseaseLow levels are a well-established risk factor.General Population
LDL Cholesterol Cardiovascular DiseaseHigh levels are a well-established risk factor.General Population
HbA1c Type 2 DiabetesA primary diagnostic and monitoring marker.General Population

Table 2: Effects of Pentadecanoic Acid Supplementation on Metabolic Parameters (Human Clinical Trial)

ParameterInterventionDosageDurationOutcome
Plasma C15:0C15:0 Supplementation200 mg/day12 weeksSignificant increase in plasma C15:0 levels (mean increase of 1.88 µg/mL greater than placebo).[3][6]
Liver Enzymes (ALT & AST)C15:0 Supplementation200 mg/day12 weeksIn participants with a post-treatment C15:0 level >5 µg/mL, there was a significant decrease in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[6][7]
HemoglobinC15:0 Supplementation200 mg/day12 weeksIn participants with a post-treatment C15:0 level >5 µg/mL, there was a significant increase in hemoglobin.[6][7]

Signaling Pathways of Pentadecanoic Acid

Pentadecanoic acid exerts its beneficial effects through the modulation of key signaling pathways involved in metabolism, inflammation, and cellular health.

cluster_AMPK AMPK Pathway C150 Pentadecanoic Acid (C15:0) AMPK AMPK (Energy Sensor) C150->AMPK Activates mTOR mTOR (Cell Growth) AMPK->mTOR Inhibits FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Promotes GlucoseUptake Glucose Uptake AMPK->GlucoseUptake Promotes

C15:0 activates the AMPK pathway, promoting energy utilization.

cluster_PPAR PPAR Pathway C150 Pentadecanoic Acid (C15:0) PPAR PPARα/δ (Nuclear Receptors) C150->PPAR Activates GeneExpression Gene Expression PPAR->GeneExpression Regulates LipidMetabolism Lipid Metabolism GeneExpression->LipidMetabolism AntiInflammation Anti-inflammatory Effects GeneExpression->AntiInflammation

C15:0 modulates gene expression via PPAR activation.

Experimental Protocols

Accurate and reproducible measurement of pentadecanoic acid is crucial for its validation as a biomarker. Below are detailed methodologies for its quantification in human plasma.

Quantification of Pentadecanoic Acid in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation (Lipid Extraction and Derivatization)

  • Materials: Human plasma (EDTA), internal standard (e.g., deuterated C15:0), methanol (B129727), hydrochloric acid, iso-octane, pentafluorobenzyl (PFB) bromide, diisopropylethylamine, acetonitrile (B52724).

  • Procedure:

    • To 200 µL of plasma, add 100 µL of the internal standard solution.

    • Add 1 mL of methanol and acidify with hydrochloric acid to a final concentration of 25 mM.

    • Add 2 mL of iso-octane, vortex vigorously for 1 minute, and centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Transfer the upper organic layer to a clean glass tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.

    • Incubate at room temperature for 20 minutes to form PFB esters.

    • Dry the sample again under nitrogen and reconstitute in 50 µL of iso-octane for GC-MS analysis.[8][9]

2. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Typical GC Conditions:

    • Column: DB-225 or similar polar capillary column.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for C15:0-PFB ester and its deuterated internal standard.

  • Quantification: Generate a standard curve using known concentrations of C15:0. The concentration in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Clinical Trial Protocol for C15:0 Supplementation

The following outlines a typical workflow for a clinical trial evaluating the efficacy of a C15:0 supplement.

cluster_workflow Clinical Trial Workflow Start Participant Screening & Recruitment (e.g., BMI ≥ 25) Baseline Baseline Measurements (Plasma C15:0, Lipids, Glucose, etc.) Start->Baseline Randomization Randomization Baseline->Randomization Intervention Intervention Group (C15:0 Supplementation) Randomization->Intervention Placebo Placebo Group (Matching Placebo) Randomization->Placebo FollowUp Follow-up Visits (e.g., 6 and 12 weeks) Intervention->FollowUp Placebo->FollowUp Final Final Measurements (Repeat Baseline Tests) FollowUp->Final Analysis Data Analysis & Interpretation Final->Analysis

A typical workflow for a randomized controlled trial of C15:0.

Conclusion

Pentadecanoic acid (C15:0) demonstrates significant potential as a biomarker for metabolic disease risk, with evidence supporting its inverse association with type 2 diabetes and its ability to modulate key metabolic and inflammatory pathways. Clinical trial data, although still emerging, suggests that supplementation can favorably alter metabolic parameters.[3][6][7] Compared to established biomarkers, C15:0 offers a novel perspective on metabolic health, reflecting dietary intake and influencing cellular processes through distinct mechanisms. For researchers and drug development professionals, C15:0 represents a promising target for further investigation and potential therapeutic intervention in the management of metabolic diseases.

References

A Researcher's Guide to Cross-Laboratory Validation of Pentadecanoic Acid (C15:0) Measurement Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Platforms for Accurate Pentadecanoic Acid Quantification

Pentadecanoic acid (C15:0), a saturated fatty acid primarily sourced from dairy fat and ruminant meat, is gaining significant attention as a potential biomarker for dietary intake and its association with various health outcomes. Emerging research suggests protective effects against cardiometabolic diseases and inflammation.[1] Accurate and reproducible quantification of C15:0 in biological matrices is therefore critical for advancing clinical research and therapeutic development. This guide provides an objective comparison of the two most prevalent analytical methods for C15:0 measurement — Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) — supported by a synthesis of published experimental data and detailed methodologies.

Performance Comparison of Quantification Methods

The selection of an analytical method for fatty acid quantification is dictated by several factors, including required sensitivity, sample matrix complexity, and desired throughput.[2] While both GC-MS and LC-MS/MS are powerful techniques, they possess distinct advantages and limitations for C15:0 analysis.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize key performance parameters for GC-MS and LC-MS/MS based on available data for fatty acid analysis.

Table 1: Performance Metrics for GC-Based Methods

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of fatty acid methyl esters (FAMEs) followed by mass analysis, providing structural information.
Linearity (R²) >0.99[2]
Precision (RSD%) 2.77-5.82% (Intra-day)[2]
Limit of Detection (LOD) Typically 0.01% to 0.05%[2]
Derivatization Mandatory (conversion to FAMEs)[3]

Table 2: Performance Metrics for LC-Based Methods

Performance MetricLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of fatty acids based on their physicochemical properties, followed by mass analysis.[2]
Linearity 100-fold linear dynamic range[2]
Precision (RSD%) Generally good, with relative standard deviations <20% in inter-laboratory studies.[2]
Limit of Detection (LOD) Median of 5 ng/ml[2]
Derivatization Not typically required[3]

The Critical Role of Deuterated Internal Standards

For accurate and precise quantification, especially in complex biological matrices like plasma, the use of a stable isotope-labeled internal standard is paramount. Pentadecanoic acid-d2 (d2-C15:0) is an ideal internal standard as its chemical and physical properties are nearly identical to the endogenous analyte, allowing it to compensate for variations during sample preparation, extraction, and analysis.[4][5] This approach corrects for matrix effects and variations in sample processing, ensuring high accuracy and reproducibility.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings across different laboratories. The following sections outline standardized protocols for C15:0 analysis using GC-MS and LC-MS/MS.

Protocol 1: GC-MS Analysis of Total Pentadecanoic Acid

This method involves the conversion of all fatty acids in a sample, including those esterified in complex lipids, to fatty acid methyl esters (FAMEs) prior to analysis.

1. Sample Preparation and Lipid Extraction:

  • To a 100 µL aliquot of the biological sample (e.g., plasma, serum), add a known amount of a deuterated fatty acid internal standard, such as pentadecanoic acid-d2.[4]

  • Perform a liquid-liquid extraction using a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) to isolate the total lipid fraction.[4]

  • After vortexing and centrifugation, carefully collect the lower organic phase containing the lipids.[4]

2. Transesterification to FAMEs:

  • Dry the lipid extract under a gentle stream of nitrogen.[5]

  • Add 2 mL of 14% Boron Trifluoride (BF3) in methanol to the dried extract.[5]

  • Heat the mixture at 100°C for 1 hour for simultaneous extraction and transesterification to form FAMEs.[6]

  • After cooling, add 1 mL of hexane (B92381) and 2 mL of distilled water to extract the FAMEs into the hexane layer.[5]

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.[5]

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column (e.g., DB-23) is typically used for the separation of FAMEs.[4]

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a final temperature (e.g., 240°C) to elute all FAMEs.[4]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and specificity by monitoring characteristic ions for each FAME and the deuterated internal standard.[4]

Protocol 2: LC-MS/MS Analysis of Free Pentadecanoic Acid

This protocol allows for the direct analysis of unesterified C15:0 without the need for derivatization.

1. Sample Preparation: Protein Precipitation & Extraction:

  • In a microcentrifuge tube, add 100 µL of plasma or serum.

  • Add the internal standard solution containing a known amount of pentadecanoic acid-d2.[5]

  • Add 400-500 µL of cold acetonitrile (B52724) to precipitate proteins.[1][5]

  • Vortex vigorously and then centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[1][5]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[1]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.[7]

    • Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid or ammonium (B1175870) formate, is employed for separation.[1][7]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for the detection of fatty acids.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transition for C15:0 and its deuterated internal standard.[7]

Visualization of Experimental Workflows

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows for both GC-MS and LC-MS/MS based C15:0 analysis.

cluster_GCMS GC-MS Workflow for Total C15:0 Sample Biological Sample (e.g., Plasma) Spike Spike with d2-C15:0 Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Chloroform/Methanol) Spike->Extract Derivatize Transesterification to FAMEs (BF3/Methanol) Extract->Derivatize Analyze GC-MS Analysis (SIM Mode) Derivatize->Analyze Data Data Processing & Quantification Analyze->Data

GC-MS experimental workflow for total C15:0 analysis.

cluster_LCMS LC-MS/MS Workflow for Free C15:0 Sample Biological Sample (e.g., Plasma) Spike Spike with d2-C15:0 Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze LC-MS/MS Analysis (MRM Mode) Supernatant->Analyze Data Data Processing & Quantification Analyze->Data

LC-MS/MS experimental workflow for free C15:0 analysis.

Logical Relationships in Method Validation

A comprehensive validation of any analytical method involves assessing several key parameters to ensure its performance and reliability. The relationship between these parameters is crucial for establishing a robust and reproducible assay.

Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Linearity Linearity & Range Validation->Linearity Robustness Robustness Validation->Robustness

Key parameters of analytical method validation.

Conclusion

Both GC-MS and LC-MS/MS are suitable for the quantification of pentadecanoic acid in biological samples. LC-MS/MS offers the advantage of simpler sample preparation by analyzing the free fatty acid directly and generally provides higher throughput.[3] GC-MS, while requiring a derivatization step, is a robust and reliable technique that is widely available.[3] The choice of the optimal method should be based on the specific research question, available instrumentation, and the desired analytical performance characteristics. For ensuring comparability of data across different laboratories, the implementation of standardized protocols and the use of appropriate deuterated internal standards are indispensable. Inter-laboratory comparison studies, such as those facilitated by the National Institute of Standards and Technology (NIST), are crucial for assessing and improving the comparability of fatty acid measurements.[2][8] Cross-validation of results between these two platforms can provide the highest level of confidence in the quantitative data.[3]

References

A Comparative Analysis of the Bioactivities of Pentadecanoic and Heptadecanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of two odd-chain saturated fatty acids, pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). Mounting evidence suggests these fatty acids, primarily derived from dairy and ruminant fats, possess a range of therapeutic benefits, from anti-inflammatory and anti-cancer effects to metabolic regulation. This document synthesizes experimental data to offer a clear comparison of their performance and underlying mechanisms of action.

Comparative Bioactivity Data

The following tables summarize the key bioactive effects of pentadecanoic acid and heptadecanoic acid, with supporting quantitative data from various studies.

BioactivityPentadecanoic Acid (C15:0)Heptadecanoic Acid (C17:0)Reference
Anti-inflammatory Activity Dose-dependent reduction of pro-inflammatory cytokines including IL-1α, MCP-1, and IP-10.[1] Significant, dose-dependent lowering of HLA-DR, CD38, and CD69.[2]Associated with lower levels of inflammatory markers.[1]
Antifibrotic Activity Dose-dependent lowering of fibrotic cell proliferation (1.9–50 µM).[2]Data not available.[2]
Anticancer Activity Decreased proliferation of cancer cells in vitro.[3][4] Matched activities of gemcitabine (B846) and paclitaxel (B517696) at 50 µM.[3][4] Suppressed breast cancer cell migration and invasiveness.[4]Induces apoptosis and enhances gemcitabine chemosensitivity in pancreatic cancer cells.[5] IC50 of 77.47 ± 2.10 μM in MIA PaCa-2 cells and 71.45 ± 6.37 μM in GR-MIA PaCa-2 cells.[5] Inhibits proliferation of non-small-cell lung cancer cells.[6][3][4][5][6]
Metabolic Health Associated with a lower risk of type 2 diabetes and metabolic syndrome.[1][7][8] Improves insulin (B600854) sensitivity.[7] Lowers total cholesterol and triglycerides.[7]Associated with a lower risk of type 2 diabetes.[9] Inverse association with incident type 2 diabetes.[10][1][7][8][9][10]
Cardiovascular Health Higher circulating levels are associated with a lower risk of cardiovascular disease.[7][8][11]Higher levels are associated with a reduced risk of coronary artery disease.[12][7][8][11][12]
Liver Health Reduces the severity of nonalcoholic steatohepatitis (NASH).[1] Lowers alanine (B10760859) transaminase (ALT) levels.[1]Data not available.[1]

Key Signaling Pathways

Both pentadecanoic acid and heptadecanoic acid exert their effects by modulating several key signaling pathways involved in cellular metabolism, inflammation, and proliferation.

Signaling_Pathways cluster_C15 Pentadecanoic Acid (C15:0) cluster_C17 Heptadecanoic Acid (C17:0) cluster_outcomes Cellular Outcomes C15 C15:0 PPARs PPARα/δ C15->PPARs Activates AMPK AMPK C15->AMPK Activates mTOR mTOR C15->mTOR Inhibits JAK_STAT JAK-STAT C15->JAK_STAT Inhibits HDAC6 HDAC6 C15->HDAC6 Inhibits Metabolism Improved Metabolism (Glucose & Lipid) PPARs->Metabolism AMPK->Metabolism Proliferation Decreased Cell Proliferation & Apoptosis Induction mTOR->Proliferation Inhibition leads to decreased proliferation Inflammation Reduced Inflammation JAK_STAT->Inflammation Inhibition leads to reduced inflammation C17 C17:0 PI3K_Akt PI3K/Akt C17->PI3K_Akt Inhibits Hippo Hippo Pathway C17->Hippo Inhibits PI3K_Akt->Proliferation Inhibition leads to decreased proliferation Hippo->Proliferation Inhibition leads to decreased proliferation

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of pentadecanoic and heptadecanoic acid bioactivities.

Cell Proliferation Assay (MTT Assay)
  • Objective: To assess the cytotoxic effects of fatty acids on cancer cell lines.

  • Methodology:

    • Human pancreatic carcinoma cells (e.g., MIA PaCa-2) or non-small-cell lung cancer cells (e.g., PC-9) are seeded in 96-well plates.[5][6]

    • After 24 hours of incubation, the cells are treated with various concentrations of heptadecanoic acid or other fatty acids for a specified period (e.g., 48 or 72 hours).[5][6]

    • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)
  • Objective: To quantify the induction of apoptosis by fatty acid treatment.

  • Methodology:

    • Cells are treated with the fatty acid of interest (e.g., heptadecanoic acid) for a designated time.[5]

    • Both floating and adherent cells are collected and washed with cold phosphate-buffered saline (PBS).

    • The cells are then resuspended in Annexin V binding buffer.

    • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

    • The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

PPAR Agonist Activity Assay
  • Objective: To determine the ability of a fatty acid to activate peroxisome proliferator-activated receptors (PPARs).

  • Methodology:

    • Cell-based reporter assays are utilized, typically employing a cell line (e.g., HEK293) co-transfected with a plasmid expressing a specific PPAR isoform (α, δ, or γ) fused to a DNA-binding domain, and a reporter plasmid containing a promoter with PPAR response elements linked to a reporter gene (e.g., luciferase).

    • The transfected cells are treated with various concentrations of the test compound (e.g., pentadecanoic acid).[13]

    • After incubation, cell lysates are prepared, and the reporter gene activity (e.g., luciferase activity) is measured.

    • The fold activation is calculated relative to a vehicle control. Known PPAR agonists are used as positive controls.[13]

Experimental_Workflow

Conclusion

Both pentadecanoic acid and heptadecanoic acid demonstrate significant and diverse bioactivities with therapeutic potential. Pentadecanoic acid appears to have a broader range of documented effects, particularly in relation to anti-inflammatory, antifibrotic, and metabolic health benefits, and its mechanisms of action through PPAR and AMPK activation are well-characterized.[2][7][13] Heptadecanoic acid shows strong promise as an anti-cancer agent, particularly in enhancing the efficacy of existing chemotherapies by modulating pathways like PI3K/Akt.[5][6][14]

While both odd-chain fatty acids are associated with improved cardiovascular and metabolic health, further direct comparative studies are warranted to fully elucidate their relative potencies and specific therapeutic applications. The distinct signaling pathways they modulate suggest they may have both overlapping and unique roles in maintaining cellular and physiological health. Researchers and drug development professionals are encouraged to consider the specific pathological context when investigating the potential of these fatty acids as therapeutic agents.

References

Pentadecanoate (C15:0) Outperforms Omega-3 EPA in Preclinical Cellular Models, Demonstrating Broader Efficacy and Superior Safety

Author: BenchChem Technical Support Team. Date: December 2025

In a comprehensive preclinical evaluation across twelve primary human cell-based disease models, pentadecanoate (C15:0), an odd-chain saturated fatty acid, exhibited a wider range of clinically relevant activities and a better safety profile compared to eicosapentaenoic acid (EPA), a prominent omega-3 fatty acid.[1][2][3][4] The study, which assessed 148 biomarkers, revealed that while both fatty acids share some anti-inflammatory properties, C15:0's beneficial effects were more extensive and occurred without the cytotoxicity observed with EPA at higher concentrations.[1][3][4]

The research utilized a panel of 12 primary human cell systems to model various disease states, including inflammation, fibrosis, and immunology. In these systems, C15:0 was shown to be non-cytotoxic at all tested concentrations (1.9 to 50 μM).[1][3] In stark contrast, EPA demonstrated cytotoxicity in four of the cell systems at the highest concentration of 50 μM.[1][5][3][4]

At a concentration of 17 μM, C15:0 and EPA shared 12 clinically relevant, primarily anti-inflammatory, activities.[1][3][4] However, C15:0 demonstrated an additional 28 beneficial activities that were not observed with EPA, highlighting its broader therapeutic potential.[1][4] These unique activities of C15:0 spanned across multiple disease models, suggesting a wider-reaching impact on cellular health.

Comparative Efficacy of this compound (C15:0) vs. Eicosapentaenoic Acid (EPA)

The following table summarizes the key comparative findings between C15:0 and EPA from the preclinical cell-based assays.

FeatureThis compound (C15:0)Eicosapentaenoic Acid (EPA)Reference
Cytotoxicity Non-cytotoxic at all tested concentrations (1.9 - 50 μM)Cytotoxic in 4 cell systems at 50 μM[1][3]
Shared Activities 12 shared clinically relevant activities at 17 μM (primarily anti-inflammatory)12 shared clinically relevant activities at 17 μM (primarily anti-inflammatory)[1][3][4]
Unique Activities 28 additional clinically relevant activities not present with EPA-[1][4]
Anti-inflammatory Effects Broad, dose-dependent anti-inflammatory activities across 10 cell systems, impacting 36 biomarkersMore limited anti-inflammatory profile compared to C15:0[1][2]
Disease Model Relevance Activities relevant to inflammation, autoimmune disease, and heart diseaseActivities primarily related to inflammation[3]

Experimental Protocols

The comparative analysis was conducted using the BioMAP® platform, which consists of a panel of primary human cell-based systems designed to model complex human diseases.

Cell Systems: A total of 12 unique primary human cell systems were utilized. These systems are co-cultures of different cell types, including endothelial cells, fibroblasts, and immune cells, stimulated to mimic various disease states such as chronic inflammation, cardiovascular disease, and fibrosis.

Treatment: The cell systems were treated with pure pentadecanoic acid (C15:0) at four different concentrations ranging from 1.9 to 50 μM. A parallel set of experiments was conducted using eicosapentaenoic acid (EPA) for direct comparison. Non-treated cells served as a control.

Biomarker Analysis: Following treatment, the levels of 148 clinically relevant biomarkers were measured. These biomarkers include cytokines, chemokines, cell surface adhesion molecules, and other proteins involved in inflammation, immune response, and tissue remodeling. The changes in these biomarkers were quantified to assess the biological activity of each fatty acid.

Signaling Pathways and Experimental Workflow

The differential effects of C15:0 and EPA can be attributed to their distinct interactions with key cellular signaling pathways. Notably, C15:0 has been shown to inhibit pro-inflammatory pathways such as JAK-STAT and MAP signaling, which may explain its broader anti-inflammatory effects compared to EPA.[2]

G cluster_workflow Experimental Workflow prep Prepare 12 Primary Human Cell-Based Disease Models treat Treat with C15:0 or EPA (1.9 to 50 µM) prep->treat incubate Incubate and Lyse Cells treat->incubate measure Measure 148 Clinically Relevant Biomarkers incubate->measure analyze Analyze and Compare Biological Activities measure->analyze

A simplified workflow of the preclinical cell-based comparison.

G cluster_pathway Differential Impact on Pro-Inflammatory Signaling cytokine Pro-inflammatory Cytokines receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates mapk MAPK (e.g., p38, JNK) receptor->mapk Activates stat STAT jak->stat Phosphorylates gene Inflammatory Gene Expression stat->gene mapk->gene c150 This compound (C15:0) c150->jak Inhibits c150->mapk Inhibits epa Omega-3 EPA epa->gene Modulates

C15:0 inhibits key pro-inflammatory signaling pathways.

References

Pentadecanoate's Therapeutic Promise: A Comparative Clinical and Preclinical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of pentadecanoic acid (C15:0) reveals its emerging potential as a therapeutic agent, with accumulating evidence from clinical and preclinical studies suggesting broad health benefits. This guide provides a comprehensive comparison of pentadecanoate with other relevant compounds, supported by experimental data, detailed methodologies, and signaling pathway visualizations to inform researchers, scientists, and drug development professionals.

Pentadecanoic acid, an odd-chain saturated fatty acid, is gaining recognition for its multifaceted therapeutic properties, ranging from anti-inflammatory and metabolic regulation to potential anti-cancer activities.[1][2] Growing evidence suggests C15:0 may be an essential fatty acid, playing a crucial role in maintaining cellular health and mitigating the risk of chronic diseases.[1] This guide synthesizes the current scientific landscape, offering a comparative perspective on its efficacy and mechanisms of action.

Clinical Validation: A Human Study in Focus

A recent randomized, double-blind, placebo-controlled clinical trial (NCT04947176) investigated the effects of daily this compound supplementation in young adults with overweight and obesity.[3] The study provides initial human data on the safety and potential efficacy of C15:0.

Summary of Clinical Trial Findings
Outcome MeasurePlacebo GroupThis compound (C15:0) GroupKey Findings
Change in Plasma C15:0 Levels -1.88 µg/mL greater mean increase than placeboC15:0 supplementation significantly increases circulating levels of the fatty acid.
Adverse Events No significant adverse events reportedNo significant adverse events reportedSupplementation was well-tolerated.
Alanine Aminotransferase (ALT) --29 U/L decrease in participants with end-of-treatment C15:0 >5 µg/mLPotentially relevant improvements in a marker of liver health.
Aspartate Aminotransferase (AST) --6 U/L decrease in participants with end-of-treatment C15:0 >5 µg/mLFurther suggests a beneficial effect on liver function.
Hemoglobin -0.60 g/dL increase in participants with end-of-treatment C15:0 >5 µg/mLMay indicate a positive impact on red blood cell health.

Note: Data is synthesized from the NCT04947176 clinical trial. The changes in ALT, AST, and hemoglobin were observed in a subgroup of participants who achieved a specific threshold of circulating C15:0.

Preclinical Comparative Analysis: this compound vs. Alternatives

In vitro and in vivo studies have positioned this compound as a compound with comparable or, in some aspects, superior activities to established therapeutic and health-promoting agents.

This compound (C15:0) vs. Eicosapentaenoic Acid (EPA)

A comparative study using 12 primary human cell-based disease systems revealed that C15:0 has broader and, in some cases, safer activities than the omega-3 fatty acid EPA.[1]

Activity CategoryShared Activities (C15:0 & EPA)Differentiating Activities (C15:0 only)Cytotoxicity
Anti-inflammatory Lowered VCAM-1 and MCP-1Broader anti-inflammatory effects, including decreased levels of eotaxin-3, I-TAC, MIG, IL-8, IP-10, IL-1α, and IL-6.[4]C15:0 was non-cytotoxic at all tested concentrations. EPA was cytotoxic to four cell systems at 50 μM.[1][4]
Immunomodulatory Lowered secreted IgG and CD40Additional down-regulation of CD69, HLA-DR, IL-17A, and IL-17F.[1]-
Antifibrotic Lowered Collagen I, Collagen III, and PAI-ILowered tPA, TIMP-1, and decorin.[1]-
This compound (C15:0) vs. Metformin (B114582) and Rapamycin (B549165)

Cell-based assays have demonstrated that this compound shares clinically relevant activities with the longevity-associated compounds metformin and rapamycin.[5][6]

CompoundPrimary Mechanism of ActionShared Activities with C15:0
This compound (C15:0) PPAR α/δ agonist, AMPK activator, mTOR inhibitor, JAK-STAT inhibitor, HDAC6 inhibitor[6][7]Anti-inflammatory, antifibrotic, and anticancer activities.[5]
Metformin AMPK activatorShared activities related to metabolic regulation.[8]
Rapamycin mTOR inhibitorShared anti-inflammatory, antifibrotic, and anticancer activities. At optimal doses, C15:0 (17 µM) and rapamycin (9 µM) shared 24 activities across 10 cell systems.[5]

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects through the modulation of several key signaling pathways implicated in metabolism, inflammation, and cellular growth.

Pentadecanoate_Signaling_Pathways cluster_PPAR PPAR Signaling cluster_AMPK_mTOR AMPK/mTOR Signaling cluster_JAK_STAT JAK-STAT Signaling C15_0_PPAR This compound (C15:0) PPAR_alpha_delta PPARα/δ C15_0_PPAR->PPAR_alpha_delta activates RXR_PPAR RXR PPAR_alpha_delta->RXR_PPAR heterodimerizes PPRE PPRE RXR_PPAR->PPRE binds Gene_Expression_PPAR Gene Expression PPRE->Gene_Expression_PPAR regulates Lipid_Metabolism ↑ Lipid Metabolism Gene_Expression_PPAR->Lipid_Metabolism Anti_inflammatory_PPAR ↓ Inflammation Gene_Expression_PPAR->Anti_inflammatory_PPAR C15_0_AMPK This compound (C15:0) AMPK AMPK C15_0_AMPK->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Anabolism ↓ Anabolism (Protein & Lipid Synthesis) mTORC1->Anabolism Catabolism ↑ Catabolism (Autophagy) mTORC1->Catabolism inhibits C15_0_JAK This compound (C15:0) JAK2 JAK2 C15_0_JAK->JAK2 inhibits IL6R IL-6 Receptor IL6R->JAK2 activates IL6 IL-6 IL6->IL6R binds STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates Gene_Expression_JAK Inflammatory Gene Expression Nucleus->Gene_Expression_JAK regulates

Key signaling pathways modulated by this compound.

Experimental Protocols

Clinical Trial: this compound Supplementation in Young Adults with Overweight and Obesity (NCT04947176)[3]
  • Study Design: Single-center, double-blind, randomized, placebo-controlled, 2-arm trial.

  • Participants: 30 young adults (ages 18-25) with a BMI ≥ 25 kg/m ².

  • Intervention: 200 mg of pentadecanoic acid (C15:0) or a matching placebo administered orally once daily for 12 weeks.

  • Primary Outcome: Change in plasma C15:0 levels from baseline to 12 weeks.

  • Secondary Outcomes: Assessment of safety, tolerability, and potential markers of physiologic response including lipid profiles, inflammatory markers, and liver enzymes.

In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Method:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

    • Pre-treat cells with varying concentrations of this compound (C15:0) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After a 24-hour incubation, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or other immunoassays.

  • Purpose: To evaluate the ability of C15:0 to suppress the production of inflammatory mediators in response to a bacterial endotoxin.

In Vivo Animal Model of Metabolic Disease[9]
  • Animal Model: C57BL/6J mice are a commonly used strain susceptible to diet-induced obesity.

  • Diet: A high-fat diet (45-60% of calories from fat) is administered for 8-12 weeks to induce obesity and metabolic dysfunction.

  • Intervention: this compound (C15:0) is administered daily via oral gavage.

  • Assessments:

    • Glucose Tolerance Test (GTT): To assess the ability to clear a glucose load.

    • Insulin (B600854) Tolerance Test (ITT): To measure whole-body insulin sensitivity.

    • Biochemical Analysis: Measurement of blood glucose, cholesterol, and pro-inflammatory cytokines.

  • Purpose: To investigate the effects of C15:0 on key parameters of metabolic disease in a living organism.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trial Cell_Culture Cell Culture (e.g., Macrophages) Treatment Treatment with This compound (C15:0) Cell_Culture->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Analysis_in_vitro Analysis (e.g., Cytokine Levels) Stimulation->Analysis_in_vitro Animal_Model Animal Model (e.g., HFD-fed mice) Supplementation C15:0 Supplementation (Oral Gavage) Animal_Model->Supplementation Monitoring Monitoring (Weight, Glucose, etc.) Supplementation->Monitoring Analysis_in_vivo Endpoint Analysis (Blood, Tissue) Monitoring->Analysis_in_vivo Recruitment Participant Recruitment (Overweight/Obese Adults) Randomization Randomization (C15:0 vs. Placebo) Recruitment->Randomization Intervention 12-Week Intervention Randomization->Intervention Data_Collection Data Collection (Blood Samples, Vitals) Intervention->Data_Collection

References

Unraveling the Anti-Inflammatory Properties of Odd-Chain Fatty Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative anti-inflammatory effects of propionate (B1217596) (C3), pentadecanoic acid (C15), and heptadecanoic acid (C17), supported by experimental data and detailed protocols.

The burgeoning field of nutritional science has identified odd-chain fatty acids (OCFAs) as potent modulators of inflammatory responses, offering promising avenues for therapeutic intervention in a host of inflammatory diseases. This guide provides a comprehensive comparison of the anti-inflammatory effects of three key OCFAs: propionate (C3), pentadecanoic acid (C15), and heptadecanoic acid (C17). By delving into their mechanisms of action, summarizing quantitative experimental data, and providing detailed experimental protocols, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

Comparative Anti-Inflammatory Efficacy: A Quantitative Overview

To facilitate a clear comparison of the anti-inflammatory potency of propionate, pentadecanoic acid, and heptadecanoic acid, the following table summarizes key quantitative data from various in vitro studies. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, the presented data is a synthesis from multiple sources.

Fatty AcidConcentrationCell ModelInflammatory StimulusKey Anti-Inflammatory Effects & Quantitative DataMechanism of Action
Propionate (C3) 0.5 mM & 2.5 mML6 MyotubesLipopolysaccharide (LPS) + Palmitic Acid (PA)- 2.5 mM: Reduced IL-6 and RANTES secretion.[1][2] - 0.5 mM: Reduced RANTES secretion.[1][2] - 2.5 mM: Reduced intracellular protein levels of activated NF-κB p65 and STAT3.[1][2]GPR43/GPR41 activation, HDAC inhibition, NF-κB inhibition
10 mMJ774-A1 MacrophagesLPSSignificantly locked damage caused by LPS.[3]NF-κB inhibition
Pentadecanoic Acid (C15) 20 µMPrimary Human Cell SystemsMimicked InflammationDose-dependent anti-inflammatory activities.[4]PPARα, PPARδ, and PPARγ activation, AMPK activation, mTOR, JAK-STAT, and HDAC-6 inhibition.[4][5][6]
17 µM12 Primary Human Cell SystemsMimicked Disease StatesShowed 36 beneficial anti-inflammatory and antiproliferative effects.[7]PPAR activation, AMPK activation, HDAC inhibition.[3][8]
Optimal Dose (17 µM)Human Cell-Based Assays-Shared numerous clinically relevant activities with rapamycin (B549165) and metformin.[5]AMPK and PPAR-α/δ activation, mTOR, JAK-STAT, and HDAC-6 inhibition.[5][6]
Heptadecanoic Acid (C17) Not specifiedPrimary Mouse HepatocytesPalmitic Acid (PA)- Reduced mRNA expression of TNF-α.[9] - Decreased phosphorylation of JAK2 and STAT3.[9][10]JAK2/STAT3 signaling suppression.[9][10]

Key Signaling Pathways in OCFA-Mediated Anti-Inflammation

Odd-chain fatty acids exert their anti-inflammatory effects through multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate the primary mechanisms of action for propionate and the longer-chain OCFAs, pentadecanoic and heptadecanoic acid.

G Propionate Anti-Inflammatory Signaling Pathways Propionate Propionate GPR43_GPR41 GPR43/GPR41 Propionate->GPR43_GPR41 activates HDAC HDAC Propionate->HDAC inhibits NFkB_pathway NF-κB Pathway GPR43_GPR41->NFkB_pathway inhibits HDAC->NFkB_pathway activates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Inflammatory_Cytokines promotes transcription Anti_inflammatory_effects Anti-inflammatory Effects NFkB_pathway->Anti_inflammatory_effects inhibition leads to

Propionate's anti-inflammatory mechanisms.

G Long-Chain OCFA (C15, C17) Anti-Inflammatory Signaling OCFA C15 / C17 PPARs PPARα, PPARδ, PPARγ OCFA->PPARs activates AMPK AMPK OCFA->AMPK activates JAK_STAT JAK/STAT Pathway OCFA->JAK_STAT inhibits NFkB NF-κB PPARs->NFkB inhibits mTOR mTOR AMPK->mTOR inhibits mTOR->NFkB activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression JAK_STAT->Pro_inflammatory_Genes activates Anti_inflammatory_Effects Anti-inflammatory Effects JAK_STAT->Anti_inflammatory_Effects inhibition leads to NFkB->Pro_inflammatory_Genes activates NFkB->Anti_inflammatory_Effects inhibition leads to

Anti-inflammatory signaling of C15 and C17.

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited data, this section provides detailed methodologies for key experiments used to assess the anti-inflammatory effects of odd-chain fatty acids.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol is a standard method to assess the potential of OCFAs to suppress the production of pro-inflammatory cytokines in macrophages stimulated with a bacterial endotoxin.

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes differentiated into macrophages.
  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
  • Treatment: Pre-treat the cells with varying concentrations of the odd-chain fatty acid (e.g., 1 µM to 100 µM) for 2-4 hours. The fatty acids should be dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) and complexed with fatty acid-free Bovine Serum Albumin (BSA) to enhance solubility and cellular uptake.
  • Inflammatory Stimulus: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours) to induce an inflammatory response.

2. Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6):

  • Sample Collection: Collect the cell culture supernatant after the incubation period.
  • ELISA (Enzyme-Linked Immunosorbent Assay):
  • Use commercially available ELISA kits for murine or human TNF-α and IL-6.
  • Follow the manufacturer's instructions to coat the ELISA plate with capture antibody, add standards and samples, followed by the detection antibody and substrate.
  • Measure the absorbance at the appropriate wavelength using a microplate reader.
  • Calculate the concentration of cytokines in the samples based on the standard curve.

3. Data Analysis:

  • Express the results as the percentage of inhibition of cytokine production compared to the LPS-stimulated control group.
  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Experimental Workflow Diagram

The following diagram visualizes the typical workflow for an in vitro anti-inflammatory assay.

G In Vitro Anti-Inflammatory Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Seeding Cell Seeding Cell_Culture->Seeding OCFA_Prep OCFA Preparation (Complex with BSA) Pre_treatment Pre-treatment with OCFA OCFA_Prep->Pre_treatment Seeding->Pre_treatment Stimulation Inflammatory Stimulus (e.g., LPS) Pre_treatment->Stimulation Incubation Incubation Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection ELISA ELISA for Cytokines (TNF-α, IL-6) Supernatant_Collection->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

A typical workflow for in vitro anti-inflammatory assays.

Conclusion

The available evidence strongly suggests that odd-chain fatty acids, including propionate, pentadecanoic acid, and heptadecanoic acid, possess significant anti-inflammatory properties. While they share common mechanisms, such as the inhibition of the NF-κB pathway, there are also distinct differences in their modes of action. Propionate primarily signals through G-protein coupled receptors and inhibits histone deacetylases, whereas the longer-chain OCFAs, C15 and C17, are potent activators of PPARs and modulators of other key metabolic and inflammatory pathways.

Pentadecanoic acid (C15) currently has the most extensive body of research supporting its broad anti-inflammatory and health-promoting effects. However, emerging data on heptadecanoic acid (C17) also indicates its potential as an anti-inflammatory agent. Further direct comparative studies are warranted to establish a definitive hierarchy of potency and to fully elucidate the therapeutic potential of these fascinating fatty acids in the management of inflammatory conditions. This guide provides a solid foundation for researchers to design and interpret future studies in this promising area of research.

References

A Head-to-Head Comparison of Pentadecanoate with Other Bioactive Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioactive lipids are pivotal signaling molecules that modulate a vast array of physiological processes, making them attractive therapeutic targets. Among these, pentadecanoate (C15:0), an odd-chain saturated fatty acid, has emerged as a molecule of significant interest, with a growing body of evidence suggesting it may be an essential fatty acid.[1][2][3][4] This guide provides a comprehensive head-to-head comparison of this compound with other well-characterized bioactive lipids, including the omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), and the short-chain fatty acid butyrate (B1204436). We present quantitative data, detailed experimental methodologies, and signaling pathway diagrams to offer an objective resource for the scientific community.

Quantitative Comparison of Bioactive Properties

The following tables summarize the key differences in the bioactivities of this compound, EPA, and butyrate based on available in vitro data.

FeatureThis compound (C15:0)Eicosapentaenoic Acid (EPA)Reference
Cytotoxicity Non-cytotoxic at all tested concentrations (1.9-50 µM)Cytotoxic in four cell systems at 50 µM[1][2][5]
Anti-inflammatory Activity Dose-dependent activity across 36 biomarkers in 10 cell systemsActivity across 12 biomarkers[1][2]
Shared Anti-inflammatory Markers (at 17 µM) Lower VCAM-1, MCP-1Lower VCAM-1, MCP-1[2]
Unique Anti-inflammatory Activities 28 additional clinically relevant anti-inflammatory activities not present in EPA-[1][2]
Immunomodulatory Activity (Shared) Lower secreted IgG, CD40Lower secreted IgG, CD40[2]
Antifibrotic Activity (Shared) Lower Collagen I, Collagen III, PAI-1Lower Collagen I, Collagen III, PAI-1[2]
Other Shared Activity Lower VEGFR2Lower VEGFR2[2]

Table 1: Comparison of this compound (C15:0) and Eicosapentaenoic Acid (EPA) Bioactivities.

FeatureThis compound (C15:0)ButyrateReference
Primary Mechanism PPARα/δ agonist, AMPK activator, HDAC6 inhibitor, JAK/STAT inhibitorHistone Deacetylase (HDAC) inhibitor (non-selective for most HDACs, except class III, HDAC6, and HDAC10)[6][7][8][9][10]
HDAC Inhibition Selective for HDAC6Broad inhibition of Class I and II HDACs[9][10]
Anti-inflammatory Signaling Reduces pro-inflammatory cytokines (e.g., IL-6, TNF-α, MCP-1) via JAK/STAT and NF-κB inhibitionReduces pro-inflammatory mediators (e.g., NO, IL-6, IL-12) via HDAC inhibition[7][10]
Metabolic Regulation Activates AMPK, regulates glucose uptakeInfluences gene expression related to cell cycle arrest and apoptosis[6][8][11]

Table 2: Mechanistic Comparison of this compound (C15:0) and Butyrate.

Signaling Pathways and Mechanisms of Action

The distinct biological effects of these lipids are rooted in their unique interactions with cellular signaling pathways.

This compound (C15:0): A Multi-Target Modulator

This compound exhibits pleiotropic effects by engaging multiple signaling pathways.[10] It acts as a dual partial agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ), which are key regulators of lipid metabolism and inflammation.[10][12] C15:0 also activates AMP-activated protein kinase (AMPK), a central sensor of cellular energy status, and inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway.[10][13][14] Furthermore, it demonstrates anti-inflammatory effects by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and Nuclear Factor-kappa B (NF-κB) signaling pathways, leading to a reduction in pro-inflammatory cytokines like IL-6 and TNF-α.[10][15] Notably, this compound is also a selective inhibitor of histone deacetylase 6 (HDAC6) and has been shown to mitigate ferroptosis, a form of iron-dependent cell death.[10][16][17][18]

Pentadecanoate_Signaling cluster_receptors Receptors / Sensors cluster_effects Cellular Effects C150 This compound (C15:0) PPARad PPARα/δ C150->PPARad activates AMPK AMPK C150->AMPK activates HDAC6 HDAC6 C150->HDAC6 inhibits JAK JAK C150->JAK inhibits Ferroptosis ↓ Ferroptosis C150->Ferroptosis inhibits Lipid_Metabolism ↑ Lipid Metabolism PPARad->Lipid_Metabolism Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake mTOR ↓ mTOR Signaling AMPK->mTOR Inflammation ↓ Inflammation (↓ IL-6, TNF-α) HDAC6->Inflammation JAK->Inflammation

Caption: this compound's multi-target signaling pathways.

Omega-3 Fatty Acids (EPA & DHA): GPR120 and Anti-inflammatory Cascades

Eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are well-known for their anti-inflammatory properties, primarily mediated through the G protein-coupled receptor 120 (GPR120).[19][20][21][22][23] Activation of GPR120 by omega-3 fatty acids leads to the inhibition of pro-inflammatory signaling pathways, including those mediated by Toll-like receptors (TLRs) and TNF-α.[19] This, in turn, suppresses the activation of NF-κB and JNK, resulting in decreased production of inflammatory cytokines.[19]

Omega3_Signaling cluster_receptor Receptor cluster_pathways Downstream Pathways cluster_effect Cellular Effect Omega3 Omega-3 FAs (EPA, DHA) GPR120 GPR120 Omega3->GPR120 activates TLR_TNFa TLR / TNF-α Signaling GPR120->TLR_TNFa inhibits NFkB_JNK NF-κB / JNK TLR_TNFa->NFkB_JNK activates Inflammation ↓ Inflammatory Cytokine Production NFkB_JNK->Inflammation leads to

Caption: Omega-3 fatty acid anti-inflammatory signaling.

Butyrate: Histone Deacetylase Inhibition

Butyrate, a short-chain fatty acid produced by gut microbiota, exerts its primary biological effects through the inhibition of histone deacetylases (HDACs).[6][7][24][25] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and gene expression.[6][24] This mechanism underlies its ability to induce cell cycle arrest, differentiation, and apoptosis, as well as to suppress the expression of pro-inflammatory genes.[6][7][24]

Butyrate_Signaling cluster_enzyme Enzyme cluster_process Cellular Process cluster_effects Cellular Effects Butyrate Butyrate HDACs Histone Deacetylases (HDACs) Butyrate->HDACs inhibits Histone_Acetylation ↑ Histone Acetylation HDACs->Histone_Acetylation deacetylates histones Chromatin Altered Chromatin Structure Histone_Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest, Differentiation, Apoptosis Gene_Expression->Cell_Cycle Inflammation ↓ Pro-inflammatory Gene Expression Gene_Expression->Inflammation Experimental_Workflow cluster_lipids Test Compounds cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison C150 This compound (C15:0) Bioactivity Cell-Based Bioactivity (& Cytotoxicity) Assays (12 Human Cell Systems) C150->Bioactivity PPAR PPAR Agonist Activity Assays C150->PPAR HDAC HDAC Inhibition Assays C150->HDAC EPA Eicosapentaenoic Acid (EPA) EPA->Bioactivity Butyrate Butyrate Butyrate->HDAC Biomarkers Biomarker Profiling (148 Markers) Bioactivity->Biomarkers Receptor_Activation Receptor Activation (PPARα, δ, γ) PPAR->Receptor_Activation Enzyme_Inhibition Enzyme Inhibition (HDACs) HDAC->Enzyme_Inhibition Comparison Head-to-Head Comparison Biomarkers->Comparison Receptor_Activation->Comparison Enzyme_Inhibition->Comparison

References

Establishing the In Vivo Dose-Response Relationship of Pentadecanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo dose-response relationship of pentadecanoic acid (C15:0) with other alternatives, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding the therapeutic potential of this odd-chain saturated fatty acid.

Quantitative Data Summary

Oral supplementation with pentadecanoic acid (C15:0) has demonstrated positive effects on several key markers of metabolic disease. The following tables summarize the available quantitative data from both preclinical and clinical studies.

Table 1: In Vivo Effects of Pentadecanoic Acid in a High-Fat Diet (HFD)-Induced Obese Mouse Model
ParameterHigh-Fat Diet (HFD) ControlHFD + C15:0 SupplementationPercentage Change with C15:0
Body Weight Gain IncreasedLower than HFD control[1][2]
Fasting Blood Glucose IncreasedLower than HFD control[1][2]
Total Cholesterol IncreasedLower than HFD control[1][2]
Pro-inflammatory Cytokines (e.g., MCP-1) IncreasedLower than HFD control[1][2]

Note: Specific quantitative dose-response values from in vivo mouse studies were not available in the provided search results. The table reflects the reported qualitative outcomes from a 12-week intervention study.[1]

Table 2: Effects of Pentadecanoic Acid Supplementation in a Human Clinical Trial (Overweight/Obese Adults)
ParameterPlacebo200 mg/day C15:0Key Findings
Plasma C15:0 Increase -1.88 µg/mL greater than placebo[3]Supplementation effectively raises circulating C15:0 levels.
Alanine Aminotransferase (ALT) No significant change-29 U/L decrease in participants with post-treatment C15:0 >5 µg/mL[3]Potential for improved liver health.[3]
Aspartate Aminotransferase (AST) No significant change-6 U/L decrease in participants with post-treatment C15:0 >5 µg/mL[3]Potential for improved liver health.[3]
Hemoglobin No significant change0.60 g/dL increase in participants with post-treatment C15:0 >5 µg/mL[3]May address C15:0 deficiency-related anemia.
Table 3: In Vitro Dose-Dependent Activities of Pentadecanoic Acid and Comparator Compounds
CompoundOptimal Dose (in cell-based assays)Number of Annotated ActivitiesKey Shared Activities
Pentadecanoic Acid (C15:0) 17 µM36Anti-inflammatory, antifibrotic, anticancer[4]
Rapamycin 9 µM32Anti-inflammatory, antifibrotic, anticancer[4]
Metformin 5000 µM17Anti-inflammatory
Acarbose 30 µM5Lowered fibrotic cell proliferation
Eicosapentaenoic Acid (EPA) 17 µM12 (shared with C15:0)Anti-inflammatory, antifibrotic

Note: This data is from in vitro human cell-based molecular phenotyping assays and may not directly translate to in vivo efficacy.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and execution of in vivo studies on pentadecanoic acid.

Animal Model: High-Fat Diet (HFD)-Induced Obesity in Mice
  • Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and metabolic dysfunction.[1]

  • Acclimation: Upon arrival, house animals in a controlled environment (temperature, humidity, and 12h/12h light-dark cycle) and allow them to acclimate for at least one week with ad libitum access to standard chow and water.[1]

  • Induction of Obesity: To induce obesity and metabolic syndrome, feed mice a high-fat diet for 8-12 weeks. A common HFD provides 45-60% of its calories from fat.[1]

  • Establishment of Disease Phenotype: The 8-12 week period on the HFD is typically sufficient to establish the obese and metabolic disease phenotype before initiating the experimental intervention.[1]

Pentadecanoic Acid (C15:0) Administration
  • Formulation: Pentadecanoic acid can be formulated for oral administration by mixing it with a palatable vehicle or dissolving it in a suitable carrier oil.[1]

  • Route of Administration: Oral gavage is a precise method for delivering a specific dose of the compound.[1]

  • General Oral Gavage Protocol:

    • Accurately weigh the animal to calculate the correct dosage volume.

    • Use a proper-sized, ball-tipped gavage needle to minimize the risk of injury.

    • Gently restrain the mouse and insert the gavage needle into the esophagus.

    • Slowly administer the C15:0 formulation.

    • Monitor the animal for any signs of distress following the procedure.[1]

  • Dosage and Frequency: Daily oral supplementation is a common regimen. The exact dosage should be determined based on preliminary dose-response studies.[1] A 12-week treatment period has been shown to be effective.[2]

Measurement of Metabolic Parameters
  • Glucose Tolerance Test (GTT):

    • Fast mice for 6 hours with free access to water.

    • Collect a baseline blood sample from the tail vein to measure fasting blood glucose.

    • Administer a glucose bolus (typically 2 g/kg body weight) via oral gavage or intraperitoneal injection.

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels at each time point. The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.[1]

  • Insulin (B600854) Tolerance Test (ITT):

    • Fast mice for 4-6 hours.

    • Collect a baseline blood sample.

    • Administer human insulin (typically 0.75 U/kg body weight) via intraperitoneal injection.

    • Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.

    • Measure blood glucose levels at each time point. The rate of glucose disappearance indicates insulin sensitivity.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by pentadecanoic acid and a typical experimental workflow for in vivo studies.

cluster_workflow Experimental Workflow for In Vivo C15:0 Studies Acclimation Acclimation (1 week) HFD High-Fat Diet (8-12 weeks) Acclimation->HFD Intervention C15:0 Supplementation (e.g., 12 weeks) HFD->Intervention Measurement Metabolic Parameter Measurement Intervention->Measurement Analysis Data Analysis Measurement->Analysis

Experimental Workflow for In Vivo C15:0 Studies

cluster_AMPK AMPK Signaling Pathway C150 Pentadecanoic Acid (C15:0) AMPK AMPK Activation C150->AMPK GlucoseUptake Increased Glucose Uptake AMPK->GlucoseUptake  promotes FattyAcidOxidation Increased Fatty Acid Oxidation AMPK->FattyAcidOxidation  promotes

Proposed AMPK Signaling Pathway Activated by C15:0

cluster_PPAR PPARα/δ Signaling Pathway C150 Pentadecanoic Acid (C15:0) PPAR PPARα/δ Activation C150->PPAR LipidMetabolism Regulation of Lipid Metabolism PPAR->LipidMetabolism  regulates AntiInflammatory Anti-inflammatory Effects PPAR->AntiInflammatory  mediates

PPARα/δ Signaling Pathway Activated by C15:0

References

Correlating Dietary Pentadecanoate Intake with Circulating Levels: A Validation Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of dietary biomarkers is paramount. This guide provides a comprehensive comparison of dietary intake assessment of pentadecanoic acid (C15:0) with its circulating levels, supported by experimental data and detailed protocols.

Pentadecanoic acid, a saturated odd-chain fatty acid primarily obtained from dairy fat and some fish, has garnered increasing interest for its potential health benefits.[1][2][3] Unlike its even-chain counterparts, higher circulating levels of C15:0 have been associated with a lower risk of several chronic diseases.[1][3] Consequently, its concentration in blood is often used as a biomarker for dairy fat consumption.[2][4][5][6] This guide delves into the quantitative relationship between dietary C15:0 intake and its circulating concentrations, providing researchers with the necessary information to validate this important biomarker.

Quantitative Correlation: Dietary Intake vs. Circulating Levels

Numerous studies have investigated the correlation between self-reported dietary intake of C15:0 and its measured levels in plasma or serum. The strength of this correlation is a key indicator of the reliability of circulating C15:0 as a biomarker of dietary consumption. The following table summarizes findings from various observational studies.

Study PopulationDietary Assessment MethodSample TypeCorrelation Coefficient (r)Key Findings
Multi-Ethnic Study of Atherosclerosis (MESA)Food Frequency Questionnaire (FFQ)Plasma Phospholipids0.22Positive correlation with total dairy intake. Also correlated with cheese, whole-fat dairy, low-fat dairy, and butter consumption.[4]
Nurses' Health StudyFood Frequency Questionnaire (FFQ)Not Specified0.29A notable positive correlation was observed.[4]
Study in older men (>70 years)7-day dietary recordsPhospholipids0.34Positive correlation with total dairy intake.[4]
Study in 70-year-old men7-day dietary recordsSerum Cholesterol Esters & Phospholipids0.36 (butter), 0.46 (total milk fat) for cholesterol esters; 0.34 (milk & cream), 0.34 (total milk fat) for phospholipidsProportions of C15:0 in serum lipids were positively related to the intake of fat from milk products.[6]
Food4Me StudyFood Frequency Questionnaire (FFQ)Dried Blood Spots-Significant positive associations were found between C15:0 and total intakes of high-fat dairy products. C15:0 showed a good ability to distinguish between low and high consumers of high-fat dairy.[7]
Observational Studies (General)24-hour recalls or 7-day food recordsNot Specified0.4 to 0.7Levels of C15:0 correlate with self-reported consumption of total dairy, high-fat dairy, and dairy fat.[7]

Note: Correlation coefficients (r) range from -1 to 1, where values closer to 1 indicate a strong positive correlation. While the observed correlations are generally moderate, they consistently demonstrate a positive association between dietary C15:0 intake and its circulating levels, supporting its use as a biomarker.

Experimental Protocols

Accurate assessment of both dietary intake and circulating levels of pentadecanoate is crucial for validation studies. Below are detailed methodologies for these key experiments.

Dietary Intake Assessment: The Food Frequency Questionnaire (FFQ)

The FFQ is a widely used method for estimating long-term dietary intake in large epidemiological studies due to its practicality and cost-effectiveness.[8][9]

Protocol:

  • Questionnaire Design: An FFQ consists of a list of foods and beverages.[9] For C15:0 assessment, the FFQ should include a comprehensive list of dairy products (milk, cheese, yogurt, butter, cream) and other potential sources like certain fish and plants.[2][3]

  • Frequency of Consumption: Participants report how often, on average, they consumed each food item over a specified period (e.g., the past year). Response categories typically range from "never or less than once per month" to "6 or more times per day".[8]

  • Portion Size Estimation: To quantify intake, portion size information is collected. This can be done by providing standard portion sizes (e.g., 1 cup of milk) or using photographs to aid in estimation.[9]

  • Nutrient Calculation: The reported frequency and portion size for each food item are multiplied by its C15:0 content to calculate the average daily intake. This requires a comprehensive nutrient database that includes C15:0 values for various foods.

Measurement of Circulating this compound: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the quantitative analysis of fatty acids in biological samples, offering high sensitivity and specificity.[10]

Protocol:

  • Sample Collection and Storage: Collect whole blood from fasting individuals into EDTA-containing tubes. Separate plasma by centrifugation. Store plasma samples at -80°C until analysis.[8]

  • Lipid Extraction:

    • To a known volume of plasma (e.g., 100 µL), add an internal standard (e.g., pentadecanoic acid-d3) to correct for analytical variability.[10]

    • Perform a liquid-liquid extraction using a chloroform:methanol (B129727) (2:1, v/v) solution to isolate total lipids.[10]

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add a reagent such as 14% boron trifluoride in methanol and heat the mixture to convert the fatty acids into their more volatile FAMEs.[10]

  • FAMEs Extraction:

    • After cooling, add hexane (B92381) and a saturated sodium chloride solution to extract the FAMEs into the hexane layer.[10]

  • GC-MS Analysis:

    • Inject the hexane extract containing the FAMEs into the GC-MS system.

    • The FAMEs are separated on a capillary column and detected by the mass spectrometer.

    • Quantify the amount of C15:0 by comparing its peak area to that of the internal standard and using a calibration curve generated with known concentrations of a C15:0 standard.[10]

Visualizing the Pathways and Processes

To further elucidate the context of this compound in biological systems and its analysis, the following diagrams illustrate its signaling pathway and the experimental workflow for its quantification.

Experimental Workflow for C15:0 Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis start Fasting Blood Sample (Plasma) extraction Lipid Extraction (e.g., Folch method) start->extraction Add Internal Standard derivatization Transesterification (to FAMEs) extraction->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification (vs. Internal Standard) gcms->quantification result Circulating C15:0 Level quantification->result

Experimental workflow for C15:0 quantification.

Key Signaling Pathways of Pentadecanoic Acid (C15:0) cluster_metabolic Metabolic Regulation cluster_growth Growth & Proliferation C150 Pentadecanoic Acid (C15:0) PPAR PPARα/δ C150->PPAR Activates AMPK AMPK C150->AMPK Activates mTOR mTOR C150->mTOR Inhibits Metabolic_Effects Increased Fatty Acid Oxidation Improved Glucose Homeostasis PPAR->Metabolic_Effects AMPK->Metabolic_Effects Growth_Effects Inhibition of Cell Growth & Proliferation mTOR->Growth_Effects

Key signaling pathways of C15:0.

References

A Guide to Reference Materials for Quality Control in Pentadecanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pentadecanoic acid (C15:0) is critical for advancements in metabolic research, nutritional science, and pharmaceutical development. The integrity of these analytical measurements hinges on robust quality control, which is fundamentally reliant on the use of high-quality reference materials. This guide provides an objective comparison of commercially available reference materials for pentadecanoic acid analysis, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate materials for your analytical needs.

Comparison of Certified Reference Materials (CRMs)

The selection of a suitable Certified Reference Material (CRM) is the first step in establishing a reliable analytical method. Several vendors offer pentadecanoic acid as a CRM, each with its own specifications. While most products boast high purity, a key differentiator for quantitative applications is the availability of a comprehensive Certificate of Analysis (CoA) that includes certified concentration and uncertainty values.[1]

SupplierProduct NameCatalog NumberPurity/AssayFormatKey Highlights from Certificate of Analysis
Sigma-Aldrich Pentadecanoic acid, analytical standard91446≥99.0% (GC)Neat solidLot-specific CoAs available online, typically report purity by GC.[1]
Pentadecanoic acid, ~99% (capillary GC)P6125~99% (capillary GC)Powder or flakesLot-specific CoAs available online, purity determined by capillary GC.[1]
Cayman Chemical Pentadecanoic Acid17399≥98%Crystalline solidProduct information sheet available; batch-specific CoAs can be requested.[1]
AbMole BioScience Pentadecanoic acidM20949>99%PowderCoA confirms purity >99% and provides ¹H-NMR data consistent with the structure.[1]
Selleck Chemicals Pentadecanoic acidS623499.05% (HPLC)PowderCoA reports purity by HPLC and confirms structure by NMR.[1]

The Gold Standard: Deuterated Internal Standards for Enhanced Accuracy

For the most accurate and precise quantification of pentadecanoic acid, particularly in complex biological matrices like plasma, the use of a stable isotope-labeled internal standard is widely considered the gold standard.[2] Pentadecanoic acid-d3 is a commonly used deuterated internal standard that closely mimics the chemical and physical properties of the endogenous analyte, allowing for effective correction of variability during sample preparation and analysis.[2]

The following table presents representative validation data for a Gas Chromatography-Mass Spectrometry (GC-MS) method for fatty acid analysis, comparing the performance of pentadecanoic acid-d2 as an internal standard against non-deuterated alternatives.[2]

Validation ParameterAcceptance CriteriaPerformance with Pentadecanoic Acid-d2 (Deuterated IS)Performance with Tridecanoic Acid (Non-deuterated IS)
Accuracy Mean value ±15% of nominalWithin ±5%Within ±15%
Precision (CV%) ≤15%<10%<15%
Linearity (r²) ≥0.99>0.995>0.990
Matrix Effect MinimalEffectively correctedPotential for significant signal suppression or enhancement

Experimental Protocols

A validated experimental protocol is fundamental for reproducible and reliable quantitative analysis. Below is a detailed methodology for the quantification of pentadecanoic acid in human plasma using GC-MS with a deuterated internal standard.

Sample Preparation: Fatty Acid Methyl Ester (FAME) Derivatization
  • Internal Standard Spiking: To 100 µL of human plasma in a glass tube, add a known amount of pentadecanoic acid-d3 internal standard solution in methanol.[1][2]

  • Methylation: Add 2 mL of 1.25 M HCl in methanol. This can be prepared by slowly adding acetyl chloride to cold methanol.[1]

  • Incubation: Vortex the mixture and incubate at 50°C for 60 minutes to convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs).[1]

  • Extraction: After cooling, add 1 mL of hexane (B92381) and vortex thoroughly. Centrifuge to separate the phases.

  • Isolation: Carefully transfer the upper hexane layer containing the FAMEs to a clean glass tube.[1]

  • Washing: Wash the hexane extract with 1 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Vortex and centrifuge again.[1]

  • Drying: Transfer the final hexane layer to a new tube containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.[1]

  • Concentration: Evaporate the hexane under a gentle stream of nitrogen to the desired final volume (e.g., 100 µL).[1]

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[1]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]

  • Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or a similar polar capillary column suitable for FAME analysis.[1]

  • Injector: Splitless mode at 250°C.[1]

  • Oven Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp 1: 25°C/min to 175°C.

    • Ramp 2: 4°C/min to 230°C, hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Pentadecanoic acid methyl ester (m/z): 256 (molecular ion), 74, 87.

      • Pentadecanoic acid-d3 methyl ester (m/z): 259 (molecular ion).[1]

Quantification

Construct a calibration curve by analyzing a series of calibration standards containing known concentrations of pentadecanoic acid and a fixed concentration of the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration. Determine the concentration of pentadecanoic acid in the plasma samples by interpolating their peak area ratios on the calibration curve.[1]

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making involved in selecting a reference material, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis plasma Plasma Sample spike Spike with Pentadecanoic Acid-d3 plasma->spike methylate Methylation (FAMEs) spike->methylate extract Hexane Extraction methylate->extract wash Washing extract->wash dry Drying & Concentration wash->dry injection GC Injection dry->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection integration Peak Area Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the GC-MS analysis of pentadecanoic acid.

logical_relationship cluster_goal Primary Goal cluster_qc Quality Control Strategy cluster_is_choice Internal Standard Choice goal Accurate & Precise Quantification crm Use of Certified Reference Material goal->crm is Use of Internal Standard goal->is deuterated Deuterated (e.g., C15:0-d3) - Gold Standard - High Accuracy - Corrects Matrix Effects is->deuterated non_deuterated Non-Deuterated (e.g., C13:0) - Cost-Effective - Potential for Endogenous Presence - Less Effective for Matrix Correction is->non_deuterated

Caption: Logical relationship for selecting quality control materials.

References

Comparative transcriptomics of cells treated with different odd-chain fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Transcriptomic Effects of Odd-Chain Fatty Acids: Propionate (B1217596) (C3), Pentadecanoic Acid (C15), and Heptadecanoic Acid (C17)

This guide provides a comparative overview of the current understanding of the transcriptomic effects of three odd-chain fatty acids: propionate (C3), pentadecanoic acid (C15), and heptadecanoic acid (C17). The information is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular impacts of these fatty acids. While direct comparative transcriptomic studies are limited, this guide synthesizes available data from individual studies to highlight their distinct and overlapping effects on gene expression and cellular pathways.

Introduction

Odd-chain fatty acids (OCFAs) are characterized by an odd number of carbon atoms. Unlike their even-chain counterparts, the metabolism of OCFAs yields propionyl-CoA in the final round of β-oxidation. Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle, highlighting a unique metabolic role for these fatty acids. Emerging research has linked OCFAs to various health benefits, including reduced risk of metabolic diseases and anti-cancer properties, sparking interest in their therapeutic potential. This guide focuses on the transcriptomic modifications induced by propionate (C3), a short-chain fatty acid, and the long-chain fatty acids pentadecanoic acid (C15) and heptadecanoic acid (C17).

Data Presentation

Table 1: Comparative Summary of Transcriptomic and Cellular Effects
FeaturePropionate (C3)Pentadecanoic Acid (C15)Heptadecanoic Acid (C17)
Primary Effects Anti-cancer, modulation of epithelial-mesenchymal transition (EMT)[1][2], induction of apoptosis and cell cycle arrest[3]Anti-inflammatory, anti-fibrotic, potential anti-cancer activities[2][4]Potential anti-cancer effects[5]
Key Signaling Pathways Inhibition of EMT signaling[1][2], modulation of p21 and Survivin expression[3], altered propionate metabolism in cancer[4]PPARα and MAPK signaling activation[1], JAK-STAT inhibition[4]PI3K/Akt signaling downregulation[5]
Affected Cell Types Lung carcinoma cells (A549)[1], breast and lung cancer cells[4], lung cancer cell lines (H1299, H1703)[3]Mouse liver[1], various human primary cell systems[4]Non-small-cell lung cancer (NSCLC) cells[5]
Transcriptomic Data RNA-seq data available[1][6]RNA-seq data available[1]Limited to no direct transcriptomic data available; inferences from pathway analysis[5]
Table 2: Differentially Expressed Genes and Biomarkers Modulated by Propionate (C3)
Gene/BiomarkerCell TypeDirection of ChangeAssociated Function/PathwayReference
E-cadherinA549 Lung CarcinomaUpregulatedEpithelial marker, cell adhesion[1]
ZEB1A549 Lung CarcinomaDownregulatedMesenchymal marker, EMT transcription factor[1]
GRHL1, OVOL2A549 Lung CarcinomaUpregulatedEpithelial-specific transcription factors[1]
p21H1299, H1703 Lung CancerUpregulatedCell cycle arrest[3]
SurvivinH1299, H1703 Lung CancerDownregulatedInhibition of apoptosis[3]
MCEEBreast and Lung CancerDownregulatedPropionate metabolism[4]
Table 3: Differentially Expressed Genes and Biomarkers Modulated by Pentadecanoic Acid (C15)
Gene/BiomarkerCell/Tissue TypeDirection of ChangeAssociated Function/PathwayReference
Pro-inflammatory biomarkers (IL-6, TNF-α, MCP-1, etc.)Human primary cell systemsDownregulatedInflammation[4]
c-JUN, ERK, JNK, p65Mouse LiverUpregulatedMAPK signaling[1]
Genes related to lipolysis, inflammation, and oxidative stressMouse LiverUpregulatedPPARα and MAPK signaling[1]

Note: Comprehensive lists of differentially expressed genes for C15 from the cited studies were not fully detailed in the abstracts. The table reflects the reported pathway-level changes.

Experimental Protocols

Propionate (C3) Treatment of Lung Carcinoma Cells[1]
  • Cell Line: A549 human lung carcinoma cells.

  • Treatment: Cells were treated with 5 mM sodium propionate (SP) for 3 and 12 days.

  • Transcriptomic Analysis: RNA sequencing (RNA-seq) was performed on SP-treated and control A549 cells. Differentially expressed genes were identified and analyzed.

  • Validation: Changes in gene and protein expression were validated using Western blot and immunofluorescence staining for key markers like E-cadherin, ZEB1, GRHL1, and OVOL2.

Pentadecanoic Acid (C15) Treatment in a Mouse Model[1]
  • Animal Model: Pregnant mice.

  • Treatment: Mice were fed a diet containing 1% pentadecanoic acid (PA) during pregnancy.

  • Transcriptomic Analysis: RNA-seq was conducted on the liver tissue of the pregnant mice to investigate the effects of PA on gene expression.

  • Pathway Analysis: The study focused on the impact of PA on signaling pathways, particularly PPARα and MAPK, which are involved in lipolysis, inflammation, and oxidative stress.

Heptadecanoic Acid (C17) Treatment of NSCLC Cells[5]
  • Cell Lines: Non-small-cell lung cancer (NSCLC) cells.

  • Treatment: Cells were treated with heptadecanoic acid.

  • Analysis: The study evaluated the effect of C17 on cell proliferation and investigated the underlying mechanism by analyzing the PI3K/Akt signaling pathway through methods like immunoblotting. Direct transcriptomic analysis was not the primary focus of the cited research.

Mandatory Visualization

Propionate_Signaling_Pathway Propionate Propionate (C3) p300 p300 Propionate->p300 activates H3K27ac H3K27 Acetylation (Chromatin Remodeling) p300->H3K27ac mediates Epithelial_Genes Epithelial Gene Expression (e.g., E-cadherin) H3K27ac->Epithelial_Genes upregulates EMT_Genes Mesenchymal Gene Expression (e.g., ZEB1) H3K27ac->EMT_Genes downregulates EMT Epithelial-to- Mesenchymal Transition (EMT) Epithelial_Genes->EMT inhibits EMT_Genes->EMT promotes Metastasis Metastasis & Chemoresistance EMT->Metastasis leads to C15_Signaling_Pathway C15 Pentadecanoic Acid (C15) PPARa PPARα C15->PPARa activates MAPK MAPK Signaling (ERK, JNK, p65) C15->MAPK activates JAK_STAT JAK-STAT Pathway C15->JAK_STAT inhibits Lipolysis Lipolysis PPARa->Lipolysis Inflammation Inflammation MAPK->Inflammation Oxidative_Stress Oxidative Stress MAPK->Oxidative_Stress JAK_STAT->Inflammation promotes C17_Signaling_Pathway C17 Heptadecanoic Acid (C17) PI3K PI3K C17->PI3K inhibits Akt Akt PI3K->Akt activates Cell_Proliferation NSCLC Cell Proliferation Akt->Cell_Proliferation promotes Experimental_Workflow cluster_C3 Propionate (C3) Study cluster_C15 Pentadecanoic Acid (C15) Study cluster_C17 Heptadecanoic Acid (C17) Study C3_Cells A549 Lung Carcinoma Cells C3_Treatment 5 mM Sodium Propionate (3 and 12 days) C3_Cells->C3_Treatment C3_RNA_Seq RNA Sequencing C3_Treatment->C3_RNA_Seq C3_Analysis Differential Gene Expression Analysis C3_RNA_Seq->C3_Analysis C15_Model Pregnant Mice C15_Treatment 1% Pentadecanoic Acid in Diet C15_Model->C15_Treatment C15_Tissue Liver Tissue Collection C15_Treatment->C15_Tissue C15_RNA_Seq RNA Sequencing C15_Tissue->C15_RNA_Seq C15_Analysis Pathway Analysis (PPARα, MAPK) C15_RNA_Seq->C15_Analysis C17_Cells NSCLC Cells C17_Treatment Heptadecanoic Acid Treatment C17_Cells->C17_Treatment C17_Analysis Pathway Analysis (PI3K/Akt Immunoblotting) C17_Treatment->C17_Analysis

References

Safety Operating Guide

Proper Disposal of Pentadecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the proper disposal of pentadecanoate (pentadecanoic acid). Adherence to these procedures is critical for ensuring personnel safety and environmental compliance in research and drug development settings.

Immediate Safety and Handling Precautions

While pentadecanoic acid is not classified as acutely toxic, it is considered a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3][4][5] Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4][6]

  • Hand Protection: Wear compatible protective gloves to prevent skin contact.[4][6]

  • Body Protection: A lab coat or other protective clothing is required.[4][6]

Handling:

  • Avoid creating and breathing dust.[3][4]

  • Ensure adequate ventilation in the work area, preferably within a chemical fume hood.[4][7]

  • Wash hands thoroughly after handling.[4][6]

  • Avoid contact with strong oxidizing agents, as this may result in ignition.[3]

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[4][5]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention.[4][5]

Step-by-Step Disposal Procedure

Hazardous chemicals must never be poured down the drain as a primary method of disposal.[8][9] The recommended procedure is to collect this compound as chemical waste for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.

1. Waste Characterization and Segregation:

  • Determine if the this compound waste is pure or mixed with other solvents or chemicals. If mixed, it must be treated as a hazardous waste mixture.[6]

  • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. Specifically, store it separately from bases and strong oxidizing agents.[3][10]

2. Containerization:

  • Collect solid this compound waste and contaminated materials (e.g., weigh boats, wipes) in a dedicated, sturdy, leak-proof container with a secure cap.[7][9] Plastic containers are often preferred.[8]

  • The original product container is an ideal choice if it is in good condition.[10][11] Do not use food containers.[10]

  • For liquid waste containing this compound (e.g., solutions or rinsate from cleaning), use a compatible, shatter-resistant waste container.[7][9]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Pentadecanoic Acid."[9]

  • If it is a mixture, list all components and their approximate percentages or volumes.[10]

  • Ensure the date of first waste accumulation is marked on the label.[9]

4. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8][10]

  • Ensure the SAA is inspected weekly for leaks or container deterioration.[10][11]

  • Do not store acids and bases together.[10]

5. Requesting Disposal:

  • Once the container is nearly full (no more than ¾ full) or has been stored for the maximum allowable time, arrange for a pickup from your institution's EHS department.[9]

  • A full container must be removed from the SAA within three calendar days.[11]

Quantitative Data for Hazardous Waste Storage

The following table summarizes key regulatory limits for storing hazardous chemical waste in a laboratory's Satellite Accumulation Area (SAA).

ParameterGuidelineCitation
Maximum Hazardous Waste Volume 55 gallons[8][11]
Maximum Acutely Toxic (P-list) Waste 1 quart (liquid) or 1 kilogram (solid)[8][11]
Container Fill Level Do not fill more than ¾ full; leave at least one inch of headroom.[9][11]
Storage Duration (Partially Filled) Up to 1 year from the date waste was first added.[10][11]
Time to Removal (After Full) Within 3 calendar days.[11]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

PentadecanoateDisposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste Stream ppe->characterize pure Pure this compound or Contaminated Solids characterize->pure  Pure mixed Mixed with Solvents or Other Chemicals characterize->mixed Mixed   container Select Compatible, Labeled Hazardous Waste Container pure->container mixed->container transfer Transfer Waste to Container (Do not exceed 3/4 full) container->transfer label Label Container with: - Chemical Name(s) & Percentage - Accumulation Start Date transfer->label store Securely Cap and Store in Designated Satellite Accumulation Area (SAA) label->store inspect Inspect SAA Weekly for Leaks or Spills store->inspect request Request Waste Pickup from EHS inspect->request Container Full or Storage Limit Reached end EHS Collects Waste for Final Disposal request->end

Caption: Disposal workflow for this compound waste.

Experimental Protocol: Neutralization (Limited Use Case)

While not the standard recommended procedure, small quantities (<25 mL) of weak, non-toxic acids that do not contain heavy metals may sometimes be neutralized for drain disposal, pending local regulations.[10][12][13] Always verify this procedure with your institution's EHS and local authorities first.

Objective: To neutralize a dilute aqueous solution of pentadecanoic acid for sewer disposal.

Materials:

  • Dilute pentadecanoic acid waste solution (<25 mL)

  • Sodium bicarbonate (baking soda) or sodium carbonate (soda ash)

  • Large beaker (at least 10x the volume of the acid)

  • Stir bar and stir plate

  • pH paper or calibrated pH meter

  • Appropriate PPE (goggles, lab coat, gloves)

Methodology:

  • Perform the entire procedure in a fume hood.

  • Place the large beaker containing a stir bar on a stir plate.

  • If starting with concentrated acid, dilute it to less than 10% by slowly adding the acid to a large volume of cold water.[12]

  • Begin stirring the dilute acid solution.

  • Slowly and carefully add small amounts of sodium bicarbonate or sodium carbonate to the acid solution. Be cautious as this will generate carbon dioxide gas (effervescence).

  • Continue adding the base in small increments until the effervescence stops.

  • Allow the solution to react and cool for at least 15 minutes.[12]

  • Test the pH of the solution using pH paper or a meter. The target pH is between 5.5 and 10.5.[14] Some guidelines allow for a pH between 5.0 and 12.5.[10]

  • If the pH is still acidic, continue to add small amounts of base until the target range is achieved.

  • Once neutralized, the solution can be flushed down a laboratory sink with copious amounts of water (at least 20 parts water).[12][14]

References

Essential Safety and Operational Guide for Handling Pentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Pentadecanoate, including detailed operational and disposal plans. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE to mitigate potential hazards.[1]

Protection TypeRecommended PPESpecifications & Rationale
Eye and Face Protection Safety glasses with side-shields or safety goggles. A face shield may be required for tasks with a higher risk of splashing.Conforming to EN166 (EU) or NIOSH (US) standards is recommended to protect against dust and splashes.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Nitrile gloves offer excellent protection against fatty acids and various chemicals.[1] Always inspect gloves for tears or holes before use.[1]
Body Protection Laboratory coat.A lab coat should be worn to prevent skin contact with the compound.[1] For significant exposure risk, impervious clothing may be necessary.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate.[1]This is to minimize the inhalation of dust or aerosols.[1]

Hazard and Toxicity Profile

While Pentadecanoic acid is not classified as a hazardous substance by some sources[4][5], other safety data sheets indicate it can cause skin, eye, and respiratory system irritation.[1][6][7] Inhalation, ingestion, or skin absorption may be harmful.[1] The methyl ester form, Methyl this compound, has been identified as causing serious eye damage.[8]

ParameterValue/InformationReference(s)
Acute Oral Toxicity Low toxicity. The material has not been classified as "harmful by ingestion".[9]
Acute Dermal Toxicity May cause skin irritation upon prolonged contact. Not thought to have harmful health effects, but may cause damage following entry through wounds.[3][6][9]
Acute Inhalation Toxicity May cause respiratory irritation. Low respiratory toxicity.[3][6][7]
Serious Eye Damage/Irritation Causes serious eye irritation. The methyl ester form can cause serious eye damage.[6][7][8]
Carcinogenicity Not listed as a carcinogen by IARC, NTP, or OSHA.[8]
Occupational Exposure Limits (PEL, TLV) No occupational exposure limit values have been established.[3][8]

Operational Plan: Step-by-Step Handling Protocol

A standard operating procedure for weighing this compound and preparing a solution is as follows:

  • Preparation and Precautionary Measures :

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.[1]

    • Verify that a chemical spill kit and eyewash station are readily accessible.[1]

    • Don all required PPE as specified in the table above.[1]

  • Weighing the Compound :

    • Use an analytical balance inside a fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.[1]

    • Use a clean spatula and weigh boat to measure the desired amount of this compound.[1]

    • Avoid creating dust.[1]

    • If any spills occur, clean them up immediately following the spill cleanup procedure outlined below.[1]

  • Solution Preparation :

    • Carefully transfer the weighed solid into a suitable container (e.g., a beaker or flask).[1]

    • Slowly add the desired solvent to dissolve the compound.[1]

    • If necessary, use a magnetic stirrer to aid in dissolution.[1]

    • Keep the container covered to prevent solvent evaporation and potential contamination.[1]

  • Post-Handling Procedures :

    • Tightly seal the container with the this compound solution.[1]

    • Label the container clearly with the chemical name, concentration, solvent, and date of preparation.[1]

    • Clean all equipment used, such as the spatula and weigh boat, with an appropriate solvent.[1]

    • Collect the rinsate as hazardous waste.[1]

    • Wipe down the work surface.[1]

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste stream.[1]

Emergency Procedures

First-Aid Measures:

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2][7][10]

  • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[2][7][10]

  • Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2][7][8]

  • Ingestion : Clean mouth with water. Do NOT induce vomiting without medical advice. Get medical attention.[2][7][10]

Spill Management:

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE : Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.[3][6]

  • Containment : Prevent the substance from entering drains or waterways.[3]

  • Cleanup : For solid spills, sweep up and shovel into suitable containers for disposal.[2][10] Avoid generating dust.[3][6] For liquid spills, absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust).[8][11]

  • Decontamination : Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Disposal : Dispose of the collected waste according to institutional and local regulations.

Below is a diagram illustrating the logical workflow for handling a chemical spill.

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe assess Assess Spill Size & Hazard don_ppe->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major contain Contain Spill small_spill->contain contact_ehs Contact EHS for Assistance large_spill->contact_ehs cleanup Clean Up with Absorbent Material contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report contact_ehs->cleanup

Caption: Workflow for handling a chemical spill of this compound.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation and Collection :

    • Solid Waste : Collect unused this compound, contaminated weigh boats, and other solid materials in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

    • Liquid Waste : Collect solutions of this compound and contaminated solvents in a separate, clearly labeled hazardous waste container.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and any other components of the waste stream.

  • Storage : Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3][7]

  • Disposal : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[12]

By adhering to these safety protocols and operational plans, you can significantly reduce the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.